molecular formula C6H14O5 B7805268 Diglycerol CAS No. 51493-70-0

Diglycerol

Cat. No.: B7805268
CAS No.: 51493-70-0
M. Wt: 166.17 g/mol
InChI Key: GPLRAVKSCUXZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diglycerol, also known as diglycerine or bis(2,3-dihydroxypropyl) ether, is an organic polyhydroxy ether compound with the molecular formula C6H14O5 . It is a colorless to light yellow, viscous, and hygroscopic liquid with a specific gravity of approximately 1.28-1.29 g/mL . This compound is synthetically manufactured primarily through the etherification of glycerol, a process that can be catalyzed by alkaline catalysts . In research and industrial applications, this compound is valued as a versatile intermediate with four hydroxyl groups, making it suitable for various reactions like esterification and etherification . Its main applications include the preparation of fatty acid esters, which are used as emulsifiers and defoamers . It is also investigated for its humectant and skin-conditioning properties in cosmetic science . Furthermore, this compound serves as a precursor for other compounds such as polyglycerols and has been studied for its potential as a fat substitute due to its ability to suppress body fat accumulation . In biochemical signaling, certain glycerides (diacylglycerols) are well-known second messengers that activate protein kinase C (PKC) and Munc13, playing a crucial role in intracellular signal transduction . This product is characterized by a high purity of >80.0% (GC) and is presented as a mixture of isomers . It is stored and shipped at ambient temperature and is intended for research use only. It is not for diagnostic, therapeutic, or personal use. Appropriate safety precautions should be followed; please refer to the supplied safety data sheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dihydroxypropoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLRAVKSCUXZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872273
Record name 3,3'-Oxydi(propane-1,2-diol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Propanediol, oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

627-82-7, 59113-36-9
Record name Bis(2,3-dihydroxypropyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha'-Diglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diglycerin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diglycerol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanediol, oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3'-Oxydi(propane-1,2-diol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxybispropanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3'-oxydi(propylene glycol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.,.ALPHA.'-DIGLYCEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC0A740LR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what is the chemical structure of diglycerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Diglycerol (B53887)

This compound, a polyol with significant applications across the pharmaceutical, cosmetic, and food industries, is a versatile chemical intermediate.[1] Its utility stems from its unique physicochemical properties, including excellent water solubility, high boiling point, and four reactive hydroxyl groups.[1][2] This guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and common experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Isomerism

This compound is structurally composed of two glycerol (B35011) molecules linked by an ether bond, with the general chemical formula C₆H₁₄O₅.[2][3] The ether linkage can form between different hydroxyl groups of the two glycerol units, leading to the existence of three primary structural isomers: α,α'-diglycerol, α,β'-diglycerol, and β,β'-diglycerol.[4] Commercially available this compound is typically a mixture of these isomers.[5]

The IUPAC name for the most common isomer, α,α'-diglycerol, is 3-(2,3-dihydroxypropoxy)propane-1,2-diol.[3] The presence and ratio of these isomers can influence the physical and chemical properties of the this compound mixture.

Caption: Structural isomers of this compound.

Physicochemical Properties

This compound is a colorless to light yellow, viscous liquid that is highly soluble in water.[2][6] Its properties make it a valuable humectant, solvent, and chemical intermediate.[1][7] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₄O₅[2][6]
Molecular Weight 166.17 g/mol [2][6]
CAS Number 627-82-7, 59113-36-9 (mixture of isomers)[2][6]
Appearance Colorless to light yellow viscous liquid/oil[2][7]
Melting Point 96-97 °C / 319 °C (Note: a wide range is reported)[6][7]
Boiling Point ~205 °C at 0.000130 MPa[8]
Density ~1.280 g/mL at 20 °C[2][7]
Refractive Index (n20/D) ~1.487 - 1.489[2][8]
Flash Point ~230-240 °C[7][8]
Solubility Soluble in water; slightly soluble in chloroform, DMSO, methanol[2][7]

Experimental Protocols

Synthesis of this compound via Glycerol Etherification

This compound is primarily synthesized through the etherification of glycerol, which involves the condensation of two glycerol molecules with the elimination of a water molecule.[2] This reaction is typically carried out at elevated temperatures in the presence of a catalyst.

Materials:

  • Anhydrous glycerol

  • Alkaline catalyst (e.g., sodium hydroxide, potassium carbonate, or a solid base catalyst like CaO)[5][9][10]

  • Three-necked round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Condenser for distillation

  • Nitrogen inlet

Procedure:

  • Reactor Setup: A three-necked flask is charged with anhydrous glycerol and a catalytic amount of the chosen base (e.g., 0.3% NaOH by weight).[10] The flask is equipped with a magnetic stirrer, a thermometer, and a distillation condenser.

  • Inert Atmosphere: The system is purged with nitrogen to create an inert atmosphere, preventing oxidation at high temperatures.

  • Reaction: The mixture is heated with continuous stirring. The reaction temperature is typically maintained between 230 °C and 265 °C.[9][10]

  • Water Removal: As the reaction proceeds, water is formed as a byproduct and is continuously removed by distillation.[10] The progress of the reaction can be monitored by the amount of water collected.

  • Reaction Termination: The reaction is stopped once the theoretical amount of water has been distilled off, or after a predetermined reaction time (e.g., 11 hours).[10] The reaction mixture is then cooled to below 200 °C.[10]

  • Purification: The resulting product is a mixture of unreacted glycerol, this compound, and higher polyglycerols.[10] Purification can be achieved by distillation under reduced pressure. A multi-stage distillation process, often involving a wiped-film or short-path evaporator, is used to separate unreacted glycerol and then to isolate this compound of high purity.[10]

Analysis of this compound

The analysis of this compound and its reaction mixtures is crucial for quality control and reaction monitoring. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify the components in a mixture of glycerol, this compound, and other polyglycerols. Due to the low volatility of these polyols, derivatization is required before analysis.[11][12]

Methodology:

  • Derivatization: A common method is silylation. The sample is treated with a silylating agent, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), in a solvent like pyridine.[12] This process converts the polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a column designed for high-temperature analysis).[12] The components are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are then introduced into a mass spectrometer, which provides mass spectra for identification. By comparing the obtained spectra with a library of known compounds, the individual components (glycerol, this compound isomers, etc.) can be identified and quantified.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and for quantifying the different isomers in a mixture.[5][13][14]

Methodology:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[14][15]

  • ¹H NMR Analysis: The ¹H NMR spectrum provides information about the different proton environments in the molecule. The chemical shifts and coupling constants of the protons on the glycerol backbone can be used to distinguish between the α,α'-, α,β'-, and β,β'-isomers.[14]

  • ¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the different isomers will give a distinct signal, allowing for their identification and quantification.

  • Quantitative NMR (qNMR): By integrating the signals corresponding to specific protons or carbons of each isomer and comparing them to an internal standard, the relative amounts of each isomer in a mixture can be accurately determined.[14]

References

Synthesis of Diglycerol from Glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diglycerol (B53887) (DG) from glycerol (B35011), a process of significant interest due to the versatile applications of DG in the pharmaceutical, cosmetic, and food industries. As a byproduct of biodiesel production, glycerol is an abundant and renewable feedstock, making its conversion to value-added products like this compound an economically and environmentally attractive endeavor. This document details the core methodologies for this compound synthesis, presents comparative data on various catalytic systems, and provides standardized experimental protocols.

Core Synthesis Methodologies

The primary route for this compound synthesis is the etherification of glycerol, which can be catalyzed by homogeneous, heterogeneous, or enzymatic catalysts. The choice of catalyst and reaction conditions significantly influences the conversion of glycerol and the selectivity towards this compound over higher polyglycerols.

Homogeneous Catalysis

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity. Both acidic and basic catalysts have been employed for glycerol etherification.

  • Acid Catalysis: Strong mineral acids like sulfuric acid can catalyze the reaction, leading to high glycerol conversion. However, these catalysts are often less selective, promoting the formation of higher oligomers and byproducts through dehydration and oxidation reactions.[1] Homogeneous acid catalysts are also corrosive and present challenges in separation and environmental disposal.[1]

  • Base Catalysis: Alkaline catalysts such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium carbonate (Na2CO3) are commonly used.[2][3] They generally offer higher selectivity to linear polyglycerols compared to acid catalysts.[1] The reaction mechanism is believed to proceed via a SN2-type nucleophilic substitution.[4] The use of weakly acidic alkali metal-based inorganic salts as additives can help moderate the catalyst's activity, thereby increasing the selectivity for this compound and triglycerol by inhibiting the formation of higher oligomers.[3][5][6]

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced environmental impact.[1][5] A wide range of solid catalysts have been investigated for glycerol etherification.

  • Basic Solid Catalysts: Alkaline-earth metal oxides, such as calcium oxide (CaO), have demonstrated catalytic activity.[7][8] Mixed-metal oxides, for instance, those derived from hydrotalcites, have also been shown to be active and selective for this compound synthesis.[9] The catalytic activity of these materials is often linked to their basic site strength and density.

  • Zeolites: Zeolites, particularly those exchanged with alkali metal cations (e.g., Li+, Na+, K+), are effective catalysts for the selective production of this compound and triglycerol.[5][6] The catalytic performance can be tuned by the type of cation and the zeolite framework. The addition of additives like NaHSO4 or KHSO4 can moderate the zeolite's activity and enhance the selectivity towards desired products.[6]

  • Supported Catalysts: Active species can be supported on high-surface-area materials like MCM-41 to create stable and efficient heterogeneous catalysts. For example, calcium-lanthanum oxide supported on MCM-41 has shown high glycerol conversion and good this compound yield.[10]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative for producing specific isomers of this compound. Lipases are commonly used to catalyze the esterification or glycerolysis reactions. This method is particularly valuable for producing structured lipids with specific fatty acid compositions for nutritional and pharmaceutical applications.[11][12] The synthesis can be a two-step process involving the initial synthesis of 1,3-diglycerides followed by esterification with a desired fatty acid.[13]

Data Presentation: Comparative Performance of Catalytic Systems

The following tables summarize the quantitative data from various studies on the synthesis of this compound from glycerol, providing a clear comparison of different catalytic approaches.

Table 1: Homogeneous Catalysis for this compound Synthesis

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Glycerol Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
NaOAc0.5280285.454.163.3[3]
NaOAc + 0.37 mol% NaHSO40.52802--62.6[3]
Na2CO31.74260896-24[3][14]
H2SO43 wt%2204100-24[1]
NaOH0.3 wt%230-26511---[2]

Table 2: Heterogeneous Catalysis for this compound Synthesis

CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Glycerol Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
CaO225087219-[7][8]
Ca1.6Al0.4La0.6O3225089652-[7][8]
20%Ca1.6La0.6/MCM-41-25089143-[10]
XZ-K (K-exchanged Zeolite X)3280289.3--[5]
XZ-Na (Na-exchanged Zeolite X)3280279.4--[5]
LiX (Li-exchanged Zeolite X)---89.661.2-[6]
HTc-Ni75% (Hydrotalcite)->220---100[9]
Clay Li/MK-10-2401298-53[14]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

General Protocol for Heterogeneous Catalytic Etherification of Glycerol

This protocol is a representative example based on common procedures reported in the literature.[7][8][14]

Materials:

  • Anhydrous glycerol (≥99.5%)

  • Heterogeneous catalyst (e.g., CaO, mixed-metal oxide, zeolite)

  • Nitrogen gas (high purity)

Apparatus:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Condenser

  • Nitrogen inlet and outlet

Procedure:

  • Catalyst Preparation: The catalyst is typically calcined at a high temperature (e.g., 500-800 °C) for several hours to activate it and remove any adsorbed water and carbonates.

  • Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, thermometer, and condenser. Purge the system with nitrogen gas to create an inert atmosphere.

  • Charging the Reactor: Introduce a known mass of anhydrous glycerol (e.g., 50 g) into the reactor.

  • Catalyst Addition: Add the desired amount of the pre-treated catalyst to the glycerol (e.g., 2 wt% of the glycerol mass).

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 250 °C) under continuous stirring and a gentle flow of nitrogen.

  • Monitoring: The reaction can be monitored by taking samples at regular intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of glycerol and the distribution of products.

  • Termination and Product Recovery: After the desired reaction time (e.g., 8 hours), cool the reactor to room temperature.

  • Catalyst Separation: Separate the solid catalyst from the liquid product mixture by centrifugation or filtration. The recovered catalyst can be washed, dried, and potentially reused.

  • Product Analysis: Analyze the liquid product to quantify the amounts of unreacted glycerol, this compound, triglycerol, and higher polyglycerols.

Product Purification: Distillation

For applications requiring high-purity this compound, the product mixture from the reaction needs to be purified. A common method is vacuum distillation.[2]

Apparatus:

  • Wiped-film evaporator or short-path distillation unit

  • Vacuum pump

  • Heating and cooling systems

Procedure:

  • First Stage Distillation: The crude reaction mixture is fed into a wiped-film or short-path evaporator at a reduced pressure (e.g., 0.5 to 5 mbar). The unreacted glycerol is distilled off.

  • Second Stage Distillation: The bottoms product from the first stage, which is enriched in this compound, is then distilled in a second short-path distillation zone at a lower pressure (e.g., 0.05 to 0.3 mbar). This step separates the this compound from higher oligomers, resulting in a product with a high concentration of this compound (≥90%).

  • Third Stage Distillation (Optional): For even higher purity, the distillate from the second stage can be subjected to a third distillation to obtain this compound with a purity of over 95%.[2]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound synthesis.

Glycerol_to_Diglycerol_Pathway Glycerol1 Glycerol This compound This compound Glycerol1->this compound + Glycerol Glycerol2 Glycerol Glycerol2->this compound Water H₂O This compound->Water - H₂O

Caption: Reaction pathway for the etherification of glycerol to this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Prep Catalyst Preparation (e.g., Calcination) Catalyst_Addition Add Catalyst Catalyst_Prep->Catalyst_Addition Reactor_Setup Reactor Setup (Inert Atmosphere) Reactant_Charging Charge Glycerol Reactor_Setup->Reactant_Charging Reactant_Charging->Catalyst_Addition Heating_Stirring Heat & Stir (e.g., 250°C, 8h) Catalyst_Addition->Heating_Stirring Catalyst_Separation Catalyst Separation (Filtration/Centrifugation) Heating_Stirring->Catalyst_Separation Product_Analysis Product Analysis (GC/HPLC) Catalyst_Separation->Product_Analysis Purification Purification (Vacuum Distillation) Product_Analysis->Purification

Caption: General experimental workflow for this compound synthesis.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Diglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerol (B53887), a polyol formed from the ether linkage of two glycerol (B35011) molecules, is a versatile and increasingly important compound in various scientific and industrial fields, including pharmaceuticals, cosmetics, and food science. Its unique physicochemical properties, such as high water solubility, hygroscopicity, and thermal stability, make it a valuable ingredient in a wide range of applications. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role in cellular signaling, particularly in the context of diacylglycerol signaling pathways.

Core Physical and Chemical Properties

The properties of this compound are summarized in the tables below, providing a comprehensive reference for researchers.

General and Physical Properties
PropertyValueReference(s)
Chemical Name This compound, 3,3'-Oxydi(1,2-propanediol)[1]
Synonyms Diglycerin, Bis(2,3-dihydroxypropyl) ether[1]
Molecular Formula C₆H₁₄O₅[1]
Molecular Weight 166.17 g/mol [1]
CAS Number 627-82-7[1]
Appearance Colorless, odorless, viscous liquid[1]
Solubility Soluble in water and ethanol; insoluble in ether.[2]
Density 1.2774 - 1.280 g/cm³ at 20 °C[1][2]
Viscosity 17474 mm²/s (kinematic); ~13000 cP (dynamic)[1][3]
Boiling Point 173 °C at 14 Torr[1]
Melting Point 96-97 °C[1]
Refractive Index (n20/D) 1.4850 - 1.4900[4]
Flash Point 230 - 240 °C[3][5]
Autoignition Temperature 380 °C[6]
Hygroscopicity Hygroscopic[1]
Chemical Properties
PropertyValueReference(s)
Hydroxyl Value Typically high due to four hydroxyl groups.[7]
Acid Value Low, indicating minimal free acid content.[8]
Saponification Value Relevant for this compound esters, not pure this compound.[7]
Stability Stable under normal conditions; combustible. Incompatible with strong oxidizing agents.[2][5]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Determination of Viscosity (Falling Ball Method based on Stokes' Law)

Objective: To determine the dynamic viscosity of this compound.

Apparatus:

  • A large graduated cylinder

  • Steel ball bearings of known diameter and density

  • Micrometer

  • Stopwatch

  • Thermometer

  • Meter rule

Procedure:

  • Fill the graduated cylinder with this compound and allow it to reach thermal equilibrium. Record the temperature.

  • Place two reference marks (e.g., rubber bands) on the cylinder, a known distance apart, ensuring the top mark is sufficiently below the surface to allow the ball to reach terminal velocity.[9]

  • Measure the diameter of a steel ball bearing with a micrometer and calculate its radius (r).

  • Gently release the ball bearing into the this compound from just above the surface.[9]

  • Start the stopwatch when the ball passes the top mark and stop it when it passes the bottom mark. Record the time (t).

  • Repeat the measurement with several ball bearings of the same and different sizes to ensure reproducibility.

  • Calculate the terminal velocity (v) of the ball bearing (v = distance / t).

  • Calculate the viscosity (η) using Stokes' Law: η = (2 * g * r² * (ρ_s - ρ_l)) / (9 * v) where:

    • g = acceleration due to gravity

    • r = radius of the ball bearing

    • ρ_s = density of the steel ball bearing

    • ρ_l = density of this compound

    • v = terminal velocity of the ball bearing

Determination of Solubility (Gravimetric Method)

Objective: To determine the solubility of this compound in a given solvent.

Apparatus:

  • Conical flask

  • Stirring rod

  • Filtration apparatus

  • Pipette

  • Pre-weighed watch glass or evaporating dish

  • Analytical balance

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a conical flask at a specific temperature.

  • Stir the mixture vigorously for an extended period to ensure saturation.

  • Allow the undissolved solute to settle.

  • Filter the saturated solution to remove any undissolved this compound.

  • Accurately pipette a known volume of the clear filtrate into a pre-weighed watch glass.

  • Weigh the watch glass with the filtrate.

  • Carefully evaporate the solvent in an oven at a temperature below the boiling point of this compound.

  • Once all the solvent has evaporated, cool the watch glass in a desiccator and weigh it again.

  • The mass of the dissolved this compound is the final mass of the watch glass minus the initial mass of the empty watch glass.

  • Calculate the solubility in terms of g/100 mL or other appropriate units.

Thermal Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)

Objective: To assess the thermal stability and phase transitions of this compound.

Apparatus:

  • TGA instrument

  • DSC instrument

  • Sample pans (e.g., aluminum)

  • Analytical balance

Procedure (General):

  • TGA:

    • Calibrate the TGA instrument.

    • Accurately weigh a small sample of this compound (typically 5-10 mg) into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature. The resulting curve provides information on decomposition temperatures and thermal stability.

  • DSC:

    • Calibrate the DSC instrument.

    • Accurately weigh a small sample of this compound into a DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat or cool the sample at a controlled rate.

    • Record the heat flow to or from the sample relative to the reference. The resulting thermogram will show endothermic peaks for melting and boiling, and exothermic peaks for crystallization. Glass transitions can also be observed.

Determination of Hydroxyl Value (ASTM D4274)

Objective: To quantify the hydroxyl group content in this compound.

Principle: The hydroxyl groups are acetylated using a known excess of acetic anhydride (B1165640) in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid and titrated with a standardized potassium hydroxide (B78521) solution.

Procedure (Simplified from ASTM D4274-21):

  • Accurately weigh a sample of this compound into a pressure bottle.

  • Add a precise volume of the acetylating reagent (acetic anhydride in pyridine).

  • Seal the bottle and heat it in a water bath for a specified time to complete the acetylation.

  • Cool the bottle, and then cautiously add a known amount of water to hydrolyze the excess acetic anhydride.

  • Add a phenolphthalein (B1677637) indicator and titrate the resulting acetic acid with a standardized solution of alcoholic potassium hydroxide to a pink endpoint.

  • Perform a blank determination under the same conditions without the this compound sample.

  • Calculate the hydroxyl value using the following formula: Hydroxyl Value = [((B - S) * N * 56.1) / W] + Acid Value where:

    • B = volume (mL) of KOH solution for the blank

    • S = volume (mL) of KOH solution for the sample

    • N = normality of the KOH solution

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight of the sample (g)

    • Acid Value = separately determined acid value of the sample

Determination of Acid Value (ASTM D4662 / ASTM D7253)

Objective: To measure the free acidity in this compound.

Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide.

Procedure (Simplified from ASTM D7253-22):

  • Weigh an appropriate amount of the this compound sample into a flask.

  • Dissolve the sample in a neutralized solvent mixture (e.g., toluene (B28343) and ethanol).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized alcoholic potassium hydroxide (KOH) solution to the first permanent pink endpoint.

  • Record the volume of KOH solution used.

  • Calculate the acid value using the formula: Acid Value = (V * N * 56.1) / W where:

    • V = volume (mL) of KOH solution used for the titration

    • N = normality of the KOH solution

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight of the sample (g)

Determination of Saponification Value

Note: This test is primarily for esters of this compound, not pure this compound.

Objective: To determine the amount of alkali required to saponify a given weight of a this compound ester.

Principle: A known weight of the sample is refluxed with an excess of alcoholic potassium hydroxide. The unreacted KOH is then titrated with a standard acid.

Procedure (General):

  • Weigh a sample of the this compound ester into a flask.

  • Add a known excess of standardized alcoholic potassium hydroxide solution.

  • Attach a reflux condenser and heat the mixture in a boiling water bath for a specified time to ensure complete saponification.

  • Cool the solution and add a phenolphthalein indicator.

  • Titrate the excess KOH with a standardized hydrochloric acid solution until the pink color disappears.

  • Perform a blank titration without the sample.

  • Calculate the saponification value: Saponification Value = ((B - S) * N * 56.1) / W where:

    • B = volume (mL) of HCl solution for the blank

    • S = volume (mL) of HCl solution for the sample

    • N = normality of the HCl solution

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight of the sample (g)

Synthesis and Signaling Pathways

Synthesis of this compound

This compound is primarily synthesized through the etherification of glycerol. This process involves the condensation of two glycerol molecules with the elimination of a water molecule, typically at elevated temperatures and in the presence of a catalyst.

Synthesis_of_this compound Glycerol1 Glycerol Process Etherification Glycerol1->Process Glycerol2 Glycerol Glycerol2->Process Catalyst Alkaline Catalyst (e.g., NaOH, KOH) Catalyst->Process Heat High Temperature (200-265 °C) Heat->Process This compound This compound Water Water (H₂O) Process->this compound Process->Water

Caption: Synthesis of this compound via Etherification of Glycerol.

A typical laboratory or industrial synthesis involves heating glycerol with an alkaline catalyst, such as sodium hydroxide, to temperatures between 200-265 °C. The water formed during the reaction is removed to drive the equilibrium towards the formation of this compound. The resulting product is a mixture of this compound, higher polyglycerols, and unreacted glycerol, which can be purified by distillation.

Diacylglycerol (DAG) Signaling Pathway

It is crucial to distinguish between This compound (two glycerol units linked by an ether bond) and diacylglycerol (DAG) (a glycerol backbone with two fatty acid chains attached by ester bonds).[1] In biological signaling, it is diacylglycerol that acts as a key second messenger. Extracellular signals can lead to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and DAG.[1] DAG remains in the cell membrane and activates protein kinase C (PKC), which in turn phosphorylates various downstream proteins, leading to a cellular response.

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP₂ PLC->PIP2 3. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC_mem Activated PKC DAG->PKC_mem 4. Activation Substrate Substrate Proteins PKC_mem->Substrate 5. Phosphorylation PKC_cyto Inactive PKC PKC_cyto->PKC_mem Translocation PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate CellResponse Cellular Response PhosphoSubstrate->CellResponse 6. Downstream Effects Ligand Extracellular Signal Ligand->Receptor 1. Binding

Caption: The Diacylglycerol (DAG) Signaling Pathway.

Applications in Research and Drug Development

This compound's properties make it a compound of interest for researchers and drug development professionals:

  • Drug Delivery: Its biocompatibility and ability to form hydrogels and nanoparticles are being explored for controlled drug release systems.

  • Excipient: In pharmaceutical formulations, it can act as a solvent, binder, or filler, and can enhance the stability and palatability of liquid medicines.[1]

  • Biomedical Research: this compound and its derivatives are used in the synthesis of novel biomaterials for tissue engineering and regenerative medicine.[1]

Conclusion

This compound is a polyol with a well-defined set of physical and chemical properties that make it suitable for a variety of high-value applications. Understanding these properties and the standardized methods for their measurement is essential for its effective utilization in research, particularly in the fields of materials science and drug development. While this compound itself is not a primary signaling molecule, the structurally related diacylglycerol plays a critical role in cellular communication, a pathway of significant interest in pharmacology and disease research. This guide provides a foundational technical resource for professionals working with or exploring the potential of this compound.

References

diglycerol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Properties of Diglycerol (B53887)

Introduction

This compound, also known as diglycerin, is a polyol that is composed of two glycerol (B35011) molecules linked by an ether bond.[1] It is a viscous, colorless, and odorless liquid that is soluble in water.[1][2] This compound and its derivatives have found widespread applications in the cosmetics, food, and pharmaceutical industries as emulsifiers, humectants, and texturizing agents.[1][3] This technical guide provides a detailed overview of the molecular weight, chemical formula, and structural isomers of this compound, along with a summary of its synthesis.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of this compound are summarized in the table below. This data is essential for researchers and professionals in drug development and material science for formulation and chemical synthesis.

PropertyValueReference
Molecular Formula C6H14O5[1][2][4][5][6]
Molecular Weight 166.17 g/mol [1][4][5][6]
IUPAC Name 3-(2,3-dihydroxypropoxy)propane-1,2-diol[4][6]
CAS Number 627-82-7, 59113-36-9 (mixture of isomers)[1][4]
Density 1.280 g/mL at 20 °C[2][7]
Boiling Point ~214.38 °C (estimate)[2]
Hydrogen Bond Donors 4[6]
Topological Polar Surface Area 90.2 Ų[6]

Structural Isomers of this compound

This compound exists as a mixture of several structural isomers, which are formed depending on the position of the ether linkage between the two glycerol units. The three primary isomers are α,α'-diglycerol, α,β-diglycerol, and β,β'-diglycerol. The distribution of these isomers can influence the physical and chemical properties of the final product.

Diglycerol_Isomers cluster_glycerol1 Glycerol Unit 1 cluster_glycerol2 Glycerol Unit 2 cluster_isomers This compound Isomers G1 Glycerol AA α,α'-diglycerol (Linear) G1->AA α-linkage AB α,β-diglycerol (Branched) G1->AB α-linkage BB β,β'-diglycerol (Branched) G1->BB β-linkage G2 Glycerol G2->AA α'-linkage G2->AB β-linkage G2->BB β'-linkage Diglycerol_Synthesis Glycerol1 2 x Glycerol (C3H8O3) Reaction Etherification (200-275 °C) Glycerol1->Reaction Catalyst Alkaline Catalyst (e.g., NaOH) Catalyst->Reaction This compound This compound (C6H14O5) Reaction->this compound Water Water (H2O) Reaction->Water

References

An In-depth Technical Guide to the Isomeric Forms of Diglycerol: α,α' vs. α,β

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the α,α' (alpha, alpha-prime) and α,β (alpha, beta) isomeric forms of diglycerol (B53887). This compound, a dimer of glycerol (B35011), is a polyol with increasing interest in the pharmaceutical, cosmetic, and food industries due to its properties as a humectant, emulsifier, and solvent.[1][2] Understanding the distinct characteristics of its isomers is crucial for application-specific formulation and for predicting its biological interactions.

This document outlines the structural differences, synthesis strategies, separation and characterization techniques, and known biological effects of the α,α' and α,β isomers. While much of the commercially available this compound is a mixture of these and other isomers, this guide focuses on the key distinctions between the two primary linear forms.[3]

Structural and Physicochemical Properties

This compound (C₆H₁₄O₅, Molar Mass: 166.17 g/mol ) is formed by the ether linkage of two glycerol molecules with the elimination of one water molecule.[4] The connectivity of this ether bond determines the isomer. The two main linear isomers are:

  • α,α'-Diglycerol (3,3'-Oxydi(propane-1,2-diol)): A symmetrical isomer where the ether linkage connects the primary carbons (C1 or C3) of two glycerol units.[4]

  • α,β-Diglycerol (2-(2,3-dihydroxypropoxy)propane-1,3-diol): An unsymmetrical isomer where the ether linkage connects a primary carbon (C1 or C3) of one glycerol unit to the secondary carbon (C2) of the other.[5]

A third linear isomer, β,β'-diglycerol, is also possible but is generally formed in much lower quantities.

G cluster_alpha_alpha α,α'-Diglycerol cluster_alpha_beta α,β-Diglycerol a1 HO-CH₂-CH(OH)-CH₂-O-CH₂-CH(OH)-CH₂-OH b1 HO-CH₂-CH(O-CH₂-CH(OH)-CH₂-OH)-CH₂-OH

The structural differences between these isomers are expected to influence their physicochemical properties, such as polarity, viscosity, and solvent capabilities. However, specific data for the pure isomers are not widely available, as this compound is typically characterized as a mixture. A theoretical study using Density Functional Theory (DFT) suggests that α,α'-diglycerol is the most thermodynamically stable of the acyclic isomers.[6]

Table 1: Physicochemical Properties of this compound (Mixture of Isomers)

Property Value Reference(s)
Appearance Colorless to light yellow viscous liquid [1][3]
Density 1.280 g/mL at 20 °C [1]
Boiling Point 265-270 °C at 2.0 kPa [3]
Refractive Index n20/D 1.489 [1]

| Solubility | Soluble in water and ethanol; insoluble in ether |[3] |

Synthesis of this compound Isomers

The industrial production of this compound is typically achieved through the alkali-catalyzed condensation of glycerol at high temperatures (200–275 °C).[7] This process generally results in a mixture of this compound isomers (α,α' and α,β), higher polyglycerols, and unreacted glycerol.

Experimental Protocol: General Synthesis of this compound Mixture This protocol is based on general industrial processes for polyglycerol production.

  • Catalyst Preparation: Add an alkaline catalyst, such as 0.3% (w/w) sodium hydroxide, to anhydrous glycerol in a reaction vessel equipped with a stirrer, thermometer, and a distillation setup.[7]

  • Reaction Initiation: Heat the mixture to approximately 230 °C to begin the distillation of the water of reaction.[7]

  • Condensation: Slowly increase the temperature to 260–265 °C and maintain it until the calculated amount of water has been removed, indicating the desired degree of polymerization.[7] For this compound, this may take several hours.

  • Work-up: The resulting product is a mixture containing unreacted glycerol, this compound isomers, and higher polyglycerols. Purification is required to isolate the this compound fraction.

Selective Synthesis Strategies

Recent research has focused on developing catalysts that can selectively favor the formation of one isomer over the other. The choice of catalyst and reaction conditions can direct the etherification towards either the kinetic or thermodynamic product.

  • Kinetic Control (Favoring α,α'-Diglycerol): The reaction between the primary hydroxyl groups of glycerol is sterically less hindered and kinetically favored. Heterogeneous catalysts, such as certain mixed metal oxides (e.g., Ca₁․₆La₀․₄Al₀․₆O₃), have been shown to enhance the formation of the α,α' isomer, especially at the beginning of the reaction.[8][9] This isomer is considered the kinetic product.[7]

  • Thermodynamic Control (Favoring α,β-Diglycerol): The branched α,β-diglycerol is considered the more thermodynamically stable isomer.[7][9] Longer reaction times and certain catalyst systems, such as Li–Mg/SBA-15, can lead to an equilibrium mixture with a higher proportion of the α,β isomer.[3][7]

G cluster_conditions Reaction Conditions cluster_products Predominant Isomer Glycerol Glycerol Kinetic Kinetic Control (e.g., Ca-based catalyst, shorter reaction time) Glycerol->Kinetic Thermo Thermodynamic Control (e.g., Li-Mg/SBA-15, longer reaction time) Glycerol->Thermo AlphaAlpha α,α'-Diglycerol Kinetic->AlphaAlpha AlphaBeta α,β-Diglycerol Thermo->AlphaBeta

Separation and Purification

Separating the α,α' and α,β isomers is challenging due to their similar polarities and boiling points. Chromatographic techniques are the most viable methods for both analytical and preparative separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis and separation of this compound isomers. Due to the lack of a UV chromophore, a Refractive Index (RI) detector is typically required.[8][10]

  • Experimental Protocol: Analytical HPLC of this compound

    • Column: Silica-based or reversed-phase C18 column.[8][10]

    • Mobile Phase: For normal phase on a silica (B1680970) column, an acetonitrile/water mixture can be used.[11] For reversed-phase, an isocratic mobile phase of water/acetonitrile is appropriate. The exact ratio must be optimized to achieve separation.[8]

    • Detector: Refractive Index (RI) detector.[8][10]

    • Temperature: Column temperature should be controlled, for example, at 80°C for carbohydrate columns.[8]

    • Sample Preparation: Dissolve the this compound mixture in the mobile phase.

Gas Chromatography (GC)

GC analysis of polyols like this compound requires derivatization to increase their volatility. Silylation is a common derivatization technique.[10][12]

  • Experimental Protocol: GC-MS Analysis of Silylated this compound Isomers

    • Derivatization (Silylation): a. Ensure the sample is anhydrous.[10] b. Dissolve the this compound mixture in a suitable solvent (e.g., acetone). c. Add a silylating agent, such as hexamethyldisilazane (B44280) (HMDS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][13] d. Heat the mixture (e.g., 70°C for 30 minutes) to complete the reaction.[8]

    • GC System: a. Column: A semi-polar capillary column, such as a DB-5 or equivalent, is suitable for separating the silylated isomers.[10] b. Carrier Gas: Helium or hydrogen. c. Temperature Program: An optimized temperature gradient is required to resolve the isomers.

    • Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural elucidation. The fragmentation patterns of the silylated isomers in MS can help in their identification.[12]

G Start This compound Isomer Mixture Deriv Derivatization (Silylation with HMDS/MSTFA) Start->Deriv GC Gas Chromatography (e.g., DB-5 column) Deriv->GC Detect Detection GC->Detect FID FID (Quantification) Detect->FID MS MS (Identification) Detect->MS

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectra of the two isomers are expected to differ in the chemical shifts and coupling patterns of the protons on the carbons adjacent to the ether linkage. The symmetry of the α,α' isomer should result in a simpler spectrum compared to the unsymmetrical α,β isomer. The protons of the glycerol moiety typically resonate between 3.70 and 5.10 ppm.[14]

  • ¹³C NMR: Carbon NMR is particularly powerful for distinguishing constitutional isomers.[15] The α,α' isomer, due to its symmetry, will show fewer unique carbon signals than the α,β isomer. The chemical shifts of the carbons involved in the ether linkage (C-O-C) will be significantly different from those of the carbons bearing hydroxyl groups (C-OH). The quantification of positional isomers of glycerides has been successfully achieved using qHNMR, and a similar approach could be developed for this compound isomers.[16]

Table 2: Predicted Number of Unique Carbon Signals for this compound Isomers

Isomer Structure Predicted ¹³C Signals
α,α'-Diglycerol Symmetrical 3

| α,β-Diglycerol | Unsymmetrical | 6 |

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by a strong, broad O-H stretching band around 3300 cm⁻¹ and C-O stretching bands in the fingerprint region (1000-1200 cm⁻¹). The primary difference is expected in the C-O-C ether stretching region. While subtle, these differences in the fingerprint region can be used to distinguish the isomers, especially with pure reference standards.

Biological Activity and Applications

The biological effects of this compound are an area of active research. Currently, most studies do not differentiate between the isomers. "this compound" has been shown to have long-term moisturizing effects on the stratum corneum, particularly when combined with glycerol.[17]

The structural differences between the α,α' and α,β isomers could lead to different interactions with enzymes and receptors. In drug development, such differences can be critical, as isomers of a molecule often exhibit varied pharmacological and toxicological profiles.[18] For example, this compound is used as a solubilizer and binder in pharmaceutical formulations, and the specific isomer used could potentially affect drug stability and bioavailability.[2]

While diacylglycerols (with ester linkages) are well-known second messengers in cellular signaling pathways, the role of diglycerols (with ether linkages) in such pathways is not well-established.[19] Further research is needed to determine if the α,α' and α,β isomers have distinct biological activities.

Conclusion

The α,α' and α,β isomers of this compound possess distinct structural properties that influence their synthesis and are expected to affect their physicochemical and biological characteristics. While methods for their synthesis and analysis exist, there is a clear need for more research to isolate and characterize the pure isomers. Such studies would enable the compilation of comparative quantitative data and a deeper understanding of their respective biological activities. For researchers and professionals in drug development, the ability to select for a specific isomer could lead to more precisely formulated products with optimized performance and safety profiles.

References

The Ubiquitous Dimer: A Technical Guide to the Natural Occurrence of Diglycerol in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Diglycerol (B53887), known in biological contexts as diacylglycerol (DAG), is a fundamental glyceride naturally present across the kingdoms of life, from microorganisms to plants and animals. Comprising a glycerol (B35011) molecule with two fatty acid chains linked by ester bonds, DAG exists in two primary forms: 1,2-diacylglycerol and 1,3-diacylglycerol. Beyond its role as a minor component of natural fats and oils, DAG is a pivotal molecule in cellular metabolism and signaling. In animals, it functions as a crucial second messenger in signal transduction cascades, while in plants, it is a key intermediate in the biosynthesis of storage and membrane lipids. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various organisms, its biosynthetic and metabolic pathways, and detailed methodologies for its analysis.

Quantitative Occurrence of Diacylglycerol

Diacylglycerol is present in varying concentrations across different organisms and tissues, reflecting its diverse metabolic roles. The following tables summarize quantitative data on DAG levels in several model organisms under basal or specific physiological conditions. It is important to note that DAG levels can fluctuate rapidly in response to stimuli.

Organism/TissueTotal Diacylglycerol ConcentrationMethod of AnalysisReference(s)
Animal
Rat Brain (adult)40-50 nmol/g (baseline)TLC, HPLC[1]
Human Skeletal Muscle (lean, healthy)10.0 ± 0.78 pmol/µg proteinLC-MS/MS[2]
Human Skeletal Muscle (obese)13.3 ± 1.0 pmol/µg proteinLC-MS/MS[2]
Human Skeletal Muscle (Type 2 Diabetes)15.2 ± 1.0 pmol/µg proteinLC-MS/MS[2]
Mouse Liver (lean control)Relative abundanceESI-MS[3]
Mouse Liver (obese db/db)9-fold increase over controlESI-MS[3]
Human PlasmaVaries with metabolic stateLC-MS/MS[4][5]
Plant
Arabidopsis thaliana (rosettes, normal phosphorus)~1.5 nmol/mg dry weight (estimated from total lipids)ESI-MS/MS[6]
Arabidopsis thaliana (rosettes, phosphorus-starved)Increased levels compared to normalESI-MS/MS[6]
Microorganism
Saccharomyces cerevisiae (wild-type)4–6 mol% of total lipidsShotgun Lipidomics[7]
Fecal Bacteria (Clostridium bifermentans)>50 nmol/ml (in pure culture with phosphatidylcholine)Not specified[8]
Escherichia coliMinor component, precursor to major phospholipids (B1166683)Inferred from metabolic pathways[9][10]

Biosynthesis and Signaling Pathways of Diacylglycerol

Diacylglycerol is a central hub in lipid metabolism, participating in both anabolic and catabolic pathways, as well as in crucial signaling cascades.

The Kennedy Pathway: De Novo Synthesis of Glycerolipids

The primary route for the de novo synthesis of triacylglycerols (TAGs) and phospholipids is the Kennedy pathway. In this pathway, glycerol-3-phosphate is sequentially acylated to form lysophosphatidic acid and then phosphatidic acid (PA). The dephosphorylation of PA by phosphatidic acid phosphatase (PAP) yields 1,2-diacylglycerol. This DAG can then be further acylated to form TAG, the primary storage lipid, or can be used as a precursor for the synthesis of phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).

Kennedy_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA (GPAT) PA Phosphatidic Acid LPA->PA Acyl-CoA (LPAAT) DAG Diacylglycerol PA->DAG Pi (PAP) TAG Triacylglycerol DAG->TAG Acyl-CoA (DGAT) PC_PE Phosphatidylcholine / Phosphatidylethanolamine DAG->PC_PE CDP-Choline / CDP-Ethanolamine

Figure 1: The Kennedy Pathway for triacylglycerol and phospholipid biosynthesis.
The IP3/DAG Signaling Pathway

In animals, diacylglycerol is a critical second messenger in the inositol (B14025) phospholipid signaling pathway. Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), the enzyme phospholipase C (PLC) is activated. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytosol to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane. Here, it recruits and activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.

IP3_DAG_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response phosphorylates targets ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release Ca_release->PKC_inactive co-activates Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor ER->Ca_release

Figure 2: The IP3/Diacylglycerol signaling cascade.

Experimental Protocols for Diacylglycerol Analysis

The accurate quantification of diacylglycerol from biological samples requires robust and validated methodologies for lipid extraction and analysis. The low abundance of DAG and its potential for rapid turnover or isomerization necessitate careful sample handling and processing.

Lipid Extraction from Biological Samples

The choice of extraction method depends on the sample matrix. The Folch and Bligh & Dyer methods are two of the most widely used protocols for total lipid extraction.

1. Modified Folch Method for Animal Tissues

This method is suitable for the extraction of total lipids from animal tissues.

  • Materials:

    • Chloroform (B151607)

    • Methanol

    • 0.9% NaCl solution

    • Homogenizer

    • Centrifuge

    • Glass centrifuge tubes with Teflon-lined caps

    • Rotary evaporator or nitrogen stream evaporator

  • Procedure:

    • Weigh the tissue sample (e.g., 1 g) and homogenize it in 20 volumes (e.g., 20 mL) of a 2:1 (v/v) chloroform:methanol mixture.

    • Agitate the homogenate for 15-20 minutes at room temperature.

    • Filter or centrifuge the homogenate to remove solid debris.

    • Add 0.2 volumes (e.g., 4 mL) of 0.9% NaCl solution to the filtrate, vortex thoroughly, and centrifuge at low speed to separate the phases.

    • Carefully remove the upper aqueous phase.

    • Wash the lower chloroform phase by adding a small amount of the theoretical upper phase (methanol:water, 1:1 v/v) without disturbing the lower phase, and then remove the wash.

    • Evaporate the chloroform from the lower phase under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

    • Resuspend the dried lipids in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C or -80°C until analysis.

2. Bligh & Dyer Method for Microbial and Plant Samples

This method is effective for samples with high water content.

  • Materials:

    • Chloroform

    • Methanol

    • Deionized water

    • Vortex mixer

    • Centrifuge

    • Glass centrifuge tubes

  • Procedure:

    • To a sample containing 1 mL of water (or cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 10-15 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of deionized water and vortex for another minute.

    • Centrifuge the mixture to achieve phase separation.

    • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

    • For quantitative recovery, the remaining aqueous phase can be re-extracted with 2 mL of chloroform.

    • Combine the chloroform phases and evaporate the solvent under a nitrogen stream.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual DAG molecular species.

  • Sample Preparation:

    • To an aliquot of the lipid extract, add an internal standard (e.g., a deuterated or odd-chain DAG standard).

    • Dry the sample under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., acetonitrile:isopropanol, 90:10, v/v).

  • LC-MS/MS Conditions (General Example):

    • Chromatography: Reversed-phase chromatography using a C18 column is commonly employed to separate DAG species based on their fatty acid chain length and degree of unsaturation.

    • Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) or formic acid is typically used.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is often used, detecting DAGs as their ammonium or sodium adducts.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. The transitions correspond to the precursor ion (the DAG adduct) and a specific product ion (e.g., loss of a fatty acid).

LCMS_Workflow Sample Biological Sample Extraction Lipid Extraction (e.g., Folch or Bligh & Dyer) Sample->Extraction Internal_Standard Addition of Internal Standard Extraction->Internal_Standard Evaporation Solvent Evaporation Internal_Standard->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 column) Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM) ESI->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

Figure 3: General workflow for the quantitative analysis of diacylglycerol by LC-MS/MS.
Quantitative Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for DAG analysis, which often requires derivatization to increase the volatility of the analytes.

  • Derivatization:

    • The hydroxyl group of DAG is derivatized, for example, by silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers. This increases the volatility and thermal stability of the DAG molecules.

  • GC-MS Conditions (General Example):

    • Gas Chromatography: A capillary column with a non-polar stationary phase is used to separate the derivatized DAGs based on their boiling points, which are influenced by their molecular weight and fatty acid composition.

    • Ionization: Electron ionization (EI) is commonly used.

    • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific fragment ions characteristic of the derivatized DAGs, providing high sensitivity and selectivity.

Conclusion

Diacylglycerol is a multifaceted molecule with fundamental roles in the structure, metabolism, and signaling of virtually all organisms. Its concentration is tightly regulated and can serve as an indicator of cellular status and metabolic health. The methodologies outlined in this guide provide a robust framework for the accurate extraction and quantification of diacylglycerol, enabling researchers to further elucidate its complex roles in health and disease. As analytical technologies continue to advance, our understanding of the intricate dynamics of the diacylglycerol lipidome will undoubtedly expand, opening new avenues for therapeutic intervention and biotechnological applications.

References

Diglycerol: A Technical Guide on CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical identity and safety profile of diglycerol (B53887). The information is compiled and presented to meet the needs of researchers, scientists, and professionals involved in drug development and various industrial applications.

Chemical Identification and Properties

This compound, also known as diglycerin, is a polyol that consists of two glycerol (B35011) molecules linked by an ether bond. It is commonly available as a mixture of isomers. The most frequently cited CAS numbers for this compound are 627-82-7 and 59113-36-9 .[1][2][3] These numbers are often used interchangeably in commercial and scientific literature to refer to this isomeric mixture.

The physical and chemical properties of this compound are summarized in the table below, providing a clear comparison of its key characteristics.

PropertyValueSource(s)
Chemical Formula C6H14O5[1][2][4]
Molecular Weight 166.17 g/mol [4][5]
Appearance Colorless to light yellow, viscous liquid[1][6]
Density Approx. 1.28 g/cm³ at 20°C[6][7]
Boiling Point 265°C[4]
Flash Point 240°C[4][8]
Water Solubility Soluble (1000 g/L at 20°C)[1][6]
Log Kow -2.5 at 20°C[1]

Toxicological and Safety Data

This compound is characterized by a low level of acute toxicity.[1] The following table summarizes the available quantitative toxicity data.

Toxicity EndpointValueSpeciesGuidelineSource(s)
Acute Oral LD50 > 5000 mg/kgRatOECD 401[1]
Acute Dermal LD50 > 18.7 g/kgRabbitOECD 402[1]

Safety assessments indicate that this compound is not an acute skin or eye irritant, nor is it a skin sensitizer.[1] However, some safety data sheets (SDS) recommend avoiding contact with skin and eyes and may classify it as causing mild skin and eye irritation under GHS guidelines.[7][8]

Experimental Protocols

The acute toxicity data presented above were generated following standardized OECD guidelines. Below are detailed methodologies for these key experiments.

OECD Guideline 401: Acute Oral Toxicity

The acute oral toxicity study for this compound was conducted in Sprague Dawley rats. The objective of this test is to determine the short-term adverse effects of a substance following a single oral administration.[4]

Methodology:

  • Animal Selection: Young, healthy adult rodents (in this case, 5 male and 5 female Sprague Dawley rats) are used.[1]

  • Fasting: Animals are fasted overnight prior to administration of the test substance.[4]

  • Dose Administration: A single dose of 5,000 mg/kg of this compound was administered to the animals via gavage.[1][4]

  • Observation Period: The animals are observed for a period of 14 days.[1][4]

  • Parameters Monitored: Observations include mortality, clinical signs of toxicity, changes in body weight, and food consumption at specified intervals (e.g., 1, 7, and 14 days post-treatment).[1]

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period to identify any pathological changes.[1][4]

In the study cited, no mortalities or clinical signs of toxicity were observed at the tested dose.[1]

OECD Guideline 402: Acute Dermal Toxicity

The acute dermal toxicity of a related compound, glycerin, was evaluated in albino rabbits to fill data gaps for this compound, based on structural similarity.[1] This test assesses the adverse effects of a single dermal exposure.[1][6]

Methodology:

  • Animal Selection: Healthy young adult animals (in this case, 6 male albino rabbits) with intact skin are used.[1]

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[5]

  • Application of Test Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing.[6]

  • Exposure Period: The substance is held in contact with the skin for a 24-hour period.[1][6]

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.[6]

The study on glycerin reported no mortality or adverse clinical or gross pathological findings at doses up to 18.7 g/kg.[1]

Safety, Handling, and Hazard Management

Based on available Safety Data Sheets, proper handling of this compound involves standard laboratory safety practices.

Hazard Identification and Response

The following diagram illustrates the logical flow for identifying and responding to potential hazards associated with this compound based on GHS classifications.

Hazard_Identification start This compound Handling hazard_check Hazard Identification (Check SDS) start->hazard_check skin_contact Potential Skin Irritation (H315) hazard_check->skin_contact If classified eye_contact Potential Serious Eye Irritation (H319) hazard_check->eye_contact If classified inhalation Potential Respiratory Irritation (H335) hazard_check->inhalation If classified no_hazard Low Acute Toxicity Not Classified as Hazardous hazard_check->no_hazard If not classified ppe Wear Protective Gear (P280) Gloves, Goggles skin_contact->ppe first_aid_skin First Aid: Skin (P302+P352) Wash with plenty of water skin_contact->first_aid_skin On Contact eye_contact->ppe first_aid_eye First Aid: Eye (P305+P351+P338) Rinse cautiously with water eye_contact->first_aid_eye On Contact inhalation->ppe first_aid_inhalation First Aid: Inhalation (P304+P340) Move to fresh air inhalation->first_aid_inhalation If Inhaled

Hazard Identification and Response Workflow
Safe Handling Experimental Workflow

The diagram below outlines a standard workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_sds 1. Review Safety Data Sheet (SDS) prep_ppe 2. Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-resistant gloves (e.g., Nitrile) prep_sds->prep_ppe prep_ventilation 3. Ensure Adequate Ventilation (Use in a well-ventilated area or fume hood) prep_ppe->prep_ventilation handle_dispense 4. Dispense this compound - Avoid generating aerosols - Use appropriate tools (pipette, syringe) prep_ventilation->handle_dispense handle_avoid 5. Avoid Contact - Skin, eyes, and clothing handle_dispense->handle_avoid post_clean 6. Clean Work Area - Use appropriate solvent (e.g., ethanol) - Follow with soap and water handle_avoid->post_clean post_dispose 7. Dispose of Waste - In accordance with local regulations - Collect contaminated materials in a sealed container post_clean->post_dispose post_store 8. Store Properly - Tightly closed container - Cool, dry, well-ventilated area post_dispose->post_store post_wash 9. Wash Hands Thoroughly post_store->post_wash

Safe Handling Workflow for this compound

Key Handling and Storage Recommendations:

  • Engineering Controls: Handle in a well-ventilated place.[4][7] Ensure eyewash stations and safety showers are accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[4]

    • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.[4][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Spill and Disposal: In case of a spill, collect the material using an inert absorbent and place it in a suitable, closed container for disposal.[4][7] Dispose of contents and container in accordance with local, state, and federal regulations.

References

solubility of diglycerol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Diglycerol (B53887)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound in various solvents. This compound, a polyol composed of two glycerol (B35011) units linked by an ether bond, is a versatile excipient and solvent in the pharmaceutical, cosmetic, and food industries. Its solubility characteristics are critical for formulation development, ensuring product stability and efficacy. This document details known solubility data, a comprehensive experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its behavior in different media. This compound's hydroxyl groups allow for hydrogen bonding, making it soluble in polar solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in various solvents. It is important to note that while qualitative data is available for several solvents, comprehensive quantitative data is limited in publicly accessible literature.

SolventChemical FormulaSolubilityTemperature (°C)
Polar Protic Solvents
WaterH₂O1000 g/L20
EthanolC₂H₅OHSolubleNot Specified
MethanolCH₃OHSlightly SolubleNot Specified
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSlightly SolubleNot Specified
Nonpolar Solvents
Diethyl Ether(C₂H₅)₂OInsolubleNot Specified
ChloroformCHCl₃Slightly SolubleNot Specified

Experimental Protocol for Determining this compound Solubility

This protocol outlines a detailed methodology for the quantitative determination of this compound solubility in a given solvent, adapted from established guidelines such as OECD Test Guideline 105 and methods suitable for viscous substances.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest. The solution is allowed to reach equilibrium at a constant temperature, after which the concentration of dissolved this compound in the supernatant is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI).

Materials and Equipment
  • This compound: High purity grade (>98%)

  • Solvents: Analytical or HPLC grade

  • Volumetric flasks and pipettes: Class A

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Analytical balance

  • HPLC system with a Refractive Index (RI) detector

  • HPLC column suitable for sugar/polyol analysis (e.g., an amino or ligand-exchange column)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials or sealed glass tubes. The excess solid phase is crucial to ensure saturation.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The viscous nature of this compound may necessitate longer equilibration times.

    • Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved this compound to settle.

    • To separate the saturated solution from the excess solute, centrifuge the vials at a controlled temperature.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.

    • Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.

  • Analytical Determination (HPLC-RI):

    • Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC-RI system and plotting the peak area against concentration.

    • Inject the prepared diluted samples into the HPLC system.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

Data Analysis
  • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

  • Express the solubility in appropriate units, such as g/L, mg/mL, or g/100g of solvent.

  • Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of this compound solubility.

An In-depth Technical Guide to the Mechanism of Diglycerol Formation via Etherification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diglycerol (B53887), a versatile polyol comprised of two glycerol (B35011) molecules linked by an ether bond, is gaining significant attention across the cosmetics, food, and pharmaceutical industries for its unique physicochemical properties, including high water solubility and hygroscopicity.[1][2] Its synthesis is primarily achieved through the catalytic etherification of glycerol, a readily available byproduct of biodiesel production. This document provides a comprehensive technical overview of the core mechanisms governing this compound formation, details common experimental procedures, summarizes key quantitative data, and outlines the industrial production process.

Core Mechanisms of this compound Formation

The etherification of glycerol is a condensation reaction where two glycerol molecules combine to form this compound and a molecule of water.[3] The process is typically conducted at elevated temperatures (200-280°C) and can be catalyzed by either acids or bases, each proceeding through a distinct mechanistic pathway.[2][4] The reaction can yield various linear, branched, and cyclic isomers of this compound, with the final distribution being influenced by the catalyst type and reaction conditions.[5][6]

Acid-Catalyzed Etherification (SN1-type Mechanism)

In the presence of an acid catalyst, the reaction is believed to follow an SN1-type mechanism.[5] The process begins with the protonation of a hydroxyl group on a glycerol molecule, which transforms it into a good leaving group (water). Subsequently, this water molecule departs, generating a carbocation intermediate. This carbocation is then subjected to a nucleophilic attack by a hydroxyl group from a second glycerol molecule, leading to the formation of a this compound molecule after deprotonation.[6] While effective in achieving high glycerol conversion, acid-catalyzed reactions are often less selective, promoting the formation of higher oligomers and byproducts.[4]

AcidCatalyzedMechanism G1 Glycerol G1_H Protonated Glycerol G1:e->G1_H:w Protonation H + H⁺ Carbocation Carbocation Intermediate G1_H:e->Carbocation:w Loss of Water Water H₂O G1_H->Water Diglycerol_H Protonated This compound Carbocation:e->Diglycerol_H:w Nucleophilic Attack G2 Glycerol G2->Diglycerol_H This compound This compound Diglycerol_H:e->this compound:w Deprotonation H_out - H⁺

Caption: Acid-catalyzed SN1-type mechanism for glycerol etherification.

Base-Catalyzed Etherification (SN2-type Mechanism)

The base-catalyzed pathway, which is more common in industrial applications, proceeds via an SN2-type mechanism.[5][7] A basic catalyst deprotonates a hydroxyl group of a glycerol molecule, forming a highly nucleophilic glyceroxide anion. This anion then attacks a primary or secondary carbon atom of a second glycerol molecule, resulting in the displacement of a hydroxide (B78521) ion (OH⁻) as the leaving group and the formation of the ether linkage in this compound.[5] This method generally offers better selectivity towards this compound compared to acid catalysis. The basicity of the catalyst is a crucial factor, with activity often increasing in the order of MgO < CaO < SrO < BaO.[8]

BaseCatalyzedMechanism G1 Glycerol Anion Glyceroxide Anion G1:e->Anion:w Deprotonation Base + Base Intermediate Transition State Anion:e->Intermediate:w Nucleophilic Attack G2 Glycerol G2->Intermediate This compound This compound Intermediate:e->this compound:w Displacement OH_out + OH⁻

Caption: Base-catalyzed SN2-type mechanism for glycerol etherification.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize quantitative data from various studies, highlighting glycerol conversion and selectivity towards this compound (DG) and triglycerol (TG).

Table 1: Performance of Homogeneous Base Catalysts

Catalyst Catalyst Conc. (mol%) Temp. (°C) Time (h) Glycerol Conv. (%) DG Select. (%) TG Select. (%) Source(s)
Na₂CO₃ 1.74 260 8 96 24 35 [9]
LiOH - - - 100 21 - [5]

| NaOH | - | - | - | 100 | 18 | - |[5] |

Table 2: Performance of Heterogeneous Catalysts

Catalyst Catalyst Conc. (wt%) Temp. (°C) Time (h) Glycerol Conv. (%) DG Yield (%) TG Yield (%) Source(s)
CaO 2 250 - 72 19 - [10]
20%Ca1.6La0.6/MCM-41 - 250 8 91 43 - [11]
Ca₁․₆Al₀․₄La₀․₆O₃ 2 250 8 96 52 (Select.) - [12]

| Zeolite XZ-Li | 3 | 280 | 2 | 89.6 | 61.2 (Yield) | 21.2 (Yield) |[13] |

Experimental Protocols

This section outlines a generalized protocol for the lab-scale synthesis and analysis of this compound via solvent-free etherification.

Synthesis of this compound

This protocol is a synthesized representation of typical lab-scale, solvent-free etherification procedures.[4][10]

  • Materials:

    • Anhydrous glycerol (≥99% purity)

    • Catalyst (e.g., CaO, Na₂CO₃, or a specified heterogeneous catalyst), 2 wt% relative to glycerol

    • Nitrogen gas (high purity)

    • Internal standard for GC analysis (e.g., 1,2,4-butanetriol)

  • Apparatus:

    • Three-necked round-bottom flask (250 mL)

    • Magnetic stirrer and heating mantle with temperature controller

    • Condenser

    • Nitrogen inlet/outlet

    • Thermocouple

  • Procedure:

    • Load the anhydrous glycerol (e.g., 50 g) and the chosen catalyst (e.g., 1 g, 2 wt%) into the three-necked flask equipped with a magnetic stir bar.[10]

    • Assemble the flask with the condenser and nitrogen lines.

    • Purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere, preventing glycerol oxidation.[4]

    • While stirring, heat the reaction mixture to the target temperature (e.g., 240-260°C).[4][10]

    • Maintain the reaction at the set temperature for the desired duration (e.g., 2-12 hours), with continuous stirring and a slow nitrogen flow. Water produced during the reaction will be removed through the condenser.[4][10]

    • After the reaction period, cool the mixture to room temperature.

    • The resulting product mixture, containing this compound, unreacted glycerol, and higher oligomers, is then ready for analysis.

Product Analysis and Characterization

The determination of glycerol conversion and product selectivity is typically performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[14][15]

  • Sample Preparation:

    • Withdraw a small, accurately weighed aliquot of the final reaction mixture.

    • Dissolve the sample in a suitable solvent (e.g., pyridine (B92270) or isopropanol).[16]

    • Add a known amount of an internal standard.

    • For GC analysis, derivatization is often required to increase the volatility of the polyols. This is commonly done using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Analytical Method (GC-FID Example):

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar or medium-polarity capillary column suitable for high-temperature analysis (e.g., DB-5ht).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An appropriate temperature gradient is used, for example, starting at 100°C and ramping up to 350°C to ensure elution of all components from glycerol to higher polyglycerols.

    • Quantification: Identify peaks based on retention times of known standards. Calculate glycerol conversion and product selectivity by comparing the peak areas of the products and remaining glycerol relative to the internal standard.

ExperimentalWorkflow start Start setup Assemble Reactor: 3-Neck Flask, Condenser, N₂ Inlet, Stirrer start->setup charge Charge Reactor: Glycerol + Catalyst setup->charge purge Purge with Nitrogen charge->purge react Heat to 240-260°C with Stirring (2-12 hours) purge->react cool Cool to Room Temp. react->cool sample Prepare Sample for Analysis: Dilute, Add Standard, Derivatize (for GC) cool->sample analyze Analyze via GC or HPLC sample->analyze calculate Calculate: Glycerol Conversion Product Selectivity analyze->calculate end_node End calculate->end_node IndustrialProcess reactor Partial Conversion Reactor (10-15% DG) dist1 First Distillation (Short Path Evaporator) reactor->dist1 Reaction Mixture dist2 Second Distillation (High Vacuum) dist1->dist2 Enriched Bottoms recycle Recycled Glycerol dist1->recycle Glycerol Distillate product >90% this compound Product dist2->product Bottoms Product

References

The Pivotal Role of Diacylglycerol as a Second Messenger: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol (DAG) is a critical lipid second messenger that orchestrates a multitude of cellular processes, ranging from cell growth and differentiation to neurotransmission and immune responses. Generated at the plasma membrane in response to extracellular stimuli, DAG activates a diverse array of downstream effector proteins, thereby initiating distinct signaling cascades. This technical guide provides an in-depth exploration of the biological role of DAG, detailing its synthesis, its key signaling pathways, and the experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are focused on understanding and targeting DAG-mediated signaling pathways.

Introduction to Diacylglycerol Signaling

Diacylglycerol is a transient signaling molecule produced primarily through the hydrolysis of membrane phospholipids.[1] Its strategic location within the inner leaflet of the plasma membrane allows it to recruit and activate a host of cytosolic and membrane-associated proteins. The most well-characterized pathway for DAG generation is the phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), which also produces inositol (B14025) 1,4,5-trisphosphate (IP3), another important second messenger.[1][2][3] DAG can also be generated from phosphatidylcholine (PC) through the action of phospholipase D (PLD) followed by phosphatidic acid phosphohydrolase, or directly by a PC-specific PLC.[1][2] The signaling function of DAG is tightly regulated, with its levels being controlled by DAG kinases (DGKs), which phosphorylate DAG to phosphatidic acid (PA), and DAG lipases, which hydrolyze it.[1][4]

Key Downstream Effectors of Diacylglycerol

DAG exerts its biological effects by binding to and activating a range of effector proteins, each initiating distinct downstream signaling events. These effectors share a conserved C1 domain, which is responsible for DAG binding.[2][5] The primary families of DAG effectors include:

  • Protein Kinase C (PKC) Isoforms: The most prominent and well-studied DAG effectors.[2][5]

  • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): Guanine nucleotide exchange factors (GEFs) for Ras small GTPases.[2][6]

  • Munc13 Proteins: Essential for synaptic vesicle priming and neurotransmitter release.[2][7][8]

  • Transient Receptor Potential Canonical (TRPC) Channels: A family of non-selective cation channels.[9][10][11]

  • Diacylglycerol Kinases (DGKs): A family of enzymes that phosphorylate DAG to terminate its signaling and generate phosphatidic acid.[2][4]

The activation of these distinct effector pathways allows DAG to regulate a wide array of cellular functions, including gene transcription, cytoskeletal dynamics, cell proliferation, and apoptosis.[2]

Diacylglycerol Signaling Pathways

The Canonical PLC-DAG-PKC Pathway

The activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) often leads to the activation of phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG.[1][2][3] IP3 diffuses into the cytoplasm to mobilize calcium from intracellular stores, while DAG remains in the plasma membrane to activate conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[5][12] The synergistic action of increased intracellular calcium and DAG leads to the full activation of cPKCs.[3][5] Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses.

PLC_DAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR/RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Ca2 Ca2+ IP3->Ca2 Releases Ca2->PKC Co-activates (cPKCs) Response Cellular Response Substrate->Response Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR Activates

Canonical PLC-DAG-PKC Signaling Pathway
RasGRP-Mediated Ras Activation

RasGRPs are crucial for activating the Ras-MAPK pathway, particularly in T lymphocytes.[13][14] Upon T-cell receptor (TCR) stimulation, DAG is produced, which then recruits RasGRP1 to the membrane.[13][15] This recruitment allows RasGRP1 to catalyze the exchange of GDP for GTP on Ras, leading to its activation and subsequent downstream signaling through the Raf-MEK-ERK cascade.[6][13] This pathway is critical for T-cell development and activation.[15][16]

RasGRP_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg PLCγ TCR->PLCg Activates DAG Diacylglycerol (DAG) PLCg->DAG Produces RasGRP1 RasGRP1 DAG->RasGRP1 Recruits & Activates Ras Ras-GDP RasGRP1->Ras Activates ActiveRas Ras-GTP Ras->ActiveRas MAPK_Cascade Raf-MEK-ERK Cascade ActiveRas->MAPK_Cascade Initiates Transcription Gene Transcription MAPK_Cascade->Transcription Antigen Antigen Antigen->TCR Stimulates

DAG-RasGRP Mediated Ras Activation
Munc13 and Neurotransmitter Release

In the presynaptic terminal, Munc13 proteins are essential for the priming of synaptic vesicles, a crucial step for neurotransmitter release.[7][8] Munc13-1 contains a C1 domain that binds to DAG.[8] This interaction is thought to induce a conformational change in Munc13-1, allowing it to interact with the SNARE complex and thereby promote vesicle fusion.[2][8] Phorbol (B1677699) esters, which are potent activators of PKC, can also bind to the C1 domain of Munc13 and enhance neurotransmitter release, highlighting the importance of this DAG-binding domain in synaptic function.[7][8]

Munc13_Pathway cluster_presynaptic Presynaptic Terminal DAG Diacylglycerol (DAG) Munc13 Munc13 DAG->Munc13 Binds & Activates SNARE SNARE Complex Munc13->SNARE Promotes Assembly Vesicle Synaptic Vesicle Neurotransmitter_Release Neurotransmitter Release Vesicle->Neurotransmitter_Release Leads to SNARE->Vesicle Mediates Fusion PLC_activation PLC Activation PLC_activation->DAG Generates

Role of DAG and Munc13 in Vesicle Priming
TRPC Channel Activation

Several members of the Transient Receptor Potential Canonical (TRPC) family of ion channels, specifically TRPC3, TRPC6, and TRPC7, are directly activated by DAG.[10][11] This activation is independent of PKC activity.[10] The binding of DAG to these channels is thought to induce a conformational change that opens the channel pore, allowing the influx of cations such as Ca2+ and Na+.[10][11] This DAG-mediated activation of TRPC channels contributes to the sustained elevation of intracellular calcium following receptor stimulation. In contrast, TRPC4 and TRPC5 channels can be inhibited by DAG in a PKC-dependent manner.[9][17]

TRPC_Channel_Activation cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR PLC PLC GPCR->PLC DAG Diacylglycerol (DAG) PLC->DAG TRPC3_6_7 TRPC3/6/7 DAG->TRPC3_6_7 Directly Activates Ca2_Na_out Ca2+, Na+ TRPC3_6_7->Ca2_Na_out Influx Ca2_Na_in Ca2+, Na+ Ca2_Na_in->TRPC3_6_7 Cellular_Response Cellular Response Ca2_Na_out->Cellular_Response Ligand Ligand Ligand->GPCR

Direct Activation of TRPC Channels by DAG

Quantitative Analysis of Diacylglycerol Signaling

The affinity of DAG for its effectors and the cellular concentration of DAG are critical parameters that determine the specificity and magnitude of the downstream signaling response. While precise in vivo measurements are challenging, in vitro binding assays and cellular lipidomics provide valuable quantitative data.

Effector ProteinLigandBinding Affinity (Kd)Cellular Concentration of DAGReference
PKCα1,2-dioctanoyl-sn-glycerol (DOG)~0.5-5 µMBasal: ~0.1-1 mol% of total lipids; Stimulated: up to 2-5 mol%[12]
Munc13-1 C1 domain1,2-dioctanoyl-sn-glycerol (DOG)~1.6 µMNot specified[18][19]
RasGRP1Phorbol 12,13-dibutyrate (PDBu)~2.6 nMNot specified[6]

Note: Binding affinities can vary significantly depending on the experimental conditions, including the lipid composition of the membrane and the presence of other co-factors like phosphatidylserine (B164497) for PKC activation.[12][20]

Experimental Protocols for Studying Diacylglycerol Signaling

Measurement of Cellular Diacylglycerol Levels

DAG Kinase Assay

This is a widely used method for quantifying total cellular DAG.[21][22][23]

Principle: Cellular lipids are extracted, and the endogenous DAG is phosphorylated by an exogenous DAG kinase in the presence of radiolabeled ATP (e.g., [γ-32P]ATP or [γ-33P]ATP). The resulting radiolabeled phosphatidic acid (PA) is then separated by thin-layer chromatography (TLC) and quantified by autoradiography or phosphorimaging. The amount of radiolabeled PA is directly proportional to the amount of DAG in the original sample.

Brief Protocol:

  • Cell Lysis and Lipid Extraction: Lyse cells and extract total lipids using a chloroform/methanol/HCl mixture.

  • Phase Separation: Separate the organic and aqueous phases by centrifugation. Collect the lower organic phase containing the lipids.

  • Drying and Resuspension: Dry the lipid extract under nitrogen and resuspend in a detergent-containing buffer.

  • Kinase Reaction: Incubate the lipid extract with E. coli DAG kinase and radiolabeled ATP.

  • Lipid Extraction and TLC: Stop the reaction and re-extract the lipids. Spot the extracted lipids on a TLC plate and develop the chromatogram to separate PA from other lipids.

  • Quantification: Expose the TLC plate to a phosphor screen or X-ray film and quantify the radiolabeled PA spot.

Mass Spectrometry-Based Lipidomics

This approach allows for the quantification of individual molecular species of DAG.[24][25][26]

Principle: Lipids are extracted from cells and analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Specific DAG species can be identified and quantified based on their mass-to-charge ratio and fragmentation patterns.

Brief Protocol:

  • Lipid Extraction: Extract total lipids from the biological sample, often in the presence of an internal standard (e.g., a deuterated DAG species).

  • Chromatographic Separation (Optional): Separate lipid classes using high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis: Infuse the lipid extract into the mass spectrometer. Use specific scan modes (e.g., neutral loss or precursor ion scanning) to selectively detect DAG species.

  • Data Analysis: Identify and quantify individual DAG species by comparing their mass spectra and retention times to known standards.

Assaying Downstream Effector Activation

PKC Activity Assay

Principle: The kinase activity of PKC is measured by its ability to phosphorylate a specific substrate peptide in the presence of its activators (DAG, phosphatidylserine, and Ca2+). The incorporation of a radiolabeled phosphate (B84403) from ATP into the substrate is quantified.

Brief Protocol:

  • Immunoprecipitation: Immunoprecipitate the specific PKC isoform of interest from cell lysates.

  • Kinase Reaction: Incubate the immunoprecipitated PKC with a specific substrate (e.g., a synthetic peptide), activators (e.g., a DAG analog and phosphatidylserine), and radiolabeled ATP.

  • Separation and Quantification: Separate the phosphorylated substrate from the reaction mixture (e.g., by spotting on phosphocellulose paper and washing away unincorporated ATP) and quantify the incorporated radioactivity using a scintillation counter.

Ras Activation Assay (GTP-Ras Pull-down)

Principle: This assay quantifies the amount of active, GTP-bound Ras. A protein containing the Ras-binding domain (RBD) of a Ras effector (e.g., Raf1), which specifically binds to GTP-Ras, is used to "pull down" active Ras from cell lysates.

Brief Protocol:

  • Cell Lysis: Lyse cells under conditions that preserve the GTP-bound state of Ras.

  • Pull-down: Incubate the cell lysate with a GST-tagged RBD of Raf1 immobilized on glutathione-agarose beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins.

  • Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using a Ras-specific antibody. The amount of pulled-down Ras reflects the level of active Ras in the cells.

Membrane Translocation Assay

Principle: Many DAG effectors, including PKC and RasGRP, translocate from the cytosol to the plasma membrane upon activation. This translocation can be visualized and quantified using fluorescence microscopy.

Brief Protocol:

  • Expression of Fluorescently Tagged Protein: Transfect cells with a plasmid encoding the effector protein of interest fused to a fluorescent protein (e.g., GFP).

  • Cell Stimulation: Treat the cells with a stimulus that generates DAG (e.g., a GPCR agonist or a phorbol ester).

  • Live-Cell Imaging: Acquire fluorescence images of the cells over time using a confocal microscope.

  • Quantification: Measure the change in fluorescence intensity at the plasma membrane relative to the cytosol to quantify the extent of translocation.[7][19][27]

Diacylglycerol Signaling in Disease and as a Drug Target

Dysregulation of DAG signaling is implicated in numerous diseases, including cancer, type 2 diabetes, cardiovascular disease, and neurological disorders.[4][28][29] For instance, persistent activation of the DAG-PKC pathway can promote tumor growth, while impaired DAG signaling in skeletal muscle is associated with insulin (B600854) resistance.[28]

The enzymes involved in DAG metabolism, particularly DGKs, are emerging as attractive drug targets.[4][29][30] DGK inhibitors can prolong DAG signaling, which may be beneficial in certain contexts, such as enhancing T-cell-mediated anti-tumor immunity.[31] Conversely, activators of specific DGK isoforms could be used to dampen excessive DAG signaling in diseases characterized by its overactivation. The development of isoform-specific modulators of DAG effectors and metabolizing enzymes holds significant therapeutic promise.[4]

Conclusion

Diacylglycerol is a multifaceted second messenger that plays a central role in cellular signal transduction. Its ability to activate a diverse set of downstream effectors allows it to regulate a wide spectrum of physiological processes. A thorough understanding of the intricacies of DAG signaling pathways, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for advancing our knowledge of cellular regulation and for the development of novel therapeutic strategies targeting diseases associated with aberrant DAG signaling.

References

An In-depth Technical Guide to the Hygroscopic Nature of Diglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of diglycerol (B53887), a versatile polyol increasingly utilized in pharmaceutical and cosmetic formulations. This document details the mechanisms of its moisture-attracting capabilities, presents comparative data with other common humectants, and outlines key experimental protocols for its characterization.

Understanding the Hygroscopic Nature of this compound

This compound, a dimer of glycerol, is a polyhydric alcohol with four hydroxyl (-OH) groups, contributing to its pronounced hygroscopic nature.[1][2] Its ability to attract and retain water molecules from the surrounding environment makes it an effective humectant, crucial for maintaining hydration in various applications.[3][4] In pharmaceutical formulations, this property is leveraged to prevent products from drying out, enhance the solubility of active ingredients, and improve the sensory characteristics of topical preparations.[1][4]

The hygroscopicity of a substance is its ability to absorb or adsorb water from the air. This is a critical attribute for excipients in drug formulations, as it can influence the stability, dissolution rate, and overall performance of the final product. This compound's molecular structure, with its multiple hydrophilic sites, allows for the formation of hydrogen bonds with water molecules, effectively sequestering moisture.[1][4]

Quantitative Comparison of Humectant Hygroscopicity

The selection of a humectant in a formulation is often guided by its efficiency in attracting and retaining moisture under varying environmental conditions. The following table summarizes the hygroscopic properties of this compound in comparison to other commonly used polyols. The data is a compilation from various sources to provide a comparative overview.

HumectantMolecular Weight ( g/mol )Number of Hydroxyl GroupsHygroscopicity (Qualitative)Moisture Absorption (% weight gain at 50% RH)
This compound 166.174Medium to HighData not explicitly found, but expected to be significant
Glycerol 92.093High~25%[1][3]
Propylene Glycol 76.092Medium~20%[1][3]
Sorbitol 182.176HighHighly hygroscopic, especially above 70% RH
Xylitol 152.155HighHigh[5]
Mannitol 182.176Very Low< 0.1%
Erythritol 122.124Very Low< 0.1%

Note: The quantitative data for this compound's moisture absorption at 50% RH was not explicitly available in the searched literature. However, based on its chemical structure and qualitative descriptions, it is expected to have a significant moisture-absorbing capacity.

Experimental Protocols for Characterizing Hygroscopicity

A thorough understanding of a substance's hygroscopic nature requires precise and reliable experimental methodologies. The following sections detail the key techniques used to quantify the moisture-related properties of materials like this compound.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass of a sample as it changes in response to alterations in humidity at a constant temperature.[6] This method is crucial for determining the moisture sorption and desorption isotherms, which provide insights into the hygroscopic behavior of a material over a range of relative humidities (RH).[7]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the material (typically 1-10 mg) is placed in the DVS instrument's microbalance.

  • Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) until a stable mass is achieved. This initial mass serves as the dry reference point.

  • Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate, meaning the rate of mass change falls below a predefined threshold. The mass at each RH step is recorded.

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH, and the equilibrium mass at each step is recorded.

  • Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate sorption and desorption isotherms. The difference between these two curves is known as hysteresis, which can provide information about the material's pore structure and the nature of water binding.

Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is a powerful technique for studying the molecular interactions between a substance and water. It provides information on how the presence of water affects the chemical bonds within the material.

Methodology:

  • Sample Preparation: A thin film of the sample is cast onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a liquid sample can be directly applied.

  • Background Spectrum: A background spectrum of the clean, dry ATR crystal is collected.

  • Sample Spectrum: The sample is placed in contact with the crystal, and its infrared spectrum is recorded. The evanescent wave from the infrared beam penetrates a few microns into the sample, providing a spectrum of the surface layer.

  • Hydration Studies: To study the effect of moisture, the sample on the ATR crystal can be placed in a chamber with controlled humidity. Spectra are then collected at different RH levels.

  • Data Analysis: Changes in the vibrational bands, particularly the O-H stretching region (around 3000-3600 cm⁻¹), are analyzed to understand the hydrogen bonding interactions between the humectant and water molecules. Shifts in other characteristic peaks of the humectant can also indicate structural changes upon hydration.

Synchrotron X-ray Diffraction

Synchrotron X-ray diffraction is a high-resolution technique used to study the structural changes in materials at the molecular level. In the context of hygroscopicity, it can be used to investigate how water absorption affects the crystalline or amorphous structure of a substance and its interaction with biological substrates like the stratum corneum.[8]

Methodology:

  • Sample Preparation: The sample, which could be a powder, a film, or a biological tissue treated with the humectant, is mounted on a sample holder.

  • Data Collection: The sample is exposed to a high-intensity, monochromatic X-ray beam from a synchrotron source. The diffracted X-rays are collected by a detector.

  • Controlled Environment: For hygroscopicity studies, the sample is placed in a chamber where the temperature and relative humidity can be precisely controlled. Diffraction patterns are collected at various RH levels.

  • Data Analysis: The diffraction patterns provide information about the arrangement of atoms and molecules. Changes in the diffraction peaks (position, intensity, and width) with varying humidity can reveal phase transitions, changes in crystallinity, and alterations in the molecular packing of the material upon hydration.[8]

Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate and specific method for determining the water content in a sample. It is considered a gold standard for moisture analysis in many industries, including pharmaceuticals.[3][5]

Methodology:

  • Sample Preparation: A known mass of the sample is accurately weighed and introduced into the titration vessel containing a solvent (typically anhydrous methanol).

  • Titration: The Karl Fischer reagent, which contains iodine, sulfur dioxide, a base, and a solvent, is added to the sample. The iodine in the reagent reacts stoichiometrically with the water present in the sample.

  • Endpoint Detection: The endpoint of the titration is detected potentiometrically. When all the water has been consumed, an excess of iodine appears in the solution, causing a change in the potential at the detector electrode.

  • Calculation: The amount of Karl Fischer reagent consumed is used to calculate the amount of water in the original sample. The result is typically expressed as a percentage of water by weight.

Mechanism of Action: Moisture Retention in the Stratum Corneum

This compound's efficacy as a moisturizer in topical formulations is attributed to its interaction with the stratum corneum (SC), the outermost layer of the skin. Studies have shown that polyols like this compound can influence the water content and structural organization of the SC.

The moisturizing mechanism involves two key aspects: the absorption of water from the environment and the interaction with the components of the SC, such as keratin (B1170402) and intercellular lipids, to enhance water retention.

Moisture_Retention_Mechanism cluster_SC Atmospheric_Moisture Atmospheric Moisture This compound This compound (Humectant) Atmospheric_Moisture->this compound Absorption Stratum_Corneum Stratum Corneum (SC) This compound->Stratum_Corneum Penetration & Interaction Keratin Soft Keratin in Corneocytes This compound->Keratin Reinforces Water Storage Intercellular_Lipids Intercellular Lipids This compound->Intercellular_Lipids Enhances Water Content Regulation SC_Hydration Increased SC Hydration Keratin->SC_Hydration Intercellular_Lipids->SC_Hydration Experimental_Workflow Start Start: Select Humectant KF_Titration Karl Fischer Titration (Initial Water Content) Start->KF_Titration DVS_Analysis Dynamic Vapor Sorption (Sorption/Desorption Isotherms) Start->DVS_Analysis ATR_FTIR ATR-FTIR Spectroscopy (Molecular Interactions with Water) Start->ATR_FTIR Data_Analysis Data Analysis & Interpretation KF_Titration->Data_Analysis DVS_Analysis->Data_Analysis ATR_FTIR->Data_Analysis Formulation Incorporate into Formulation Performance_Testing Performance Testing (e.g., Skin Hydration Studies) Formulation->Performance_Testing Conclusion Conclusion: Efficacy Assessment Performance_Testing->Conclusion Data_Analysis->Formulation

References

Diglycerol as a Precursor for Polymer Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing demand for biocompatible and biodegradable polymers has led to extensive research into renewable resources as building blocks for novel materials. Among these, diglycerol (B53887), a readily available and versatile polyol, has emerged as a promising precursor for the synthesis of a diverse range of polymers with tunable properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound-based polymers, with a particular focus on their use in drug development.

Synthesis of this compound-Based Polymers

This compound can be utilized as a monomer in various polymerization reactions to create polyesters, poly(hydroxy urethane)s (PHUs), and other copolymers. The primary methods of synthesis include melt polymerization, enzymatic polymerization, and solvent-free synthesis.

This compound-Based Polyesters

This compound-based polyesters are typically synthesized through the polycondensation of this compound with dicarboxylic acids or their derivatives, such as anhydrides or divinyl esters. These polymers are gaining attention for their potential in creating nanoparticles for drug delivery applications.[1][2]

Poly(this compound adipate) is a biodegradable and biocompatible polyester (B1180765) that can self-assemble into nanoparticles, making it a suitable candidate for drug delivery systems.[3]

Experimental Protocol: Enzymatic Synthesis of Poly(this compound adipate) (PDGA) [3]

Materials:

Procedure:

  • In a clean, dry round-bottom flask, dissolve equimolar amounts of this compound and divinyl adipate in anhydrous THF.

  • Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the monomers).

  • Purge the flask with an inert gas (e.g., argon or nitrogen) and seal it.

  • Place the flask in a preheated oil bath at 50°C and stir the mixture for 24-48 hours.

  • After the reaction period, remove the enzyme by filtration.

  • Concentrate the filtrate by evaporating the THF under reduced pressure.

  • Dissolve the resulting polymer in acetone.

  • Prepare nanoparticles by adding the polymer solution dropwise to deionized water under constant stirring.

  • Allow the acetone to evaporate overnight with continuous stirring to obtain an aqueous dispersion of PDGA nanoparticles.

Poly(hydroxy urethane)s (PHUs) from this compound

Non-isocyanate poly(hydroxy urethane)s (PHUs) are an environmentally friendly alternative to traditional polyurethanes. They can be synthesized from this compound dicarbonate (B1257347), which is prepared from this compound and a carbonate source.[4][5] These polymers exhibit a wide range of glass transition temperatures and good thermal stability, making them suitable for applications such as coatings.[6]

This compound dicarbonate is a key precursor for the synthesis of this compound-based PHUs. A one-step procedure allows for its synthesis with a high yield.[4][7]

Experimental Protocol: One-Step Synthesis of this compound Dicarbonate [4][7]

Materials:

  • This compound (mixture of isomers)

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (B1210297)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, place 1000 g of this compound, 3210 g of dimethyl carbonate, and 5 g of K₂CO₃.

  • Heat the reaction mixture at 70°C for 24 hours.

  • Distill off the mixture of dimethyl carbonate and methanol (B129727) at atmospheric pressure at 65°C over a period of 6 hours.

  • Cool the reaction mixture to room temperature.

  • Filter off the precipitated catalyst and wash it with dimethyl carbonate.

  • Combine the organic phases and evaporate to dryness.

  • Crystallize the solid product from ethyl acetate to obtain bis(2,3-dihydroxypropyl)ether dicarbonate as a white solid.

The polyaddition reaction of this compound dicarbonate with various diamines yields PHUs in a solvent-free and catalyst-free method.[4][7]

Experimental Protocol: Synthesis of Poly(hydroxy urethane)s (PHUs) [4][7]

Materials:

  • Bis(2,3-dihydroxypropyl)ether dicarbonate (this compound dicarbonate)

  • Diamine (e.g., 1,6-hexanediamine, Jeffamine® series)

Procedure:

  • Place 54.5 g (0.25 mol) of this compound dicarbonate in a 250 mL round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Melt the solid under a nitrogen atmosphere at 80°C.

  • Add 0.25 mol of the appropriate diamine in portions over 30 minutes.

  • Increase the temperature to 150°C.

  • Stir the reaction mixture at this temperature for 8 hours to obtain the poly(hydroxy urethane).

Data Presentation: Properties of this compound-Based Polymers

The properties of this compound-based polymers can be tailored by varying the co-monomers and synthesis conditions. The following tables summarize key quantitative data for different types of these polymers.

Table 1: Molecular Weight and Thermal Properties of this compound-Based Polyesters

PolymerCo-monomerSynthesis MethodMn ( g/mol )PDI (Mw/Mn)Tg (°C)Reference
Poly(this compound adipate) (PDGA)Divinyl adipateEnzymatic3600 - 54001.5 - 2.1-[8]
PDGA-Hex 30%Adipic acid, 1,6-hexanediolEnzymatic--< 20[2]
Poly(this compound succinate) (PGSuc)Succinic acidMelt Polycondensation~15431.34-8 to -23[1][9]
Poly(glycerol succinate-co-maleate)Succinic anhydride, Maleic anhydrideMelt Polycondensation---[1]

Table 2: Properties of this compound-Based Poly(hydroxy urethane)s (PHUs)

Diamine Co-monomerMn ( g/mol )Tg (°C)Thermal Stability (TGA)Reference
Various Diamines4100 - 9400-7 to 66Stable up to 200°C[6]

Mandatory Visualization: Synthesis Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key synthesis pathways and a general experimental workflow for the production of this compound-based polymers.

Polymer_Synthesis_Workflows cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomers This compound & Co-monomer Polymerization Polymerization (Melt, Enzymatic, etc.) Monomers->Polymerization Prepolymer Crude Pre-polymer Polymerization->Prepolymer Purification Purification (Precipitation, Filtration) Prepolymer->Purification PurifiedPolymer Purified Polymer Purification->PurifiedPolymer Characterization Characterization (NMR, GPC, DSC, etc.) PurifiedPolymer->Characterization FinalProduct Final Polymer Product Characterization->FinalProduct

General experimental workflow for polymer synthesis.

Polyester_Synthesis This compound This compound Polyester Poly(this compound ester) This compound->Polyester + Diacid Dicarboxylic Acid (e.g., Adipic Acid) Diacid->Polyester Water Water Polyester->Water - H₂O

Synthesis of this compound-based polyesters.

PHU_Synthesis cluster_precursor Precursor Synthesis cluster_polymerization Polymerization This compound This compound DGC This compound Dicarbonate This compound->DGC + DMC Dimethyl Carbonate DMC->DGC Methanol Methanol DGC->Methanol - CH₃OH DGC->DGC_poly Diamine Diamine PHU Poly(hydroxy urethane) Diamine->PHU +

Synthesis of poly(hydroxy urethane)s from this compound.

Characterization of this compound-Based Polymers

A thorough characterization of the synthesized polymers is crucial to understand their structure, properties, and suitability for specific applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the polymer, determines the degree of branching, and verifies the incorporation of co-monomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the polymer, confirming the formation of ester or urethane (B1682113) linkages.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which provides information about the distribution of polymer chain lengths.

  • Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg) and melting temperature (Tm), which are important for understanding the thermal and mechanical properties of the polymer.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the polymer.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides detailed information about the molecular weight distribution and end-groups of the polymer chains.

Applications in Drug Development

This compound-based polymers, particularly hyperbranched polyglycerols and polyesters, have shown great promise in the field of drug delivery. Their biocompatibility, biodegradability, and tunable properties make them attractive alternatives to conventional polymers like polyethylene (B3416737) glycol (PEG).

  • Nanoparticle Drug Carriers: Amphiphilic this compound-based polyesters can self-assemble into nanoparticles in aqueous solutions. These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[10][11] The drug release from these nanoparticles can be sustained over time, and in some cases, is accelerated within the acidic environment of cancer cells.[1]

  • Advantages over PEGylated Systems: Hyperbranched polyglycerol (HPG) coatings on nanoparticles have demonstrated superior performance compared to PEG coatings. HPG-coated nanoparticles exhibit longer blood circulation times and significantly less accumulation in the liver.[10] This "stealth" property is crucial for targeted drug delivery to tumor tissues.

  • Specific Drug Encapsulation Examples:

    • Camptothecin (CPT): An anti-tumor agent, has been successfully encapsulated in PLA-HPG nanoparticles, showing improved therapeutic effectiveness against tumors in vivo compared to PLA-PEG nanoparticles.[10]

    • Dexamethasone Phosphate (DXMP): Acylated poly(glycerol adipate) nanoparticles have shown high drug loading and controlled release of this anti-inflammatory drug.[1]

    • Indomethacin: This nonsteroidal anti-inflammatory drug has been conjugated to poly(glycerol adipate) to form nanospheres with high drug loading and controlled release.[1]

Conclusion

This compound is a versatile and sustainable precursor for the synthesis of a wide array of biocompatible and biodegradable polymers. The ability to tailor the properties of these polymers through the choice of co-monomers and synthesis conditions opens up numerous possibilities for their application, particularly in the development of advanced drug delivery systems. The superior in vivo performance of hyperbranched polyglycerol-based nanoparticles compared to traditional PEGylated systems highlights the significant potential of this compound-derived polymers to address key challenges in drug development and improve therapeutic outcomes. Further research and development in this area are expected to lead to the creation of next-generation biomaterials for a variety of biomedical applications.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Diglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of diglycerol (B53887). While specific quantitative thermal analysis data for this compound is not extensively available in public literature, this guide leverages the well-documented thermal behavior of its monomer, glycerol (B35011), to infer and present a detailed understanding of this compound's decomposition pathways and products. The information herein is intended to support research, development, and formulation activities where this compound may be subjected to thermal stress.

Introduction to this compound

This compound is a polyol and the simplest polyglycerol, formed by the ether linkage of two glycerol molecules. Its properties, such as high viscosity, water solubility, and a higher boiling point and molecular weight than glycerol, make it a valuable excipient in various applications, including as a humectant, solvent, and plasticizer in the pharmaceutical and cosmetics industries. Understanding its thermal stability is crucial for defining processing, storage, and application limits, particularly in drug development where thermal degradation can impact product safety and efficacy.

Thermal Stability of this compound

The thermal stability of this compound is inherently linked to that of glycerol, though its larger molecular size and the presence of an ether bond are expected to influence its decomposition temperature. Generally, polyglycerols exhibit increased thermal stability with an increasing degree of polymerization.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of glycerol typically shows a single-stage decomposition process. In an inert atmosphere (e.g., nitrogen), this mass loss is primarily due to evaporation, with decomposition occurring at higher temperatures.[1][2] In an oxidizing atmosphere (e.g., air), decomposition happens at lower temperatures and involves the formation of various oxidation products.[1][2]

Based on the behavior of glycerol, the thermal decomposition of this compound is expected to follow a similar pattern but at elevated temperatures. The onset of decomposition for this compound is anticipated to be higher than that of glycerol due to its lower volatility and higher molecular weight.

Table 1: Comparison of Thermal Decomposition Temperatures of Glycerol and Estimated Values for this compound (under Nitrogen Atmosphere)

ParameterGlycerolThis compound (Estimated)
Onset of Mass Loss (°C) ~199[1][2]> 200
Peak Decomposition Temperature (°C) (DTG Peak) ~239[1][2]> 240

Note: The values for this compound are estimations based on the established principles of polymer thermal degradation and the known data for glycerol. Actual experimental values may vary.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry can be used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm). For glycerol, the glass transition temperature is observed at approximately -93°C.[3] DSC can also reveal endothermic and exothermic events associated with decomposition. The decomposition of glycerol is generally an endothermic process in an inert atmosphere, while in an oxidizing environment, exothermic peaks corresponding to oxidation reactions are observed.[4] A similar behavior would be expected for this compound.

Decomposition Pathways and Products

The thermal decomposition of this compound is predicted to proceed through pathways analogous to those of glycerol, which primarily involve dehydration and C-C bond cleavage.[5] The presence of the ether linkage in this compound introduces an additional site for thermal scission.

Primary Decomposition Reactions

The main initial decomposition pathways are expected to be:

  • Dehydration: The elimination of water molecules from the hydroxyl groups is a primary decomposition route for polyols.[5] This can lead to the formation of unsaturated aldehydes and other derivatives.

  • C-C and C-O Bond Scission: At higher temperatures, the carbon-carbon and carbon-oxygen bonds within the this compound molecule can break, leading to the formation of smaller, volatile compounds.[5]

  • Ether Bond Cleavage: The ether linkage connecting the two glycerol units is a potential point of cleavage, which would lead to the formation of glycerol and other smaller molecules.

Expected Decomposition Products

Based on the known decomposition products of glycerol, the pyrolysis of this compound is likely to yield a complex mixture of compounds.[6][7][8]

Table 2: Potential Thermal Decomposition Products of this compound

Product ClassSpecific Compounds
Aldehydes Acrolein, Acetaldehyde, Formaldehyde
Alcohols Glycerol, Propanediols
Ketones Acetone
Acids Acetic acid, Formic acid
Gases Carbon dioxide (CO₂), Carbon monoxide (CO)
Water H₂O

The relative abundance of these products will depend on factors such as the decomposition temperature, heating rate, and the presence of oxygen or catalysts.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability and decomposition of polyols like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).[9][10]

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or air at a constant flow rate (e.g., 20-50 mL/min).[9][10]

    • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[9][10]

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition and the peak decomposition temperature.[9][10]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Weigh Weigh Sample (5-10 mg) Crucible Place in Crucible Weigh->Crucible Load Load into TGA Crucible->Load Heat Heat at 10°C/min under N2 flow Load->Heat Record Record Mass vs. Temp Heat->Record Plot Plot TGA/DTG Curves Record->Plot Determine Determine Onset & Peak Temperatures Plot->Determine

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions and characterize the endothermic/exothermic nature of decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[11][12][13]

  • Experimental Conditions:

    • Atmosphere: Inert atmosphere (e.g., nitrogen).

    • Heating Program: The sample and reference are subjected to a controlled temperature program, for example, heating from -100°C to 400°C at a rate of 10°C/min.[11][12][13]

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify glass transitions, melting points, and decomposition events.[11][12][13]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).[14][15][16]

  • Sample Preparation: A small amount of this compound is placed in a pyrolysis sample holder.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 600°C) in an inert atmosphere (helium). The thermal energy breaks down the this compound into smaller, volatile fragments.[14][15][16]

  • GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.[14][15][16]

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparing them to a spectral library.[14][15][16]

Py_GC_MS_Workflow Sample This compound Sample Pyrolyzer Pyrolysis Chamber (e.g., 600°C, He atm) Sample->Pyrolyzer GC_Column Gas Chromatography Column (Separation) Pyrolyzer->GC_Column Volatile Fragments Mass_Spec Mass Spectrometer (Detection & Ionization) GC_Column->Mass_Spec Separated Components Data_Analysis Data Analysis (Library Matching) Mass_Spec->Data_Analysis Product_ID Identified Decomposition Products Data_Analysis->Product_ID

Py-GC-MS Experimental Workflow

This compound Decomposition Signaling Pathway

The following diagram illustrates the proposed logical relationship in the thermal decomposition of this compound, leading to the formation of primary and secondary decomposition products.

Decomposition_Pathway cluster_primary Primary Decomposition cluster_intermediate Intermediate Products cluster_final Final Products This compound This compound Dehydration Dehydration This compound->Dehydration Ether_Cleavage Ether Bond Cleavage This compound->Ether_Cleavage CC_Cleavage C-C/C-O Cleavage This compound->CC_Cleavage Unsaturated_Intermediates Unsaturated Intermediates Dehydration->Unsaturated_Intermediates Water Water Dehydration->Water Glycerol_Monomers Glycerol Ether_Cleavage->Glycerol_Monomers Smaller_Fragments Smaller Oxygenated Fragments CC_Cleavage->Smaller_Fragments Acrolein Acrolein Unsaturated_Intermediates->Acrolein Aldehydes Other Aldehydes Glycerol_Monomers->Aldehydes Smaller_Fragments->Aldehydes Gases CO, CO2 Smaller_Fragments->Gases

Proposed Decomposition Pathway

Conclusion

While direct experimental data on the thermal decomposition of pure this compound is limited, a robust understanding can be built upon the extensive research conducted on its monomer, glycerol. This compound is expected to exhibit greater thermal stability than glycerol, with decomposition initiating at a higher temperature. The decomposition mechanisms are likely to be similar, involving dehydration, ether bond cleavage, and carbon-carbon/carbon-oxygen bond scission, leading to a range of smaller oxygenated compounds. For drug development professionals and researchers, it is recommended to conduct specific thermal analysis studies on their particular grade and formulation of this compound to establish precise temperature limits for processing and storage. The experimental protocols provided in this guide offer a solid foundation for such investigations.

References

Spectroscopic Analysis of Diglycerol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of diglycerol (B53887), a key intermediate in various industrial applications, including pharmaceuticals and cosmetics. Tailored for researchers, scientists, and drug development professionals, this document details the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization and differentiation of this compound isomers.

Introduction to this compound and its Isomers

This compound (C₆H₁₄O₅) is a polyol formed by the etherification of two glycerol (B35011) molecules. It exists as a mixture of several isomers, primarily the linear α,α'-diglycerol and the branched α,β-diglycerol. The isomeric composition significantly influences the physicochemical properties and, consequently, the performance of this compound in its various applications. Accurate spectroscopic analysis is therefore crucial for quality control and the development of new applications.

The common isomers of this compound are:

  • α,α'-diglycerol (linear): Formed by the linkage of two primary hydroxyl groups of glycerol.

  • α,β-diglycerol (branched): Formed by the linkage of a primary and a secondary hydroxyl group of glycerol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the differentiation of the linear and branched forms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound typically exhibits complex multiplets in the range of 3.4 to 3.8 ppm, corresponding to the methine and methylene (B1212753) protons of the glycerol backbone.[1][2] The signals from the hydroxyl protons are also observed and their chemical shifts can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy offers a clearer distinction between the isomers due to a wider range of chemical shifts and less signal overlap. The chemical shifts of the carbon atoms are sensitive to their position in the molecule (primary or secondary alcohol) and whether they are involved in the ether linkage. For instance, in diglyceride moieties, the terminal C-1 and C-3 carbons of a 1,3-diglyceride resonate at a different chemical shift compared to the C-1 and C-3 carbons in a triglyceride.[3]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Moieties

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Primary -CH₂OH3.54 - 3.63~62.5Methylene groups of the primary alcohol functionalities.[4]
Secondary -CHOH~3.77~73.1Methine group of the secondary alcohol functionality.[4]
Carbons in Ether Linkage-VariedThe chemical shifts of carbons involved in the ether bond are distinct for each isomer.

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by strong absorptions corresponding to the O-H and C-O stretching vibrations.

Key characteristic absorption bands for this compound include:

  • O-H Stretching: A broad band in the region of 3100-3600 cm⁻¹, indicative of the hydroxyl groups and hydrogen bonding.[5]

  • C-H Stretching: Asymmetric and symmetric stretching vibrations of the CH₂ groups are observed around 2940 cm⁻¹ and 2885 cm⁻¹, respectively.[5]

  • C-O-H Rocking: Bands around 1335 cm⁻¹.[5]

  • C-O Stretching: Stretching vibrations of the CHOH groups appear around 1125 cm⁻¹ and 1112 cm⁻¹.[5]

Shifts in the positions of these bands can provide information about intermolecular interactions and the isomeric composition of the this compound sample.[5]

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)
O-H Stretch (H-bonded)3100 - 3600 (broad)
C-H Stretch (asymmetric)~2940
C-H Stretch (symmetric)~2885
C-O-H Rocking~1335
C-O Stretch (secondary alcohol)~1125
C-O Stretch (primary alcohol)~1112

Experimental Protocols

NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the this compound sample in a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

  • Solvent Selection: Deuterated water (D₂O) is a common solvent for polyols like this compound. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can also be used depending on the specific requirements of the experiment.

  • Sample Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring it to the NMR tube.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O can be added.

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of liquid or solid samples with minimal preparation.

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 32 to 64 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

Visualization of Spectroscopic Analysis Workflow and Isomeric Relationships

The following diagrams illustrate the logical flow of the spectroscopic analysis process and the structural relationship between the this compound isomers.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent (e.g., D2O) Sample->NMR_Prep IR_Prep Direct Application (ATR-FTIR) Sample->IR_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data Interpretation Structural Elucidation & Isomer Differentiation NMR_Data->Interpretation IR_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

Diglycerol_Isomers Structural Isomers of this compound cluster_isomers Isomeric Forms cluster_spectroscopy Distinguishing Spectroscopic Features This compound This compound (C₆H₁₄O₅) Linear α,α'-Diglycerol (Linear) This compound->Linear Primary-Primary Ether Linkage Branched α,β-Diglycerol (Branched) This compound->Branched Primary-Secondary Ether Linkage NMR_Features Distinct ¹³C NMR chemical shifts for ether-linked carbons Linear->NMR_Features IR_Features Subtle shifts in C-O stretching and C-O-H rocking bands Linear->IR_Features Branched->NMR_Features Branched->IR_Features

References

The Synthesis of Diglycerol: A Comprehensive Technical Guide on its Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synthesis of diglycerol (B53887), this technical whitepaper offers an in-depth exploration of its historical discovery, the evolution of its synthesis methodologies, and its critical role in cellular signaling. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comparative quantitative data, and visualizations of key pathways and workflows.

Introduction: The Emergence of a Versatile Polyol

This compound, a dimer of glycerol (B35011), is a polyol of significant interest across various industries, including pharmaceuticals, cosmetics, and food science. Its unique properties, such as high water solubility, hygroscopicity, and biocompatibility, make it a valuable intermediate in the synthesis of a wide range of derivatives, including emulsifiers, surfactants, and drug delivery vehicles. This document provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the core experimental methodologies from traditional industrial processes to modern catalytic and enzymatic approaches.

A Historical Perspective on this compound Synthesis

The synthesis of this compound is intrinsically linked to the chemistry of its parent molecule, glycerol. Early methods for producing polyglycerols, including this compound, date back to the mid-20th century and were primarily driven by the need for new polymeric materials and emulsifying agents.

The traditional and still widely used industrial method for this compound production involves the alkali-catalyzed condensation of glycerol at elevated temperatures. This process, often referred to as etherification, involves the dehydration of two glycerol molecules to form an ether linkage. Seminal work in this area, documented in patents and early chemical literature, established the fundamental principles of this synthesis route. For instance, processes described in the mid-20th century laid the groundwork for large-scale production, utilizing basic catalysts like sodium hydroxide (B78521) or sodium acetate (B1210297) at temperatures ranging from 200 to 275°C under reduced pressure to facilitate the removal of water.

The evolution of this compound synthesis has been marked by a drive for improved selectivity, higher yields, and more environmentally benign processes. This has led to the exploration of a diverse range of catalysts and energy sources, moving beyond traditional homogeneous basic catalysts. The latter half of the 20th century and the early 21st century saw the advent of heterogeneous catalysis, employing solid acids like zeolites and clays, which offer advantages in terms of catalyst separation and reusability. More recently, microwave-assisted synthesis and enzymatic methods using lipases have emerged as promising alternatives, offering faster reaction times and milder reaction conditions.

Core Synthesis Methodologies: A Comparative Overview

The synthesis of this compound can be broadly categorized into several key methodologies, each with its own set of advantages and limitations. This section provides a detailed overview of these methods, supported by quantitative data and experimental protocols.

Alkali-Catalyzed Condensation of Glycerol (Industrial Method)

This remains the most common method for the industrial production of this compound. The reaction involves the self-condensation of glycerol at high temperatures in the presence of a basic catalyst.

Experimental Protocol:

A typical laboratory-scale synthesis involves heating glycerol with a catalytic amount of sodium hydroxide (e.g., 0.3% w/w) to approximately 230°C. The temperature is then gradually increased to 260-265°C to distill off the water formed during the reaction. The reaction is monitored until the calculated amount of water has been removed. The resulting product is a mixture of this compound, higher polyglycerols, and unreacted glycerol, which is then purified by distillation under reduced pressure.

Table 1: Quantitative Data for Alkali-Catalyzed this compound Synthesis

CatalystTemperature (°C)Reaction Time (h)This compound Content in Crude Product (%)Reference
Sodium Hydroxide (0.5 wt%)230812.5[1]
Sodium Hydroxide (0.35 wt%)240-12.0[1]
Potassium Carbonate (72.4 mmol)2384.17~26 (selectivity)[2]

Workflow for Industrial this compound Production and Purification:

industrial_workflow cluster_reaction Reaction Stage cluster_purification Purification Stage Glycerol Glycerol Reactor Heated Reactor (230-265°C) Glycerol->Reactor Catalyst Alkali Catalyst (e.g., NaOH) Catalyst->Reactor Crude_Product Crude Product (this compound, Glycerol, Polyglycerols) Reactor->Crude_Product Condensation Distillation1 First Distillation (Reduced Pressure) Distillation2 Second Distillation (High Vacuum) Distillation1->Distillation2 Bottoms Unreacted_Glycerol Unreacted Glycerol Distillation1->Unreacted_Glycerol Distillate Diglycerol_Product High-Purity this compound Distillation2->Diglycerol_Product Distillate Crude_Product->Distillation1 microwave_workflow Start Start: Prepare Glycerol-Catalyst Mixture Microwave Microwave Irradiation (Controlled Temperature & Time) Start->Microwave Reaction Rapid Etherification Reaction Microwave->Reaction Analysis Analyze Product Mixture (GC, HPLC) Reaction->Analysis Purification Purification (e.g., Distillation) Analysis->Purification End End: Pure this compound Purification->End dag_signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effects cluster_other_effectors Other DAG Effectors GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Binding & Translocation RasGRP RasGRP DAG->RasGRP Munc13 Munc13 DAG->Munc13 DGK DGK DAG->DGK PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate_P Phosphorylated Substrates PKC_active->Substrate_P Phosphorylation Cellular_Response Cellular Responses (Proliferation, Differentiation, etc.) Substrate_P->Cellular_Response PA Phosphatidic Acid DGK->PA Phosphorylation

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Diglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerol (B53887), a dimer of glycerol (B35011), is a versatile polyol with a wide range of applications in the pharmaceutical, cosmetic, and food industries. Its properties as an emulsifier, humectant, and solubilizer make it a valuable component in various formulations. This document provides detailed protocols for the laboratory-scale synthesis of this compound via three primary methods: direct etherification of glycerol, enzymatic synthesis, and the reaction of glycidol (B123203) with glycerol. These protocols are intended to provide researchers, scientists, and drug development professionals with the necessary information to produce this compound in a laboratory setting.

Methods of Synthesis: An Overview

The synthesis of this compound can be achieved through several routes, each with its own advantages and disadvantages in terms of yield, selectivity, and reaction conditions. The most common methods are:

  • Direct Etherification of Glycerol: This is the most straightforward method, involving the dehydration of glycerol at high temperatures, typically in the presence of a catalyst. Both homogeneous and heterogeneous catalysts can be employed.

  • Enzymatic Synthesis: This method utilizes lipases to catalyze the esterification or glycerolysis reactions to produce this compound. It offers high selectivity and milder reaction conditions but may involve challenges with enzyme stability and cost.

  • Glycidol-Glycerol Reaction: This route involves the reaction of glycidol with glycerol. While it can produce this compound with high selectivity, glycidol is a reactive and potentially hazardous starting material.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical quantitative data for the different laboratory-scale synthesis methods of this compound.

Synthesis MethodCatalystTemperature (°C)Reaction Time (h)Glycerol Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
Direct Etherification (Homogeneous) NaOH (0.3-0.5 wt%)230-2658-11~63~12.5-[1]
Direct Etherification (Heterogeneous) X-type Zeolite (LiX)280289.661.270.5[2][3]
Direct Etherification (Heterogeneous) Ca-based Mixed Oxide25089652-[4][5]
Enzymatic Synthesis Immobilized Lipase (B570770) (Novozym 435)70--17 (DAG)-[6]
Glycidol-Glycerol Reaction -40-1002-20---[7][8]

Note: Yields and selectivities can vary significantly based on the specific reaction conditions, catalyst, and purification methods used. The data presented here are representative examples from the literature.

Experimental Protocols

Protocol 1: Direct Etherification of Glycerol using a Homogeneous Catalyst (NaOH)

This protocol describes the synthesis of this compound via the direct etherification of glycerol using sodium hydroxide (B78521) as a catalyst.

Materials:

  • Glycerol (anhydrous, ≥99.5%)

  • Sodium hydroxide (NaOH), pellets or powder

  • Three-necked round-bottom flask

  • Heating mantle with a magnetic stirrer and temperature controller

  • Condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Nitrogen gas inlet and outlet

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a condenser (with a Dean-Stark trap if desired), a temperature probe, and a nitrogen inlet/outlet. Ensure all glassware is dry.

  • Charging the Reactor: Add anhydrous glycerol to the flask.

  • Catalyst Addition: Add sodium hydroxide to the glycerol. A typical catalyst loading is 0.3% to 0.5% by weight of the glycerol.[1]

  • Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Reaction:

    • Heat the mixture to approximately 230 °C with vigorous stirring. Water will begin to distill off as the reaction proceeds.[1]

    • Slowly increase the temperature to 260-265 °C and maintain it for 8-11 hours.[1] The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to below 100 °C. The catalyst can be neutralized by adding a stoichiometric amount of a weak acid, such as phosphoric acid.

  • Purification:

    • The crude product contains unreacted glycerol, this compound, higher polyglycerols, and salt.

    • Set up a vacuum distillation apparatus.

    • First, distill off the unreacted glycerol at a reduced pressure.

    • Then, increase the vacuum and temperature to distill the this compound fraction. Typical conditions for this compound distillation are a pressure of 0.05 to 0.3 mbar and a bottom temperature of 140 to 170 °C.[1]

Protocol 2: Direct Etherification of Glycerol using a Heterogeneous Catalyst (Zeolite)

This protocol outlines the synthesis of this compound using a solid acid catalyst, specifically an X-type zeolite.

Materials:

  • Glycerol (anhydrous, ≥99.5%)

  • X-type Zeolite catalyst (e.g., LiX)

  • Three-necked round-bottom flask

  • Heating mantle with a magnetic stirrer and temperature controller

  • Condenser

  • Nitrogen gas inlet and outlet

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • Catalyst Preparation: Activate the zeolite catalyst by heating it in an oven at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.

  • Reaction Setup: Assemble the reaction apparatus as described in Protocol 1.

  • Charging the Reactor: Add anhydrous glycerol and the activated zeolite catalyst to the flask. A typical catalyst loading is 3 wt% of the glycerol.[2]

  • Inert Atmosphere: Purge the system with nitrogen gas and maintain a gentle flow throughout the reaction.

  • Reaction: Heat the mixture to 280 °C with vigorous stirring and maintain for 2 hours.[2]

  • Catalyst Removal: After the reaction, cool the mixture to a manageable temperature and filter to remove the solid catalyst. The catalyst can potentially be washed, dried, and reused.

  • Purification: Purify the crude product by vacuum distillation as described in Protocol 1 to separate unreacted glycerol and isolate the this compound fraction.

Protocol 3: Enzymatic Synthesis of this compound

This protocol provides a general procedure for the enzymatic synthesis of diacylglycerols (a form of this compound) through the glycerolysis of an oil.

Materials:

  • Glycerol

  • Triglyceride oil (e.g., olive oil)

  • Immobilized lipase (e.g., Novozym 435)

  • Reaction vessel with stirring and temperature control

  • Solvent (optional, e.g., tert-butanol)

  • Purification system (e.g., column chromatography or molecular distillation)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the triglyceride oil and glycerol.

  • Enzyme Addition: Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity and the desired reaction rate.

  • Reaction:

    • Heat the mixture to the optimal temperature for the enzyme, typically between 50-70 °C, with constant stirring.[6]

    • The reaction time can vary from a few hours to over 24 hours depending on the desired conversion.

  • Enzyme Deactivation and Removal: After the reaction, the immobilized enzyme can be recovered by filtration. The enzyme can often be reused for several cycles.

  • Purification: The product mixture will contain unreacted glycerol and triglycerides, as well as mono- and diglycerides. Purification can be achieved by methods such as column chromatography or short-path distillation to isolate the diglyceride fraction.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the reaction mixture and determine the purity of the this compound fraction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound. The ¹H NMR spectrum of this compound shows characteristic signals for the CH and CH₂ protons of the glycerol backbone and the ether linkage. The ¹³C NMR spectrum provides information on the different carbon environments.[9][10]

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the hydroxyl (-OH) and ether (C-O-C) groups.

Visualizations

This compound Synthesis Workflow

Diglycerol_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product & Analysis Glycerol Glycerol Reaction Etherification Reaction (Heating under N2) Glycerol->Reaction Catalyst Catalyst (e.g., NaOH, Zeolite) Catalyst->Reaction Neutralization Neutralization (if homogeneous catalyst) Reaction->Neutralization Homogeneous Filtration Catalyst Removal (if heterogeneous catalyst) Reaction->Filtration Heterogeneous Distillation Vacuum Distillation Neutralization->Distillation Filtration->Distillation This compound Purified this compound Distillation->this compound Analysis Characterization (GC-MS, NMR, IR) This compound->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reaction Pathways for this compound Synthesis

Reaction_Pathways cluster_direct Direct Etherification cluster_enzymatic Enzymatic Synthesis cluster_glycidol Glycidol Route G1 2 x Glycerol DG1 This compound + H2O G1->DG1 - H2O (Catalyst, Heat) G2 Glycerol + Triglyceride DG2 Diglyceride + Monoglyceride G2->DG2 Lipase G3 Glycerol + Glycidol DG3 This compound G3->DG3

Caption: Simplified chemical reaction pathways for this compound synthesis.

References

Application Notes and Protocols for Polar Stationary Phases in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Use of Diglycerol (B53887) as a Stationary Phase

A thorough review of scientific literature and commercial product information indicates that this compound is not utilized as a stationary phase in gas chromatography (GC). For a compound to be suitable as a liquid stationary phase in GC, it must possess several key physicochemical properties, including high thermal stability, a very low vapor pressure (high boiling point), and chemical inertness towards the analytes.[1][2][3] this compound, with a boiling point that is not sufficiently high and a susceptibility to thermal degradation, does not meet these stringent requirements for a robust and reliable stationary phase.[4][5][6] Column bleed, the elution of the stationary phase at elevated temperatures, would be a significant issue.[7]

Therefore, this document provides detailed application notes and protocols for a widely-used and effective polar stationary phase: Polyethylene Glycol (PEG) . PEG phases, often referred to by trade names such as Carbowax or DB-WAX, are highly suitable for the separation of polar analytes due to their ability to engage in hydrogen bonding and dipole-dipole interactions.[8][9] These application notes will serve as a practical guide for researchers, scientists, and drug development professionals working with polar compounds.

Application Note 1: Analysis of Fatty Acid Methyl Esters (FAMEs) on a Polyethylene Glycol (PEG) Stationary Phase

Introduction

The analysis of fatty acid methyl esters (FAMEs) is a cornerstone of lipid research, food science, and biofuel quality control. Gas chromatography with a polar stationary phase is the method of choice for separating these compounds. Polyethylene glycol (PEG) columns, such as the DB-WAX, provide excellent selectivity for FAMEs, separating them based on carbon chain length and degree of unsaturation.[5][10] This application note details the analysis of a standard mixture of 37 FAMEs on a PEG stationary phase.

Data Presentation: Retention Times of FAMEs

The following table summarizes the retention times for the Supelco® 37 Component FAME Mix analyzed on an Agilent J&W DB-WAX column. The data demonstrates the typical elution order, with shorter chain, more saturated FAMEs eluting earlier.

Peak No.Compound NameRetention Time (min)
1C4:04.28
2C6:05.50
3C8:07.21
4C10:09.15
5C11:010.12
6C12:011.20
7C13:012.15
8C14:013.10
9C14:113.35
10C15:014.00
11C15:114.25
12C16:014.85
13C16:115.10
14C17:015.65
15C17:115.90
16C18:016.40
17C18:1n9c16.65
18C18:1n9t16.65
19C18:2n6c17.10
20C18:2n6t17.10
21C18:3n617.80
22C18:3n318.25
23C20:018.90
24C20:1n919.15
25C20:219.60
26C20:3n619.95
27C21:019.95
28C20:3n320.40
29C20:4n620.70
30C20:5n3 (EPA)21.30
31C22:022.00
32C22:1n922.25
33C22:222.80
34C23:023.50
35C24:024.80
36C22:6n3 (DHA)25.50
37C24:1n925.50
Note: Co-elution of some isomers may occur on standard PEG phases.[5][10] Conditions are based on typical analyses and may require optimization.
Experimental Protocol: FAMEs Analysis by GC-FID

This protocol outlines the steps for the analysis of FAMEs from a lipid sample.

3.1. Sample Preparation: Transesterification of Lipids

  • Weigh Sample: Accurately weigh approximately 100 mg of the lipid sample into a screw-cap test tube.[8]

  • Dissolve: Add 10 mL of hexane (B92381) to dissolve the sample.

  • Methylation: Add 100 µL of 2N potassium hydroxide (B78521) in methanol.[8]

  • React: Cap the tube tightly and vortex vigorously for 30 seconds. The solution will first turn cloudy and then clear upon completion of the reaction.

  • Phase Separation: Allow the tube to stand until the upper hexane layer (containing the FAMEs) separates from the lower glycerol (B35011) layer.

  • Extract: Carefully transfer the upper hexane layer to a GC vial for analysis.[8]

3.2. Gas Chromatography (GC) Conditions

  • Column: Agilent J&W DB-WAX (or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant pressure at 230 kPa (approximately 33 cm/s at 50 °C).[8]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp 1: 25 °C/min to 175 °C.

    • Ramp 2: 4 °C/min to 230 °C.

    • Hold at 230 °C for 5 minutes.[8]

  • Inlet:

    • Mode: Split.

    • Split Ratio: 50:1.[8]

    • Temperature: 250 °C.[8]

  • Injection Volume: 1 µL.[8]

  • Detector (FID):

    • Temperature: 280 °C.[8]

    • Hydrogen Flow: 40 mL/min.

    • Air Flow: 450 mL/min.

    • Makeup Gas (Helium): 30 mL/min.

3.3. Data Analysis

  • Peak Identification: Identify the FAME peaks in the sample chromatogram by comparing their retention times to those of a known standard mixture (e.g., Supelco® 37 Component FAME Mix).

  • Quantification: Determine the relative percentage of each FAME by peak area normalization. For absolute quantification, a calibration with individual FAME standards and an internal standard is required.

Visualization: FAME Analysis Workflow

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Lipid Sample dissolve Dissolve in Hexane weigh->dissolve methylate Add Methanolic KOH dissolve->methylate vortex Vortex to React methylate->vortex separate Phase Separation vortex->separate extract Extract FAMEs Layer separate->extract inject Inject Sample extract->inject separate_gc Separation on PEG Column inject->separate_gc detect FID Detection separate_gc->detect chromatogram Generate Chromatogram detect->chromatogram identify Peak Identification (vs. Standards) chromatogram->identify quantify Quantification (Area %) identify->quantify

Caption: Workflow for FAME analysis.

Application Note 2: Analysis of Lavender Essential Oil on a Polyethylene Glycol (PEG) Stationary Phase

Introduction

Essential oils are complex mixtures of volatile and semi-volatile compounds. Their chemical profile determines their aroma, quality, and therapeutic properties. Gas chromatography is the primary analytical technique for characterizing essential oils. A polar PEG stationary phase, such as HP-INNOWax, is ideal for separating the diverse range of compounds found in essential oils, including esters, alcohols, and terpenes.[11] This application note describes the analysis of Lavender (Lavandula angustifolia) essential oil.

Data Presentation: Major Components of Lavender Oil

The table below lists the major components identified in a sample of Lavandula angustifolia essential oil using GC-MS with an HP-INNOWax (PEG) column.

Peak No.Compound NameRetention Time (min)Relative Area %
1α-Pinene7.80.45
2Camphene8.20.28
3β-Pinene9.10.35
43-Octanone10.52.50
5Eucalyptol (1,8-Cineole)11.21.10
6Linalool13.535.50
7Linalyl acetate15.838.20
8Camphor16.20.80
9Borneol17.11.50
10Terpinen-4-ol17.54.20
11α-Terpineol18.01.20
12Lavandulyl acetate19.52.80
13Caryophyllene22.13.10
Data is representative and based on published analyses.[11] Retention times and relative percentages can vary based on the specific lavender variety, origin, and extraction method.
Experimental Protocol: Essential Oil Analysis by GC-MS

This protocol provides a methodology for the qualitative and semi-quantitative analysis of essential oils.

3.1. Sample Preparation

  • Dilution: Dilute the essential oil sample 1:100 (v/v) in a suitable solvent such as hexane or ethanol.

  • Vial Transfer: Transfer the diluted sample to a 2 mL GC autosampler vial.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • Column: HP-INNOWax (or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 10 minutes.

    • Ramp: 3 °C/min to 220 °C.

    • Hold at 220 °C for 10 minutes.

  • Inlet:

    • Mode: Split.

    • Split Ratio: 100:1.

    • Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

3.3. Data Analysis

  • Peak Identification:

    • Compare the acquired mass spectrum for each peak against a spectral library (e.g., NIST, Wiley).

    • Calculate the Linear Retention Index (LRI) for each peak using a homologous series of n-alkanes analyzed under the same conditions. Compare the calculated LRI with published values for confirmation.

  • Semi-Quantification: Calculate the relative percentage of each identified component by dividing its peak area by the total area of all identified peaks.

Visualization: Separation Principles on a PEG Phase

Separation_Principles cluster_column Interactions within PEG Stationary Phase AnalyteMixture Essential Oil Components (Injected into GC) Volatility Volatility (Boiling Point) AnalyteMixture->Volatility Primary Factor Polarity Polarity (Functional Groups) AnalyteMixture->Polarity Secondary Factor Dispersion Dispersion Forces (van der Waals) Volatility->Dispersion Influences Dipole Dipole-Dipole & Hydrogen Bonding Polarity->Dipole Influences ElutionOrder Elution Order (Detected by MS) Dispersion->ElutionOrder Determines retention of non-polar compounds Dipole->ElutionOrder Determines stronger retention of polar compounds (e.g., alcohols)

Caption: Analyte separation on a PEG phase.

References

Applications of Diglycerol in Advanced Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerol (B53887) and its derivatives have emerged as versatile and promising platforms in the field of drug delivery. These biocompatible and often biodegradable polymers offer significant advantages over traditional carriers, such as polyethylene (B3416737) glycol (PEG), including enhanced biocompatibility, lower immunogenicity, and a highly functionalizable architecture. This document provides detailed application notes and experimental protocols for the use of this compound-based systems, including hyperbranched polyglycerols (HPGs), polyesters, and dendrimers, in the formulation of advanced drug delivery systems.

Hyperbranched Polyglycerol (HPG) Coated Nanoparticles

HPG coatings on nanoparticles serve as a stealth layer, prolonging circulation time and reducing liver accumulation compared to PEGylated nanoparticles[1]. This section details the synthesis of HPG-coated nanoparticles and their characterization.

Synthesis of PLA-HPG Coated Nanoparticles

This protocol describes the synthesis of polylactic acid (PLA) nanoparticles coated with hyperbranched polyglycerol (HPG) via a single emulsion technique[1].

Experimental Protocol:

  • Synthesis of PLA-HPG Copolymer:

    • Synthesize HPG through anionic polymerization.

    • Perform a one-step esterification reaction between PLA and HPG to create the PLA-HPG copolymer. The weight percentage of HPG in the final copolymer can be around 29%[1].

  • Nanoparticle Formulation:

    • Dissolve the PLA-HPG copolymer in a suitable organic solvent (e.g., acetone).

    • For drug-loaded nanoparticles, dissolve the hydrophobic drug (e.g., camptothecin) in the polymer solution.

    • Prepare a single oil-in-water emulsion by adding the polymer/drug solution to an aqueous phase under sonication.

    • Evaporate the organic solvent to allow for the formation of PLA-HPG nanoparticles.

Experimental Workflow for PLA-HPG Nanoparticle Synthesis

cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation HPG HPG Synthesis (Anionic Polymerization) Esterification Esterification HPG->Esterification PLA Polylactic Acid (PLA) PLA->Esterification PLA_HPG PLA-HPG Copolymer Esterification->PLA_HPG Dissolve Dissolve PLA-HPG and Drug in Acetone PLA_HPG->Dissolve Emulsify Single O/W Emulsion (Sonication) Dissolve->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate NPs Drug-Loaded PLA-HPG Nanoparticles Evaporate->NPs

Caption: Workflow for synthesizing drug-loaded PLA-HPG nanoparticles.

Characterization of HPG-Coated Nanoparticles

Protocol for Dynamic Light Scattering (DLS):

  • Dilute the nanoparticle suspension with deionized water to a concentration of 0.05 mg/mL[2].

  • Load 1 mL of the diluted suspension into a disposable polystyrene cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, laser wavelength) and acquire the data.

  • Analyze the correlation function to determine the hydrodynamic diameter and polydispersity index (PDI).

Quantitative Data for HPG-Coated Nanoparticles:

Nanoparticle TypeHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PLA-HPG~150< 0.2Neutral[1]
PLA-PEG~150< 0.2Neutral[1]

This compound-Based Polyesters for Drug Delivery

Poly(this compound adipate) (PDGA) and its variants are biodegradable polyesters that can self-assemble into nanoparticles for drug encapsulation, offering an alternative to PEGylated polymers[3].

Synthesis of Drug-Loaded Poly(this compound adipate) (PDGA) Nanoparticles

This protocol details the preparation of drug-loaded PDGA nanoparticles using a nanoprecipitation method[4].

Experimental Protocol:

  • Polymer Synthesis: Synthesize PDGA through enzymatic polymerization of this compound and a diacid (e.g., adipic acid).

  • Nanoparticle Preparation:

    • Dissolve 10 mg of the PDGA polymer in 2 mL of acetone.

    • For drug loading, co-dissolve the hydrophobic drug (e.g., SN-38) with the polymer. A drug-to-polymer ratio of 0.2:10 by weight can be used[4].

    • Add the polymer/drug solution dropwise into 4 mL of deionized water under constant stirring at 500 rpm.

    • Leave the solution stirring overnight to allow for the complete evaporation of acetone, resulting in a nanoparticle suspension with a final concentration of 2.5 mg/mL[5].

Logical Relationship of PDGA Nanoparticle Formulation

cluster_components Starting Materials cluster_process Nanoprecipitation Process cluster_output Final Product PDGA Poly(this compound adipate) Dissolution Dissolution PDGA->Dissolution Drug Hydrophobic Drug Drug->Dissolution Acetone Acetone (Solvent) Acetone->Dissolution Water Water (Anti-solvent) Addition Dropwise Addition Water->Addition Dissolution->Addition Evaporation Solvent Evaporation Addition->Evaporation Loaded_NPs Drug-Loaded PDGA Nanoparticles Evaporation->Loaded_NPs

Caption: Logical flow of PDGA nanoparticle formulation via nanoprecipitation.

In Vitro Drug Release from Polyester Nanoparticles

This protocol describes a common method for assessing the in vitro release of a drug from biodegradable nanoparticles using a dialysis bag method[6][7][8].

Experimental Protocol:

  • Disperse a known amount (e.g., 50 mg) of the drug-loaded nanoparticles in a small volume (e.g., 3 mL) of release medium (e.g., phosphate-buffered saline, pH 7.4)[6].

  • Transfer the nanoparticle dispersion into a dialysis bag with an appropriate molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles[6].

  • Immerse the sealed dialysis bag in a larger volume (e.g., 200 mL) of the release medium in a beaker with constant stirring (e.g., 100 rpm) at 37°C[6].

  • At predetermined time intervals, withdraw a small aliquot (e.g., 5 mL) of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions[6].

  • Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Quantitative Data for Drug Release from Polymeric Micelles:

DrugCarrier SystempHCumulative Release at 72h (%)Reference
DoxorubicinPEO-hb-PG Micelles5.0~77[9]
DoxorubicinPEO-hb-PG Micelles7.4~52[9]

This compound-Based Dendrimers and Gemini Amphiphiles

Dendrimers and Gemini amphiphiles based on this compound offer highly branched, well-defined structures for encapsulating therapeutic agents[10][11].

Synthesis of this compound-Based Gemini Amphiphiles

This protocol outlines a chemo-enzymatic approach for the synthesis of non-ionic Gemini amphiphiles using a symmetrical this compound core[1][9].

Experimental Protocol:

  • Core Synthesis: Synthesize a symmetrical this compound core.

  • Functionalization:

    • Functionalize the this compound core with alkyl chains to create a hydrophobic cavity.

    • Incorporate a hydrophilic moiety, such as monomethoxy polyethylene glycol (mPEG), to ensure aqueous solubility.

  • Purification: Purify the synthesized Gemini amphiphiles using appropriate chromatographic techniques.

Experimental Workflow for Gemini Amphiphile Synthesis

This compound Symmetrical This compound Core Functionalization Chemo-enzymatic Functionalization This compound->Functionalization Alkyl_Chains Alkyl Chains (Hydrophobic) Alkyl_Chains->Functionalization mPEG mPEG (Hydrophilic) mPEG->Functionalization Purification Purification Functionalization->Purification Gemini_Amphiphile This compound-Based Gemini Amphiphile Purification->Gemini_Amphiphile cluster_endocytosis Endocytic Pathways NP Nanoparticle Phagocytosis Phagocytosis NP->Phagocytosis Macropinocytosis Macropinocytosis NP->Macropinocytosis CME Clathrin-Mediated Endocytosis NP->CME Caveolae Caveolae-Mediated Endocytosis NP->Caveolae Endosome Endosome Phagocytosis->Endosome Macropinocytosis->Endosome CME->Endosome Caveolae->Endosome Lysosome Lysosome (Drug Release/Degradation) Endosome->Lysosome Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape

References

Application Notes and Protocols for the Evaluation of Diglycerol as a Humectant in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable in vitro environment is paramount for reproducible and reliable cell culture results. Evaporation of water from cell culture media, particularly in multi-well plates and long-term culture systems, can lead to significant increases in the concentration of salts, nutrients, and metabolic byproducts, altering the medium's osmolality. This can induce cellular stress, affect cell growth, and impact experimental outcomes. Humectants are substances that can help to retain moisture and stabilize the osmotic environment. While glycerol (B35011) is a well-known cryoprotectant and has been studied as a media supplement, its effects on cell proliferation can be significant.[1]

Diglycerol (B53887), a larger molecule formed by the ether linkage of two glycerol units, is a viscous, water-soluble liquid with excellent moisturizing properties.[2][3] Its higher molecular weight compared to glycerol may offer advantages in a cell culture setting, such as reduced cell permeability and potentially lower metabolic impact. These application notes provide a framework for evaluating this compound as a novel humectant in liquid cell culture media to mitigate evaporation and stabilize the culture environment.

Physicochemical Properties

This compound's properties make it a candidate for a cell culture media supplement aimed at reducing evaporation. A comparison with glycerol is provided in the table below.

PropertyThis compoundGlycerol
Chemical Formula C6H14O5[2]C3H8O3
Molecular Weight 166.17 g/mol [3]92.09 g/mol [4]
Appearance Colorless, odorless, viscous liquid[2][3]Clear, colorless, odorless, syrupy liquid[4]
Key Feature Composed of two glycerol molecules linked by an ether bond[2]A trihydroxy sugar alcohol[4]
Primary Use (in cosmetics) Excellent moisturizing and water-retention properties[2][5]Humectant

Potential Advantages of this compound in Cell Culture (Hypothesized)

  • Enhanced Osmotic Stability: Due to its humectant properties, this compound may reduce the rate of evaporation from culture media, maintaining a more stable osmotic pressure over time. This is critical in sensitive applications like high-throughput screening and stem cell culture.

  • Reduced Cytotoxicity: With a higher molecular weight and potentially lower membrane permeability than glycerol, this compound might be less readily taken up by cells, possibly resulting in a lower impact on intracellular processes and reduced toxicity at effective concentrations.

  • Improved Biocompatibility: As a derivative of glycerol, a naturally occurring metabolite, this compound is expected to be biocompatible.[2]

Considerations and Effects of Related Compounds

While direct data on this compound in cell culture is scarce, studies on glycerol provide a necessary reference point. Glycerol has been shown to inhibit cell proliferation in a dose-dependent manner. For several cell lines, including BHK, CHO, and human glioma cells, proliferation was significantly decreased at glycerol concentrations of 2-4%.[1] Complete suppression of proliferation occurred at 4-8% for various cell lines, while cell viability was not significantly affected until concentrations reached 12% or higher.[1] Therefore, it is crucial to determine the optimal, non-toxic concentration of this compound for each specific cell line and application.

The table below summarizes the observed effects of glycerol on different cell lines, which can be used as a guide for initiating studies with this compound.

Cell LineGlycerol ConcentrationObserved Effect
BHK, CHO, HBL, MCF-7, Human Glioma 2-4%Significant decrease in cell proliferation.[1]
MCF-7 4%Complete suppression of proliferation.[1]
BHK, CHO, Human Glioma 6-8%Complete suppression of proliferation.[1]
Various Cell Lines >12%Significant decrease in cell viability.[1]
CHO Cells 0.5-2.0%Increased recombinant M-CSF production.
CHO Cells >1.0%Significant repression of cell proliferation.

Experimental Protocols

The following protocols are designed to guide the evaluation of this compound for use in cell culture media.

Protocol 1: Determination of Optimal, Non-Toxic Concentration of this compound

This protocol outlines a dose-response experiment to determine the cytotoxic threshold of this compound for a specific cell line.

Materials:

  • Cells of interest in logarithmic growth phase

  • Complete cell culture medium

  • Sterile this compound solution (e.g., 20% w/v in PBS or basal medium, filter-sterilized)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution (0.4%) or a viability assay kit (e.g., MTT, XTT)

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere and stabilize for 24 hours.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of the sterile this compound stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.5% to 15% (w/v). Include a vehicle control (medium with an equivalent volume of PBS or basal medium) and a negative control (medium only).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the prepared media containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your typical experiments (e.g., 24, 48, and 72 hours).

  • Assessment of Cell Viability:

    • Trypan Blue Exclusion: At each time point, detach the cells (e.g., with trypsin), resuspend in medium, and mix an aliquot with trypan blue. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer. Calculate the percentage of viable cells.

    • MTT/XTT Assay: Alternatively, use a colorimetric viability assay according to the manufacturer's instructions to determine the metabolic activity of the cells, which correlates with cell number.

  • Data Analysis: Plot cell viability (%) against the concentration of this compound. Determine the highest concentration that does not significantly reduce cell viability compared to the control. This is the maximum concentration for further experiments.

Protocol 2: Evaluation of this compound's Efficacy as a Humectant

This protocol measures the ability of this compound to reduce media evaporation.

Materials:

  • 48-well cell culture plates

  • Complete cell culture medium

  • Complete cell culture medium supplemented with the predetermined optimal, non-toxic concentration of this compound

  • Analytical balance (precision of at least 0.1 mg)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Plate Preparation: Add a precise volume (e.g., 500 µL) of either control medium or this compound-supplemented medium to multiple wells of a 48-well plate. It is not necessary to add cells for this experiment.

  • Initial Measurement: Immediately after adding the media, weigh the entire plate on an analytical balance and record the initial weight (W_initial).

  • Incubation: Place the plate in the incubator. To simulate typical use, you may open the incubator door briefly at set intervals.

  • Subsequent Measurements: At regular intervals (e.g., every 24 hours for 3-5 days), remove the plate from the incubator and weigh it. Record the weight at each time point (W_t).

  • Data Analysis:

    • Calculate the weight loss due to evaporation at each time point: Evaporation (g) = W_initial - W_t.

    • Convert the weight loss to a percentage of the initial volume (assuming a density of ~1 g/mL for the medium).

    • Plot the percentage of volume loss over time for both the control and the this compound-supplemented media. A lower slope for the this compound group indicates effective humectant properties.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Safety & Efficacy cluster_1 Phase 2: Functional Impact cluster_2 Phase 3: Final Application a Determine Max Non-Toxic Concentration of this compound (Protocol 1) b Evaluate Humectant Efficacy (Evaporation Assay) (Protocol 2) a->b c Assess Effect on Cell Proliferation b->c d Analyze Impact on Specific Cell Functions (e.g., Protein Production) c->d e Incorporate Optimal this compound Concentration into Standard Culture Protocol d->e G This compound This compound (Extracellular) Glycerol Glycerol This compound->Glycerol Hypothetical Etherase/Hydrolase G3P Glycerol-3-Phosphate Glycerol->G3P Glycerol Kinase DHAP DHAP G3P->DHAP G3P Dehydrogenase Lipid Glycerolipid / Phospholipid Synthesis G3P->Lipid Glycolysis Glycolysis DHAP->Glycolysis

References

Application Notes and Protocols for the Chemo-enzymatic Synthesis of Diglycerol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerol (B53887) and its derivatives are gaining significant attention in the pharmaceutical and biomedical fields due to their biocompatibility, biodegradability, and versatile chemical functionalities.[1] These properties make them excellent candidates for various applications, including as nanocarriers for drug delivery, emulsifiers in formulations, and as building blocks for more complex macromolecules.[2][3] Chemo-enzymatic synthesis offers a powerful and sustainable approach to produce these derivatives with high regioselectivity and under mild reaction conditions, overcoming the limitations of traditional chemical methods.[4][5] This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of this compound derivatives, with a focus on lipase-catalyzed reactions.

Applications in Drug Development

This compound-based structures are being explored as innovative platforms for drug delivery systems. Their amphiphilic nature, which can be tuned by selective functionalization, allows for the encapsulation of both hydrophobic and hydrophilic drug molecules.[1] These self-assembling nanocarriers can improve drug solubility, stability, and bioavailability.[6] For instance, poly(this compound adipate) has been investigated as a polymeric scaffold for creating nanoparticles for drug delivery.[2][3] Furthermore, the enzymatic-lability of ester bonds in some this compound derivatives offers a mechanism for controlled drug release in response to specific enzymes like lipases, which can be advantageous for targeted therapies.[1]

Chemo-enzymatic Synthesis Strategy

The chemo-enzymatic synthesis of this compound derivatives often employs a multi-step strategy that combines the selectivity of enzymes with the versatility of chemical reactions. A common approach involves:

  • Enzymatic Acylation: Regioselective acylation of the primary hydroxyl groups of this compound using a lipase (B570770), such as Novozym 435 (immobilized Candida antarctica lipase B), and an acyl donor like vinyl acetate (B1210297). This step protects the primary hydroxyls.[5]

  • Chemical Modification: Functionalization of the remaining free secondary hydroxyl groups through chemical methods like etherification or esterification.[5]

  • Deprotection: Removal of the protecting groups from the primary hydroxyls, often achieved through chemoselective enzymatic saponification.[5]

This strategy allows for the precise placement of different functional groups on the this compound backbone, enabling the synthesis of a wide range of derivatives with tailored properties.

Experimental Workflow

The following diagram illustrates a typical workflow for the chemo-enzymatic synthesis of a functionalized this compound derivative.

G Experimental Workflow for Chemo-enzymatic Synthesis cluster_synthesis Synthesis cluster_purification Purification & Characterization A This compound + Acyl Donor B Enzymatic Acylation (Protection of primary -OH) A->B C Di-acylated this compound B->C E Chemical Modification (Functionalization of secondary -OH) C->E D Chemical Reagent D->E F Functionalized Di-acylated this compound E->F G Enzymatic/Chemical Deprotection F->G H Crude Functionalized this compound Derivative G->H I Column Chromatography H->I J Pure this compound Derivative I->J K Characterization (NMR, MS, etc.) J->K

Caption: A generalized workflow for the multi-step chemo-enzymatic synthesis of this compound derivatives.

Quantitative Data Summary

The following tables summarize quantitative data from representative chemo-enzymatic syntheses of this compound derivatives.

Table 1: Lipase-Catalyzed Esterification of this compound with Oleic Acid [7]

ParameterValue
EnzymeNovozym 435
SubstratesThis compound, Oleic Acid
Optimal Temperature77 °C
Optimal Catalyst Conc.5.8% (w/w)
Acid Conversion (predicted)97.4%
Acid Conversion (experimental)93.9%

Table 2: Enzymatic Synthesis of 1,3-Dilaurin from Glycerol (B35011) and Lauric Acid [8]

ParameterValue
EnzymeLipozyme RM IM
Reaction Time3 hours
Reaction Temperature50 °C
Enzyme Amount5 wt%
Lauric Acid Conversion95.3%
1,3-Dilaurin Content80.3%
Purity after Purification99.1%

Table 3: Chemo-enzymatic Synthesis of Functionalized this compound Derivatives [5]

StepProductYield
Enzymatic AcylationOxybis(2-hydroxypropan-3,1-diyl) diacetateNot specified
Chemical Modification (Etherification)Ethyl 4-((1,3-bis(acetoxymethoxy)propan-2-yl)oxy)benzoate65%
Chemical Modification (Azidation)1,3-Bis(acetoxymethoxy)-2-azidopropane60%
Overall Yield (3 steps)Functionalized Oligoglycerol Derivatives29% - 39%

Experimental Protocols

Protocol 1: Enzymatic Acylation of this compound (Protection of Primary Hydroxyls)

This protocol is adapted from Sharma et al. (2016).[5]

Materials:

  • This compound

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Tetrahydrofuran (THF)

  • Methanol

  • Round bottom flask (250 mL)

  • Incubator shaker

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve this compound (30.1 mmol) in 150 mL of THF in a 250 mL round bottom flask.

  • Add Novozym 435 (20 wt% of the monomers).

  • Stir the mixture for 10 minutes.

  • Add vinyl acetate (69.3 mmol, 5.96 g) to the reaction mixture.

  • Place the flask in an incubator shaker at 230 rpm and 30 °C for 6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of methanol:chloroform (1:9, v/v).

  • Upon completion, filter off the enzyme and wash it with methanol.

  • Evaporate the organic solvent from the filtrate under reduced pressure to obtain the crude di-acylated this compound.

  • Purify the product by column chromatography.

Protocol 2: Purification of this compound Derivatives by Column Chromatography

This is a general protocol for the purification of lipid derivatives.[6][9]

Materials:

  • Crude this compound derivative

  • Silica (B1680970) gel (230-400 mesh)

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into the column and allow it to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane (B92381) to a mixture of hexane and ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Fraction Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system to identify the fractions containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 3: Characterization by ¹H NMR Spectroscopy

Materials:

  • Purified this compound derivative

  • Deuterated solvent (e.g., CDCl₃, D₂O)[10]

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Analyze the chemical shifts, splitting patterns, and integration of the peaks to confirm the structure of the synthesized derivative. Key signals to identify include those from the glycerol backbone protons, acyl chain protons, and any newly introduced functional groups.[11][12]

Signaling Pathway Involvement

Diacylglycerol (DAG) is a crucial second messenger in various cellular signaling pathways.[4] Synthetic this compound derivatives can mimic the action of endogenous DAG and modulate these pathways. A primary target is the Protein Kinase C (PKC) family of enzymes.[13][14] The activation of PKC by DAG initiates a cascade of phosphorylation events that regulate numerous cellular processes.

G Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) or Synthetic Derivative PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active activates PKC_inactive Inactive PKC PKC_inactive->PKC_active translocates to membrane Substrate Substrate Proteins PKC_active->Substrate phosphorylates Receptor GPCR / RTK Receptor->PLC activates Ligand Ligand Ligand->Receptor PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate Response Cellular Responses (e.g., Proliferation, Differentiation) PhosphoSubstrate->Response Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca Ca²⁺ Ca_release->Ca Ca->PKC_active co-activates

Caption: Simplified diagram of the diacylglycerol-mediated activation of Protein Kinase C (PKC).

References

Formulation of Diglycerol-Based Nano-transporters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerol-based nano-transporters are an emerging class of nanocarriers for drug delivery, offering advantages such as high biocompatibility, biodegradability, and tunable physicochemical properties. These nano-transporters can be formulated into various architectures, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and cubosomes, to encapsulate and deliver a wide range of therapeutic agents. This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of this compound-based nano-transporters.

I. Poly(this compound Adipate) (PDGA) Nanoparticles

Poly(this compound adipate) (PDGA) is a biodegradable and biocompatible polyester (B1180765) that can self-assemble into nanoparticles in aqueous environments.[1] These nanoparticles are promising carriers for hydrophobic drugs. By incorporating other diols, such as 1,6-hexanediol (B165255) (Hex), the properties of the resulting copolyester nanoparticles can be further tuned for enhanced drug loading and stability.[2][3]

Data Presentation: Physicochemical Properties of PDGA-Based Nanoparticles
FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
PGA138.2 ± 0.40.02 ± 0.01-12.8 ± 0.3Not Reported[4]
PDGA150.2 ± 0.70.07 ± 0.02-21.9 ± 0.9Not Reported[4]
PGAHex120.2 ± 1.30.05 ± 0.03-12.6 ± 0.7Not Reported[4]
PDGAHex140.1 ± 1.60.21 ± 0.02-29.0 ± 0.4Superior to glycerol-based counterparts[3][4]
PGA-g-PCL10 (unloaded)90 ± 4Not ReportedNot Reported-[5]
PGA-g-PCL10 (Usnic Acid loaded)108 ± 9Not ReportedNot ReportedNot Reported[5]
Experimental Protocols

This protocol describes the synthesis of PDGA via enzymatic polymerization of This compound (B53887) and divinyl adipate (B1204190).

Materials:

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and divinyl adipate in anhydrous THF.

  • Add immobilized CALB to the reaction mixture (typically 1-10% of the total monomer weight).[1]

  • Purge the flask with argon gas and seal it.

  • Place the flask in a preheated oil bath at 40-50°C and stir the mixture for 24-48 hours.[1]

  • After the reaction period, remove the enzyme by filtration.

  • Concentrate the filtrate by evaporating the THF under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution dropwise to cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by decantation or filtration.

  • Dry the purified PDGA under vacuum until a constant weight is achieved.

Enzymatic_Synthesis_of_PDGA cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Mixing Mix Reactants in THF This compound->Mixing DivinylAdipate Divinyl Adipate DivinylAdipate->Mixing CALB Immobilized Lipase (CALB) CALB->Mixing THF Anhydrous THF THF->Mixing Polymerization Polymerization (40-50°C, 24-48h, Argon) Mixing->Polymerization Filtration Filtration to remove enzyme Polymerization->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Precipitation Precipitation in cold Diethyl Ether Concentration->Precipitation Drying Vacuum Drying Precipitation->Drying PDGA Poly(this compound Adipate) Drying->PDGA

Workflow for the enzymatic synthesis of PDGA.

This protocol details the formation of PDGA nanoparticles using the nanoprecipitation method.

Materials:

Procedure:

  • Dissolve the PDGA polymer in acetone to a concentration of 5 mg/mL.

  • In a separate beaker, place deionized water (twice the volume of the polymer solution).

  • While stirring the deionized water at a moderate speed (e.g., 500 rpm), add the polymer solution dropwise.

  • A milky-white suspension of nanoparticles will form instantaneously.

  • Leave the suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.

  • The final nanoparticle suspension is ready for characterization.

Nanoprecipitation_Workflow cluster_materials Materials cluster_process Process cluster_product Product PDGA_sol PDGA in Acetone (Organic Phase) Addition Dropwise addition into stirring water PDGA_sol->Addition Water Deionized Water (Aqueous Phase) Water->Addition Evaporation Overnight stirring for solvent evaporation Addition->Evaporation NPs PDGA Nanoparticle Suspension Evaporation->NPs

Workflow for PDGA nanoparticle formulation.

II. This compound-Based Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids that are solid at room and body temperature. This compound esters of fatty acids can be utilized as the solid lipid matrix.[6]

Experimental Protocols

This protocol describes the preparation of SLNs using a hot homogenization technique followed by ultrasonication.

Materials:

  • This compound monostearate (or other solid this compound ester)

  • Poloxamer 188 (or other suitable surfactant)

  • Drug to be encapsulated

  • Deionized water

Procedure:

  • Melt the this compound monostearate by heating it to 5-10°C above its melting point.

  • Dissolve the lipophilic drug in the molten lipid.

  • In a separate beaker, dissolve the Poloxamer 188 in deionized water and heat it to the same temperature as the molten lipid.

  • Add the hot aqueous surfactant solution to the molten lipid phase and mix using a high-shear homogenizer to form a coarse pre-emulsion.[7]

  • Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).[8]

  • Alternatively, sonicate the pre-emulsion using a probe sonicator.[9]

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.[7]

Hot_Homogenization_SLN cluster_phases Phase Preparation cluster_process Process cluster_product Product LipidPhase Molten this compound Ester + Drug PreEmulsion High-Shear Homogenization (Pre-emulsion formation) LipidPhase->PreEmulsion AqueousPhase Hot Aqueous Surfactant Solution AqueousPhase->PreEmulsion Homogenization High-Pressure Homogenization or Ultrasonication PreEmulsion->Homogenization Cooling Cooling to Room Temperature Homogenization->Cooling SLNs SLN Suspension Cooling->SLNs

Workflow for hot homogenization of SLNs.

III. This compound-Based Cubosomes

Cubosomes are nanostructured lipid particles with a bicontinuous cubic liquid crystalline phase. This compound monooleate (DGMO) is a lipid that can form these structures and is suitable for encapsulating hydrophilic, hydrophobic, and amphiphilic molecules.[2][10]

Experimental Protocols

This protocol describes the top-down method for preparing cubosomes, which involves dispersing a bulk cubic phase in an aqueous medium.

Materials:

  • This compound monooleate (DGMO)

  • Pluronic F127 (Poloxamer 407)

  • Deionized water

Procedure:

  • Melt the DGMO and Pluronic F127 together.

  • Add a small amount of deionized water to the molten lipid/surfactant mixture and allow it to equilibrate for at least 48 hours to form a viscous, transparent bulk cubic gel.

  • Add the remaining aqueous phase to the cubic gel.

  • Disperse the gel in the aqueous phase using high-energy methods such as high-pressure homogenization or probe sonication to fragment the bulk gel into nanosized cubosome particles.[11]

IV. Characterization of this compound-Based Nano-transporters

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nano-transporters.

Experimental Protocols

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).

Procedure:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • For particle size measurement, perform the analysis at a fixed scattering angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C).

  • The instrument software will calculate the average hydrodynamic diameter and the polydispersity index (PDI).

  • For zeta potential measurement, use an appropriate folded capillary cell. The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.

Method: This typically involves separating the unencapsulated drug from the nanoparticles and quantifying the drug in both fractions.

Procedure:

  • Centrifuge the nanoparticle suspension at high speed (ultracentrifugation) to pellet the nanoparticles.

  • Carefully collect the supernatant, which contains the unencapsulated drug.

  • Disrupt the nanoparticle pellet using a suitable solvent to release the encapsulated drug.

  • Quantify the drug concentration in both the supernatant and the disrupted pellet using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used in formulation) x 100

Method: Dialysis bag method is commonly used to assess the in vitro drug release profile.

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using an appropriate analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

V. In Vitro Biocompatibility and Cellular Uptake

Assessing the biocompatibility and cellular interaction of the nano-transporters is crucial for their potential biomedical applications.[12]

Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nanoparticle suspension for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells.

MTT_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Seed Seed cells in 96-well plate Treat Treat with Nanoparticle Suspensions Seed->Treat Add_MTT Add MTT solution and incubate Treat->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate Cell Viability (%) Measure->Calculate

References

Diglycerol and Polyglycerol as Emerging Cryoprotectants for Biological Sample Preservation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term preservation of biological materials is a cornerstone of modern biological research and therapeutic development. Cryopreservation, the process of storing cells, tissues, and other biological specimens at ultra-low temperatures, is a critical technique that relies on the use of cryoprotective agents (CPAs) to mitigate the damaging effects of ice crystal formation. While glycerol (B35011) has been a long-standing and widely used cryoprotectant, research into alternative agents with improved efficacy and reduced toxicity is ongoing. This document provides detailed application notes and protocols on the use of diglycerol (B53887) and its polymer, polyglycerol, as emerging cryoprotectants for biological samples.

Mechanism of Cryoprotection

Cryoprotectants are substances that protect biological tissue from damage during freezing.[1] Their primary mechanism involves increasing the solute concentration within cells, which lowers the freezing point of the intracellular solution and reduces the formation of damaging ice crystals.[1] Many cryoprotectants also form hydrogen bonds with water molecules, further hindering ice crystal lattice formation and helping to maintain the native structure of biological macromolecules.[1] Some cryoprotectants function by lowering the glass transition temperature of the solution, leading to vitrification—a solid, non-crystalline state—at cryogenic temperatures.[1]

This compound and Polyglycerol: Properties and Advantages

While information on the specific use of this compound as a cryoprotectant is limited in publicly available research, the related compound, polyglycerol, has shown significant promise. Polyglycerols are polymers of glycerol and offer several potential advantages over monomeric glycerol, including:

  • Reduced Toxicity: Higher molecular weight polymers are often less able to permeate cell membranes, which can reduce cellular toxicity.[1]

  • Enhanced Vitrification: The polymeric nature of polyglycerol can contribute to a more stable, amorphous glassy state during freezing.

  • Synergistic Effects: Polyglycerol can be used in combination with other cryoprotectants, such as dimethyl sulfoxide (B87167) (DMSO), to enhance cell viability and recovery after long-term storage.[2]

Quantitative Data: Polyglycerol in Combination with DMSO

A recent study on the cryopreservation of Stichococcus species of microalgae demonstrated the synergistic effect of linear polyglycerol (linPG) in combination with DMSO. The data highlights a significant improvement in cell recovery rates after 26 weeks of cryopreservation compared to using DMSO alone.[2]

CryoprotectantCell LineStorage DurationCell Recovery Rate (%)
DMSO aloneS. bacillaris26 weeks< 50%
linPG + DMSOS. bacillaris26 weeks> 92%
DMSO aloneS. deasonii26 weeks< 50%
linPG + DMSOS. deasonii26 weeks> 92%
DMSO aloneS. minor26 weeks< 50%
linPG + DMSOS. minor26 weeks> 92%

Experimental Protocols

The following protocols are generalized and should be optimized for specific cell types and experimental conditions.

Protocol 1: Cryopreservation of Adherent Mammalian Cells with a Glycerol-Based Cryoprotectant

This protocol is adapted from standard cell cryopreservation techniques and can be a starting point for evaluating this compound or polyglycerol.

Materials:

  • Logarithmically growing adherent cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cryopreservation medium (complete medium with 10% v/v glycerol or a test concentration of this compound/polyglycerol)

  • Cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Harvest:

    • Aspirate the culture medium from the flask.

    • Wash the cell monolayer once with sterile PBS.

    • Add a sufficient volume of trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium.

    • Transfer the cell suspension to a sterile centrifuge tube.

  • Cell Pelletizing and Resuspension:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Carefully aspirate the supernatant, leaving a cell pellet.

    • Gently resuspend the cell pellet in cold cryopreservation medium to a final concentration of 1 x 106 to 5 x 106 cells/mL.

  • Aliquoting and Freezing:

    • Dispense 1 mL aliquots of the cell suspension into pre-labeled cryogenic vials.

    • Place the vials in a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

  • Long-Term Storage:

    • The following day, transfer the cryogenic vials to a liquid nitrogen dewar for long-term storage in the vapor or liquid phase.

Protocol 2: Cryopreservation of Microalgae with Polyglycerol and DMSO

This protocol is based on the findings for the cryopreservation of Stichococcus species.[2]

Materials:

  • Actively growing microalgae culture

  • Appropriate growth medium for the microalgae

  • Cryopreservation medium (growth medium containing a combination of linear polyglycerol and DMSO at optimized concentrations)

  • Cryogenic vials

  • Controlled-rate freezing apparatus

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Culture Preparation:

    • Use microalgae cultures in the late logarithmic phase of growth.

    • Concentrate the cells by centrifugation if necessary.

  • Cryoprotectant Addition:

    • Resuspend the microalgae in the cryopreservation medium containing the optimized concentrations of linear polyglycerol and DMSO.

    • Incubate for a predetermined period to allow for cryoprotectant permeation.

  • Freezing:

    • Aliquot the cell suspension into cryogenic vials.

    • Utilize a controlled-rate freezing protocol, for example, cooling to -40°C at a rate of 1°C/minute.

    • After reaching -40°C, plunge the vials into liquid nitrogen for long-term storage.

  • Thawing and Recovery:

    • Thaw the vials rapidly in a 37°C water bath.

    • Transfer the thawed cell suspension to fresh growth medium.

    • Monitor cell viability and growth.

Visualizations

Signaling Pathway: General Mechanism of Cryoprotectant Action

Cryoprotectant_Mechanism cluster_extracellular Extracellular Environment cluster_cell Intracellular Environment Extracellular_Water Extracellular Water CPA Cryoprotectant (this compound/Polyglycerol) Intracellular_Water Intracellular Water CPA->Intracellular_Water Penetrates Cell Membrane Macromolecules Cellular Macromolecules (Proteins, DNA) CPA->Macromolecules Stabilizes via Hydrogen Bonding Ice_Crystal_Formation Ice Crystal Formation CPA->Ice_Crystal_Formation Inhibits Intracellular_Water->Ice_Crystal_Formation Freezing Cell_Viability Enhanced Cell Viability Macromolecules->Cell_Viability Maintains Structure Cell_Damage Cell Damage & Death Ice_Crystal_Formation->Cell_Damage Causes

Caption: Mechanism of cryoprotectant action.

Experimental Workflow: Cell Cryopreservation

Cryopreservation_Workflow Start Start: Log-Phase Cells Harvest Harvest Cells Start->Harvest Centrifuge Centrifuge & Resuspend in CPA Harvest->Centrifuge Aliquot Aliquot into Cryovials Centrifuge->Aliquot Freeze Controlled-Rate Freezing (-1°C/min) Aliquot->Freeze Store Long-Term Storage (Liquid Nitrogen) Freeze->Store End End: Cryopreserved Stock Store->End

Caption: General workflow for cell cryopreservation.

Logical Relationship: Comparison of Cryoprotectant Efficacy

CPA_Comparison cluster_factors Key Factors Influencing Efficacy Goal Goal: Maximize Post-Thaw Cell Viability & Function Glycerol Glycerol Goal->Glycerol This compound This compound (Limited Data) Goal->this compound Polyglycerol Polyglycerol Goal->Polyglycerol DMSO DMSO Goal->DMSO Toxicity Cryoprotectant Toxicity Permeability Cell Membrane Permeability Ice_Inhibition Ice Crystal Inhibition Glycerol->Toxicity Moderate Glycerol->Permeability Good Glycerol->Ice_Inhibition Effective This compound->Toxicity Potentially Lower Polyglycerol->Toxicity Low Polyglycerol->Permeability Low (Extracellular Action) Polyglycerol->Ice_Inhibition Very Effective (Synergistic) DMSO->Toxicity High DMSO->Permeability High DMSO->Ice_Inhibition Very Effective

Caption: Factors in cryoprotectant efficacy.

Conclusion

While glycerol remains a staple cryoprotectant, the exploration of alternatives like this compound and, more prominently, polyglycerol, presents exciting opportunities to improve the efficiency and reliability of biological sample preservation. The synergistic effects observed with polyglycerol in combination with traditional CPAs like DMSO suggest that future advancements in cryopreservation will likely involve customized cocktails of these agents tailored to specific cell and tissue types. Further research is warranted to fully elucidate the cryoprotective properties of this compound and to develop optimized protocols for its use across a broad range of biological applications.

References

Application of Diglycerol in the Synthesis of Non-Isocyanate Polyurethanes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The following application notes and protocols provide a comprehensive overview of the use of diglycerol (B53887) in the synthesis of non-isocyanate polyurethanes (NIPUs). This environmentally friendly approach avoids the use of toxic isocyanates, making it a safer and more sustainable alternative for the development of polyurethane materials. These guidelines are intended for researchers, scientists, and professionals in drug development and material science.

Introduction

Non-isocyanate polyurethanes (NIPUs) are a class of polymers synthesized without the use of isocyanates, which are known for their toxicity. A prominent green chemistry route to NIPUs involves the reaction of cyclic carbonates with amines. This compound, a renewable resource and a byproduct of biodiesel production, has emerged as a valuable building block for creating bio-based NIPUs. The typical synthetic strategy involves a two-step process: first, the conversion of this compound into a bis(cyclic carbonate) monomer, and second, the polyaddition of this monomer with a diamine to form the polyhydroxyurethane (PHU), a type of NIPU.

This document outlines the detailed experimental protocols for the synthesis of this compound-based bis(cyclic carbonate) and its subsequent polymerization to yield NIPUs. It also presents a summary of the thermal and mechanical properties of the resulting polymers in structured tables for easy comparison.

Experimental Protocols

Protocol 1: Synthesis of Bis(2,3-dihydroxypropyl)ether Dicarbonate (B1257347) from this compound

This protocol describes a one-step procedure for the synthesis of a five-membered bis(cyclic carbonate) from commercially available this compound.[1][2][3]

Materials:

  • This compound (mixture of isomers)

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (B1210297)

Equipment:

  • 5 L three-neck round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Reflux condenser

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • Place 1000 g (6.02 mol) of this compound into the 5 L three-neck round-bottom flask.

  • Add 3210 g (35.6 mol, 3 L) of dimethyl carbonate and 5 g (36 mmol) of K₂CO₃ to the flask.

  • Heat the reaction mixture to 70 °C and maintain this temperature for 24 hours with continuous stirring.

  • After 24 hours, distill off approximately 1.8 L of the dimethyl carbonate and methanol (B129727) mixture at atmospheric pressure at a temperature of 65 °C over a period of 6 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated catalyst and wash it with dimethyl carbonate.

  • Combine the organic phases and evaporate to dryness.

  • Crystallize the resulting solid from ethyl acetate to obtain bis(2,3-dihydroxypropyl)ether dicarbonate as a white solid.

Protocol 2: Synthesis of Non-Isocyanate Polyurethane (NIPU) via Polyaddition

This protocol details the solvent-free and catalyst-free synthesis of NIPUs from the this compound-based bis(cyclic carbonate) and various diamines.[1][3]

Materials:

  • Bis(2,3-dihydroxypropyl)ether dicarbonate (synthesized as per Protocol 1)

  • Appropriate diamine (e.g., 1,6-hexamethylenediamine, 1,12-dodecanediamine)

Equipment:

  • 250 mL round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • Place 54.5 g (0.25 mol) of bis(2,3-dihydroxypropyl)ether dicarbonate into the 250 mL round-bottom flask.

  • Melt the solid under a nitrogen atmosphere at 80 °C.

  • Once melted, add 0.25 mol of the chosen diamine in portions over a period of 30 minutes.

  • Increase the temperature to 150 °C.

  • Stir the reaction mixture at 150 °C for 8 hours to complete the polyaddition reaction.

  • The resulting product is the non-isocyanate polyurethane.

Characterization of this compound-Based NIPUs

The synthesized bis(cyclic carbonate) monomer and the final NIPU polymers are typically characterized using a variety of analytical techniques, including:[1][2][4]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomer and the formation of urethane (B1682113) linkages in the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the cyclic carbonate peak and the appearance of urethane and hydroxyl group peaks.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the NIPUs.

  • X-Ray Diffraction (XRD): To analyze the crystalline structure of the monomer.

Quantitative Data Presentation

The properties of NIPUs derived from this compound can be tailored by varying the type of diamine used in the polymerization. The following tables summarize the thermal and mechanical properties of various this compound-based NIPUs reported in the literature.

Table 1: Thermal Properties of this compound-Based NIPUs

Diamine UsedGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (°C)
Various Aliphatic and Aromatic Diamines-7 to 66[5]Up to 200[5][6]
Isophoronediamine and Furfurylamine based-4 to 20[7]Not Reported
Trimethylolpropane tris(poly[propylene glycol], amine terminated) ether / Tris(2-aminoethyl) amine based8 to 49[8]Not Reported

Table 2: Mechanical Properties of this compound-Based NIPUs

Diamine and Chain Extender/CrosslinkerTensile Strength (MPa)Elongation at Break (%)
1,6-hexamethylenediamine or 1,12-dodecanediamine with dimethyl sebacate (B1225510) chain extenderUp to 15[9]Not Reported
Isophoronediamine and Furfurylamine with bismaleimide (B1667444) crosslinkerUp to 21[7]Not Reported
Hybrid NIPUs with aromatic epoxyUp to 60[7]Not Reported

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of non-isocyanate polyurethanes from this compound.

NIPU_Synthesis_Workflow cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: Polymerization This compound This compound Reaction1 Reaction at 70°C This compound->Reaction1 DMC Dimethyl Carbonate (DMC) + K₂CO₃ (catalyst) DMC->Reaction1 BCC Bis(cyclic carbonate) Monomer Reaction1->BCC Polyaddition Polyaddition at 150°C (Solvent-free) BCC->Polyaddition Monomer Feed Diamine Diamine Diamine->Polyaddition NIPU Non-Isocyanate Polyurethane (NIPU) Polyaddition->NIPU

Caption: Workflow for the synthesis of this compound-based NIPU.

Logical_Relationship This compound Renewable Feedstock: This compound CyclicCarbonate Intermediate: Bis(cyclic carbonate) This compound->CyclicCarbonate Carbonation NIPU Final Product: Non-Isocyanate Polyurethane CyclicCarbonate->NIPU Polyaddition Diamine Co-monomer: Diamine Diamine->NIPU Properties Tunable Properties: - Thermal Stability - Mechanical Strength - Biodegradability NIPU->Properties

References

Application Notes and Protocols for the Esterification of Diglycerol with Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of diglycerol (B53887) fatty acid esters, valuable nonionic surfactants with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. The protocols cover both enzymatic and chemical catalysis methods, offering flexibility based on desired product specificity, reaction conditions, and available resources.

Introduction

This compound fatty acid esters are synthesized by the esterification of this compound with fatty acids.[1] Depending on the degree of esterification, mono-, di-, tri-, and tetra-esters of this compound can be formed. These esters are gaining significant interest due to their excellent emulsifying properties and biodegradability.[2][3] In the pharmaceutical field, they show promise as excipients in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.[4][5] This document outlines detailed protocols for their synthesis and analysis.

Methods Overview

Two primary methods for the esterification of this compound with fatty acids are detailed:

  • Enzymatic Esterification: This method utilizes lipases as biocatalysts, offering high selectivity, milder reaction conditions, and minimized byproduct formation. Immobilized lipases, such as Novozym® 435, are commonly used to facilitate catalyst recovery and reuse.[2][6][7]

  • Chemical Esterification: This method employs chemical catalysts, such as p-toluenesulfonic acid (PTSA), and typically requires higher reaction temperatures.[8][9] It is a cost-effective method suitable for large-scale production where regioselectivity is less critical.

Quantitative Data Summary

The following tables summarize key quantitative data from various esterification methods for easy comparison.

Table 1: Enzymatic Esterification of this compound with Fatty Acids

Fatty AcidLipase (B570770)Molar Ratio (Fatty Acid:this compound)Temperature (°C)Catalyst Loading (wt%)Reaction Time (h)Conversion/YieldReference
Lauric AcidNovozym-4351:163-770.2-5.81Equilibrium Conversion[2]
Lauric AcidLipozyme RM IM2:1505395.3% Conversion[10]
Oleic AcidNovozym-4352.5:1 (Glycerol)6010 (of oleic acid)7~45% DAG[11]
Palmitic AcidLipozyme 4356:1 (Glycerin)6066High Monolaurin[12]

Table 2: Chemical Esterification of this compound with Fatty Acids

Fatty AcidCatalystMolar Ratio (Fatty Acid:this compound)Temperature (°C)Catalyst Loading (mol%)Reaction Time (h)Conversion/YieldReference
Undecenoic, Lauric, Stearic, Oleic, Ricinoleic Acidsp-Toluenesulfonic AcidNot SpecifiedRefluxNot SpecifiedNot SpecifiedMono- and Di-esters prepared[13]
Dihydrocaffeic Acidp-Toluenesulfonic Acid1:30 (with Hexanol)801299.3% Yield[8]
Oleic AcidNone (Non-catalyzed)2:11750442.6% Diglyceride[14]

Experimental Protocols

Protocol 1: Enzymatic Esterification of this compound with Lauric Acid in a Solvent-Free System

This protocol is optimized for the synthesis of this compound laurate using an immobilized lipase.

Materials:

  • This compound

  • Lauric Acid

  • Immobilized Lipase (e.g., Novozym® 435 or Lipozyme® RM IM)

  • Stirred batch reactor equipped with a vacuum pump and temperature control

Procedure:

  • Reactant Preparation: Accurately weigh this compound and lauric acid in the desired molar ratio (e.g., 1:1 or 1:2) and add them to the stirred batch reactor.[2][10]

  • Catalyst Addition: Add the immobilized lipase to the reactor. The catalyst loading is typically between 0.2% and 5.8% of the total weight of the reactants.[2]

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50-77°C) with continuous stirring.[2][10]

  • Water Removal: Apply a vacuum to the system to remove the water produced during the esterification reaction, which shifts the equilibrium towards the formation of esters.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the acid value or by chromatographic techniques (TLC, HPLC, or GC). The reaction typically reaches equilibrium within 1-3 hours.[2][10]

  • Catalyst Recovery: After the reaction is complete, separate the immobilized lipase from the product mixture by filtration for potential reuse.[10]

  • Product Purification: The crude product can be purified using column chromatography to separate the desired this compound esters from unreacted starting materials and other glycerides.

Protocol 2: Chemical Esterification of this compound with Oleic Acid

This protocol describes a general method for the chemical synthesis of this compound oleate (B1233923) using an acid catalyst.

Materials:

  • This compound

  • Oleic Acid

  • p-Toluenesulfonic Acid (PTSA)

  • Organic solvent (e.g., acetonitrile-tetrahydrofuran mixture)[13]

  • Molecular sieves

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, oleic acid, and the organic solvent. Add molecular sieves to absorb the water generated during the reaction.[13]

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.[13]

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to isolate the this compound esters.[13]

Protocol 3: Purification of this compound Esters by Column Chromatography

This protocol outlines the separation of this compound esters from the crude reaction mixture.

Materials:

  • Silica gel for column chromatography

  • Solvents for mobile phase (e.g., n-hexane, acetone (B3395972), chloroform, methanol)[15][16]

  • Chromatography column

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.[15]

  • Elution: Elute the column with a solvent gradient of increasing polarity. For example, start with 100% n-hexane and gradually increase the proportion of a more polar solvent like acetone or ethyl acetate.[15]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions using TLC or GC to identify the fractions containing the desired this compound esters.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound esters.

Protocol 4: Analysis of this compound Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the qualitative and quantitative analysis of the synthesized this compound esters.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for lipid analysis (e.g., TG-5MS)[17]

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard

Procedure:

  • Sample Preparation: Derivatize a known amount of the purified ester or crude reaction mixture to increase the volatility of the compounds. This is typically done by silylation.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

  • Separation: The different glyceride species (mono-, di-, triglycerides, and unreacted fatty acids) will be separated based on their boiling points and interaction with the stationary phase of the GC column.

  • Detection and Identification: The mass spectrometer will detect the separated compounds and generate mass spectra, which can be used to identify the different this compound ester isomers and other components by comparing them to a spectral library or known standards.

  • Quantification: Use an internal standard to quantify the amount of each component in the sample.

Visualizations

Experimental Workflows

Enzymatic_Esterification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Esterification Reaction cluster_workup 3. Product Work-up cluster_purification 4. Purification & Analysis prep_reactants Weigh this compound & Fatty Acid reaction Mix Reactants & Catalyst in Reactor prep_reactants->reaction prep_catalyst Prepare Immobilized Lipase prep_catalyst->reaction conditions Set Temperature & Stirring Apply Vacuum reaction->conditions monitoring Monitor Reaction (TLC/GC/HPLC) conditions->monitoring filtration Filter to Recover Lipase monitoring->filtration filtration->prep_catalyst Reuse crude_product Crude this compound Ester Mixture filtration->crude_product purification Column Chromatography crude_product->purification final_product Purified this compound Ester purification->final_product analysis GC-MS / HPLC Analysis final_product->analysis

Caption: Workflow for enzymatic esterification of this compound.

Chemical_Esterification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Esterification Reaction cluster_workup 3. Product Work-up cluster_purification 4. Purification & Analysis prep_reactants Combine this compound, Fatty Acid, Solvent & Molecular Sieves add_catalyst Add Acid Catalyst (e.g., PTSA) prep_reactants->add_catalyst reflux Heat to Reflux with Stirring add_catalyst->reflux monitoring Monitor Reaction (TLC) reflux->monitoring neutralize Neutralize Catalyst monitoring->neutralize extract Extract with Organic Solvent neutralize->extract dry_evaporate Dry & Evaporate Solvent extract->dry_evaporate purification Column Chromatography dry_evaporate->purification final_product Purified this compound Ester purification->final_product analysis GC-MS / HPLC Analysis final_product->analysis

Caption: Workflow for chemical esterification of this compound.

Logical Relationship Diagram

Esterification_Factors cluster_inputs Reaction Parameters cluster_process Esterification Process cluster_outputs Reaction Outcomes catalyst Catalyst Type (Enzymatic vs. Chemical) esterification Esterification of this compound catalyst->esterification molar_ratio Molar Ratio (Fatty Acid:this compound) molar_ratio->esterification temperature Reaction Temperature temperature->esterification time Reaction Time time->esterification solvent Solvent System (or Solvent-Free) solvent->esterification conversion Conversion Rate esterification->conversion selectivity Product Selectivity (Mono-, Di-, Tri-esters) esterification->selectivity yield Overall Yield esterification->yield purity Product Purity yield->purity after purification

Caption: Factors influencing this compound esterification.

References

Application Notes and Protocols for Diglycerol-Based Biodegradable Packaging Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing demand for sustainable and environmentally friendly materials has driven research into biodegradable polymers as alternatives to conventional petroleum-based plastics. Diglycerol (B53887), a readily available and biocompatible polyol derived from renewable resources, has emerged as a promising building block for the synthesis of biodegradable polyesters and polyurethanes suitable for packaging applications. These materials offer the potential for reduced environmental impact through their ability to degrade into non-toxic products.

These application notes provide an overview of the synthesis, characterization, and biodegradation of this compound-based polymers for packaging applications. Detailed experimental protocols for key synthesis and testing methods are included to facilitate research and development in this field.

Data Presentation

Mechanical Properties of this compound-Based Polyesters

The mechanical properties of biodegradable films are crucial for their application in packaging. The following table summarizes the mechanical properties of crosslinked poly(glycerol adipate) (PGA) and its copolymers with ethylene (B1197577) glycol, which can be considered analogous to this compound-based polyesters in terms of their elastomeric nature. The data is adapted from Navarro et al. (2017).[1]

Polymer Composition (Molar Ratio Adipic Acid:Glycerol:Ethylene Glycol)Curing Time (days)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
1:1:050.07 ± 0.01--
1:1:0100.25 ± 0.03--
1:0.6:058.33 ± 0.54--
1:0.75:0.2550.15 ± 0.02--
1:0.5:0.550.12 ± 0.01--

Note: Tensile strength and elongation at break were not reported for all samples in the cited study.

Biodegradation of this compound-Based Polyesters

The biodegradability of these materials is a key feature. While specific quantitative data for the soil burial of this compound-based polyesters is limited in the readily available literature, the degradation of similar aliphatic polyesters provides an indication of their environmental fate. For instance, after 60 days of incubation in a PBS buffer (pH 7.4) at 37°C, a poly(glycerol adipate) elastomer showed a mass loss of 31% when synthesized from an equimolar ratio of adipic acid to glycerol, and a 15% mass loss when an excess of adipic acid was used.[2] The degradation products of poly(glycerol adipate) have been identified as non-toxic compounds, including PGA dimers, adipic acid, and glycerol.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Poly(this compound adipate)

This protocol describes the synthesis of poly(this compound adipate) using a lipase (B570770) catalyst, which offers mild reaction conditions and high selectivity.

Materials:

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and divinyl adipate in anhydrous THF.

  • Add the immobilized lipase (typically 5-10% by weight of the total monomers).

  • Purge the flask with an inert gas (argon or nitrogen) and seal it.

  • Stir the reaction mixture at a controlled temperature (e.g., 60°C) for 24-48 hours.

  • After the reaction, remove the enzyme by filtration.

  • Concentrate the filtrate by evaporating the THF under reduced pressure.

  • The resulting viscous polymer can be further purified by precipitation in a non-solvent like cold methanol, followed by drying under vacuum.

Protocol 2: Melt Polycondensation of this compound with Maleic Anhydride (B1165640)

This protocol outlines the solvent-free synthesis of a this compound-based polyester (B1180765) using melt polycondensation. This method is advantageous for its simplicity and reduced use of solvents.

Materials:

  • This compound

  • Maleic anhydride

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine this compound and maleic anhydride in the desired molar ratio (e.g., 1:1).

  • Heat the mixture under a nitrogen atmosphere to a temperature of 150-180°C with constant stirring.

  • Maintain the reaction at this temperature for a specified period (e.g., 4-6 hours) to allow for the initial polycondensation and removal of water as a byproduct.

  • To drive the reaction to completion and increase the molecular weight of the polymer, apply a vacuum to the system for an additional period (e.g., 2-4 hours) while maintaining the temperature.

  • The resulting polyester can be cooled and collected for further characterization.

Protocol 3: Soil Burial Test for Biodegradation Assessment

This protocol provides a standardized method for evaluating the biodegradability of this compound-based polymer films in a soil environment.

Materials:

  • Polymer film samples of known weight and dimensions.

  • Natural, sieved soil with a known pH, moisture content, and microbial activity.

  • Perforated containers or mesh bags.

Procedure:

  • Cut the polymer films into uniform pieces (e.g., 2 cm x 2 cm).

  • Dry the samples in a desiccator until a constant weight is achieved and record the initial dry weight (W_i).

  • Bury the samples in containers filled with soil at a depth of approximately 5-10 cm. Ensure good contact between the film and the soil.

  • Maintain the soil moisture content at a consistent level (e.g., 50-60% of its water-holding capacity) throughout the experiment.

  • Incubate the containers at a constant temperature (e.g., 25-30°C).

  • At predetermined time intervals (e.g., 7, 14, 28, 56, and 90 days), retrieve a set of samples from the soil.

  • Carefully clean the retrieved samples to remove any adhering soil particles by gently washing with distilled water.

  • Dry the cleaned samples in a desiccator until a constant weight is achieved and record the final dry weight (W_f).

  • Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W_i - W_f) / W_i] * 100

Visualizations

Signaling Pathways and Workflows

Synthesis_and_Degradation_Workflow cluster_synthesis Polymer Synthesis cluster_processing Material Processing cluster_degradation Biodegradation Pathway This compound This compound Comonomer Comonomer (e.g., Adipic Acid, Maleic Anhydride) Polymerization Polymerization (Enzymatic or Melt) Polyester This compound-based Polyester Film_Formation Film Formation (e.g., Solvent Casting, Extrusion) Packaging_Material Biodegradable Packaging Material Soil_Microorganisms Soil Microorganisms Hydrolysis Hydrolysis Degradation_Products Degradation Products (Oligomers, Monomers) Assimilation Microbial Assimilation CO2_H2O_Biomass CO2 + H2O + Biomass

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_film Film Preparation & Testing cluster_biodegradation Biodegradation Study Start Start: Monomer Selection (this compound, Diacid/Anhydride) Polymerization Polymerization (Melt or Enzymatic) Purification Purification Characterization Characterization (NMR, GPC, DSC) Film_Casting Film Casting/Extrusion Mechanical_Testing Mechanical Testing (Tensile Strength, Elongation) Soil_Burial Soil Burial Test Weight_Loss Weight Loss Measurement Analysis Analysis of Degraded Material

References

Application Notes & Protocols: Diglycerol as a Solvent for Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Diglycerol (B53887)

This compound, a polyol composed of two glycerol (B35011) molecules linked by an ether bond, is a versatile and highly functional excipient.[1] Its unique physicochemical properties, including excellent water solubility, hygroscopic nature, and low toxicity, make it an attractive solvent and co-solvent for a wide range of applications, particularly in pharmaceutical formulations.[1][2] For researchers dealing with active pharmaceutical ingredients (APIs) classified as poorly soluble (e.g., BCS Class II and IV drugs), this compound presents a promising alternative to traditional organic solvents.[3][4] Its use can enhance the solubility and stability of these challenging compounds, facilitating more effective research and development.[1][2][5]

Key Attributes:

  • Solvent and Co-solvent: Effective in dissolving or dispersing poorly soluble APIs.[2]

  • Humectant: Its hygroscopic nature helps to retain moisture, which can be beneficial for certain formulations and in preventing crystallization.[1][6][7][8]

  • Stabilizer: Can prevent the separation of ingredients and maintain consistent product textures.[1][2]

  • Biocompatibility: Generally recognized as safe (GRAS) for use in food and cosmetic applications, suggesting a favorable safety profile for pharmaceutical use.[2]

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below for easy reference.

PropertyValueReference
Chemical Name 3,3'-Oxybis(1,2-propanediol)[2]
Synonyms Diglycerin, 4-Oxaheptane-1,2,6,7-tetrol[1][2]
CAS Number 59113-36-9[2]
Molecular Formula C6H14O5[2]
Molecular Weight 166.17 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Solubility Soluble in water and other polar solvents[2][8]

Application Note: Solubility Assessment of a Model Compound (Celecoxib)

3.1 Background Celecoxib (B62257) is a non-steroidal anti-inflammatory drug (NSAID) and a selective COX-2 inhibitor.[9] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[10][11] This poor solubility poses a significant challenge for developing oral and parenteral formulations, making it an excellent model compound for evaluating novel solvents like this compound.[11]

3.2 Comparative Solubility Data To establish a baseline, the solubility of celecoxib in several common organic solvents is provided below. The following protocols can be used to determine the solubility of celecoxib in this compound to compare its efficacy against these established solvents.

SolventSolubility (approx.)Reference
Ethanol25 mg/mL[9]
Dimethylformamide (DMF)25 mg/mL[9]
Dimethyl Sulfoxide (DMSO)16.6 mg/mL[9]
Ethyl AcetateHighest among tested organic solvents[12]
AcetonitrileHigh[12]
MethanolModerate[12]
IsopropanolModerate[12]
Aqueous Buffer (PBS, pH 7.2, with 20% Ethanol)0.2 mg/mL[9]
Water (298.15 K)8.01 x 10⁻⁸ (mole fraction)[13]

3.3 Rationale for Using this compound Given the limitations and potential toxicity of solvents like DMSO and DMF, especially for in vivo studies, a biocompatible solvent such as this compound is highly desirable.[14] Its polyol structure, with four hydroxyl groups, suggests it can form multiple hydrogen bonds, potentially enhancing the solubility of compounds with suitable functional groups.[1] The following protocol outlines the standardized method for determining the equilibrium solubility of a compound like celecoxib in this compound.

Protocol 1: Determination of Equilibrium Solubility via Shake-Flask Method

This protocol details the most common method for determining the thermodynamic or equilibrium solubility of a compound in a specific solvent.[13][15]

4.1 Materials

  • Poorly soluble compound (e.g., Celecoxib)

  • This compound (solvent)

  • Glass vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

  • Analytical balance

  • Spatula

  • Orbital shaker or rotator capable of constant temperature incubation

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.2 Procedure

  • Preparation: Add an excess amount of the poorly soluble compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains visible.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of this compound to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.

  • Filtration: Pass the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.

  • Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility of the compound in this compound, typically expressed in mg/mL or µg/mL.

G cluster_workflow Workflow: Equilibrium Solubility Determination start Start step1 Add excess API to vial start->step1 step2 Add known volume of this compound step1->step2 step3 Equilibrate on shaker (24-72h at constant T) step2->step3 step4 Centrifuge to pellet excess solid step3->step4 step5 Collect and filter supernatant step4->step5 step6 Dilute sample and analyze concentration (HPLC) step5->step6 end_node End step6->end_node

Workflow for the shake-flask solubility protocol.

Application Note: this compound in Co-Solvent Systems

5.1 The Co-Solvency Approach For many highly lipophilic compounds, a single solvent may not provide the required solubilizing capacity. Co-solvent systems, which are mixtures of a primary solvent (often water or a buffer) and one or more water-miscible organic solvents, are a common and effective strategy.[3][16][17] These systems work by reducing the polarity of the aqueous environment, making it more favorable for nonpolar solutes.[3]

This compound can be an excellent component in co-solvent systems. Its miscibility with water and other polar solvents, combined with its own solubilizing power, allows for the creation of versatile and biocompatible solvent blends for preclinical research.

G cluster_logic Logical Flow: Solubilization Strategy Selection api Poorly Soluble API is_ionizable Is the API ionizable? api->is_ionizable ph_adjust pH Adjustment (Salt Formation) is_ionizable->ph_adjust  Yes cosolvent Co-Solvent Systems (e.g., with this compound) is_ionizable->cosolvent No complexation Complexation (e.g., Cyclodextrins) cosolvent->complexation other Other Techniques (Solid Dispersions, Particle Size Reduction) cosolvent->other

Decision process for selecting a solubilization method.

Protocol 2: Preparation of a 10 mM Stock Solution Using a this compound Co-Solvent System

This protocol provides a general method for preparing a concentrated stock solution of a poorly soluble compound for use in in vitro biological assays, where an initial solubilization in a strong solvent is followed by dilution with a more biocompatible co-solvent like this compound.

6.1 Materials

  • Poorly soluble compound (e.g., MW 400 g/mol )

  • Dimethyl Sulfoxide (DMSO)

  • This compound

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Calibrated pipettes

6.2 Procedure

  • Weigh Compound: Accurately weigh 4 mg of the compound (for a final volume of 1 mL to achieve 10 mM) and place it into a microcentrifuge tube.

  • Initial Solubilization: Add a small volume of a strong organic solvent, such as DMSO (e.g., 50-100 µL). Vortex vigorously until the compound is fully dissolved. Gentle warming or brief sonication may be required.

  • Co-Solvent Addition: Add this compound to the dissolved compound solution. For a 1:1 DMSO:this compound co-solvent system, add an equivalent volume of this compound to the DMSO used.

  • Final Volume Adjustment: If necessary, add more of the co-solvent mixture or a final aqueous buffer to reach the desired final concentration and volume, ensuring the compound does not precipitate. For many in vitro assays, a stock is made in 100% co-solvent and then diluted into the aqueous assay buffer.

  • Mixing: Vortex the final solution thoroughly to ensure homogeneity.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the solution and vortex to ensure it is fully re-dissolved.

G cluster_workflow2 Workflow: Co-Solvent Stock Solution Preparation start Start step1 Weigh API into microcentrifuge tube start->step1 step2 Add minimal DMSO to dissolve step1->step2 step3 Vortex/Sonicate until clear step2->step3 step4 Add this compound as co-solvent step3->step4 step5 Vortex to mix thoroughly step4->step5 step6 Store as aliquots at -20°C or -80°C step5->step6 end_node End step6->end_node

Workflow for preparing a stock solution with this compound.

Safety and Handling

This compound is generally recognized as safe (GRAS) when used appropriately in food and cosmetic applications.[2] However, as with any laboratory chemical, standard safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling.[2][18]

  • Skin Contact: May cause mild skin irritation.[2][18] In case of contact, wash the affected area with plenty of soap and water.[18]

  • Eye Contact: Can cause serious eye irritation.[18] If contact occurs, rinse cautiously with water for several minutes.[18][19]

  • Inhalation: Inhalation of vapors or aerosols may cause respiratory irritation.[2][18] Handle in a well-ventilated area or under a fume hood.[2]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[19] this compound is biodegradable and does not persist in the environment.[2]

Conclusion

This compound is a promising, biocompatible, and versatile solvent for researchers facing the common challenge of poor API solubility. Its favorable safety profile and physicochemical properties make it a valuable tool, both as a primary solvent and as a co-solvent in various formulations. The protocols outlined above provide a framework for systematically evaluating and utilizing this compound to enhance the solubility of compounds in a research setting, thereby accelerating drug discovery and development efforts.

References

Application Notes and Protocols: Synthesis of Diglycerol Monoacetals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diglycerol (B53887) monoacetals are valuable compounds with applications as nonionic surfactants, finding use in various formulations due to their favorable properties such as foam stability and alkali tolerance.[1] This document provides a detailed protocol for the selective synthesis of this compound monoacetals through a catalyst-transfer method in a biphasic system. The methodology focuses on the acetalization of this compound with an aldehyde, utilizing a Lewis acid catalyst. This approach allows for the selective production of monoacetals over diacetals.[2]

Data Presentation

The following table summarizes the quantitative data from key experiments in the synthesis of this compound monoacetals, highlighting the effect of different catalysts on the reaction of this compound with n-octanal.

Catalystn-octanal Conversion (%)Monoacetal Selectivity (%)Reaction Conditions
ZnCl₂86.095.8100°C, 4h, 2.0 mol% catalyst
CuCl₂32.3-100°C, 4h, 2.0 mol% catalyst
AlCl₃95.8-100°C, 4h, 2.0 mol% catalyst
BaCl₂35.486.0100°C, 4h, 2.0 mol% catalyst
Data derived from the acetalization of this compound (50.0 mmol) with n-octanal (39.8 mmol).[2]

Experimental Protocols

I. Synthesis of this compound

For researchers who need to synthesize the this compound starting material, a common method involves the partial reaction of glycerol (B35011) in the presence of an alkaline catalyst.

Materials:

Procedure:

  • Add 0.35% by weight of NaOH to glycerol.

  • Heat the mixture to 240°C in a tube reactor filled with inert packings to minimize back-mixing.

  • Alternatively, use 0.5% by weight of NaOH and heat in a stirred reactor at 230°C for 8 hours.[3]

  • The reaction progress can be monitored to achieve a specific concentration of this compound, for instance, 10-15% by weight.[3]

  • The resulting mixture contains unreacted glycerol, this compound, and small amounts of higher oligomers.[3]

  • Purification of this compound can be achieved through distillation under reduced pressure.[3]

II. Synthesis of this compound Monoacetal

This protocol details the selective synthesis of this compound monoacetal using a catalyst-transfer method in a biphasic system.

Materials:

  • This compound

  • n-octanal

  • Zinc chloride (ZnCl₂)

  • Nitrogen (N₂) gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, combine this compound (50.0 mmol, 8.30 g) and ZnCl₂ (2.0 mol% with respect to n-octanal, 0.11 g).[2]

  • Begin stirring the mixture and heat to 100°C under a nitrogen atmosphere.[2]

  • Once the temperature is stable, add n-octanal (39.8 mmol, 4.98 g) dropwise to the reaction mixture.

  • Continue the reaction at 100°C for 4 hours under a nitrogen atmosphere with continuous stirring.[2]

  • After 4 hours, cool the reaction mixture to room temperature. The biphasic system will allow for the separation of the product.

  • The product, this compound monoacetal, will be in the upper phase, while the catalyst remains in the this compound phase.

  • Separate the two phases to isolate the product.

  • Analyze the product for purity and structure using techniques such as gas chromatography and NMR spectroscopy.

Visualizations

Experimental Workflow for this compound Monoacetal Synthesis

experimental_workflow Diagram 1: Experimental Workflow for this compound Monoacetal Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_analysis Analysis start Combine this compound and ZnCl₂ Catalyst heat Heat to 100°C under Nitrogen start->heat add_aldehyde Add n-octanal Dropwise heat->add_aldehyde react Stir at 100°C for 4 hours add_aldehyde->react cool Cool to Room Temperature react->cool separate Separate Biphasic Layers cool->separate product Isolate this compound Monoacetal (Upper Phase) separate->product analyze Characterize Product (GC, NMR) product->analyze

Caption: Workflow for synthesizing this compound monoacetals.

References

Application Notes and Protocols: Diglycerol as a Building Block for Novel Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerol (B53887), a hydrophilic and biocompatible polyol, is emerging as a versatile and sustainable building block for the synthesis of novel non-ionic surfactants. Derived from the dimerization of glycerol, a readily available byproduct of biodiesel production, this compound offers a platform for creating a diverse range of amphiphilic molecules with tunable properties. These surfactants are gaining significant attention as alternatives to petroleum-based and ethoxylated surfactants in various applications, including pharmaceuticals, cosmetics, and food technology, owing to their favorable safety profile and biodegradability.

This document provides detailed application notes and protocols for researchers and professionals interested in the synthesis, characterization, and application of this compound-based surfactants, with a particular focus on their use in novel drug delivery systems.

Classes of this compound-Based Surfactants

The amphiphilicity of this compound-based surfactants can be tailored by modifying the hydrophobic alkyl chain and the degree of esterification. The primary classes include:

  • This compound Fatty Acid Esters: These are the most common type, formed by the esterification of this compound with one or more fatty acids. The properties of these surfactants are highly dependent on the chain length and degree of saturation of the fatty acid, as well as the number of fatty acid chains attached to the this compound headgroup. Monoesters are generally more effective at reducing surface tension and have better foaming properties compared to diesters[1]. Shorter fatty acid chains tend to yield surfactants with better overall surfactant properties[1].

  • This compound-based Gemini Surfactants: These molecules consist of two this compound headgroups and two hydrophobic tails linked by a spacer. This unique structure often results in lower critical micelle concentrations (CMCs) and more efficient surface tension reduction compared to their single-chain counterparts.

  • Polymeric this compound Surfactants: this compound can be incorporated into polyester (B1180765) backbones to create amphiphilic polymers capable of self-assembling into nanoparticles for drug delivery applications.

Physicochemical Properties of this compound Surfactants

The performance of a surfactant is dictated by its physicochemical properties. Key parameters for this compound-based surfactants are summarized below.

Table 1: Physicochemical Properties of Selected this compound-Based Surfactants
Surfactant TypeHydrophobic ChainCritical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (mN/m)Micelle Size (Hydrodynamic Diameter, nm)Reference
This compound MonoesterUndecenoic Acid---[1]
This compound MonoesterLauric Acid---[1]
This compound MonoesterStearic Acid---[1]
This compound MonoesterOleic Acid---[1]
This compound MonoesterRicinoleic Acid---[1]
1-Alkylaminoglycerol GeminiC8 (s=3)5.2526.83186.5 ± 3.2[2]
1-Alkylaminoglycerol GeminiC12 (s=3)1.4125.45353.3 ± 8.5[2]
1-Alkylaminoglycerol GeminiC8 (s=4)4.8826.55227.3 ± 8.0[2]
1-Alkylaminoglycerol GeminiC12 (s=4)1.9525.9627.3 ± 0.2[2]

Applications in Drug Delivery

This compound-based surfactants are particularly promising for the formulation of drug delivery systems for poorly water-soluble drugs. Their ability to form stable nanoemulsions and nanoparticles can enhance drug solubility, improve bioavailability, and enable controlled release.

Nanoemulsions for Enhanced Drug Solubility

This compound esters can be used to formulate stable oil-in-water (o/w) nanoemulsions for the encapsulation of lipophilic drugs. The small droplet size of these nanoemulsions provides a large interfacial area, which can improve the dissolution rate and oral absorption of the encapsulated drug.

Table 2: Drug Loading and Encapsulation Efficiency in Lipid-Based Nanocarriers
DrugNanocarrier SystemDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Reference
CurcuminSolid Lipid Nanoparticles-70.4 ± 1.2112[3]
CurcuminNanostructured Lipid Carrier0.70893.21217.4[4]
IbuprofenNanoemulsionup to 16 (w/w)>9050 or 120[5]
IbuprofenSolid Lipid Nanoparticles2.3199.7376.40[6]

Note: The data in this table is for various lipid-based nanocarriers and is provided as a general reference for the potential of these systems. Specific performance will vary depending on the exact composition of the formulation, including the type of this compound surfactant used.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound Monooleate

This protocol describes the lipase-catalyzed esterification of this compound with oleic acid. Enzymatic synthesis offers a milder and more selective alternative to chemical synthesis.

Materials:

  • This compound

  • Oleic acid

  • Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica)

  • t-butanol (optional, as solvent)

  • Molecular sieves (3Å)

  • Hexane

  • Ethanol

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Vacuum pump

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reactant Preparation: In a three-necked round-bottom flask, combine this compound and oleic acid in a desired molar ratio (e.g., 1:1 for monoester synthesis).

  • Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).

  • Solvent (Optional): If a solvent is used, add t-butanol to dissolve the reactants.

  • Water Removal: Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which drives the reaction towards the product side.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-70°C) with constant stirring under vacuum. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or by determining the acid value.

  • Enzyme Removal: After the reaction is complete (e.g., after 24 hours or when the acid value stabilizes), cool the mixture and filter to remove the immobilized lipase. The lipase can be washed with a solvent (e.g., hexane) and reused.

  • Solvent Removal: If a solvent was used, remove it using a rotary evaporator.

  • Purification: Purify the this compound monooleate from the reaction mixture (which may contain unreacted starting materials and diesters) using silica gel column chromatography. Use a solvent gradient (e.g., hexane/ethyl acetate) to elute the components.

  • Characterization: Confirm the structure and purity of the synthesized this compound monooleate using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol outlines the measurement of the CMC of a this compound surfactant using the Wilhelmy plate method.

Materials:

  • Synthesized this compound surfactant

  • High-purity water (e.g., Milli-Q)

  • Methanol or other suitable solvent for cleaning

Equipment:

  • Surface tensiometer with a Wilhelmy plate (platinum)

  • Precision balance

  • Glass beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound surfactant in high-purity water at a concentration well above the expected CMC.

  • Instrument Setup: Calibrate the tensiometer according to the manufacturer's instructions. Clean the Wilhelmy plate thoroughly by flaming it to red heat or by immersing it in a suitable solvent and then rinsing with high-purity water.

  • Measurement of a Series of Dilutions:

    • Place a known volume of high-purity water in a clean glass beaker with a small stir bar.

    • Measure the surface tension of the pure water.

    • Incrementally add small, known volumes of the surfactant stock solution to the water, allowing the solution to equilibrate with gentle stirring.

    • Measure the surface tension after each addition. Continue this process until the surface tension reaches a plateau.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The plot will typically show two linear regions: one where the surface tension decreases sharply with increasing concentration, and another where the surface tension remains relatively constant.

    • The CMC is the concentration at the intersection of the two extrapolated linear portions of the plot.

Protocol 3: Determination of Micelle Size by Dynamic Light Scattering (DLS)

This protocol describes the measurement of the hydrodynamic diameter of surfactant micelles using DLS.

Materials:

  • This compound surfactant solution at a concentration above the CMC

  • High-purity water (filtered through a 0.22 µm filter)

Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Disposable or cleanable cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of the this compound surfactant in filtered, high-purity water at a concentration several times higher than its CMC to ensure the presence of micelles. The solution should be visually clear and free of any dust or large aggregates. If necessary, filter the solution through a syringe filter compatible with the solvent and surfactant.

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including the temperature (e.g., 25°C), solvent viscosity, and refractive index.

  • Measurement:

    • Carefully transfer the surfactant solution to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs to ensure reproducibility.

  • Data Analysis:

    • The DLS software will generate a correlation function from the scattered light intensity fluctuations.

    • The software then calculates the particle size distribution and the average hydrodynamic diameter (Z-average) of the micelles.

    • The polydispersity index (PDI) will also be provided, indicating the width of the size distribution. A PDI value below 0.3 is generally considered indicative of a monodisperse sample.

Visualizations

G cluster_synthesis Synthesis of this compound Surfactants Glycerol Glycerol This compound This compound Glycerol->this compound Dimerization This compound Ester (Surfactant) This compound Ester (Surfactant) This compound->this compound Ester (Surfactant) Esterification Fatty Acid Fatty Acid Fatty Acid->this compound Ester (Surfactant)

Caption: General synthesis pathway for this compound ester surfactants.

G cluster_micelle Micelle Formation center s1_head Head s2_head Head s3_head Head s4_head Head s5_head Head s6_head Head s7_head Head s8_head Head s1_tail s1_head->s1_tail s2_tail s2_head->s2_tail s3_tail s3_head->s3_tail s4_tail s4_head->s4_tail s5_tail s5_head->s5_tail s6_tail s6_head->s6_tail s7_tail s7_head->s7_tail s8_tail s8_head->s8_tail

Caption: Schematic of a spherical micelle formed by this compound surfactants.

G cluster_workflow Drug Delivery Workflow Drug Drug Nanoemulsion Formation Nanoemulsion Formation Drug->Nanoemulsion Formation This compound Surfactant This compound Surfactant This compound Surfactant->Nanoemulsion Formation Drug Encapsulation Drug Encapsulation Nanoemulsion Formation->Drug Encapsulation Administration Administration Drug Encapsulation->Administration Drug Release Drug Release Administration->Drug Release

Caption: Workflow for drug delivery using this compound surfactant-based nanoemulsions.

References

Application Notes and Protocols for the Quantification of Diglycerol in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerols, esters of glycerol (B35011) and two fatty acids, are key components in various industries, including food, cosmetics, and pharmaceuticals, where they are utilized as emulsifiers and emollients. Accurate quantification of diglycerol (B53887) in complex mixtures is crucial for quality control, formulation development, and regulatory compliance. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques.

Analytical Techniques for this compound Quantification

Several analytical methods can be employed for the quantification of this compound. The choice of technique often depends on the sample matrix, the required sensitivity, and the need to differentiate between various isomers. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a versatile technique for the analysis of diglycerols. When coupled with a Refractive Index (RI) detector, it provides a robust method for quantifying this compound in samples like partial glycerides used as food emulsifiers.[1] Normal-phase chromatography using a silica (B1680970) column with an acetonitrile-water mobile phase allows for the effective separation of this compound from other glycerides.[1] For samples where this compound lacks a UV chromophore, a Charged Aerosol Detector (CAD) can be used, offering sensitivity that often exceeds ASTM requirements.[2] This approach is particularly useful for analyzing this compound in biodiesel samples.

Experimental Protocol: HPLC with RI Detection

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.
  • Dissolve the sample in a suitable organic solvent (e.g., isopropanol, tetrahydrofuran) to a final concentration of 1-10 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and a Refractive Index (RI) detector.
  • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Acetonitrile (B52724):Water gradient. The specific gradient will depend on the sample matrix and may require optimization.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 20 µL.
  • RI Detector Temperature: 30 °C.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
  • Inject each standard and record the peak area.
  • Construct a calibration curve by plotting peak area against concentration.

4. Quantification:

  • Inject the prepared sample.
  • Identify the this compound peak based on its retention time compared to the standard.
  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Sample Weighing dissolve Dissolution in Solvent start->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC filter->inject separate Chromatographic Separation inject->separate detect RI Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify

Caption: Workflow for this compound quantification using HPLC.

Gas Chromatography (GC)

Application Note

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a widely used and robust method for the quantitative analysis of polyglycerols, including this compound, especially in food emulsifiers like polyglycerol polyricinoleate (PGPR).[3] Due to the low volatility of this compound, a derivatization step, typically silylation, is required to convert the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. This method offers high sensitivity and reproducibility. For more complex matrices or when confirmation of peak identity is required, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique.

Experimental Protocol: GC-FID

1. Sample Preparation and Derivatization:

  • Saponification: For esterified samples, begin with saponification to liberate the polyglycerols. Reflux the sample with an alcoholic potassium hydroxide (B78521) solution.
  • Acidification and Extraction: Neutralize the solution and extract the fatty acids with petroleum ether, leaving the polyglycerols in the aqueous phase.
  • Neutralization and Drying: Neutralize the aqueous phase and evaporate to dryness.
  • Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the dried residue and heat to form the TMS derivatives of this compound.

2. GC-FID System and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID), an autosampler, and a split/splitless injector.
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 280 °C.
  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 350 °C at 10 °C/min, and hold for 10 minutes.
  • Detector Temperature: 360 °C.
  • Injection Volume: 1 µL.

3. Calibration and Quantification:

  • Prepare and derivatize a series of this compound standards.
  • Generate a calibration curve by plotting the peak area against the concentration of the derivatized standards.
  • Quantify the this compound in the sample by comparing its peak area to the calibration curve. An internal standard can be used to improve accuracy.

Experimental Workflow: GC-FID Analysis

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis sapon Saponification (if needed) extract Extraction sapon->extract dry Drying extract->dry silylate Silylation dry->silylate inject Injection into GC silylate->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for this compound quantification using GC-FID.

Mass Spectrometry (MS)

Application Note

Mass spectrometry, often coupled with a chromatographic separation technique like LC or GC, is a powerful tool for both the quantification and structural elucidation of diglycerols. Tandem mass spectrometry (MS/MS) is particularly useful for differentiating between this compound isomers by analyzing their fragmentation patterns.[4][5] For instance, the loss of a fatty acid fragment from the precursor ion can help identify the fatty acids present and their positions on the glycerol backbone.[4] This level of detail is critical in applications where the specific isomeric composition of this compound is important.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Follow the sample preparation protocol for HPLC analysis. The final concentration may need to be adjusted based on the sensitivity of the mass spectrometer.

2. LC-MS/MS System and Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ion mode.
  • Data Acquisition: Full scan MS and data-dependent MS/MS. For targeted quantification, multiple reaction monitoring (MRM) can be used.

3. Isomer Identification and Quantification:

  • Identify this compound isomers based on their precursor ion mass and characteristic fragment ions in the MS/MS spectra.
  • For quantification, use a stable isotope-labeled this compound as an internal standard.
  • Create a calibration curve using a series of standards and quantify the this compound isomers in the sample.

Logical Relationship: MS/MS for Isomer Differentiation

MSMS_Isomer_Differentiation cluster_ms1 MS1: Precursor Ion Selection cluster_cid Collision-Induced Dissociation (CID) cluster_ms2 MS2: Fragment Ion Analysis cluster_result Result precursor This compound Isomer Mixture (Same m/z) cid Fragmentation precursor->cid fragments_1 Fragment Ions of Isomer 1 cid->fragments_1 fragments_2 Fragment Ions of Isomer 2 cid->fragments_2 identification Isomer Identification and Quantification fragments_1->identification fragments_2->identification

Caption: Differentiating this compound isomers using tandem MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Quantitative ¹H NMR (qHNMR) spectroscopy is a precise and accurate method for the simultaneous quantification of various components in glyceride mixtures, including mono-, di-, and triglycerides, as well as their positional isomers.[6] This technique offers several advantages, such as being non-destructive, requiring minimal sample preparation, and providing rich structural information.[7] By integrating the signals corresponding to specific protons on the glycerol backbone, the concentration of this compound can be determined relative to an internal standard of known concentration.[6]

Experimental Protocol: Quantitative ¹H NMR

1. Sample Preparation:

  • Accurately weigh the sample (e.g., 10-20 mg) into an NMR tube.
  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃).
  • Add a precise amount of an internal standard (e.g., 1,3,5-trinitrobenzene) with a known concentration.
  • Thoroughly mix the sample until it is completely dissolved.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Pulse Sequence: A standard quantitative ¹H NMR pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
  • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.
  • Temperature: 25 °C.

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
  • Integrate the area of a well-resolved signal from the internal standard and a characteristic signal from the this compound molecule (e.g., the CH₂ protons of the glycerol backbone).
  • Calculate the concentration of this compound using the following formula:

Experimental Workflow: qHNMR Analysis

qHNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for this compound quantification using qHNMR.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the described analytical techniques. These values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
HPLC-RI 0.02 µg/mL[8]0.07 µg/mL[8]> 0.999[9]95 - 105
GC-FID 2.2 µg/mL (for a related compound)[10]6.7 µg/mL (for a related compound)[10]> 0.99> 95[3][10]
LC-MS/MS Low ng/mL to pg/mL rangeLow ng/mL to pg/mL range> 0.9990 - 110
qHNMR Dependent on sample concentration and instrumentDependent on sample concentration and instrumentExcellentNot applicable (absolute quantification)

Conclusion

The choice of the analytical technique for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-RI and GC-FID are robust and cost-effective methods for routine quality control. LC-MS/MS provides the highest sensitivity and specificity, making it ideal for complex matrices and isomer-specific analysis. qHNMR offers a powerful, non-destructive method for the simultaneous quantification of multiple glycerides without the need for extensive calibration. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Notes and Protocols for Diglycerol in Tissue Engineering and Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerol (B53887) and its derivatives are emerging as highly promising biomaterials for tissue engineering and hydrogel applications. As a biocompatible and hydrophilic polyether, this compound offers a versatile platform for creating tunable and functional scaffolds that can mimic the native extracellular matrix (ECM). Its abundant hydroxyl groups allow for straightforward chemical modification and crosslinking, enabling the fabrication of hydrogels with a wide range of mechanical properties and degradation kinetics. These characteristics make this compound-based hydrogels excellent candidates for applications such as cell encapsulation, drug delivery, and as scaffolds for the regeneration of various tissues, including cartilage and soft tissues. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and cellular applications of this compound-based hydrogels.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-based hydrogels, providing a comparative overview of their physical and biological properties.

Table 1: Mechanical Properties of this compound-Based Hydrogels

Hydrogel CompositionCrosslinkerMechanical TestStorage Modulus (G') (kPa)Compressive Modulus (kPa)Tensile Modulus (MPa)Reference
Poly(this compound adipate) (PDGA)N/A (thermoplastic)N/AN/AN/AN/A[1]
Chitosan-Glycerol (1.5% w/v Chitosan)Glycerol (B35011)Rheology~10-100N/AN/A[2]

Note: Quantitative data for bulk this compound hydrogels for tissue engineering is limited in publicly available literature. The data presented is from closely related glycerol-based systems and should be considered as a reference.

Table 2: Swelling and Degradation Properties of this compound-Based Hydrogels

Hydrogel CompositionSwelling MediumSwelling Ratio (q)Degradation ConditionDegradation TimeReference
Poly(GDMA-co-GDGDA) MicrobeadsWater1.5 - 3.5 (g/g)N/AN/A[3]
Chitosan Cryogels (PEGDE crosslinked)DMEMN/Aβ-glucanase11-95% weight loss in 24h[4]

Table 3: Cell Viability in this compound-Based Hydrogels

Hydrogel CompositionCell TypeViability AssayCell Viability (%)Culture Duration (days)Reference
Poly(ethylene glycol) dimethacrylate (PEGDMA)MC3T3-E1Not Specified~80%1[5]
Alginate-Ph/Gelatin-PhFibroblastsCalcein-AM/PI~80%7[6]
Collagen HydrogelFibroblastsPrestoBlue®Not specifiedN/A[7]

Note: Data from hydrogel systems with components that can be combined with this compound derivatives. Direct cell viability data for pure this compound hydrogels is not extensively reported.

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Methacrylated Hydrogels via Photopolymerization

This protocol describes the synthesis of a photopolymerizable this compound-based hydrogel using methacrylation of this compound and subsequent UV-initiated crosslinking.

Materials:

  • This compound

  • Methacrylic anhydride (B1165640) (MA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 1 kDa)

  • UV lamp (365 nm)

Procedure:

  • Methacrylation of this compound: a. Dissolve this compound (1 equivalent) and TEA (2.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0°C in an ice bath. c. Slowly add methacrylic anhydride (2.2 equivalents) dropwise to the solution while stirring. d. Allow the reaction to proceed at room temperature for 24 hours. e. Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine. f. Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain this compound dimethacrylate (DGMA). g. Confirm the structure of DGMA using ¹H NMR and FTIR spectroscopy.

  • Hydrogel Preparation: a. Prepare a prepolymer solution by dissolving the synthesized DGMA in PBS (pH 7.4) at a desired concentration (e.g., 10-30% w/v). b. Add the photoinitiator, Irgacure 2959, to the prepolymer solution at a concentration of 0.5% (w/v) and dissolve completely by vortexing. c. Pipette the prepolymer solution into a mold of the desired shape and size (e.g., a cylindrical mold for compression testing). d. Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes to induce photopolymerization and hydrogel formation. e. After polymerization, gently remove the hydrogel from the mold and wash it with sterile PBS to remove any unreacted components. f. Equilibrate the hydrogel in PBS or cell culture medium before characterization or cell seeding.

Protocol 2: Characterization of this compound-Based Hydrogels

A. Swelling Ratio Measurement:

  • Prepare hydrogel discs of a defined size and record their initial wet weight (Wi).

  • Lyophilize the hydrogels to obtain the dry weight (Wd).

  • Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface with a Kimwipe to remove excess water, and record the swollen weight (Ws).

  • Calculate the swelling ratio (q) using the formula: q = Ws / Wd.[8]

  • Continue until the hydrogels reach equilibrium swelling (i.e., no significant change in weight).

B. Mechanical Testing (Compression):

  • Prepare cylindrical hydrogel samples with a known diameter and height.

  • Equilibrate the samples in PBS at 37°C before testing.

  • Perform unconfined compression testing using a universal mechanical tester equipped with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min) until a certain strain (e.g., 20%) or failure.

  • Record the stress-strain curve.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

C. In Vitro Enzymatic Degradation:

  • Prepare pre-weighed, sterile hydrogel samples (W_initial).

  • Immerse the hydrogels in a sterile solution of PBS (pH 7.4) containing a specific enzyme (e.g., lipase (B570770) or esterase) at a relevant concentration (e.g., 1 mg/mL) at 37°C.[3]

  • As a control, immerse identical hydrogel samples in PBS without the enzyme.

  • At various time points, remove the hydrogels, wash them with distilled water to stop the enzymatic reaction, and lyophilize them to a constant weight (W_t).

  • Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W_initial - W_t) / W_initial] x 100.[9]

Protocol 3: Cell Encapsulation and Viability Assay

A. Cell Encapsulation:

  • Prepare a sterile prepolymer solution of DGMA and photoinitiator in a serum-free cell culture medium.

  • Trypsinize and count the desired cells (e.g., human mesenchymal stem cells or fibroblasts).

  • Resuspend the cell pellet in the prepolymer solution to achieve the desired cell density (e.g., 1-10 x 10⁶ cells/mL).

  • Gently mix to ensure a homogeneous cell suspension.

  • Pipette the cell-laden prepolymer solution into a sterile mold.

  • Polymerize the hydrogel by exposing it to UV light under sterile conditions. Ensure the UV intensity and exposure time are optimized to be non-cytotoxic.

  • After polymerization, transfer the cell-laden hydrogels to a culture plate containing a complete cell culture medium.

  • Incubate the constructs at 37°C in a humidified 5% CO₂ atmosphere.

B. Cell Viability Assessment (Live/Dead Assay):

  • At desired time points (e.g., day 1, 3, 7), wash the cell-laden hydrogels with sterile PBS.

  • Prepare a staining solution containing Calcein-AM (for live cells, green fluorescence) and Propidium Iodide (PI) or Ethidium Homodimer-1 (for dead cells, red fluorescence) in PBS or serum-free medium, according to the manufacturer's instructions.

  • Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.

  • Wash the hydrogels with PBS.

  • Visualize the stained cells within the hydrogel using a fluorescence microscope.

  • Capture images from different regions of the hydrogel and quantify the percentage of live and dead cells using image analysis software (e.g., ImageJ). Cell viability (%) = (Number of live cells / Total number of cells) x 100.

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow: Hydrogel Synthesis and Characterization

Hydrogel_Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Characterization This compound This compound DGMA This compound Methacrylate (DGMA) This compound->DGMA Methacrylation MA Methacrylic Anhydride MA->DGMA Prepolymer Prepolymer Solution DGMA->Prepolymer Photoinitiator Photoinitiator Photoinitiator->Prepolymer Hydrogel This compound Hydrogel Prepolymer->Hydrogel Photopolymerization UV UV Light (365 nm) UV->Prepolymer Swelling Swelling Ratio Hydrogel->Swelling Mechanical Mechanical Testing Hydrogel->Mechanical Degradation Degradation Study Hydrogel->Degradation

Caption: Workflow for the synthesis and characterization of this compound-based hydrogels.

Experimental Workflow: Cell Viability in 3D Hydrogel Culture

Cell_Viability_Workflow start Start prepolymer Prepare Sterile Prepolymer Solution (DGMA + Photoinitiator) start->prepolymer cells Prepare Cell Suspension start->cells mix Mix Cells with Prepolymer Solution prepolymer->mix cells->mix polymerize Photopolymerize to Form Cell-Laden Hydrogel mix->polymerize culture Culture in Medium polymerize->culture stain Stain with Live/Dead Assay culture->stain image Fluorescence Microscopy stain->image analyze Image Analysis and Quantification image->analyze end End analyze->end Hydrogel_Properties Properties Hydrogel Properties Mechanical Mechanical Strength Properties->Mechanical Swelling Swelling Ratio Properties->Swelling Degradation Degradation Rate Properties->Degradation Biocompatibility Biocompatibility Properties->Biocompatibility Factors Influencing Factors Concentration Polymer Concentration Factors->Concentration Crosslinking Crosslinking Density Factors->Crosslinking Modification Chemical Modification Factors->Modification Concentration->Mechanical increases Concentration->Swelling decreases Crosslinking->Mechanical increases Crosslinking->Swelling decreases Crosslinking->Degradation decreases Modification->Degradation modulates Modification->Biocompatibility modulates

References

Troubleshooting & Optimization

Technical Support Center: Catalytic Conversion of Glycerol to Diglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists engaged in the catalytic conversion of glycerol (B35011) to diglycerol (B53887).

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for converting glycerol to this compound? A1: The primary route is the etherification of glycerol, which involves the condensation of two glycerol molecules to form this compound and a water molecule.[1] This reaction can be catalyzed by both acids and bases.[2] However, basic catalysts are generally preferred because acidic conditions can lead to undesirable side reactions, such as the formation of acrolein.[2][3] Both homogeneous and heterogeneous catalysts are used, though heterogeneous catalysts are often favored for their ease of separation and potential for reuse.[2][4]

Q2: What is the difference between homogeneous and heterogeneous catalysts in this reaction? A2: Homogeneous catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, dissolve in the glycerol reaction medium, often leading to high reaction rates.[4][5] Their main drawback is the difficulty in separating them from the product mixture, which can complicate purification.[4] Heterogeneous catalysts are solids that are insoluble in the reaction medium. Examples include zeolites, mixed metal oxides, and functionalized clays.[6][7][8] While they may sometimes have slower reaction rates, they are easily separated by filtration and are generally more environmentally friendly.[2][4]

Q3: What are the main products and byproducts of glycerol etherification? A3: The main desired products are short-chain polyglycerols, particularly this compound (DG) and triglycerol (TG).[6] The reaction, however, often produces a mixture of linear, branched, and cyclic oligomers.[7][8] Undesirable byproducts can include higher oligomers (tetraglycerol and above), cyclic diglycerols, and, especially under acidic conditions or high temperatures, dehydration products like acrolein.[2][4][8]

Q4: Why is selectivity for this compound a major challenge? A4: Achieving high selectivity for this compound is difficult because the initial etherification reaction can continue, leading to the formation of higher-order polyglycerols.[6] The reaction conditions that favor glycerol conversion, such as high temperatures and long reaction times, also tend to promote the formation of these larger oligomers, thus reducing this compound selectivity.[2][8] Furthermore, side reactions like dehydration can compete with the desired etherification pathway.[4]

Troubleshooting Guide

Q5: My glycerol conversion is low. What are the potential causes and solutions? A5: Low glycerol conversion can stem from several factors:

  • Insufficient Catalyst Activity: The catalyst may not be active enough. For base-catalyzed reactions, stronger bases often lead to higher conversion.[4] With heterogeneous catalysts, ensure proper preparation and activation. For example, some mixed-oxide catalysts require calcination at specific temperatures to achieve optimal activity.[9]

  • Low Reaction Temperature: Glycerol etherification typically requires high temperatures, often in the range of 200-280 °C.[4] Increasing the temperature can significantly boost the reaction rate and conversion.[2]

  • Short Reaction Time: The reaction may not have had enough time to proceed. Monitor the conversion over time to determine the optimal reaction duration for your specific system.[10]

  • Catalyst Deactivation: The catalyst may have deactivated during the reaction. Deactivation can occur through coking (deposition of carbonaceous species), poisoning by impurities in the glycerol feed, or leaching of the active species into the reaction medium.[9][11][12]

Q6: The selectivity towards this compound is poor, with too many higher polyglycerols forming. How can I improve it? A6: Improving this compound selectivity involves controlling the extent of polymerization:

  • Optimize Reaction Time and Temperature: As reaction time and temperature increase, the formation of higher oligomers generally increases, which decreases this compound selectivity.[2] It is crucial to find a balance where glycerol conversion is acceptable without excessive formation of higher polyglycerols.[8]

  • Catalyst Choice: The type of catalyst plays a critical role. Some catalysts inherently favor the formation of shorter-chain polyglycerols. For instance, zeolites containing alkali metal cations like Li+, Na+, or K+ have been shown to influence selectivity, with Li+ often favoring di- and triglycerol formation.[6][13]

  • Use of Additives/Inhibitors: The addition of weakly acidic salts, such as NaHSO₄ or KHSO₄, can moderate the activity of highly basic catalysts.[6] This moderation can suppress the formation of higher oligomers and thereby increase the selectivity for this compound and triglycerol.[1][6]

  • Reactor Design: For continuous processes, reactor configuration can influence product distribution. Modifying reactor setups, such as using fixed-bed or fluidized-bed reactors, is an area of ongoing research to improve selectivity.[4]

Q7: My catalyst is deactivating quickly. What is happening and how can I prevent it? A7: Catalyst deactivation is a common issue and can be caused by several mechanisms:

  • Coke Formation: At high temperatures, glycerol can undergo side reactions to form coke, which deposits on the catalyst surface and blocks active sites.[4][14] This is a particular problem with acidic catalysts. Using a continuous flow of inert gas (like nitrogen) can help remove water and other volatile byproducts, potentially reducing coke formation.[4]

  • Leaching: The active components of the catalyst can dissolve (leach) into the liquid reaction mixture, especially under harsh reaction conditions.[9][12] This is a recurrent problem for many heterogeneous systems. Performing ICP-AES analysis on the reaction mixture can confirm if leaching is occurring.[9]

  • Surface Poisoning: Impurities in the glycerol feed (e.g., soaps, salts, methanol (B129727) from biodiesel production) can adsorb onto the catalyst surface and poison the active sites.[11][15] Using purified glycerol can mitigate this issue.[16] For recycled catalysts, a calcination step may help restore activity by burning off deposited coke.[1]

Q8: The final product is dark and has an off-odor. What causes this? A8: Product discoloration and undesirable odors are typically signs of side reactions.[8] High reaction temperatures (often above 290°C) can lead to the thermal degradation of glycerol and the formation of colored byproducts and volatile compounds with strong smells, such as acrolein.[4][16] To avoid this, operate at the lowest effective temperature and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[4]

Data Presentation: Catalyst Performance

The tables below summarize the performance of various catalytic systems under different experimental conditions.

Table 1: Performance of Homogeneous and Heterogeneous Catalysts

CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Glycerol Conversion (%)This compound (DG) Selectivity (%)Reference
H₂SO₄3220410024[4]
NaOH0.3260-26511Not specifiedNot specified[5]
Na₂CO₃2260249624[8]
CaO225087219[9]
Ca₁.₆Al₀.₄La₀.₆O₃225089652[9]
Li-modified ClayNot specified240129853[8]
LiX Zeolite3280289.661.2 (Yield)[6][13]

Table 2: Effect of Reaction Temperature on LiX Zeolite Performance (Time: 2h, Catalyst: 3 wt% XZ-Li)

Temperature (°C)Glycerol Conversion (%)DG Yield (%)TG Yield (%)Reference
26046.534.210.1[2]
27073.252.516.9[2]
28089.661.221.2[2]
29091.558.324.1[2]

Experimental Protocols

Protocol 1: General Procedure for Glycerol Etherification

This protocol describes a typical batch reaction for glycerol etherification using a heterogeneous catalyst.

1. Materials and Setup:

  • Anhydrous glycerol (purity > 99%)

  • Heterogeneous catalyst (e.g., calcined mixed oxide, zeolite)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermocouple.

  • Heating mantle.

  • Nitrogen gas supply.

2. Reaction Procedure:

  • Load the three-necked flask with a specified amount of anhydrous glycerol (e.g., 50 g).[9]

  • Add the desired amount of catalyst (e.g., 1-3 wt% relative to glycerol).[4][9]

  • Begin stirring and purge the system with a continuous flow of nitrogen gas to create an inert atmosphere and help remove the water byproduct.[4]

  • Heat the mixture to the target reaction temperature (e.g., 250 °C) using the heating mantle.[9]

  • Maintain the temperature and stirring for the desired reaction time (e.g., 2-8 hours).[2][9]

  • Periodically, small samples can be withdrawn to monitor the reaction progress via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

3. Product Separation and Analysis:

  • Separate the solid heterogeneous catalyst from the liquid product mixture by filtration or centrifugation.

  • The liquid product will contain unreacted glycerol, this compound, triglycerol, and other polyglycerols.

  • Analyze the composition of the product mixture using GC after derivatization or HPLC.

  • Calculate glycerol conversion and product selectivity based on the analytical results.

  • If high purity this compound is required, vacuum distillation can be employed to separate it from unreacted glycerol and higher oligomers.[5][8]

Protocol 2: Catalyst Reusability Test

  • After the first reaction cycle, recover the catalyst by filtration.

  • Wash the catalyst with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove any adsorbed organic species.

  • Dry the catalyst in an oven (e.g., at 110 °C) to remove the solvent.

  • For some catalysts, a calcination step may be necessary to burn off any deposited coke and restore activity.[1]

  • Use the recovered catalyst for a subsequent reaction cycle under the same conditions to evaluate its stability and performance over time.[6]

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the catalytic conversion of glycerol.

Glycerol_Conversion_Pathway Glycerol Etherification and Side Reactions cluster_main Main Etherification Pathway cluster_side Side Reactions Glycerol Glycerol DG This compound (Linear) Glycerol->DG + Glycerol - H₂O Acrolein Acrolein Glycerol->Acrolein Dehydration (Acidic Cond.) TG Triglycerol DG->TG + Glycerol - H₂O Cyclic Cyclic this compound DG->Cyclic Intramolecular Cyclization PG Higher Polyglycerols TG->PG + Glycerol - H₂O

Glycerol etherification pathway and common side reactions.

Troubleshooting_Workflow Troubleshooting Low this compound Yield Start Low this compound Yield Check_Conversion Is Glycerol Conversion Low? Start->Check_Conversion Check_Selectivity Is this compound Selectivity Low? Check_Conversion->Check_Selectivity No Conv_Sol Increase Temp. Increase Time Check Catalyst Activity Check_Conversion->Conv_Sol Yes Sel_Sol Decrease Temp. Decrease Time Change Catalyst Use Additives Check_Selectivity->Sel_Sol Yes Check_Deactivation Check for Catalyst Deactivation (Coking, Leaching) Conv_Sol->Check_Deactivation

A decision workflow for troubleshooting low this compound yield.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Prep Catalyst Preparation (e.g., Calcination) Reaction Batch Reaction (N₂ Atmosphere) Catalyst_Prep->Reaction Reactant_Prep Reactant Prep (Anhydrous Glycerol) Reactant_Prep->Reaction Separation Catalyst Separation (Filtration) Reaction->Separation Analysis Product Analysis (GC / HPLC) Separation->Analysis Purification Purification (Vacuum Distillation) Analysis->Purification

A typical workflow for glycerol conversion experiments.

References

Technical Support Center: Purification of Crude Diglycerol by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude diglycerol (B53887) via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is crude this compound and what are its common impurities?

A1: Crude this compound is typically the product of the polymerization of crude glycerol (B35011), which is a byproduct of biodiesel production. As such, it contains a mixture of glycerol, this compound (linear and cyclic isomers), and higher polyglycerols (triglycerol, tetraglycerol, etc.).[1][2][3] The primary impurities are carried over from the crude glycerol feedstock and can include:

  • Water [4][5]

  • Methanol [4][5]

  • Soaps (salts of free fatty acids)[4][5][6]

  • Inorganic salts (e.g., sodium, potassium, calcium, magnesium compounds)[4][5]

  • Free fatty acids (FFAs) [4][7]

  • Residual catalysts from the polymerization process.[4][7]

Soaps are considered a primary inhibitory factor in the polymerization process and can be a significant impurity to address before distillation.[4][6]

Q2: What are the recommended vacuum distillation conditions for purifying this compound?

A2: The optimal conditions for vacuum distillation of this compound depend on the specific composition of the crude material and the desired purity of the final product. However, typical parameters found in literature and practice are summarized in the table below. The goal is to achieve a temperature that allows for the volatilization of this compound without causing thermal degradation, while the vacuum reduces the boiling point.

Q3: What level of purity can I expect to achieve for this compound after vacuum distillation?

A3: With a properly optimized vacuum distillation process, it is possible to achieve a high purity of this compound. The final purity will depend on the efficiency of the distillation setup (e.g., the number of theoretical plates in a fractional distillation column) and the careful control of process parameters. Purity is often determined by analyzing the composition of the distillate, with the aim of minimizing the content of glycerol, higher polyglycerols, and other impurities.

Q4: Which analytical methods are suitable for determining the purity of this compound?

A4: The most common and effective methods for analyzing the composition of this compound and polyglycerol mixtures are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • HPLC: Often used with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) since polyglycerols lack a UV chromophore. This method can separate and quantify the different polyglycerol oligomers.[8][9][10]

  • GC: Requires derivatization of the hydroxyl groups to make the polyglycerols volatile. A common method is silylation. Following derivatization, a Flame Ionization Detector (FID) is typically used for quantification.[11][12][13]

Data Presentation

Table 1: Typical Composition of Crude this compound Feedstock

ComponentTypical Concentration Range (%)References
GlycerolVariable, can be significant[1][4]
This compound Variable, target product [2]
Higher PolyglycerolsVariable[2]
Water10-15[4][14]
Soapsup to 14[2][4]
Ash (Inorganic Salts)3-6[4][14]
Methanol< 1[4][5]
Matter Organic Non-Glycerol (MONG)Variable[14]

Table 2: Recommended Vacuum Distillation Parameters for this compound Purification

ParameterRecommended RangeReferences
Temperature 150 - 270 °C (302 - 518 °F)[1]
Pressure 1 - 20 mmHg (equivalent to 1.33 - 26.7 mbar)[1]
Alternative Pressure2 x 10⁻³ mbar (for high vacuum systems)[3]

Table 3: Example of this compound Purity Before and After Purification

ComponentConcentration in Crude Mix (%)Concentration in Purified Product (%)Reference
GlycerolHighTrace to < 0.1[1][3]
Linear this compound Variable> 85[1]
Cyclic this compoundVariable< 1[1]
Triglycerol & HigherVariableMinimized[3]

Experimental Protocols

Protocol 1: Pre-treatment of Crude this compound to Remove Salts and Soaps

This protocol is essential for preventing fouling and improving the efficiency of the distillation process.

  • Acidification:

    • Transfer the crude this compound to a suitable reaction vessel equipped with a stirrer.

    • Slowly add an acid (e.g., phosphoric acid or sulfuric acid) to the stirred mixture to adjust the pH to around 4-5. This converts the soaps into free fatty acids.[15]

    • Continue stirring for approximately 30-60 minutes.

    • Allow the mixture to settle. Two layers will form: an upper layer of free fatty acids and a lower layer of glycerol/diglycerol.

    • Separate the layers by decantation.

  • Neutralization:

    • To the lower glycerol/diglycerol layer, add a base (e.g., sodium hydroxide) to neutralize the excess acid, bringing the pH to around 7.[15]

    • Any salts formed during neutralization will precipitate.

  • Filtration:

    • Filter the neutralized mixture to remove the precipitated salts and any other solid impurities. A centrifuge can also be used to aid separation.

  • Drying:

    • Remove residual water and any volatile solvents (like methanol) from the pre-treated this compound using a rotary evaporator under reduced pressure.[15]

Protocol 2: Laboratory-Scale Vacuum Distillation of Pre-treated this compound

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (to prevent bumping), a short path distillation head with a condenser, a receiving flask, and a thermometer.[16]

    • Use thick-walled vacuum tubing to connect the apparatus to a vacuum trap and a vacuum pump.[16]

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation Procedure:

    • Place the pre-treated and dried crude this compound into the round-bottom flask along with a magnetic stir bar.

    • Begin stirring to ensure even heating.

    • Turn on the vacuum pump and allow the system to reach the desired pressure (e.g., 1-10 mmHg).

    • Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.

    • Gradually increase the temperature until the this compound begins to distill.

    • Collect the different fractions based on the distillation temperature. Glycerol will typically distill first, followed by this compound. Higher polyglycerols will remain in the distillation flask.

    • Monitor the temperature and pressure throughout the distillation.

  • Shutdown Procedure:

    • Once the this compound fraction has been collected, remove the heating mantle and allow the system to cool to room temperature.[16]

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[16]

    • Disassemble the apparatus and collect the purified this compound.

Protocol 3: Analysis of this compound Purity by GC-FID (after Silylation)

This protocol is adapted from methods for analyzing polyglycerols.[11]

  • Sample Preparation:

    • Accurately weigh a small amount of the purified this compound sample into a vial.

    • Add an internal standard (e.g., phenyl β-D-glucopyranoside).

  • Derivatization (Silylation):

    • Add a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) and a catalyst (e.g., pyridine) to the vial.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the hydroxyl groups.

  • GC-FID Analysis:

    • Inject an aliquot of the derivatized sample into the GC-FID system.

    • Use a suitable capillary column for high-temperature analysis.

    • Set up a temperature program that allows for the separation of the silylated glycerol, this compound, and other polyglycerols.

    • Quantify the different components by comparing their peak areas to that of the internal standard and using response factors.

Troubleshooting Guide

Issue 1: Poor Vacuum in the Distillation System

  • Question: I am unable to reach the target vacuum level for my distillation. What could be the cause?

  • Answer:

    • Check for Leaks: The most common cause of a poor vacuum is a leak in the system. Carefully inspect all glass joints, tubing connections, and seals. Ensure all joints are properly greased and clamped.[17]

    • Vacuum Pump Performance: The vacuum pump oil may be contaminated or the pump may require maintenance. Check the oil level and clarity; change if necessary.[17]

    • Cold Trap Issues: If using a cold trap, ensure it is sufficiently cold (e.g., with dry ice/acetone or liquid nitrogen) to effectively trap volatile substances that could contaminate the vacuum pump.[17]

    • Outgassing: The crude this compound may contain dissolved gases that are released when the vacuum is applied. Degassing the sample before distillation can help.

Issue 2: Distilled this compound is Discolored (e.g., Yellow, Brown, or Pink)

  • Question: My purified this compound has an undesirable color. What causes this and how can I prevent it?

  • Answer:

    • Thermal Decomposition: The distillation temperature may be too high, causing thermal degradation of the this compound or other components. This can lead to the formation of colored byproducts. Try to lower the distillation temperature by improving the vacuum.[18]

    • Oxidation: The presence of air in the system due to leaks can cause oxidation at high temperatures, leading to color formation. Ensure the system is leak-tight.

    • Impurities in the Feed: Certain impurities in the crude this compound can cause color formation during heating. For instance, reactions involving residual soaps or other organic matter can lead to discoloration. A thorough pre-treatment of the crude material is crucial. A pink hue in distilled glycerin has been attributed to the reaction of antioxidants like TBHQ in an alkaline environment.[19]

    • Post-treatment: If discoloration persists, you can consider a post-distillation treatment with activated carbon followed by filtration to remove colored impurities.[19][20]

Issue 3: Low Yield of Purified this compound

  • Question: I am recovering less this compound than expected. What are the potential reasons?

  • Answer:

    • Incomplete Distillation: The distillation may have been stopped prematurely, or the temperature and pressure were not optimal for the complete vaporization of the this compound.

    • Entrainment: If the heating is too vigorous, "bumping" can occur, causing droplets of the crude material to be carried over into the receiving flask, thus contaminating the distillate and reducing the yield of pure product. Ensure smooth boiling by using a stir bar and a Claisen adapter.[16]

    • Thermal Degradation: As mentioned above, high temperatures can lead to the degradation of this compound into other products, which will lower the yield.[21]

    • Hold-up in the Apparatus: A significant amount of product can be lost due to condensation on the surfaces of the distillation apparatus, especially in complex setups. Insulating the distillation column can help minimize this.

Issue 4: Inefficient Separation of this compound from Glycerol and Higher Polyglycerols

  • Question: My purified product contains significant amounts of glycerol and/or triglycerol. How can I improve the separation?

  • Answer:

    • Use a Fractional Distillation Column: For a more efficient separation of components with close boiling points, a simple distillation setup may be insufficient. Using a packed fractional distillation column (e.g., with Raschig rings or structured packing) will provide a greater surface area for vapor-liquid equilibration and result in a better separation.

    • Optimize the Reflux Ratio: In a fractional distillation, controlling the reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) is key to achieving good separation. A higher reflux ratio generally leads to better separation but a slower distillation rate.

    • Control the Heating Rate: A slow and steady heating rate will allow for proper equilibration in the column, leading to a more efficient separation.

Visualizations

experimental_workflow Experimental Workflow for Crude this compound Purification crude Crude this compound acid Acidification (pH 4-5) crude->acid Remove Soaps separate Phase Separation acid->separate neutral Neutralization (pH 7) separate->neutral Glycerol/Diglycerol Layer filter Filtration neutral->filter Remove Salts dry Drying (Rotary Evaporator) filter->dry Remove Water/Methanol distill Vacuum Distillation dry->distill purified Purified this compound distill->purified analyze Purity Analysis (GC/HPLC) purified->analyze Quality Control troubleshooting_workflow Troubleshooting Common Distillation Issues start Distillation Problem Observed q_vacuum Poor Vacuum? start->q_vacuum q_color Product Discolored? start->q_color q_yield Low Yield? start->q_yield check_leaks Check for leaks in joints and tubing q_vacuum->check_leaks Yes check_pump Inspect vacuum pump and oil check_leaks->check_pump check_trap Ensure cold trap is functioning check_pump->check_trap lower_temp Lower distillation temperature q_color->lower_temp Yes check_air Ensure system is airtight lower_temp->check_air pretreat Improve pre-treatment of crude check_air->pretreat optimize_cond Optimize T & P for complete distillation q_yield->optimize_cond Yes control_heating Ensure smooth boiling (no bumping) optimize_cond->control_heating insulate Insulate column to reduce hold-up control_heating->insulate

References

Technical Support Center: Minimizing Cyclic Byproducts in Diglycerol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is to address specific challenges related to the formation of cyclic byproducts during the synthesis of diglycerol (B53887), a crucial step in the development of various chemical products.

Frequently Asked Questions (FAQs)

Q1: What are the primary cyclic byproducts formed during this compound synthesis?

A1: During the etherification of glycerol (B35011), intramolecular dehydration can occur, leading to the formation of cyclic ethers. The main cyclic byproducts are isomers of cyclic this compound, which typically include five-membered (1,4-dioxepane derivatives) and six-membered (1,4-dioxane derivatives) ring structures. Their formation is a competing reaction to the desired linear and branched this compound products.[1][2]

Q2: Why is the minimization of these cyclic byproducts important?

A2: The presence of cyclic byproducts can significantly impact the physicochemical properties of the final polyglycerol mixture. For applications in polymers, cosmetics, and pharmaceuticals, the purity and isomer distribution of this compound are critical. Cyclic byproducts can alter viscosity, reactivity, and biocompatibility, leading to inconsistent product performance and potential difficulties in subsequent derivatization reactions.[3]

Q3: What are the key process parameters that influence the formation of cyclic byproducts?

A3: The formation of cyclic byproducts is primarily influenced by catalyst selection, reaction temperature, and reaction time. Acidic catalysts tend to promote dehydration reactions, which can lead to a higher proportion of cyclic ethers compared to basic catalysts.[4][5] High reaction temperatures can also increase the rate of side reactions, including cyclization and the formation of undesired products like acrolein.[3]

Q4: Which analytical methods are suitable for quantifying cyclic this compound isomers?

A4: A combination of analytical techniques is often employed for the characterization and quantification of this compound isomers. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a common method for separating and identifying different isomers.[6] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to analyze the molecular weight distribution of the resulting polyglycerol mixture.[7][8]

Troubleshooting Guide

Q2: My reaction shows a high conversion of glycerol, but the selectivity to linear this compound is low, with a significant amount of cyclic byproducts. What are the likely causes and solutions?

A2: High conversion with low selectivity points towards reaction conditions that favor side reactions over the desired etherification.

  • Potential Cause 1: Catalyst Choice. The use of strong acid catalysts can favor the formation of cyclic byproducts.[4]

    • Solution: Switch to a basic or heterogeneous catalyst. Heterogeneous catalysts, particularly those with shape-selective properties like zeolites or modified clays, can physically hinder the formation of bulky cyclic structures within their pores.[3][4] Basic catalysts generally promote the formation of linear oligomers.[9]

  • Potential Cause 2: High Reaction Temperature. Elevated temperatures can provide the activation energy needed for intramolecular cyclization. Temperatures above 260°C may lead to the decomposition of glycerol and the formation of byproducts.[3]

    • Solution: Optimize the reaction temperature. Conduct a temperature screening study (e.g., from 220°C to 250°C) to find a balance between an acceptable reaction rate and minimized byproduct formation.[9]

  • Potential Cause 3: Inefficient Water Removal. The accumulation of water, a byproduct of the etherification, can shift the reaction equilibrium and may facilitate side reactions under certain catalytic conditions.

    • Solution: Ensure efficient and continuous removal of water from the reaction mixture. This is often achieved by conducting the reaction under a flow of inert gas (like nitrogen) or by using a Dean-Stark apparatus.[9]

Q3: The product mixture contains a high proportion of higher oligomers (triglycerol, tetraglycerol) in addition to cyclic byproducts. How can I increase the yield of this compound specifically?

A3: The formation of higher oligomers is a common issue in glycerol polymerization, as it is a consecutive reaction.

  • Potential Cause: High Glycerol Conversion. The yield of this compound is often maximal at an intermediate glycerol conversion. Pushing the reaction to near-complete conversion will inevitably lead to the formation of higher oligomers.[3]

    • Solution: Terminate the reaction at a lower glycerol conversion. It has been noted that the maximum yield of this compound is often achieved at around 50% glycerol conversion.[3] You can then separate the unreacted glycerol by distillation and recycle it.[10]

  • Potential Cause: Catalyst Activity. A highly active catalyst may accelerate the polymerization to higher-order oligomers.

    • Solution: Consider using a catalyst with moderated activity or using additives that can inhibit the activity of the primary catalyst to depress the formation of higher oligomers.[11] Shape-selective catalysts like zeolites can also limit the formation of larger oligomers that do not fit within their pore structure.[4]

Data Presentation: Performance of Catalytic Systems

The selection of an appropriate catalyst is crucial for maximizing the selectivity towards this compound while minimizing cyclic byproducts. The table below summarizes the performance of various catalysts under different reaction conditions.

CatalystTemperature (°C)Time (h)Glycerol Conversion (%)This compound Yield/Selectivity (%)Citation
LiOH-modified montmorillonite (B579905) K-1024012~98~53 (Selectivity)[12]
Ca₁.₆La₀.₄Al₀.₆O₃250896.3High selectivity to di- and tri-glycerol[9]
LiX zeoliteOptimizedOptimized89.661.2 (Yield)[11]
K₂CO₃ (Microwave-assisted)2384.245>26 (Selectivity)[13]
NaOH260-26511Partial (10-15%)High final yield after distillation[10]

Experimental Protocols

Protocol: Selective Glycerol Etherification Using a Heterogeneous Catalyst

This protocol is based on the methodology for solvent-free glycerol etherification using a mixed oxide catalyst, designed to favor the formation of linear this compound.[9]

Materials:

  • Anhydrous glycerol (≥99.5%)

  • Ca₁.₆La₀.₄Al₀.₆O₃ catalyst (or other selected heterogeneous catalyst), 2 wt.% relative to glycerol

  • Nitrogen gas (high purity)

Equipment:

  • 250 mL three-necked round-bottom flask

  • Heating mantle with magnetic stirrer and temperature controller

  • Reflux condenser with a Dean-Stark trap to collect water

  • Thermometer

  • Gas inlet for nitrogen

  • Magnetic stir bar

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Reactor: Add 50 g of anhydrous glycerol and the calculated amount of catalyst (e.g., 1 g for 2 wt.%) to the three-necked flask containing a magnetic stir bar.

  • Inerting the System: Begin a slow, continuous flow of nitrogen gas through the reactor to create an inert atmosphere. This prevents the oxidation of glycerol at high temperatures.

  • Heating and Reaction:

    • Set the magnetic stirrer to a moderate speed to ensure the catalyst remains suspended.

    • Begin heating the mixture to the target reaction temperature (e.g., 250°C).

    • Maintain the reaction at this temperature for the desired duration (e.g., 8 hours). Water produced during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Periodically, small aliquots of the reaction mixture can be carefully withdrawn for analysis (e.g., by GC) to monitor the conversion of glycerol and the formation of products.

  • Cooldown and Catalyst Removal: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature under the nitrogen atmosphere. The solid heterogeneous catalyst can be removed from the viscous product mixture by centrifugation or filtration.

  • Analysis: Analyze the final product mixture to determine the conversion of glycerol and the selectivity for this compound, cyclic byproducts, and higher oligomers.

Visual Guides

Troubleshooting_Workflow start Start: High Cyclic Byproduct Formation check_catalyst 1. Evaluate Catalyst start->check_catalyst is_acidic Is catalyst acidic? check_catalyst->is_acidic switch_catalyst Action: Switch to basic or shape-selective heterogeneous catalyst (e.g., Zeolite, Hydrotalcite) is_acidic->switch_catalyst Yes check_temp 2. Check Temperature is_acidic->check_temp No end_node Problem Resolved switch_catalyst->end_node is_high_temp Is temp > 250°C? check_temp->is_high_temp reduce_temp Action: Reduce temperature. Conduct optimization study (220-250°C). is_high_temp->reduce_temp Yes check_water 3. Verify Water Removal is_high_temp->check_water No reduce_temp->end_node is_efficient Is removal efficient? check_water->is_efficient improve_removal Action: Ensure steady N2 flow or use Dean-Stark trap. is_efficient->improve_removal No is_efficient->end_node Yes improve_removal->end_node

Caption: Troubleshooting workflow for diagnosing high cyclic byproduct formation.

Factors_Influencing_Selectivity center This compound Synthesis Selectivity linear_dg Desired: Linear this compound center->linear_dg Favors cyclic_bp Undesired: Cyclic Byproducts center->cyclic_bp Promotes higher_oligo Undesired: Higher Oligomers center->higher_oligo Leads to catalyst Catalyst Selection catalyst->center temp Reaction Temperature temp->center time Reaction Time / Conversion time->center cat_exp Basic/Heterogeneous favors linear DG temp_exp High temp promotes cyclization time_exp Long time increases higher oligomers

Caption: Key factors influencing selectivity in this compound synthesis.

References

optimizing reaction conditions for selective diglycerol production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of diglycerol (B53887). This guide is designed for researchers, scientists, and professionals in drug development to provide actionable solutions and answers to common challenges encountered during the optimization of this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is primarily synthesized through the etherification of glycerol (B35011). This process can be catalyzed by various substances, including both homogeneous and heterogeneous catalysts. Homogeneous catalysts include basic substances like sodium hydroxide (B78521) and acidic catalysts like sulfuric acid.[1][2] Heterogeneous catalysts, which are often preferred for their ease of separation and potential for reuse, include zeolites, hydrotalcites, and various mixed metal oxides.[1][2][3][4]

Q2: What key factors influence the selectivity of the reaction towards this compound?

A2: Several factors significantly impact the selective production of this compound over higher polyglycerols or other byproducts. These include:

  • Catalyst Type: The choice of catalyst is crucial. Heterogeneous catalysts, particularly zeolites, can offer shape selectivity that favors the formation of smaller molecules like this compound.[5]

  • Reaction Temperature: Higher temperatures generally increase glycerol conversion but can also promote the formation of higher oligomers and undesired side products.[2] Temperatures exceeding 220-240°C may lead to uncontrolled polymerization.[2][6]

  • Reaction Time: Longer reaction times can lead to higher conversion but may decrease this compound selectivity as the desired product converts into triglycerol and other larger molecules.[5]

  • Catalyst Concentration: The amount of catalyst used can affect both the rate of reaction and the product distribution.

Q3: How can I minimize the formation of triglycerol and higher polyglycerols?

A3: To enhance selectivity for this compound, consider the following strategies:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time to stop the reaction once the optimal yield of this compound is achieved, preventing further polymerization.[5]

  • Catalyst Selection: Employ shape-selective catalysts like zeolites, which can sterically hinder the formation of bulkier molecules such as triglycerol within their porous structures.[5]

  • Partial Conversion: One strategy involves running the reaction to a partial glycerol conversion (e.g., 10-15%) and then separating the unreacted glycerol for recycling. This minimizes the opportunity for this compound to react further.[7]

Q4: What are common challenges in purifying this compound from the reaction mixture?

A4: The primary challenge in purification is the presence of a complex mixture containing unreacted glycerol, various this compound isomers, higher polyglycerols, and potentially cyclic byproducts. These components often have similar physical properties, making separation difficult. Common purification techniques include vacuum distillation, often requiring multiple stages with specialized equipment like wiped-film or short-path evaporators to handle the high viscosity and boiling points of the components.[7][8] Solvent extraction is another method used to selectively separate diglycerides.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low Glycerol Conversion 1. Insufficient Catalyst Activity: The catalyst may be deactivated or inherently not active enough under the chosen conditions. 2. Low Reaction Temperature: The temperature may be too low to achieve a significant reaction rate. 3. Short Reaction Time: The reaction may not have had enough time to proceed to a higher conversion.1. Catalyst Check: Ensure the catalyst is fresh and properly activated. Consider screening different types of catalysts known for glycerol etherification (e.g., mixed oxides, zeolites).[1][3] 2. Increase Temperature: Gradually increase the reaction temperature, while monitoring selectivity. A common range is 240-260°C.[3][5][6] 3. Extend Reaction Time: Monitor the reaction progress over a longer period to determine the optimal time for conversion.
Low Selectivity to this compound (High formation of higher polyglycerols) 1. Excessive Temperature or Time: Conditions are too harsh, promoting further polymerization of this compound.[5] 2. Non-selective Catalyst: The catalyst may have large pores or active sites on its external surface, which do not hinder the formation of larger molecules. 3. High Catalyst Loading: Too much catalyst can accelerate all reactions, including the formation of higher oligomers.1. Optimize Conditions: Reduce the reaction temperature and/or time. Conduct a time-course study to find the peak this compound yield. 2. Use Shape-Selective Catalysts: Employ microporous catalysts like zeolites (NaX, NaY) that can suppress the formation of bulky products.[5] 3. Adjust Catalyst Amount: Reduce the catalyst concentration to better control the reaction rate.
Formation of Undesired Byproducts (e.g., cyclic isomers, colored compounds) 1. High Reaction Temperature: Elevated temperatures can lead to side reactions and the formation of colored impurities.[6] 2. Presence of Oxygen: Air in the reactor can cause oxidation of glycerol and its products at high temperatures.1. Lower Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.[4][6] 3. Purification: Undesired cyclic this compound can often be removed by vacuum distillation.[6]
Catalyst Deactivation and Reusability Issues 1. Leaching: Active species may leach from the catalyst support into the reaction mixture.[4] 2. Poisoning: Impurities in the glycerol feed can poison the catalyst's active sites. 3. Coking: Carbonaceous deposits can form on the catalyst surface at high temperatures.[10]1. Use Stable Catalysts: Select robust heterogeneous catalysts and test for leaching by analyzing the liquid phase post-reaction (e.g., using ICP-AES).[4] 2. Purify Glycerol: Ensure the glycerol starting material is of high purity. 3. Regeneration: Investigate catalyst regeneration procedures, such as calcination, to remove coke deposits.

Data on Catalyst Performance

The following tables summarize quantitative data from various studies on this compound synthesis, providing a comparison of different catalytic systems and reaction conditions.

Table 1: Performance of Various Heterogeneous Catalysts

CatalystCatalyst Loading (wt.%)Temperature (°C)Time (h)Glycerol Conversion (%)This compound Yield (%)Reference
20%Ca1.6La0.6/MCM-41-25089143[11]
CaO2250-7219[3][4]
Ca1.6Al0.4La0.6O3225089652[3][4]
HTc-Ni75%->220-HighFull selectivity to DG[2]
Clay Li/MK-10-24012~98~53[6]

Table 2: Effect of Reaction Conditions using Na₂CO₃ Catalyst

Catalyst Loading (mol%)Temperature (°C)Time (h)Glycerol Conversion (%)This compound Selectivity (%)Triglycerol Selectivity (%)Reference
1.742608962435[5]

Experimental Protocols

1. General Protocol for Solvent-Free Glycerol Etherification

This protocol describes a typical batch reaction for producing this compound.

  • Reactor Setup: A three-necked glass reactor equipped with a mechanical stirrer, a temperature controller, and a condenser is set up. The reaction is typically run under a nitrogen atmosphere to prevent oxidation.[4]

  • Charging the Reactor: Load anhydrous glycerol (e.g., 50 g) into the reactor.[4]

  • Catalyst Addition: Add the desired amount of heterogeneous catalyst (e.g., 2 wt.%) to the glycerol.[3][4]

  • Reaction: Heat the mixture to the target reaction temperature (e.g., 250°C) while stirring continuously.[4]

  • Monitoring: Collect samples periodically to analyze for glycerol conversion and product distribution using methods like Gas Chromatography (GC).

  • Termination: After the desired reaction time (e.g., 8 hours), cool the reactor to stop the reaction.[11]

  • Separation: Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.

2. Protocol for Two-Step Product Purification

This method is designed to purify this compound from the final reaction mixture, especially when starting with a partial conversion.[7]

  • Step 1: Removal of Unreacted Glycerol:

    • The reaction mixture is fed into a wiped-film or short-path evaporator.

    • Conditions: Operate under a vacuum of 0.5 to 5 mbar and at a bottom temperature of 125°C to 170°C.[7]

    • Outcome: Unreacted glycerol is removed as the distillate, leaving a bottom product enriched in this compound and higher polyglycerols.

  • Step 2: Isolation of this compound:

    • The bottom product from the first stage is transferred to a second short-path evaporator.

    • Conditions: Operate under a higher vacuum (0.05 to 0.3 mbar) and at a bottom temperature of 140°C to 170°C.[7]

    • Outcome: The final bottom product is highly concentrated this compound (often >90%). Higher purity can be achieved by collecting the this compound as a distillate in a third stage.[7]

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of this compound synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_glycerol Anhydrous Glycerol charge_reactor Charge Reactor (Glycerol + Catalyst) prep_glycerol->charge_reactor prep_catalyst Activate Catalyst prep_catalyst->charge_reactor run_reaction Heat & Stir under N2 (e.g., 250°C, 8h) charge_reactor->run_reaction separate_catalyst Filter Catalyst run_reaction->separate_catalyst analyze_product GC Analysis separate_catalyst->analyze_product purify_product Vacuum Distillation separate_catalyst->purify_product Crude Product analyze_product->run_reaction Feedback Loop (Optimization) final_product Purified this compound purify_product->final_product

Caption: Experimental workflow for this compound synthesis.

parameter_relationships temp Temperature conversion Glycerol Conversion temp->conversion + dg_selectivity This compound Selectivity temp->dg_selectivity - (if too high) higher_pg Higher Polyglycerols temp->higher_pg + (if too high) time Time time->conversion + time->dg_selectivity - (if too long) time->higher_pg + (if too long) catalyst_type Catalyst Type (e.g., Zeolite) catalyst_type->dg_selectivity ++ (Shape Selectivity) catalyst_conc Catalyst Conc. catalyst_conc->conversion +

Caption: Key parameters affecting reaction outcomes.

reaction_pathway G Glycerol DG This compound G->DG - H2O G2 Glycerol G2->DG TG Triglycerol DG->TG + Glycerol - H2O PGn Higher Polyglycerols TG->PGn + Glycerol - H2O

Caption: Simplified reaction pathway for glycerol polymerization.

References

troubleshooting phase separation in diglycerol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation and related issues during diglycerol (B53887) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of a this compound reaction?

A1: Phase separation in a this compound reaction typically refers to the formation of a distinct, often more viscous or cloudy, layer within the reaction mixture. This is generally not a separation of immiscible liquids in the traditional sense, but rather the result of the formation of higher molecular weight polyglycerols (triglycerols, tetraglycerols, and other oligomers) that have limited solubility in the glycerol-rich reaction medium.[1][2] At high concentrations, these higher oligomers can separate, leading to a non-homogeneous mixture.

Q2: What are the primary causes of excessive oligomerization leading to phase separation?

A2: The primary drivers for the formation of higher oligomers, which can lead to phase separation, include:

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization, leading to the formation of higher-order polyglycerols.[3][4][5]

  • Prolonged Reaction Time: Longer reaction times can increase the conversion of this compound and triglycerol into larger oligomers.[2][5]

  • Catalyst Activity: Highly active catalysts can promote uncontrolled polymerization.[1][3] The type of catalyst, whether homogeneous or heterogeneous, also plays a significant role in selectivity.[2][6]

  • Catalyst Concentration: An inappropriate catalyst concentration can lead to undesired side reactions and excessive oligomerization.

Q3: How does the choice of catalyst affect the reaction outcome and potential for phase separation?

A3: The catalyst is a critical factor in controlling the selectivity of the this compound synthesis.

  • Homogeneous Catalysts: Basic homogeneous catalysts (e.g., NaOH, NaOAc, KOAc) can be very active but may lead to lower selectivity for this compound and increased formation of higher oligomers if not carefully controlled.[1][3] Acid catalysts are generally less selective due to a higher degree of oligomerization.[1]

  • Heterogeneous Catalysts: Heterogeneous catalysts, such as zeolites or mixed oxides, can offer higher selectivity towards this compound and triglycerol, thereby reducing the likelihood of phase separation due to the formation of higher oligomers.[4][5][6][7] They also offer the advantage of easier separation from the reaction mixture.

Q4: Can impurities in the glycerol (B35011) feedstock contribute to phase separation?

A4: Yes, impurities in crude glycerol, a common feedstock from biodiesel production, can significantly impact the reaction. Impurities such as water, methanol (B129727), salts, and soaps can interfere with the catalyst's activity and promote side reactions, potentially leading to the formation of insoluble byproducts and phase separation.[8][9][10] Soaps, in particular, have been identified as a primary inhibitory factor in the formation of polyglycerol.[10]

Troubleshooting Guide

Problem 1: My reaction mixture has become cloudy or opaque.

Cause: This is often the first sign of the formation of insoluble higher polyglycerol oligomers.

Solution:

  • Monitor the reaction: If possible, take a sample for analysis (e.g., by TLC or GC) to determine the product distribution.

  • Reduce Temperature: If the reaction temperature is at the higher end of the recommended range, consider lowering it to decrease the rate of higher oligomer formation.[3][4]

  • Shorten Reaction Time: Future reactions should be run for a shorter duration to favor the formation of this compound and triglycerol over higher oligomers.[5]

  • Optimize Catalyst Loading: The amount of catalyst may be too high. A reduction in catalyst concentration could improve selectivity.

Problem 2: A dense, viscous second layer has formed at the bottom of my reactor.

Cause: This indicates significant phase separation due to a high concentration of higher polyglycerols that are insoluble in the reaction medium.

Solution:

  • Stop the Reaction: Terminate the reaction to prevent further polymerization. This can be done by cooling the mixture to below 200°C.[11]

  • Product Isolation and Purification: The desired this compound will be mixed with unreacted glycerol and other oligomers. Purification will be necessary, which may involve vacuum distillation to separate the unreacted glycerol and then the this compound.[11]

  • Re-evaluate Reaction Conditions: For subsequent reactions, it is crucial to adjust the parameters. A combination of lower temperature, shorter reaction time, and potentially a more selective catalyst (e.g., a heterogeneous catalyst) should be employed.[3][5][6]

Problem 3: The reaction is proceeding very slowly, and I am not seeing significant conversion of glycerol.

Cause: This could be due to insufficient catalyst activity, the presence of inhibitors in the feedstock, or a reaction temperature that is too low.

Solution:

  • Check Catalyst: Ensure the correct catalyst was added in the proper amount. If using a heterogeneous catalyst, ensure it has not been deactivated.

  • Verify Feedstock Purity: If using crude glycerol, consider a purification step to remove impurities like water, salts, and soaps that can inhibit the reaction.[8][10]

  • Increase Temperature: Gradually increase the reaction temperature within the recommended range to enhance the reaction rate. Be mindful that excessive temperatures can lead to the formation of higher oligomers.[3][5]

  • Consider Catalyst Additives: In some systems, additives can be used to moderate catalyst activity and improve selectivity.[3][6]

Data Presentation

Table 1: Influence of Reaction Temperature on Glycerol Conversion and Product Selectivity.

Catalyst SystemTemperature (°C)Glycerol Conversion (%)This compound (DG) Selectivity (%)Triglycerol (TG) Selectivity (%)Higher Oligomer Selectivity (%)Reference
NaOAc with NaHSO4280~85~63~28~9[3]
XZ-Li (Zeolite)28086.970.524.45.1[5]
HTc-Ni75%Not Specified55100 (initially)Increases with temp.Increases with temp.[4]

Note: Selectivity can vary significantly with reaction time.

Experimental Protocols

Protocol 1: Monitoring this compound Reaction by Thin-Layer Chromatography (TLC)

This protocol provides a general method for monitoring the progress of a this compound reaction.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A common solvent system is a mixture of chloroform, methanol, and water (e.g., 65:25:4 v/v/v). The optimal ratio may need to be determined empirically.

  • Staining solution: A solution of ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate.

  • Heat gun or hot plate

  • Capillary tubes for spotting

Procedure:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Dilute the sample in a suitable solvent like methanol to an appropriate concentration.

  • Spotting: Using a capillary tube, spot the diluted sample, along with a spot of the initial glycerol starting material, onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Dry the plate completely. Dip the plate into the staining solution, then gently heat it with a heat gun until spots appear.

  • Analysis: Glycerol will have a higher Rf value than this compound, which in turn will be higher than triglycerol and other higher oligomers. The disappearance of the glycerol spot and the appearance of new, lower Rf spots indicate the progress of the reaction. The formation of spots that remain very close to the baseline suggests the production of higher oligomers.

Protocol 2: Analysis of Product Distribution by Gas Chromatography (GC)

This protocol outlines a general procedure for analyzing the composition of the reaction products.

Materials:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • A suitable capillary column (e.g., a high-temperature, polar column).

  • Carrier gas (e.g., Helium, Nitrogen).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Internal standard (e.g., 1,2,4-butanetriol).

  • Autosampler vials.

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the reaction mixture into a vial.

    • Add a known amount of the internal standard.

    • Add a solvent such as pyridine, followed by the derivatizing agent (e.g., BSTFA). The derivatization step is crucial to make the polyglycerols volatile for GC analysis.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • GC Analysis:

    • Set up the GC method with an appropriate temperature program for the oven, as well as setpoints for the injector and detector temperatures. The temperature program will typically involve a ramp to a high final temperature to elute the higher oligomers.

    • Inject the derivatized sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to glycerol, this compound isomers, triglycerol isomers, and the internal standard based on their retention times (determined by running standards).

    • Calculate the concentration of each component based on the peak areas relative to the internal standard. This will allow for the determination of glycerol conversion and the selectivity for each product.[8][12]

Visualizations

TroubleshootingWorkflow cluster_problem Observed Problem cluster_diagnosis Initial Diagnosis Problem Phase Separation Observed (Cloudiness, Second Layer) CheckReactionParams Review Reaction Parameters Problem->CheckReactionParams HighTemp Temperature Too High? CheckReactionParams->HighTemp Temp > Optimal? LongTime Reaction Time Too Long? CheckReactionParams->LongTime Time > Optimal? CatalystIssue Incorrect Catalyst Type or Concentration? CheckReactionParams->CatalystIssue Parameters seem ok? ReduceTemp Lower Reaction Temperature HighTemp->ReduceTemp ShortenTime Decrease Reaction Time LongTime->ShortenTime ImpureGlycerol Impure Glycerol Feedstock? CatalystIssue->ImpureGlycerol OptimizeCatalyst Optimize Catalyst System (Type/Loading) CatalystIssue->OptimizeCatalyst PurifyGlycerol Purify Glycerol Feedstock ImpureGlycerol->PurifyGlycerol

Caption: Troubleshooting workflow for phase separation in this compound reactions.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Glycerol Etherification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in glycerol (B35011) etherification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and regeneration.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during glycerol etherification experiments that may be related to catalyst performance.

Issue 1: Decreased Glycerol Conversion Rate

Question: My glycerol conversion rate has significantly dropped in my latest experiment, even though I am using the same catalyst and reaction conditions. What could be the cause and how can I fix it?

Answer: A decrease in glycerol conversion is a primary indicator of catalyst deactivation. Several factors could be responsible. Use the following steps to troubleshoot the issue:

  • Identify the Cause of Deactivation: The most common causes of deactivation for solid acid catalysts in glycerol etherification are:

    • Coking: Formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites. This is more prevalent at higher reaction temperatures.[1]

    • Poisoning by Water: Water is a byproduct of the etherification reaction and can adsorb onto the active sites of hydrophilic catalysts, leading to deactivation.[2]

    • Leaching of Active Sites: The active components of the catalyst may dissolve into the reaction medium, leading to an irreversible loss of activity. This is a known issue with some supported catalysts.

    • Fouling by Impurities: If using crude glycerol, impurities can deposit on the catalyst surface, blocking pores and active sites.

  • Characterize the Deactivated Catalyst: To confirm the cause of deactivation, consider performing the following characterization techniques on the spent catalyst:

    • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited.

    • Temperature-Programmed Desorption (TPD) with Ammonia (B1221849) (NH3-TPD): To measure the acidity of the catalyst and identify any loss of acid sites.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups of adsorbed species on the catalyst surface.

    • Inductively Coupled Plasma (ICP) Analysis: To analyze the reaction mixture for leached active metals.

  • Implement a Regeneration Protocol: Based on the identified cause of deactivation, a suitable regeneration procedure can be implemented.

    • For Coking: Calcination is a common and effective method to burn off coke deposits.

    • For Water Poisoning: Drying the catalyst at an appropriate temperature before the reaction can remove adsorbed water.

    • For Leaching: This is generally irreversible. Consider catalyst modification to improve the stability of the active sites.

Issue 2: Undesirable Shift in Product Selectivity

Question: I am observing a change in the selectivity of my reaction, with an increase in the formation of byproducts like acrolein or di-tert-butyl ether (DTBE). What is happening?

Answer: A shift in product selectivity often points to changes in the nature of the catalyst's active sites or reaction conditions that favor side reactions.

  • Strong Acid Sites and Byproduct Formation: Stronger acid sites can promote side reactions such as the dehydration of glycerol to acrolein.[1] Catalyst deactivation can sometimes expose different types of active sites, altering the selectivity.

  • High Temperatures: Higher reaction temperatures can favor the self-etherification of the alcohol (e.g., tert-butanol (B103910) to DTBE) and other undesired side reactions.[1]

  • Troubleshooting Steps:

    • Re-evaluate Reaction Conditions: Consider lowering the reaction temperature to minimize side reactions.

    • Catalyst Characterization: Use techniques like NH3-TPD to assess if there has been a change in the distribution of acid site strengths.

    • Catalyst Modification: If strong acidity is the issue, consider using a catalyst with milder acidity or modifying your current catalyst to tune its acidic properties.

Frequently Asked Questions (FAQs)

1. What are the main mechanisms of solid acid catalyst deactivation in glycerol etherification?

The primary deactivation mechanisms for solid acid catalysts in glycerol etherification include:

  • Coke Formation: Carbonaceous deposits block active sites and pores.[1]

  • Poisoning: Adsorption of water or impurities from the glycerol feed onto the active sites.[2]

  • Leaching: Loss of active components from the catalyst support into the reaction medium.

2. How can I regenerate a coked zeolite catalyst?

Calcination is a widely used and effective method for regenerating coked zeolite catalysts. The process involves heating the catalyst in the presence of an oxidizing agent (typically air) to burn off the coke.

3. What is the impact of water on the catalyst performance?

Water, being a byproduct of the etherification reaction, can act as a poison to many solid acid catalysts. It can adsorb on the hydrophilic active sites, leading to a decrease in catalytic activity.[2] For some catalysts, like Amberlyst 15, the presence of water can lead to a noticeable decrease in product yield.[3]

4. How can I minimize catalyst deactivation?

To minimize catalyst deactivation, you can:

  • Optimize Reaction Conditions: Operate at the lowest possible temperature that still provides a reasonable reaction rate to reduce coking.[1]

  • Use a Purified Glycerol Feed: Pre-treating crude glycerol to remove impurities can prevent catalyst fouling.

  • Select a Water-Tolerant Catalyst: Employing hydrophobic catalysts can mitigate deactivation due to water poisoning.[2]

  • Control Reactant Ratios: An excess of the alcohol can sometimes help to minimize side reactions and coke formation.

5. How do I know if my catalyst is leaching active sites?

Leaching of active sites can be confirmed by analyzing the liquid product mixture after the reaction using techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to detect the presence of the catalyst's active metals. Leaching is an irreversible form of deactivation.

Quantitative Data on Catalyst Performance and Regeneration

The following table summarizes the performance of different catalysts in glycerol etherification and the impact of regeneration.

CatalystReactantsGlycerol Conversion (%) (Fresh)Glycerol Conversion (%) (After Regeneration)Regeneration MethodReference
Cu-ZSM-5Glycerol, Acetone99Restored to initial activityCalcination[4]
Amberlyst-15Glycerol, Acetic Acid97--
H-ZSM-5Glycerol, Methanol-Activity recovered after 5 cyclesOxidative regeneration[5]

Experimental Protocols

Protocol 1: Regeneration of a Coked Zeolite Catalyst via Calcination

This protocol provides a general procedure for the regeneration of a zeolite catalyst that has been deactivated by coke formation during glycerol etherification.

Materials:

  • Spent (coked) zeolite catalyst

  • Tube furnace

  • Quartz or ceramic reactor tube

  • Air or a mixture of an inert gas (e.g., nitrogen) and oxygen

  • Temperature controller

Procedure:

  • Catalyst Loading: Carefully load the spent catalyst into the reactor tube.

  • Purging: Purge the reactor with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed reactants or products.

  • Heating: Begin heating the furnace to the desired regeneration temperature. A typical temperature range for burning off coke from zeolites is 500-600°C. The heating rate should be controlled (e.g., 5-10°C/min) to avoid rapid combustion that could damage the catalyst structure.

  • Oxidation: Once the target temperature is reached, introduce a controlled flow of air or a lean oxygen/nitrogen mixture. The oxygen concentration is typically kept low initially (e.g., 1-5%) and gradually increased to control the rate of coke combustion and prevent excessive temperature excursions.

  • Hold Time: Maintain the catalyst at the regeneration temperature in the oxidizing atmosphere for a sufficient period (e.g., 2-6 hours) to ensure complete removal of the coke. The exact time will depend on the amount of coke present.

  • Cooling: After the regeneration period, switch back to an inert gas flow and cool the furnace down to room temperature.

  • Catalyst Recovery: Once cooled, the regenerated catalyst can be carefully removed from the reactor.

Protocol 2: Characterization of Catalyst Acidity using Ammonia Temperature-Programmed Desorption (NH3-TPD)

This protocol outlines the steps to determine the acidic properties of a fresh or spent catalyst.

Materials:

  • Catalyst sample (fresh or spent)

  • TPD apparatus with a thermal conductivity detector (TCD)

  • Ammonia (NH3) gas (typically a mixture with an inert gas)

  • Inert gas (e.g., Helium or Argon) for purging and as a carrier gas

  • Quartz reactor

Procedure:

  • Sample Preparation: Place a known amount of the catalyst (typically 50-100 mg) into the quartz reactor.

  • Pre-treatment: Heat the sample under an inert gas flow to a high temperature (e.g., 500-600°C) to clean the surface of any adsorbed species. Then, cool the sample down to the adsorption temperature (typically around 100-150°C).

  • Ammonia Adsorption: Introduce a flow of the ammonia gas mixture over the catalyst for a set period (e.g., 30-60 minutes) to saturate the acid sites.

  • Physisorbed Ammonia Removal: Purge the reactor with an inert gas at the adsorption temperature to remove any weakly bound (physisorbed) ammonia.

  • Temperature-Programmed Desorption: Heat the sample at a linear rate (e.g., 10°C/min) under a constant flow of the inert carrier gas.

  • Detection: The TCD will detect the concentration of ammonia desorbing from the catalyst as a function of temperature. The resulting TPD profile will show peaks corresponding to the desorption of ammonia from acid sites of different strengths.

  • Data Analysis: The area under the desorption peaks can be integrated to quantify the total number of acid sites. The temperature at which the peaks appear provides information about the strength of the acid sites (higher temperature indicates stronger acidity).

Visualizations

Catalyst_Deactivation_Troubleshooting Start Start: Decreased Glycerol Conversion IdentifyCause Identify Potential Cause Start->IdentifyCause Coking Coking IdentifyCause->Coking High Temp.? Carbon Deposits? WaterPoisoning Water Poisoning IdentifyCause->WaterPoisoning Water in Feed? Hydrophilic Catalyst? Leaching Active Site Leaching IdentifyCause->Leaching Loss of Activity over Cycles? Regenerate Regenerate Catalyst (e.g., Calcination) Coking->Regenerate DryCatalyst Dry Catalyst Before Use WaterPoisoning->DryCatalyst ModifyCatalyst Modify Catalyst or Choose a More Stable One Leaching->ModifyCatalyst End Problem Resolved Regenerate->End DryCatalyst->End ModifyCatalyst->End

Caption: Troubleshooting workflow for decreased glycerol conversion.

Catalyst_Regeneration_Workflow Start Spent Catalyst (Deactivated) Characterization Characterize Spent Catalyst (TGA, TPD, etc.) Start->Characterization Diagnosis Diagnose Deactivation Mechanism Characterization->Diagnosis Coke Coke Formation Diagnosis->Coke Carbon Deposits Poisoning Poisoning/Fouling Diagnosis->Poisoning Adsorbed Species Leaching Leaching Diagnosis->Leaching Loss of Active Phase Calcination Calcination/ Oxidative Treatment Coke->Calcination Washing Solvent Washing/ Chemical Treatment Poisoning->Washing Irreversible Irreversible Deactivation: Synthesize New Catalyst Leaching->Irreversible RegeneratedCatalyst Regenerated Catalyst Calcination->RegeneratedCatalyst Washing->RegeneratedCatalyst Reuse Reuse in Reaction RegeneratedCatalyst->Reuse

Caption: General workflow for catalyst regeneration.

References

Technical Support Center: Diglycerol Synthesis from Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their experiments on diglycerol (B53887) synthesis from glycerol (B35011).

Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis in a question-and-answer format.

Issue / Question Possible Cause(s) Recommended Solution(s)
Low Glycerol Conversion 1. Insufficient Catalyst Activity: The catalyst may be deactivated or have low intrinsic activity. 2. Low Reaction Temperature: The temperature may be too low to achieve a significant reaction rate. 3. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 4. Presence of Impurities: Water or other impurities in the glycerol feed can inhibit the reaction.1. Catalyst Selection/Activation: Ensure the use of a highly active catalyst. For solid catalysts, consider activation procedures like calcination. For basic catalysts, ensure the absence of acidic impurities that could neutralize them. 2. Optimize Temperature: Gradually increase the reaction temperature. For many catalysts, temperatures between 220°C and 260°C are effective.[1] However, be aware that excessively high temperatures can lead to side reactions. 3. Increase Reaction Time: Extend the reaction time and monitor the conversion at different intervals to determine the optimal duration. 4. Use High-Purity Glycerol: Use anhydrous glycerol with a purity of >99%. If using crude glycerol, purification steps to remove water, salts, and other organic impurities are recommended.
Low Selectivity to this compound (High Formation of Higher Oligomers) 1. High Reaction Temperature: Elevated temperatures favor the formation of higher oligomers like triglycerol and tetraglycerol.[1] 2. Prolonged Reaction Time: Longer reaction times, especially after high glycerol conversion is achieved, lead to the further reaction of this compound to form larger molecules.[1] 3. High Catalyst Loading: A high concentration of catalyst can accelerate the polymerization process beyond this compound. 4. Catalyst Type: Some catalysts are inherently more selective towards higher oligomers.1. Optimize Temperature: Lower the reaction temperature. A balance needs to be struck between achieving a reasonable conversion rate and maintaining high selectivity for this compound. 2. Control Reaction Time: Monitor the reaction progress and stop it when the desired this compound concentration is reached, which may be before complete glycerol conversion. To maximize this compound yield, the reaction may need to be stopped at around 50% glycerol conversion. 3. Optimize Catalyst Loading: Reduce the amount of catalyst used in the reaction. 4. Catalyst Screening: Experiment with different catalysts known for high this compound selectivity, such as certain mixed metal oxides or zeolites.
Formation of Undesired Byproducts (e.g., Acrolein, Cyclic Ethers) 1. Acidic Conditions: The presence of acidic catalysts or acidic sites on the catalyst can promote the dehydration of glycerol to acrolein, an odorous and undesirable byproduct.[2] 2. High Temperatures: Very high reaction temperatures can lead to various side reactions, including the formation of cyclic ethers and other degradation products. 3. Catalyst Structure: The pore structure and active sites of a catalyst can influence the formation of cyclic byproducts.1. Use Basic or Neutral Catalysts: Employ basic catalysts (e.g., NaOH, CaO, hydrotalcites) to avoid the dehydration pathway leading to acrolein. 2. Moderate Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to minimize the formation of thermal degradation byproducts. 3. Select Appropriate Catalyst: Utilize catalysts with pore structures that may disfavor the formation of cyclic products.
Darkening of the Reaction Mixture 1. Oxidation: The presence of air (oxygen) at high temperatures can lead to the oxidation of glycerol and its products, resulting in colored byproducts. 2. Side Reactions: The formation of unsaturated compounds, such as acrolein, and their subsequent polymerization can lead to dark-colored materials. 3. High Temperatures: Excessive heat can cause thermal decomposition and the formation of colored byproducts.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. 2. Avoid Acidic Conditions and High Temperatures: As mentioned above, using basic catalysts and moderate temperatures will suppress the formation of acrolein and other color-forming byproducts. 3. Control Temperature: Ensure uniform and controlled heating to avoid localized overheating.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound synthesis?

A1: The most common side reactions include the formation of higher polyglycerols (triglycerol, tetraglycerol, and so on) through further etherification. Other significant side reactions can include the formation of cyclic this compound isomers and, under certain conditions (particularly with acidic catalysts), the dehydration of glycerol to form acrolein.[2] At very high temperatures, other degradation and oxidation products can also form, leading to discoloration of the product mixture.

Q2: How does the choice of catalyst affect the selectivity of the reaction?

A2: The catalyst plays a crucial role in determining the selectivity towards this compound. Basic catalysts, both homogeneous (e.g., NaOH, Na2CO3) and heterogeneous (e.g., CaO, hydrotalcites, basic zeolites), are generally preferred as they minimize the dehydration of glycerol to acrolein. The basicity and pore structure of heterogeneous catalysts can influence the product distribution. For instance, catalysts with specific pore sizes may favor the formation of linear this compound over cyclic or more bulky higher oligomers.

Q3: What is the effect of reaction temperature and time on the yield of this compound?

A3: Generally, increasing the reaction temperature and time leads to a higher conversion of glycerol. However, these conditions also promote the formation of higher polyglycerols, thus decreasing the selectivity for this compound.[1] There is an optimal window for both temperature and time to maximize the yield of this compound. Exceeding this window will result in a lower yield of the desired product as it is converted into higher oligomers.

Q4: Can I use crude glycerol from biodiesel production for this compound synthesis?

A4: While it is possible, the impurities in crude glycerol (water, methanol, salts, free fatty acids, and soaps) can negatively impact the reaction. Water can inhibit the etherification reaction, and salts can affect catalyst activity. It is highly recommended to purify crude glycerol before using it for this compound synthesis to ensure better yield and selectivity.

Q5: How can I analyze the products of my reaction to determine the yield and selectivity?

A5: The most common method for analyzing the product mixture is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). Due to the low volatility of polyglycerols, a derivatization step, typically silylation, is required before GC analysis. This allows for the separation and quantification of glycerol, this compound isomers, triglycerol, and other byproducts. High-performance liquid chromatography (HPLC) can also be used for analysis.

Data Presentation

Table 1: Effect of Reaction Conditions on Glycerol Conversion and Product Selectivity using a Mixed-Metal Oxide Catalyst (Ca1.6La0.4Al0.6O3)

Catalyst Loading (wt%)Temperature (°C)Time (h)Glycerol Conversion (%)This compound Selectivity (%)Triglycerol Selectivity (%)Higher Oligomers Selectivity (%)
2250465.262.128.39.6
2250896.353.035.012.0
22501298.145.238.516.3
2270899.238.542.119.4

Data synthesized from multiple sources for illustrative purposes.

Table 2: Comparison of Different Catalysts for this compound Synthesis

CatalystTemperature (°C)Time (h)Glycerol Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
NaOH (0.3 wt%)23011-----INVALID-LINK--
Na2CO3 (2 wt%)2602496-24(Charles et al., 2003)
CaO25087219-(Gholami et al., 2014)
Ca1.6La0.4Al0.6O32508965253(Gholami et al., 2014)
Li/MK-10 Clay2401298-53(Ayoub & Abdullah, 2013)

Experimental Protocols

Solvent-Free Synthesis of this compound using a Heterogeneous Basic Catalyst

Materials:

  • Anhydrous glycerol (>99% purity)

  • Heterogeneous basic catalyst (e.g., calcined hydrotalcite, CaO, or a mixed metal oxide)

  • Three-necked round-bottom flask

  • Magnetic stirrer with hotplate

  • Thermometer or thermocouple

  • Condenser

  • Nitrogen or Argon gas inlet

  • Collection flask for water byproduct

Procedure:

  • Catalyst Activation (if required): Activate the heterogeneous catalyst according to the supplier's instructions or literature procedures. This typically involves calcination at a high temperature (e.g., 450-550°C) for several hours to remove adsorbed water and CO2 and to form the active oxide species.

  • Reaction Setup: Assemble the reaction apparatus in a fume hood. Place a magnetic stir bar in the three-necked flask. Attach the condenser to the central neck, the thermometer/thermocouple to one side neck (ensuring the tip is submerged in the reaction mixture), and the inert gas inlet to the other side neck.

  • Charging the Reactor: Add the desired amount of anhydrous glycerol (e.g., 100 g) and the catalyst (e.g., 1-5 wt% of glycerol) to the reaction flask.

  • Inert Atmosphere: Start a gentle flow of inert gas through the flask to purge the air and maintain an inert atmosphere throughout the reaction.

  • Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 240°C).

  • Monitoring the Reaction: Maintain the reaction at the set temperature with continuous stirring for the desired duration (e.g., 4-8 hours). Water will be produced as a byproduct and can be collected in a suitable trap if necessary.

  • Reaction Quenching: After the desired time, turn off the heat and allow the reaction mixture to cool down to room temperature under the inert atmosphere.

  • Catalyst Separation: If a heterogeneous catalyst was used, separate it from the product mixture by filtration or centrifugation. The catalyst can potentially be washed, dried, and reused.

  • Product Analysis: Analyze the liquid product to determine the conversion of glycerol and the selectivity to this compound and other products using a suitable analytical method like GC-MS after derivatization.

Analysis of this compound and Byproducts by GC-MS

Materials:

  • Product sample from the reaction

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., 1,2,4-butanetriol)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the product mixture (e.g., 10-20 mg) into a vial.

    • Add a known amount of the internal standard solution.

    • Evaporate any solvent under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried sample, add anhydrous pyridine (e.g., 100 µL) and BSTFA with 1% TMCS (e.g., 200 µL).

    • Seal the vial tightly and heat at 70°C for 30-60 minutes to ensure complete silylation of all hydroxyl groups.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Injector: Set to 280-300°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 250°C at a rate of 10°C/minute.

      • Ramp 2: Increase to 320°C at a rate of 15°C/minute, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 50-800.

      • Source temperature: 230°C.

      • Quadrupole temperature: 150°C.

  • Data Analysis:

    • Identify the peaks corresponding to the silylated derivatives of glycerol, this compound isomers, triglycerol, and other byproducts based on their retention times and mass spectra.

    • Quantify the components by integrating the peak areas and using the internal standard for calibration.

Mandatory Visualization

Reaction_Pathways Glycerol Glycerol This compound This compound (Linear & Branched) Glycerol->this compound Etherification (+ Glycerol, -H2O) Acrolein Acrolein Glycerol->Acrolein Dehydration (-2H2O) (Acidic Conditions) Triglycerol Triglycerol This compound->Triglycerol Etherification (+ Glycerol, -H2O) Cyclicthis compound Cyclic this compound This compound->Cyclicthis compound Intramolecular Cyclization (-H2O) HigherOligomers Higher Oligomers (n>3) Triglycerol->HigherOligomers Further Etherification

Caption: Main and side reaction pathways in this compound synthesis from glycerol.

Troubleshooting_Workflow Start Experiment Issue LowConversion Low Glycerol Conversion? Start->LowConversion LowSelectivity Low this compound Selectivity? LowConversion->LowSelectivity No CheckTempTime Increase Temperature/Time LowConversion->CheckTempTime Yes Byproducts Undesired Byproducts? LowSelectivity->Byproducts No OptimizeTempTime Decrease Temperature/Time LowSelectivity->OptimizeTempTime Yes CheckConditions Use Basic Catalyst & Inert Atmosphere Byproducts->CheckConditions Yes End Problem Resolved Byproducts->End No CheckCatalyst Check Catalyst Activity/Purity CheckTempTime->CheckCatalyst CheckCatalyst->LowSelectivity OptimizeCatalyst Optimize Catalyst Loading/Type OptimizeTempTime->OptimizeCatalyst OptimizeCatalyst->Byproducts CheckConditions->End

Caption: Troubleshooting workflow for common issues in this compound synthesis.

Experimental_Workflow Start Start Setup Reaction Setup (Flask, Condenser, N2) Start->Setup Charge Charge Reactor (Glycerol + Catalyst) Setup->Charge Reaction Heat & Stir (e.g., 240°C, 4-8h) Charge->Reaction Cooling Cool to Room Temp Reaction->Cooling Separation Catalyst Separation (Filtration/Centrifugation) Cooling->Separation Analysis Product Analysis (GC-MS after Derivatization) Separation->Analysis End End Analysis->End

Caption: A typical experimental workflow for solvent-free this compound synthesis.

References

methods for separating diglycerol from monoglycerides and triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of diglycerol (B53887) from monoglycerides (B3428702) and triglycerides.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of glyceride mixtures.

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation in Chromatography (TLC/Column/HPLC) - Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the glycerides.[1] - Incorrect Stationary Phase: The chosen stationary phase (e.g., silica (B1680970) gel, C18) may not be suitable for the specific glyceride mixture.[2][3] - Sample Overload: Applying too much sample to the column or TLC plate can lead to broad, overlapping bands.- Optimize Solvent System: Perform a gradient elution or test different solvent mixtures with varying polarities. For TLC, a good starting point for neutral lipids is a hexane/diethyl ether/formic acid mixture.[1] For HPLC, consider non-aqueous reversed-phase (NARP) or silver-ion chromatography for better resolution of isomers.[3][4] - Select Appropriate Stationary Phase: For normal-phase chromatography, silica gel is common.[2] For reversed-phase HPLC, C18 or C30 columns are often used.[3] Argentation chromatography is excellent for separating based on unsaturation.[2][4] - Reduce Sample Load: Dissolve the sample in a minimal amount of the initial mobile phase and apply a smaller volume.
Co-elution of Diglycerides and Triglycerides - Similar Polarity: Diglycerides and triglycerides can have very close retention times, especially in complex mixtures.- Employ Gradient Elution: A gradual increase in the polarity of the mobile phase can help to resolve compounds with similar polarities.[5] - Utilize a More Selective Technique: Consider Argentation HPLC, which separates based on the number and geometry of double bonds, offering better selectivity for closely related glycerides.[3]
Low Yield of Purified this compound - Degradation during Separation: High temperatures during distillation or harsh solvent conditions can lead to product loss. - Incomplete Extraction: The solvent system used for liquid-liquid extraction may not be efficiently partitioning the this compound.- Use Mild Separation Conditions: Molecular distillation is preferred as it operates at lower temperatures, minimizing thermal degradation.[6] - Optimize Extraction Solvents: Experiment with different polar and non-polar solvent combinations to improve the partition coefficient for this compound.[7] The use of a non-polar solvent in conjunction with a polar extracting solvent can enhance separation.[7]
Presence of Free Fatty Acids in Final Product - Incomplete Separation: Free fatty acids can co-elute with glycerides in some chromatographic systems.- Acidify the Mobile Phase: Adding a small amount of formic or acetic acid to the mobile phase in normal-phase chromatography can improve the separation of free fatty acids.[1] - Cooling Crystallization: For some separations, cooling the extract can precipitate the monoglycerides, leaving the fatty acids in the desorbent.[8]
Difficulty Separating Positional Isomers (e.g., 1,2- vs. 1,3-diglycerides) - Very Similar Physicochemical Properties: Isomers often have nearly identical polarities and molecular weights, making separation challenging.- Advanced HPLC Techniques: High-performance liquid chromatography (HPLC), particularly with specialized columns and optimized mobile phases, can resolve positional isomers.[3][9] Quantitative NMR (qHNMR) can also be used to distinguish and quantify isomers.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating this compound from monoglycerides and triglycerides on a laboratory scale?

A1: For laboratory-scale separations, column chromatography with silica gel is a widely used and effective method.[2] It allows for good separation of lipid classes based on polarity. High-performance liquid chromatography (HPLC) is also frequently employed for its high resolution and quantitative capabilities.[4][5]

Q2: I need to separate large quantities of this compound. What is the most suitable industrial-scale method?

A2: Molecular distillation is a highly effective method for large-scale purification of glycerides.[6][10] This technique separates compounds based on their molecular weight and is particularly advantageous as it is a solvent-free process that operates at low temperatures, which minimizes the risk of thermal degradation of the product.[6]

Q3: How can I effectively remove monoglycerides from my diglyceride/triglyceride mixture?

A3: An adsorptive chromatographic process using zeolites as the adsorbent can selectively adsorb monoglycerides, allowing for their separation from diglycerides and triglycerides.[8] Alternatively, supercritical fluid extraction with a cosolvent can be employed to separate monoglycerides.[11]

Q4: What is the principle behind solvent extraction for separating glycerides?

A4: Solvent extraction, or liquid-liquid extraction, separates compounds based on their differing solubilities in two immiscible liquids.[12] Typically, a polar solvent and a non-polar solvent are used. The more polar monoglycerides and diglycerols will preferentially partition into the polar solvent phase, while the less polar triglycerides will remain in the non-polar solvent phase.[7]

Q5: Are there analytical methods to quantify the composition of my glyceride mixture after separation?

A5: Yes, several analytical techniques can be used. High-performance liquid chromatography (HPLC) with a suitable detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (MS), is a powerful tool for quantification.[5][13] Gas chromatography (GC) after derivatization of the glycerides is another common method.[14][15] Additionally, quantitative proton nuclear magnetic resonance (qHNMR) spectroscopy is a precise method for quantifying mono-, di-, and triglycerides, as well as their positional isomers.[9]

Quantitative Data Summary

The following table summarizes quantitative data from various separation methods.

Separation MethodStarting Material CompositionPurity of Isolated FractionRecovery/YieldReference
Molecular Distillation 21.72% Monoglycerides, 46.63% Diglycerides, 25.06% Triglycerides80% Monoglycerides in distillate35% Monoglyceride recovery[6]
Molecular Distillation 60-80% Monoglycerides, 33.21% Diglycerides, 5.03% Triglycerides>95% Monoglycerides in distillate>50% Product yield[10]
Adsorptive Chromatography (KX adsorbent) Mixture of mono-, di-, and triglyceridesRaffinate: 97+% di- and triglyceridesNot specified[8]
Supercritical Fluid Extraction Mixture of mono-, di-, and triglyceridesBottom product: 99.2% Monoglyceride, 0.4% DiglycerideNot specified[11]
Solvent Extraction 64% Monoglycerides, 30% Diglycerides, 3.5% TriglyceridesNot specifiedUpper phase contained 97g of the glyceride mixture (from 100g initial)[16]

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography for Glyceride Separation

This protocol is suitable for the initial separation of glyceride classes.[2]

Materials:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Solvents: n-hexane, diethyl ether, formic acid

  • Glass chromatography column

  • Sample: Lipid mixture containing mono-, di-, and triglycerides, dissolved in a minimal amount of n-hexane.

  • Fraction collection tubes

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform bed. Wash the packed column with 2-3 column volumes of n-hexane.

  • Sample Loading: Dissolve the lipid extract in a small volume of n-hexane. Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% n-hexane to elute the least polar compounds (triglycerides).

    • Gradually increase the polarity of the mobile phase by adding diethyl ether to the n-hexane. A stepwise gradient could be:

      • 95:5 (v/v) n-hexane:diethyl ether to elute diglycerides.

      • 80:20 (v/v) n-hexane:diethyl ether to elute monoglycerides.

    • A small amount of formic acid (e.g., 0.04%) can be added to the mobile phase to improve the elution of free fatty acids.[1]

  • Fraction Collection: Collect fractions of a consistent volume.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the desired glyceride. A developing solvent similar to the elution solvent can be used (e.g., hexane:diethyl ether:formic acid 65:35:0.04, v/v).[1]

  • Pooling and Solvent Removal: Pool the fractions containing the pure compound. Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified glyceride.

Protocol 2: Molecular Distillation for Monoglyceride and Diglyceride Enrichment

This protocol is suitable for large-scale separation and purification.[6]

Materials:

  • Centrifugal molecular distillator

  • Glyceride mixture (product of enzymatic reaction or other synthesis)

  • Vacuum pump

  • Heating and cooling system for the evaporator and condenser

Procedure:

  • System Preparation: Set up the molecular distillator according to the manufacturer's instructions. Ensure a high vacuum can be achieved (e.g., below 1 Pa).

  • Parameter Setting:

    • Set the evaporator temperature. This is a critical parameter and will depend on the specific glycerides being separated. For example, temperatures can range from 160°C to 250°C.[6][10]

    • Set the condenser temperature to a low value to ensure efficient condensation of the distillate.

    • Set the feed flow rate. A typical rate might be around 10.0 mL/min, but this will vary with the equipment scale.[6]

  • Distillation:

    • Introduce the glyceride mixture into the degasser to remove any volatile impurities.

    • Feed the degassed mixture onto the heated, rotating evaporator.

    • The more volatile components (typically monoglycerides and some diglycerides) will evaporate and then condense on the cooled condenser. This is the distillate.

    • The less volatile components (triglycerides and remaining diglycerides) will be collected as the residue.

  • Collection and Analysis: Collect the distillate and residue fractions separately. Analyze the composition of each fraction using an appropriate analytical method (e.g., HPLC, GC, or qHNMR) to determine the purity and recovery.

Visualizations

Experimental_Workflow_Column_Chromatography prep Column Preparation load Sample Loading prep->load elute Elution with Solvent Gradient load->elute collect Fraction Collection elute->collect analyze TLC Analysis collect->analyze pool Pooling of Pure Fractions analyze->pool Identify Fractions evap Solvent Evaporation pool->evap product Purified this compound evap->product

Caption: Workflow for glyceride separation by column chromatography.

Logical_Relationship_Separation_Methods cluster_methods Separation Methods cluster_principles Separation Principles chrom Chromatography (TLC, Column, HPLC) polarity Polarity chrom->polarity distill Molecular Distillation mw Molecular Weight distill->mw extract Solvent Extraction solubility Differential Solubility extract->solubility

Caption: Relationship between separation methods and their principles.

References

impact of water content on non-catalyzed diglycerol esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of water content on non-catalyzed diglycerol (B53887) esterification. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during non-catalyzed this compound esterification, with a focus on issues related to water content.

Problem Potential Cause Related to Water Content Recommended Solutions
Low Yield of this compound Esters Equilibrium Shift: Esterification is a reversible reaction that produces water as a byproduct. An excess of water in the reaction mixture can shift the equilibrium back towards the reactants (this compound and fatty acids), thus reducing the ester yield.[1][2][3][4]- Removal of Water: Employ methods to remove water as it forms. This can be achieved by performing the reaction under vacuum or using a Dean-Stark apparatus.[1][2] - Reactant Stoichiometry: Use an excess of one reactant, typically the fatty acid, to drive the reaction towards the product side.[1]
Slow Reaction Rate Initial Water Content: While some studies suggest that initial water content may have an insignificant effect on reaction rates in non-catalyzed this compound synthesis at certain temperatures, high initial water content could potentially hinder the reaction.[5]- Drying of Reactants: Ensure that both this compound and the fatty acid are sufficiently dry before starting the reaction. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent the introduction of atmospheric moisture.[5]
Formation of Undesired Byproducts Hydrolysis: The presence of water can lead to the hydrolysis of the newly formed esters, converting them back into this compound and fatty acids.[2][4][6][7]- Continuous Water Removal: As mentioned above, continuous removal of water is crucial to minimize hydrolysis.[1][2]
Inconsistent Batch-to-Batch Results Variable Water Content in Starting Materials: The amount of water present in the initial reactants can vary between batches, leading to inconsistent reaction outcomes.- Standardize Reactant Pre-treatment: Implement a consistent drying protocol for all reactants before each experiment. - Water Content Analysis: Measure the water content of the starting materials using methods like Karl Fischer titration to ensure consistency.[8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: How does water affect the non-catalyzed esterification of this compound?

A1: Water is a product of the esterification reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium towards the reactants (this compound and fatty acid), thereby reducing the yield of the desired this compound esters.[1][4] This reverse reaction is known as hydrolysis.[2][6] However, it's important to note that in some specific non-catalyzed systems for producing diglycerides from oleic acid and glycerol, the initial water content was found to have an insignificant effect on reaction rates and product selectivity within a certain temperature range.[5]

Q2: What is the optimal initial water content for this reaction?

A2: Ideally, the reaction should be started with as little water as possible to favor the formation of the ester products. While some studies on similar non-catalyzed systems have shown tolerance to initial water, it is good practice to minimize it.[5] For some esterification reactions, a water content of less than 0.5% is shown to have almost no effect, whereas a content greater than 1% can lower the efficiency.[12]

Q3: How can I remove water from the reaction mixture?

A3: Several methods can be employed to remove water during the reaction:

  • Vacuum: Conducting the reaction under a vacuum helps to remove volatile water as it is formed.

  • Dean-Stark Apparatus: This is a common laboratory apparatus used to continuously remove water from a reaction mixture via azeotropic distillation with a suitable solvent like toluene (B28343) or xylene.[1][13]

  • Molecular Sieves: Adding molecular sieves to the reaction mixture can absorb water. However, one study on non-catalyzed diglyceride synthesis found their addition had a negligible effect.[5][12]

  • Inert Gas Purge: A continuous flow of a dry, inert gas (like nitrogen) can help to carry away the water vapor.[5]

Q4: How can I measure the water content in my reactants and final product?

A4: The most common and reliable method for determining water content is Karl Fischer titration.[8][9][11] Other methods include loss on drying (LOD) and gas chromatography (GC).[9]

Q5: Can the presence of water lead to side reactions other than hydrolysis?

A5: In the context of non-catalyzed this compound esterification, the primary side reaction involving water is the hydrolysis of the ester back to its starting materials.

Experimental Protocols

General Protocol for Non-Catalyzed this compound Esterification

This protocol is a generalized procedure based on common practices for non-catalyzed esterification.

  • Reactant Preparation:

    • Dry the this compound and fatty acid (e.g., oleic acid) under vacuum at an elevated temperature (e.g., 80-100 °C) for a specified time to remove residual moisture.

    • Determine the initial water content of the dried reactants using Karl Fischer titration to ensure it is below a set threshold (e.g., < 0.1%).[8]

  • Reaction Setup:

    • Assemble a reaction vessel (e.g., a three-necked round-bottom flask) equipped with a mechanical stirrer, a thermometer, and a condenser (a Dean-Stark trap can be used if a solvent is employed for azeotropic water removal).

    • Charge the reactor with the desired molar ratio of this compound and fatty acid (e.g., a 1:2 molar ratio).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 180-240 °C) with constant stirring.

    • If applicable, apply a vacuum or purge with an inert gas like nitrogen to facilitate the removal of water produced during the reaction.[5]

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them for the disappearance of reactants and the formation of products using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Product Isolation:

    • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

    • The product mixture will contain this compound esters, unreacted starting materials, and potentially other glyceride species.

    • Purification can be achieved through methods such as column chromatography or distillation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Isolation prep_reactants Dry this compound & Fatty Acid kf_titration Karl Fischer Titration prep_reactants->kf_titration Verify Water Content setup_reactor Assemble Reactor kf_titration->setup_reactor charge_reactants Charge Reactants setup_reactor->charge_reactants heat_stir Heat & Stir charge_reactants->heat_stir remove_water Remove Water (Vacuum/N2 Purge) heat_stir->remove_water monitor Monitor Progress (GC/HPLC) heat_stir->monitor cool_mixture Cool Reaction Mixture monitor->cool_mixture purify Purify Product (Chromatography/Distillation) cool_mixture->purify

Caption: Experimental workflow for non-catalyzed this compound esterification.

logical_relationship water Presence of Water equilibrium Reaction Equilibrium water->equilibrium Shifts Equilibrium to Reactants reactants This compound + Fatty Acid reactants->equilibrium Esterification products This compound Ester + Water products->equilibrium Hydrolysis equilibrium->reactants equilibrium->products

Caption: Impact of water on the equilibrium of this compound esterification.

References

stability issues of diglycerol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of diglycerol (B53887) under various experimental conditions, with a focus on acidic and basic environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a polyol consisting of two glycerol (B35011) molecules linked by an ether bond. It is used in various applications, including as a humectant, solvent, and an intermediate in the synthesis of esters and other derivatives for the pharmaceutical and cosmetic industries.[1] Understanding its stability is crucial as degradation can lead to the formation of impurities, affecting the quality, safety, and efficacy of the final product.

Q2: What are the primary degradation pathways for this compound under acidic and basic conditions?

A2: The primary degradation pathway for this compound involves the cleavage of its ether linkage.

  • Under acidic conditions: The ether oxygen is protonated, making it a good leaving group. This is followed by a nucleophilic attack (typically by water), leading to the formation of two glycerol molecules. This process is known as acid-catalyzed hydrolysis.

  • Under basic conditions: While ethers are generally stable to bases, under harsh conditions (e.g., high temperature and strong base), cleavage can occur, although it is typically slower than acid-catalyzed cleavage. The mechanism is more complex and can involve different pathways depending on the specific conditions.

Q3: What are the expected degradation products of this compound?

A3: The primary and expected degradation product from the cleavage of the ether bond in this compound is glycerol . Under strongly oxidative conditions, further degradation of glycerol can occur, leading to the formation of smaller molecules like glyceraldehyde, dihydroxyacetone, and organic acids.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation of this compound can be monitored by tracking the decrease in its concentration and the appearance of its degradation products (primarily glycerol) over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique for this purpose.

Q5: What general precautions should I take when working with this compound in acidic or basic solutions?

A5: To minimize degradation, it is advisable to:

  • Work at the lowest effective temperature.

  • Use the mildest acidic or basic conditions necessary for your experiment.

  • Keep the exposure time to harsh pH conditions as short as possible.

  • Use appropriate buffers to maintain a stable pH.

  • Store this compound solutions under recommended conditions (typically cool and dry).

Troubleshooting Guide: this compound Stability Issues

This guide addresses common problems encountered during experiments involving this compound in acidic or basic media.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram Degradation of this compound.1. Confirm the identity of the new peaks. The primary degradation product should be glycerol. 2. Review your experimental conditions (pH, temperature, time) and compare them against the known stability profile of this compound. 3. Consider performing a forced degradation study (see Experimental Protocols) to confirm the identity of degradation products under your specific conditions.
Loss of this compound concentration over time Instability under the experimental conditions.1. Quantify the rate of loss to determine if it is acceptable for your application. 2. If the degradation is too rapid, consider modifying your experimental parameters: lower the temperature, adjust the pH to be closer to neutral, or reduce the reaction/storage time.
Inconsistent results between experiments Variability in experimental conditions.1. Ensure precise control over pH, temperature, and reaction time. 2. Verify the concentration and purity of your acid or base solutions. 3. Ensure your analytical method is validated for precision and accuracy.
Precipitate formation Formation of insoluble degradation products or interaction with other components.1. Analyze the precipitate to determine its composition. 2. Review the literature for potential incompatibilities between this compound, its degradation products, and other components in your formulation.

Quantitative Data on this compound Degradation

The stability of the ether linkage in this compound is significantly influenced by pH and temperature. While specific kinetic data for this compound is not extensively available in the public domain, the following table provides an illustrative summary based on the general principles of ether hydrolysis. It is important to note that these are estimated values and should be confirmed experimentally under your specific conditions.

pHTemperature (°C)ConditionEstimated Degradation Rate Constant (k)Notes
1-325Strong AcidLowDegradation is expected to be slow at room temperature.
1-370Strong Acid, Elevated Temp.Moderate to HighIncreased temperature significantly accelerates acid-catalyzed hydrolysis.
4-625Weak AcidVery LowThis compound is relatively stable in weakly acidic to near-neutral conditions at room temperature.
4-670Weak Acid, Elevated Temp.Low to ModerateTemperature increase will have a more pronounced effect at lower pH values.
725NeutralNegligibleThis compound is generally stable at neutral pH and room temperature.
8-1025Weak BaseVery LowThe ether linkage is generally resistant to cleavage under weakly basic conditions at room temperature.
11-1325Strong BaseLowSome degradation may occur over extended periods.
11-1370Strong Base, Elevated Temp.ModerateHigh temperature in the presence of a strong base can induce ether cleavage.

Note: The rate of degradation is highly dependent on the specific conditions, including the type of acid or base used and the presence of other catalytic species. The information in this table is for guidance purposes only.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under acidic and basic stress conditions, in accordance with ICH guidelines.[2][3][4][5][6]

Objective: To identify the potential degradation products of this compound and to understand its degradation pathways under acidic and basic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Deionized water

  • pH meter

  • HPLC system with a suitable detector (e.g., Refractive Index Detector - RID)

  • HPLC column suitable for the analysis of polyols (e.g., an amino or cyano-based column)

  • Volumetric flasks and pipettes

  • Thermostatic water bath or oven

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 10 mg/mL).

  • Acid Hydrolysis:

    • In separate labeled flasks, add a known volume of the this compound stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

    • Store one set of samples at room temperature (25 °C ± 2 °C) and another set at an elevated temperature (e.g., 60 °C ± 2 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each flask.

    • Neutralize the aliquot with an equivalent amount of NaOH.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • In separate labeled flasks, add a known volume of the this compound stock solution to an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Store one set of samples at room temperature (25 °C ± 2 °C) and another set at an elevated temperature (e.g., 60 °C ± 2 °C).

    • At the same specified time points, withdraw an aliquot from each flask.

    • Neutralize the aliquot with an equivalent amount of HCl.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Control Sample:

    • Prepare a control sample by diluting the this compound stock solution with deionized water to the same concentration as the test samples.

    • Store the control sample under the same temperature conditions.

  • HPLC Analysis:

    • Analyze all the prepared samples (including the t=0 samples) using a validated stability-indicating HPLC method.

    • The mobile phase and column selection should be optimized for the separation of this compound and its expected degradation product, glycerol.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point for all conditions.

    • Identify the degradation products by comparing their retention times with that of a glycerol standard.

    • Determine the rate of degradation under each condition.

Visualizations

cluster_acid Acidic Degradation Pathway Diglycerol_Acid This compound Protonation Protonation of Ether Oxygen Diglycerol_Acid->Protonation + H+ Cleavage_Acid Nucleophilic Attack by H2O (Ether Bond Cleavage) Protonation->Cleavage_Acid + H2O Glycerol_Acid Glycerol (x2) Cleavage_Acid->Glycerol_Acid

Caption: Acid-catalyzed hydrolysis of this compound.

cluster_base Basic Degradation Pathway Diglycerol_Base This compound Cleavage_Base Ether Bond Cleavage (Harsh Conditions) Diglycerol_Base->Cleavage_Base + OH- / Heat Glycerol_Base Glycerol (x2) Cleavage_Base->Glycerol_Base

Caption: Base-induced degradation of this compound.

Caption: Troubleshooting workflow for this compound stability.

References

Technical Support Center: Optimizing Diglycerol Monoacetal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of diglycerol (B53887) monoacetal. Our aim is to help you optimize the selectivity of your reaction and achieve higher yields of the desired monoacetal product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low Selectivity for this compound Monoacetal (High Diacetal Formation) 1. High Molar Ratio of Aldehyde/Ketone to this compound: An excess of the carbonyl compound drives the reaction towards the formation of the diacetal. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the monoacetal can lead to a second acetalization. 3. Homogeneous Catalysis: In a single-phase system, the catalyst has equal access to both the monoacetal and unreacted this compound, often leading to diacetal formation.1. Optimize Molar Ratio: Start with a 1:1 or a slight excess of this compound to the aldehyde/ketone. Systematically vary the molar ratio to find the optimal balance for monoacetal selectivity. 2. Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to monitor the consumption of starting materials and the formation of products. Stop the reaction once the optimal monoacetal concentration is reached. 3. Employ a Biphasic System: A biphasic system with a catalyst-transfer mechanism can significantly improve selectivity.[1] In this setup, the catalyst and the monoacetal product move into opposite phases, retarding the formation of the diacetal.[1]
Low Overall Yield and Conversion 1. Presence of Water: Water is a byproduct of the acetalization reaction. Its presence can shift the equilibrium back towards the reactants and deactivate acid catalysts.[2] 2. Catalyst Deactivation: Impurities in the reactants (especially in crude glycerol), strong adsorption of polar molecules on the catalyst surface, or coking can lead to catalyst deactivation. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions and catalyst degradation.1. Remove Water Continuously: Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed.[2] 2. Purify Reactants and Regenerate Catalyst: Use purified this compound and aldehyde/ketone. If using a solid acid catalyst, consider a regeneration step (see FAQ below). 3. Optimize Temperature: Systematically screen a range of temperatures to find the optimum for your specific catalyst and reactants. For example, reactions with solid acid catalysts are often run between 70°C and 130°C.
Inconsistent or Non-Reproducible Results 1. Variability in Catalyst Activity: The activity of solid catalysts can vary between batches or after regeneration. 2. Inconsistent Water Removal: The efficiency of water removal can affect the reaction outcome. 3. Atmospheric Moisture: The reaction may be sensitive to atmospheric moisture.1. Characterize and Standardize Catalyst: If preparing your own catalyst, ensure consistent synthesis and activation procedures. For commercial catalysts, follow the manufacturer's pre-treatment instructions. 2. Ensure Efficient Water Removal: Check that your Dean-Stark trap is functioning correctly and that your molecular sieves are properly activated. 3. Run Under Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen, to exclude atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in synthesizing this compound monoacetal with high selectivity?

The primary challenge is to control the reaction to favor the formation of the monoacetal over the diacetal. This requires careful optimization of the reaction conditions, particularly the molar ratio of the reactants and the reaction time. Employing advanced techniques like a biphasic catalyst-transfer system can significantly enhance selectivity by separating the monoacetal product from the catalyst, thus preventing the second acetalization step.[1]

Q2: How does the presence of water affect the synthesis?

Water is a byproduct of the acetalization reaction. According to Le Chatelier's principle, its presence can shift the reaction equilibrium back towards the starting materials, thus reducing the overall yield. Additionally, water can weaken the acid strength of solid acid catalysts, further inhibiting the reaction.[2] Therefore, continuous removal of water is crucial for achieving high conversion.

Q3: Which type of catalyst is best for selective this compound monoacetal synthesis?

Both homogeneous and heterogeneous acid catalysts can be used. However, for improved selectivity and easier separation, heterogeneous catalysts are often preferred. Solid acid catalysts like Amberlyst-15, zeolites (e.g., HBeta), and metal salts like ZnCl₂ have shown good activity.[1][2] A biphasic system using ZnCl₂ has been reported to be highly selective for monoacetal synthesis.[1] The choice of catalyst will depend on the specific aldehyde or ketone being used and the desired reaction conditions.

Q4: Can I use crude this compound for the synthesis?

While possible, using crude this compound can present challenges. Impurities such as salts and water can deactivate the catalyst and lead to lower yields. It is recommended to purify the this compound before use or to select a robust catalyst that can tolerate impurities.

Q5: How can I monitor the progress of the reaction to stop it at the optimal time for monoacetal formation?

Regularly taking aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) is the most effective way to monitor the reaction progress. This will allow you to track the consumption of the starting materials and the formation of the monoacetal and diacetal, enabling you to quench the reaction when the concentration of the desired monoacetal is at its maximum.

Q6: My solid acid catalyst has lost its activity. Can it be regenerated?

Yes, many solid acid catalysts can be regenerated. The specific protocol depends on the type of catalyst. For ion-exchange resins like Amberlyst-15, a common procedure involves washing the catalyst with a solvent like ethanol (B145695) to remove adsorbed organic species, followed by treatment with a mineral acid (e.g., HCl or H₂SO₄) to restore the acid sites, and then drying. For zeolites, calcination at high temperatures can be used to burn off coke deposits. Always refer to the manufacturer's guidelines for specific regeneration procedures.

Data Presentation

The following tables summarize quantitative data from various studies on glycerol (B35011) acetalization, which can serve as a starting point for optimizing this compound monoacetal synthesis. Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparison of Different Catalysts for Acetalization Reactions

CatalystAldehyde/KetoneMolar Ratio (Glycerol:Carbonyl)Temperature (°C)Time (h)Conversion (%)Selectivity for 5-membered ring (%)Reference
ZnCl₂n-octanal1.25:11004>95>99 (monoacetal)[3] (for this compound)
Phosphoric AcidIsobutyraldehyde1:1 to 1:1.21302High80 (5-ring) : 20 (6-ring)[4] (for glycerol)
Amberlyst-15Acetone1:1.2700.67>90N/A[2] (for glycerol)
Zeolite HBetaAcetone1:1.2700.67>90N/A[2] (for glycerol)
p-TSAAcetone1:1.2700.67~80N/A[2] (for glycerol)

Table 2: Effect of Molar Ratio on Acetalization (Glycerol with Benzaldehyde)

CatalystMolar Ratio (Glycerol:Benzaldehyde)Temperature (°C)Time (h)Conversion (%)Selectivity (5-ring:6-ring)Reference
Catalyst-free1.1:110082051:49[1]
MoO₃/SiO₂1.1:1100872N/A[4]

Experimental Protocols

General Protocol for Selective this compound Monoacetal Synthesis using a Solid Acid Catalyst

This protocol provides a general methodology for the synthesis of this compound monoacetal. Optimization of specific parameters such as temperature, reaction time, and catalyst loading will be necessary for different substrates.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Solid Acid Catalyst (e.g., Amberlyst-15, pre-activated according to manufacturer's instructions)

  • Anhydrous Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Inert Gas (Nitrogen or Argon)

  • Drying agent (e.g., anhydrous sodium sulfate)

Apparatus:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Dean-Stark apparatus

  • Inert gas inlet/outlet

Procedure:

  • Setup: Assemble the reaction apparatus (three-necked flask, condenser, and Dean-Stark trap) and ensure it is dry.

  • Charging Reactants: To the reaction flask, add this compound, the aldehyde or ketone (in the desired molar ratio, e.g., 1.1:1 this compound to carbonyl), the solid acid catalyst (e.g., 5 wt% relative to this compound), and anhydrous toluene.

  • Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes to remove air and moisture. Maintain a gentle flow of the inert gas throughout the reaction.

  • Reaction: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 110-120°C for toluene). The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by collecting aliquots at regular intervals and analyzing them by TLC or GC.

  • Work-up: Once the desired conversion and selectivity are achieved, cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the solid catalyst. Wash the catalyst with a suitable solvent (e.g., toluene or methanol) for potential regeneration and reuse.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to isolate the this compound monoacetal.

  • Characterization: Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and FT-IR to confirm its structure and purity.

Mandatory Visualization

Acetal_Formation_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer & Dehydration cluster_step4 Step 4: Formation of Monoacetal carbonyl Carbonyl Group (Aldehyde/Ketone) protonated_carbonyl Protonated Carbonyl (Activated Electrophile) carbonyl->protonated_carbonyl + H+ h_plus H+ (from Acid Catalyst) hemiacetal Hemiacetal Intermediate protonated_carbonyl->hemiacetal + this compound-OH diglycerol_oh This compound -OH Group (Nucleophile) protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H+ carbocation Carbocation Intermediate protonated_hemiacetal->carbocation - H₂O monoacetal This compound Monoacetal carbocation->monoacetal - H+ water H₂O

Caption: Acid-catalyzed mechanism of this compound monoacetal formation.

Troubleshooting_Workflow start Low Selectivity for Monoacetal? check_ratio Is the aldehyde/ketone to this compound molar ratio > 1:1? start->check_ratio adjust_ratio Decrease molar ratio of aldehyde/ketone. check_ratio->adjust_ratio Yes check_time Is the reaction time excessively long? check_ratio->check_time No adjust_ratio->check_time optimize_time Monitor reaction and stop at optimal time. check_time->optimize_time Yes check_system Are you using a homogeneous catalyst system? check_time->check_system No optimize_time->check_system use_biphasic Consider a biphasic system with catalyst transfer. check_system->use_biphasic Yes end Improved Selectivity check_system->end No use_biphasic->end

Caption: Troubleshooting workflow for low monoacetal selectivity.

References

Technical Support Center: Scaling Up Diglycerol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of diglycerol (B53887) production.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low Glycerol (B35011) Conversion

Q: My glycerol conversion rate is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low glycerol conversion is a common issue that can often be attributed to several factors related to reaction conditions and catalyst activity.

Possible Causes and Solutions:

  • Inadequate Reaction Temperature: The etherification of glycerol is highly temperature-dependent. A temperature that is too low will result in slow reaction kinetics.

    • Solution: Gradually increase the reaction temperature in increments of 10°C. Optimal temperatures for this compound synthesis are typically in the range of 220-280°C.[1][2] Be aware that excessively high temperatures can lead to the formation of undesired byproducts and discoloration.[1]

  • Insufficient Reaction Time: The reaction may not have had enough time to proceed to a significant extent.

    • Solution: Increase the reaction time. Monitoring the reaction progress by taking aliquots at regular intervals and analyzing them via HPLC can help determine the optimal reaction duration.[1]

  • Low Catalyst Concentration or Activity: The catalyst concentration may be too low, or the catalyst may have lost its activity.

    • Solution: Increase the catalyst loading incrementally. For heterogeneous catalysts, ensure proper activation and handling to maintain activity. If catalyst leaching is suspected, consider switching to a more stable catalyst.[2]

  • Presence of Impurities in Glycerol: Water and other impurities in the glycerol feedstock can inhibit the reaction.

    • Solution: Use high-purity, anhydrous glycerol. If using crude glycerol, a purification step is necessary before the reaction.

Issue 2: Poor Selectivity Towards this compound

Q: My reaction is producing a high yield of products, but the selectivity for this compound is low, with significant formation of triglycerol and higher oligomers. How can I improve this compound selectivity?

A: Achieving high selectivity for this compound over higher polyglycerols is a key challenge in scaling up production. The primary factors influencing selectivity are reaction conditions and catalyst choice.

Possible Causes and Solutions:

  • High Reaction Temperature or Prolonged Reaction Time: While higher temperatures and longer times can increase glycerol conversion, they also promote the further reaction of this compound to form triglycerol and other oligomers.[1][2][3]

    • Solution: Optimize the reaction temperature and time. Aim for a balance that provides a good conversion rate without excessively promoting the formation of higher oligomers. An experimental matrix can help identify the optimal conditions for your specific setup.

  • High Catalyst Concentration: A high concentration of a highly active catalyst can accelerate the formation of all polyglycerols, reducing the selectivity for this compound.[2]

    • Solution: Reduce the catalyst concentration. This may lead to a longer required reaction time but can significantly improve selectivity.

  • Inappropriate Catalyst: The type of catalyst used has a significant impact on product distribution.

    • Solution: Consider using a catalyst known for higher this compound selectivity. For example, lithium-based catalysts (e.g., LiX zeolite) have shown higher selectivity for this compound compared to potassium-based catalysts (e.g., KX zeolite), which tend to promote the formation of higher oligomers.[2] The use of antagonistic additives, such as weakly acidic alkali metal-based inorganic salts (e.g., NaHSO₄), can also help to moderate catalyst activity and improve selectivity.[3][4]

  • High Glycerol Conversion: At very high glycerol conversion levels, the concentration of this compound in the reaction mixture is high, which drives the equilibrium towards the formation of higher oligomers.

    • Solution: Consider stopping the reaction at a lower glycerol conversion to maximize the this compound yield. Unreacted glycerol can be separated and recycled in subsequent batches.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis, and how can I minimize them?

A1: The most common byproducts are triglycerol and higher polyglycerols. Under acidic conditions, acrolein can also be formed.[2] To minimize higher oligomers, it is crucial to optimize reaction time and temperature to avoid over-reaction. Using catalysts with higher selectivity for this compound is also recommended. To prevent acrolein formation, basic catalysts are preferred over acidic ones.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for scaling up?

A2: Homogeneous catalysts (e.g., NaOH, KOH) are generally more active and can lead to high conversion rates. However, they are difficult to separate from the reaction mixture and cannot be reused, which can be a significant issue in large-scale production. Heterogeneous catalysts (e.g., zeolites, mixed metal oxides) are easier to separate and recycle, making them more suitable for scalable and continuous processes.[3] While they may exhibit lower activity, this can sometimes be advantageous for controlling selectivity.

Q3: What are the key challenges when transitioning from a lab-scale batch process to a pilot-scale continuous process?

A3: Key challenges include:

  • Heat and Mass Transfer: Ensuring uniform heating and mixing in a larger reactor is critical to maintain consistent reaction conditions and avoid localized overheating, which can lead to byproduct formation.[5][6]

  • Catalyst Handling: For heterogeneous catalysts, the logistics of catalyst loading, separation, and regeneration in a continuous system need to be carefully designed.

  • Process Control: Maintaining stable temperature, pressure, and flow rates is more complex in a continuous setup and requires robust process control systems.

  • Purification: Continuous purification methods, such as multi-stage vacuum distillation, need to be developed and optimized.[7]

Q4: What analytical techniques are recommended for monitoring the reaction and analyzing the final product?

A4: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is a common and reliable method for quantifying glycerol, this compound, and higher polyglycerols.[8] Gas Chromatography (GC) after derivatization of the hydroxyl groups can also be used.

Data Presentation

Table 1: Effect of Temperature on Glycerol Conversion and Product Selectivity

CatalystTemperature (°C)Reaction Time (h)Glycerol Conversion (%)This compound Selectivity (%)Triglycerol Selectivity (%)Higher Oligomers Selectivity (%)
3 wt% XZ-Li260268.575.419.35.3
3 wt% XZ-Li270279.172.822.15.1
3 wt% XZ-Li280289.668.323.78.0
3 wt% XZ-Na280279.464.725.49.9
3 wt% XZ-K280289.353.628.917.5

Data synthesized from[2].

Table 2: Effect of Catalyst Concentration on Glycerol Conversion and Product Selectivity

CatalystCatalyst Conc. (wt%)Temperature (°C)Reaction Time (h)Glycerol Conversion (%)This compound Selectivity (%)Triglycerol Selectivity (%)Higher Oligomers Selectivity (%)
XZ-Li1260645.280.116.23.7
XZ-Li3260675.870.522.37.2
XZ-Li5260682.165.424.89.8

Data synthesized from[2].

Experimental Protocols

1. General Protocol for Laboratory-Scale this compound Synthesis (Alkali-Catalyzed)

Materials:

  • Anhydrous glycerol (≥99.5%)

  • Alkaline catalyst (e.g., NaOH, KOH, or a heterogeneous basic catalyst like calcined hydrotalcite)

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Collection flask for water byproduct

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Add anhydrous glycerol to the three-neck flask.

  • Begin stirring and purge the system with nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a slow nitrogen flow throughout the reaction.

  • Add the desired amount of catalyst to the glycerol.

  • Heat the mixture to the target reaction temperature (e.g., 240°C) while stirring.

  • Water will be produced as a byproduct and will distill off. Collect the water in the collection flask.

  • Maintain the reaction at the set temperature for the desired duration (e.g., 4-8 hours).

  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature under nitrogen.

  • If using a homogeneous catalyst, it will need to be neutralized (e.g., with phosphoric acid) before purification. If using a heterogeneous catalyst, it can be removed by filtration.

2. Protocol for Vacuum Distillation of this compound

Materials:

  • Crude this compound reaction mixture

  • Short-path distillation apparatus

  • Vacuum pump

  • Cold trap

  • Heating mantle with stirrer

  • Thermometer

  • Collection flasks

Procedure:

  • Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the crude this compound mixture into the distillation flask.

  • Begin stirring and start the vacuum pump. Allow the system to reach the desired vacuum level (e.g., <1 mbar).

  • Once the vacuum is stable, begin heating the distillation flask.

  • Collect the different fractions based on their boiling points at the reduced pressure.

    • Fraction 1 (Unreacted Glycerol): This will be the first fraction to distill.

    • Fraction 2 (this compound): Increase the temperature to collect the this compound fraction.

    • Residue: Higher oligomers and catalyst residues will remain in the distillation flask.

  • After collecting the this compound fraction, turn off the heat and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

3. Protocol for HPLC Sample Preparation and Analysis

Materials:

  • Reaction mixture sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Syringe filters (0.45 µm)

  • HPLC vials

  • HPLC system with a Refractive Index (RI) detector and a suitable column (e.g., a C18 or an ion-exchange column).[8]

Procedure:

  • Take a small, representative sample from the reaction mixture.

  • Accurately weigh the sample and dissolve it in a known volume of the mobile phase (or a suitable solvent) to achieve a concentration within the detector's linear range.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[9][10][11]

  • Prepare standard solutions of glycerol, this compound, and triglycerol of known concentrations for calibration.

  • Run the standards and the sample on the HPLC system under isocratic conditions (constant mobile phase composition) as required for an RI detector.[8]

  • Quantify the components in the sample by comparing their peak areas to the calibration curves generated from the standards.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage cluster_analysis Analysis Stage s1 Glycerol Feed s2 Catalyst Addition s1->s2 s3 Inert Atmosphere (N2 Purge) s2->s3 s4 Heating and Stirring (220-280°C) s3->s4 s5 Water Removal (Distillation) s4->s5 s6 Reaction Monitoring (HPLC) s5->s6 w1 Cooling s6->w1 w2 Catalyst Removal (Filtration/Neutralization) w1->w2 p1 Vacuum Distillation w2->p1 p2 Fraction 1: Unreacted Glycerol (Recycle) p1->p2 p3 Fraction 2: Pure this compound p1->p3 p4 Residue: Higher Oligomers p1->p4 a1 HPLC Analysis p3->a1 a2 Product Characterization a1->a2

Caption: Experimental workflow for this compound production.

troubleshooting_workflow start Low this compound Yield q1 Is Glycerol Conversion Low? start->q1 a1_yes Increase Temperature/Time Check Catalyst Activity q1->a1_yes Yes q2 Is Selectivity Poor? q1->q2 No end Optimized Process a1_yes->end a2_yes Decrease Temperature/Time Lower Catalyst Concentration Change Catalyst Type q2->a2_yes Yes q2->end No a2_yes->end

Caption: Troubleshooting decision tree for low this compound yield.

References

analytical methods to detect impurities in diglycerol samples

Author: BenchChem Technical Support Team. Date: December 2025

An indispensable resource for professionals in pharmaceutical development and chemical research, this Technical Support Center provides in-depth guidance on the analytical methods for detecting impurities in diglycerol (B53887).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: The primary impurities in this compound originate from its synthesis process, which is typically the etherification of glycerol (B35011). Common impurities include residual starting material (glycerol), higher polyglycerols (triglycerol, tetraglycerol, etc.), and cyclic isomers of this compound.[1][2] Other potential impurities can include salts, residual catalysts, and by-products from side reactions.[3]

Q2: Which analytical technique is most suitable for analyzing this compound impurities?

A2: The choice of technique depends on the specific impurities of interest and the desired level of detail.

  • Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is excellent for quantifying volatile and semi-volatile impurities.[4] Samples typically require derivatization (e.g., silylation) to increase volatility and improve peak shape.[4][5]

  • High-Performance Liquid Chromatography (HPLC) is well-suited for separating polyglycerols by size.[6] Since glycerol and its oligomers lack a UV chromophore, detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol (CAD) are commonly used.[5][6][7][8]

  • Quantitative Proton Nuclear Magnetic Resonance (qHNMR) spectroscopy is a powerful tool for identifying and quantifying different components, including positional isomers of glycerides, without the need for reference standards for each component.[9]

Q3: Is derivatization always necessary for GC analysis of this compound?

A3: Yes, for most standard GC methods, derivatization is crucial. This compound and related polyglycerols are highly polar and have low volatility, which leads to poor chromatographic performance (e.g., severe peak tailing, low response) on common non-polar or semi-polar GC columns.[5] Silylation is a common derivatization technique that replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, making the molecules more volatile and less polar.[4][5]

Troubleshooting Guides

Gas Chromatography (GC-FID / GC-MS)

Q: My chromatogram shows broad, tailing peaks for this compound and other polyglycerols. What is the cause?

A: This issue commonly arises from two sources:

  • Incomplete Derivatization (Silylation): The presence of unreacted hydroxyl groups leads to poor peak shape. To resolve this, ensure the sample is completely dry, as water will consume the silylation reagent.[5] Consider optimizing the reaction by increasing the reagent-to-sample ratio, extending the reaction time, or raising the temperature (e.g., 70°C for 30 minutes).[5]

  • Column Activity: Active sites on the GC column or liner can interact with the analytes. Use a deactivated liner and a high-quality, low-bleed column suitable for high-temperature analysis. Regular column conditioning and trimming the first few centimeters of the column can also help reduce activity.[4]

Q: I am having difficulty separating higher polyglycerols (triglycerol, tetraglycerol) from the this compound peak. How can I improve resolution?

A: To improve the separation of polyglycerol oligomers:

  • Optimize the Temperature Program: Use a slower temperature ramp rate (e.g., 5-10°C/min) to increase the separation between closely eluting peaks.

  • Select the Right Column: A longer column (e.g., 30 m vs. 15 m) or a column with a thinner film thickness can provide better resolution.

  • Prefractionation: For highly complex samples, consider a pre-separation step using liquid chromatography (LC) to isolate fractions before GC analysis.[1][2]

High-Performance Liquid Chromatography (HPLC-RI / HPLC-ELSD)

Q: My HPLC-RI baseline is very noisy and drifting. What can I do to stabilize it?

A: Refractive Index detectors are highly sensitive to changes in mobile phase composition and temperature.

  • Ensure Isocratic Elution: RI detectors are not compatible with gradient elution. Use a pre-mixed, isocratic mobile phase and ensure it is thoroughly degassed.[5]

  • Stabilize Temperature: Use a column oven to maintain a constant temperature for both the column and the RI detector's flow cell. Allow the system to fully equilibrate before starting your analysis.

  • Check for Leaks: Even minor leaks in the system can cause baseline fluctuations.

Q: I am unable to detect low-level impurities in my this compound sample. How can I increase sensitivity?

A: If you are using an RI detector, which has inherently low sensitivity, consider these alternatives:

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are more sensitive than RI for non-volatile analytes and are compatible with gradient elution, which can help in separating complex mixtures.[7][8]

  • Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer provides the highest sensitivity and specificity, allowing for the confident identification and quantification of trace impurities.[1][10]

Impurity Analysis Summary

The following table summarizes common analytical methods for detecting key impurities in this compound.

ImpurityCommon Analytical Method(s)Typical Detector(s)Key Considerations
Glycerol GC, HPLCFID, MS, RI, ELSDHigh concentration in crude samples may require dilution.
Higher Polyglycerols (Triglycerol, etc.) GC, HPLCFID, MS, RI, ELSDGC requires derivatization. HPLC offers good separation by size.[4][8]
Cyclic this compound GC-MS, LC-MSMSMass spectrometry is crucial for positive identification.[1][2]
Fatty Acids / Esters GC, LC-MSFID, MSOften present in polyglycerol fatty acid esters (PGEs).[1][2]
Residual Solvents Headspace GCFID, MSRequired for pharmaceutical-grade materials.
Inorganic Salts Ion Chromatography, ICP-MSConductivity, MSImportant for crude glycerol from biodiesel production.[3]

Detailed Experimental Protocols

Protocol 1: GC-FID Analysis of this compound Impurities via Silylation

This method is for the quantification of glycerol, this compound, and higher polyglycerols.

  • Sample Preparation (Silylation): a. Accurately weigh approximately 10-20 mg of the this compound sample into a 2 mL autosampler vial. b. Add an internal standard (e.g., Phenyl β-D-glucopyranoside) for accurate quantification.[4] c. Add 500 µL of a suitable solvent like pyridine (B92270) or acetone. d. Add 200 µL of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or hexamethyldisilazane).[5] e. Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete reaction. f. Cool the vial to room temperature before analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent with FID.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar semi-polar phase).

    • Injector: Split/Splitless, 300°C, Split ratio 20:1.

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 320°C.

      • Hold at 320°C for 10 minutes.

    • Detector: FID at 340°C.

    • Injection Volume: 1 µL.

  • Data Analysis: a. Identify peaks based on the retention times of derivatized standards (glycerol, this compound, etc.). b. Quantify each impurity using the internal standard method. Response factors should be determined using pure standards.[4]

Protocol 2: HPLC-RI Analysis of Polyglycerols

This method is suitable for determining the distribution of polyglycerol oligomers.

  • Sample Preparation: a. Accurately weigh approximately 50 mg of the this compound sample. b. Dissolve in the mobile phase to a final concentration of 5-10 mg/mL. c. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with an RI detector.

    • Column: Silica-based or amino-propyl column (e.g., Primesep AP).[6][11]

    • Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 90:10 v/v).[5][6] The mobile phase must be thoroughly degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detector: RI detector, temperature controlled at 35°C.

    • Injection Volume: 20 µL.

  • Data Analysis: a. Identify peaks based on the retention times of known standards (glycerol, this compound, triglycerol). b. Use external standard calibration curves for each component to determine their concentration. Area percent can be used for relative distribution if standards are unavailable.

Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of impurities in a this compound sample.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analytical Techniques cluster_2 Phase 3: Data & Reporting Sample Sample Receipt & Initial Assessment Method_Select Method Selection (Based on Impurity Profile) Sample->Method_Select Sample_Prep Sample Preparation Method_Select->Sample_Prep GC_MS GC-MS/FID Analysis (Volatiles/Derivatized Analytes) Sample_Prep->GC_MS Derivatization (Silylation) HPLC HPLC-RI/ELSD Analysis (Polyglycerol Distribution) Sample_Prep->HPLC Dilution & Filtration NMR NMR Spectroscopy (Structural Confirmation) Sample_Prep->NMR Dissolution in Deuterated Solvent Data_Proc Data Processing & Quantification GC_MS->Data_Proc HPLC->Data_Proc ID_Confirm Impurity Identification & Confirmation NMR->ID_Confirm Data_Proc->ID_Confirm Report Final Report Generation ID_Confirm->Report

Caption: General workflow for the analysis of impurities in this compound samples.

References

Validation & Comparative

A Researcher's Guide to the Quantitative Analysis of Diglycerol Isomers by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diglycerol (B53887) isomers is crucial for product formulation, quality control, and understanding structure-activity relationships. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitivity. However, the inherent low volatility and high polarity of this compound necessitate a robust analytical method, centered around effective derivatization.

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of this compound isomers by GC-MS, supported by experimental protocols and data presentation to aid in method development and validation.

Experimental Workflow

The general workflow for the quantitative analysis of this compound isomers by GC-MS involves several key steps, from sample preparation to data analysis.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Solvent Dissolution in Aprotic Solvent Sample->Solvent IS Addition of Internal Standard Solvent->IS Deriv Silylation (e.g., with BSTFA/MSTFA) IS->Deriv Heat Incubation (e.g., 60-70°C) Deriv->Heat GCMS GC-MS Injection Heat->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection (Scan or SIM) Separation->Detection Quant Quantification Detection->Quant Report Reporting Quant->Report

GC-MS workflow for this compound isomer analysis.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. Below are protocols for the key experimental stages.

Sample Preparation and Derivatization

Due to the polar nature of diglycerols, derivatization is a mandatory step to increase their volatility for GC analysis. Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is the most common method.[1]

Materials:

  • This compound isomer standard mix

  • Internal Standard (IS) solution (e.g., sorbitol or a deuterated analog if available)

  • Aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Silylating reagent:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Accurately weigh a known amount of the this compound sample into a GC vial.

  • Add a precise volume of the internal standard solution. The concentration of the IS should be similar to the expected concentration of the this compound isomers.[2]

  • Add the aprotic solvent to dissolve the sample.

  • Add the silylating reagent (e.g., BSTFA + 1% TMCS or MSTFA) in excess. A typical ratio is 1:1 or 2:1 reagent to solvent.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[3]

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Analysis

The choice of GC column and the optimization of temperature programs are critical for the separation of this compound isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (see Table 2 for comparison)

  • Helium or Hydrogen as carrier gas

GC-MS Conditions (Starting Point):

Parameter Recommended Setting
Injector Temperature 280°C
Injection Mode Split (e.g., 50:1) or Splitless
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program Initial: 100°C, hold for 2 minRamp: 5-10°C/min to 300°CHold: 5-10 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Mode | Full Scan (m/z 50-650) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |

Note: These parameters should be optimized for the specific instrument and column used to achieve the best resolution of the this compound isomers.[4]

Comparison of Derivatization Reagents

The choice of silylating reagent can impact derivatization efficiency and the resulting chromatograms. BSTFA and MSTFA are two of the most powerful and commonly used reagents.[5]

FeatureBSTFA (+TMCS)MSTFA
Silylating Strength Very strong, enhanced by TMCS catalyst.[5]Considered one of the strongest and most versatile silylating agents.[5]
Reactivity Highly reactive with a broad range of functional groups.[5]Generally more reactive than BSTFA for many compounds.[5]
By-products More volatile by-products than some other reagents, but less volatile than MSTFA's.By-products are highly volatile, leading to less interference in the chromatogram.[6]
Derivative Stability TMS derivatives are susceptible to hydrolysis and should be analyzed promptly.[5]Similar stability to BSTFA-derived TMS ethers.[5]
Common Applications Widely used for organic acids, amino acids, and sugars.[5]Preferred for many applications in metabolomics and for the analysis of steroids and sugars.[5]

Comparison of GC Columns for Isomer Separation

The separation of isomers is highly dependent on the stationary phase of the GC column. For this compound isomers, non-polar to mid-polar columns are generally recommended.

Column TypeStationary PhaseCharacteristicsSuitability for this compound Isomers
Non-Polar 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms)Separates primarily based on boiling point. Good thermal stability.A good starting point for method development. May provide separation of some isomers.
Mid-Polar e.g., 50% Phenyl / 50% DimethylpolysiloxaneOffers different selectivity based on dipole-dipole interactions.Can provide enhanced resolution for isomers with different polarities.
High-Polarity Wax-based (Polyethylene Glycol)Not recommended for silylated compounds as the stationary phase can react with the derivatives.[7]Unsuitable for this application.

Note: For complex isomer mixtures, a longer column (e.g., 60 m) can provide better resolution.[4]

Quantitative Analysis and Method Validation

For accurate quantification, an internal standard is essential to correct for variations in sample preparation and injection volume.[2] The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound that is not present in the sample and does not co-elute with the analytes can be used (e.g., sorbitol).[8]

The method should be validated according to ICH guidelines, establishing the following parameters:[9]

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio of approximately 3:1.[10]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of approximately 10:1.[10]
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% of the spiked amount.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 15%

References

comparing the efficacy of diglycerol vs glycerol as a plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of diglycerol (B53887) and glycerol (B35011) as plasticizers, supported by available experimental data. The information is intended to assist researchers in selecting the appropriate plasticizer for their specific polymer systems and applications.

Introduction to Plasticizers

Plasticizers are low molecular weight substances added to polymeric materials to increase their flexibility, workability, and durability. They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume. Glycerol, a simple polyol, is a widely used, biodegradable plasticizer, particularly in biopolymer applications such as starch-based films.[1][2][3] this compound, a dimer of glycerol, and its derivatives are also being explored as potential plasticizers, offering different physicochemical properties.

Mechanism of Action

The primary mechanism of plasticization for both glycerol and this compound involves the formation of hydrogen bonds with the polymer chains.[4] This interaction disrupts the polymer's crystalline structure, leading to a more amorphous and flexible material. The hydroxyl (-OH) groups present in both molecules are crucial for this interaction.

Experimental Data Comparison

While extensive data is available for glycerol's plasticizing effects, direct comparative studies with this compound are limited. The following tables summarize the typical effects of glycerol on key polymer properties. Information on this compound is included where available, though it is largely qualitative at present.

Mechanical Properties

Plasticizers significantly influence the mechanical properties of polymers, primarily tensile strength (TS) and elongation at break (EAB). Generally, an effective plasticizer will decrease TS and increase EAB.

Table 1: Effect of Glycerol on Mechanical Properties of Starch-Based Films

Polymer SystemGlycerol Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Reference
Arrowroot Starch0 (Control)9.342.41[4]
15--
30--
451.9557.33[4]
Wheat Starch0 (Control)38.71.9[5]
15-4.4[5]
25-46.1[5]
357.647.2[5]
Tapioca Starch0 (Control)33.29-[6]
(Glycerol Added)LoweredIncreased[6]

This compound: Limited quantitative data is available for the mechanical properties of films plasticized with this compound. However, one study noted that polyglycerol (a larger polymer of glycerol) exhibited an anti-plasticizing effect in alginate films, which could suggest that the larger size and increased number of hydroxyl groups in this compound might lead to different mechanical behavior compared to glycerol.[7]

Thermal Properties

The glass transition temperature (Tg) is a critical thermal property affected by plasticizers. A lower Tg indicates a more flexible material at a given temperature.

Table 2: Effect of Glycerol on the Glass Transition Temperature (Tg) of Alginate Films

Polymer SystemGlycerol Concentration (% wt)Glass Transition Temperature (°C)Reference
Alginate0 (Unplasticized)110[7]
(Glycerol-plasticized)~60[7]
33No significant change from neat alginate[7]
4590[7]
5090[7]

This compound: No specific data on the effect of this compound on the Tg of polymer films was found in the reviewed literature.

Barrier Properties

For packaging applications, the water vapor permeability (WVP) is a crucial barrier property. Plasticizers, particularly hydrophilic ones like glycerol, can influence WVP.

Table 3: Effect of Glycerol on Water Vapor Permeability (WVP) of Starch-Based Films

Polymer SystemGlycerol Concentration (% w/w)Water Vapor Permeability (x 10⁻⁹ g/m·s·Pa)Reference
Arrowroot Starch155.71[4]
30-
4510.8[4]
Cassava Starch3020.6[1]

This compound: WVP of films plasticized with diethylene glycol (DEG), a molecule with a similar ether linkage to this compound, was found to be lower than that of glycerol-plasticized films.[7] This suggests that this compound could potentially offer improved barrier properties compared to glycerol.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further research.

Tensile Strength and Elongation at Break

Methodology:

  • Sample Preparation: Prepare film samples according to a standardized method (e.g., solution casting).[4] Cut the films into dumbbell-shaped specimens using a standard die (e.g., ASTM D638).

  • Conditioning: Condition the specimens at a specific relative humidity and temperature (e.g., 50% RH, 25°C) for at least 48 hours prior to testing.

  • Testing: Use a universal testing machine to perform the tensile test. Set the initial grip separation and the crosshead speed.

  • Data Analysis: Record the tensile strength (maximum stress before breaking) and elongation at break (the percentage increase in length at the point of fracture).

Glass Transition Temperature (Tg)

Methodology (Differential Scanning Calorimetry - DSC):

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the film into an aluminum DSC pan and seal it.

  • Thermal Cycling:

    • Heat the sample to a temperature above its expected Tg to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.

    • Reheat the sample at a controlled rate (e.g., 10°C/min).

  • Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[7]

Water Vapor Permeability (WVP)

Methodology (Gravimetric Method - ASTM E96/E96M):

  • Sample Preparation: Mount the film sample as a sealant over the opening of a test cup containing a desiccant (e.g., anhydrous calcium chloride).

  • Environmental Chamber: Place the test cup in a controlled environment with a specific relative humidity and temperature (e.g., 75% RH, 25°C).

  • Weight Measurement: Periodically weigh the test cup to determine the rate of water vapor transmission through the film.

  • Calculation: Calculate the WVP using the following formula: WVP = (G × t) / (A × ΔP) where G is the weight gain of the cup, t is the film thickness, A is the area of the film, and ΔP is the water vapor pressure difference across the film.[8]

Plasticizer Migration

Methodology (Solvent Extraction):

  • Sample Preparation: Cut a known weight and surface area of the plasticized film.

  • Extraction: Immerse the film in a specific solvent (e.g., n-hexane for non-polar migration, deionized water for polar migration) for a defined period (e.g., 24 hours) with gentle agitation.[9]

  • Drying: Carefully remove and dry the film sample to a constant weight.

  • Calculation: The percentage of plasticizer migration is calculated as the weight loss of the film.

Visualizations

Experimental Workflow for Plasticizer Efficacy Evaluation

G cluster_prep Film Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison A Polymer Solution Preparation B Addition of Plasticizer (Glycerol or this compound) A->B C Solution Casting B->C D Drying and Film Formation C->D E Mechanical Testing (Tensile Strength, Elongation) D->E F Thermal Analysis (Glass Transition Temperature) D->F G Barrier Property Testing (Water Vapor Permeability) D->G H Migration Testing D->H I Comparative Efficacy Assessment E->I F->I G->I H->I

Caption: Workflow for evaluating plasticizer efficacy.

Logical Relationship of Plasticizer Properties

G cluster_plasticizer Plasticizer Properties cluster_performance Film Performance P1 Molecular Weight F1 Mechanical Properties (Flexibility, Strength) P1->F1 influences F4 Migration Resistance P1->F4 influences P2 Hydroxyl Group Density P2->F1 affects F3 Barrier Properties (Water Vapor Permeability) P2->F3 affects P3 Polarity P3->F1 impacts P3->F3 impacts F2 Thermal Properties (Glass Transition Temp.)

Caption: Interrelation of plasticizer properties and film performance.

Conclusion

Glycerol is a well-established and effective plasticizer, particularly for hydrophilic biopolymers, leading to increased flexibility and reduced brittleness. Its primary drawbacks are its potential to increase water vapor permeability and its tendency to migrate due to its low molecular weight.

This compound and its derivatives present an intriguing alternative. While direct comparative data is sparse, the larger molecular size of this compound could potentially lead to reduced migration, a significant advantage in applications such as food packaging and medical devices. However, the increased number of hydroxyl groups might lead to different interactions with the polymer, as suggested by the anti-plasticizing effect of polyglycerol in alginate. Further experimental studies directly comparing the efficacy of this compound and glycerol in various polymer systems are crucial to fully elucidate their respective advantages and disadvantages. This will enable a more informed selection of plasticizers for specific applications, driving innovation in polymer science and drug development.

References

A Comparative Guide to the Validation of Diglycerol Purity: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical development, food science, and polymer chemistry, the purity of reagents and intermediates is paramount. Diglycerol (B53887), a versatile polyol, is no exception. Its efficacy and safety in final products are directly linked to its purity and isomeric distribution. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound purity.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify components in a mixture. For a non-chromophoric compound like this compound, HPLC is typically coupled with a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

Detailed Experimental Protocol: HPLC-RID

Objective: To quantify the purity of a this compound sample and identify related impurities like glycerol (B35011) and other polyglycerols.

Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column thermostat, and a Refractive Index Detector (RID).

  • Column: Silica-based column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (e.g., 90:10 v/v), pre-mixed and degassed.[1][2]

  • Sample Solvent: Mobile phase.

  • Standards: High-purity this compound, glycerol, and triglycerol reference standards.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • RID Temperature: 35°C

  • Run Time: 20 minutes

Data Analysis: Purity is determined by area normalization. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

Data Presentation: HPLC Purity Analysis
ParameterLot ALot BLot C
This compound (% Area) 98.5%95.2%99.1%
Glycerol (% Area) 0.8%2.5%0.5%
Triglycerol (% Area) 0.5%1.8%0.3%
Other Impurities (% Area) 0.2%0.5%0.1%
Total Purity 98.5% 95.2% 99.1%

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for structural elucidation and quantitative analysis (qNMR).[4][5] It provides detailed information about the molecular structure and can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.

Detailed Experimental Protocol: Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent, equipped with a 5 mm probe.

  • Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d6).[6]

  • Internal Standard: Maleic acid or another suitable certified reference material with non-overlapping signals.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add approximately 0.7 mL of D₂O.

    • Vortex the tube until both the sample and the standard are completely dissolved.

NMR Acquisition Parameters:

  • Pulse Program: A standard 30-degree or 90-degree pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 10-30 seconds for quantitative accuracy).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: Appropriate range to cover all signals (e.g., 0-12 ppm).

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Data Presentation: qNMR Purity Analysis
ParameterLot ALot BLot C
Mass of this compound (mg) 20.1519.8820.32
Mass of Standard (mg) 10.0510.129.98
Integral (this compound) 5.425.215.50
Integral (Standard) 2.002.031.98
Calculated Purity (%) 98.7% 95.5% 99.3%

Comparative Analysis: HPLC vs. NMR

Both HPLC and NMR are powerful techniques for assessing this compound purity, but they offer different strengths and are often complementary.[7]

FeatureHPLC-RIDqNMR
Principle Physical separation of components based on polarity.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Quantification Relative (Area Percent), requires standards for absolute quantification.Absolute, using a certified internal standard.[5]
Impurity Detection Excellent for detecting and quantifying separated impurities.Detects impurities with distinct NMR signals; may miss those without protons or with overlapping signals.
Structural Info None. Retention time provides identity based on standards.Provides detailed structural information, confirming identity and isomerism.[8]
Sample Throughput Higher, with typical run times of 15-30 minutes per sample.Lower, due to longer acquisition times for quantitative accuracy.
Method Development Can be more complex, requiring optimization of column, mobile phase, and temperature.Relatively straightforward once acquisition parameters are established.
Cost per Sample Generally lower due to less expensive consumables and solvents.Can be higher due to the cost of deuterated solvents and standards.
Experimental Workflow

The following diagram illustrates a typical workflow for the validation of this compound purity, incorporating both HPLC and NMR for a comprehensive analysis.

G This compound Purity Validation Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Results Sample This compound Sample Prep_HPLC Dissolve in Mobile Phase & Filter Sample->Prep_HPLC Prep_NMR Weigh Sample & Standard Dissolve in D2O Sample->Prep_NMR HPLC HPLC-RID Analysis Prep_HPLC->HPLC NMR qNMR Analysis Prep_NMR->NMR Data_HPLC Chromatogram Integration (Area % Calculation) HPLC->Data_HPLC Data_NMR Spectral Integration (Purity Calculation) NMR->Data_NMR Purity_HPLC Relative Purity & Impurity Profile Data_HPLC->Purity_HPLC Purity_NMR Absolute Purity & Structural Confirmation Data_NMR->Purity_NMR Final Final Purity Report Purity_HPLC->Final Purity_NMR->Final

Caption: Workflow for this compound purity validation.

Conclusion

For routine quality control where a relative purity value and impurity profile are sufficient, HPLC-RID offers a robust and higher-throughput solution. It excels at separating and quantifying glycerol and higher polyglycerol oligomers.

For applications requiring an accurate, absolute purity value and unambiguous structural confirmation, qNMR is the superior method. It serves as an excellent primary or orthogonal technique to validate HPLC results.[7]

Ultimately, a combination of both techniques provides the most comprehensive and reliable assessment of this compound purity, ensuring the quality and consistency required for high-stakes research and product development.[7]

References

A Comparative Analysis of Homogeneous and Heterogeneous Catalysts for Diglycerol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The efficient synthesis of diglycerol (B53887), a valuable polyglycerol with wide applications in the cosmetics, food, and pharmaceutical industries, is critically dependent on the choice of catalyst. This guide provides a comparative study of homogeneous and heterogeneous catalytic systems for the etherification of glycerol (B35011) to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performances, supported by experimental data.

Performance Comparison: Homogeneous vs. Heterogeneous Catalysts

The primary distinction between homogeneous and heterogeneous catalysts lies in their phase relative to the reactants. Homogeneous catalysts, such as sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc), are soluble in the reaction medium, leading to high activity and glycerol conversion rates due to the absence of mass transfer limitations.[1][2] However, this solubility presents significant challenges in separating the catalyst from the product mixture, often requiring neutralization and purification steps that can generate substantial waste.[3]

Conversely, heterogeneous catalysts, including various mixed oxides and zeolites, exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture.[1][4] This characteristic facilitates easy separation and recovery of the catalyst post-reaction, allowing for multiple reuse cycles and a more environmentally friendly process.[4][5] While heterogeneous catalysts generally exhibit higher selectivity towards this compound and triglycerol compared to their homogeneous counterparts, they often require higher reaction temperatures or longer reaction times to achieve comparable glycerol conversion rates.[1][4]

The following tables summarize the quantitative performance of selected homogeneous and heterogeneous catalysts in this compound synthesis based on published experimental data.

Table 1: Performance of Homogeneous Catalysts in this compound Synthesis

CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Glycerol Conversion (%)This compound Selectivity (%)Triglycerol Selectivity (%)Reference
NaOH0.5 mol%260683.824.519.5[1]
NaOAc0.5 mol%260672.838.731.9[1]
NaOH0.5 wt%2308-12.5 (content)1 (content)[6]

Table 2: Performance of Heterogeneous Catalysts in this compound Synthesis

CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Glycerol Conversion (%)This compound Selectivity (%)Triglycerol Selectivity (%)Reference
CaO2 wt%250-72--[7][8]
Ca1.6Al0.4La0.6O32 wt%25089652-[7][8]
XZ-Li (Zeolite)3 wt%280286.970.524.4[1]
NaX (Zeolite)4 wt%260968.86822[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using representative homogeneous and heterogeneous catalysts are provided below.

Homogeneous Catalysis: Sodium Hydroxide (NaOH)

A typical experimental procedure for this compound synthesis using a homogeneous NaOH catalyst is as follows:

  • Reactor Setup: A three-necked glass reactor is equipped with a mechanical stirrer, a temperature controller, and a condenser.

  • Reactant Charging: Anhydrous glycerol is charged into the reactor.

  • Catalyst Addition: A specified amount of NaOH (e.g., 0.5% by weight of glycerol) is added to the glycerol.[6]

  • Reaction: The mixture is heated to the desired reaction temperature (e.g., 230-260°C) under continuous stirring. The reaction is allowed to proceed for a specific duration (e.g., 8 hours).[6] Water produced during the reaction is continuously removed.

  • Product Analysis: After cooling, the product mixture is analyzed by techniques such as gas chromatography (GC) to determine the content of this compound, triglycerol, and unreacted glycerol.

Heterogeneous Catalysis: Mixed Oxide (Ca1.6Al0.4La0.6O3)

The following protocol outlines the synthesis of this compound using a heterogeneous mixed oxide catalyst:

  • Catalyst Synthesis (Co-precipitation method):

    • A mixed salt solution containing nitrates of calcium, aluminum, and lanthanum is prepared.

    • The solution is precipitated at a controlled pH of 10 using a base like KOH.

    • The resulting mixture is aged, filtered, dried, and calcined at a high temperature (e.g., 560°C) to obtain the mixed oxide catalyst.[9]

  • Reactor Setup: A three-necked glass reactor is set up with a stirrer, temperature controller, and a system for nitrogen gas flow to prevent oxidation.[9][10]

  • Reactant and Catalyst Charging: Anhydrous glycerol (e.g., 50 g) and the synthesized catalyst (e.g., 2 wt%) are added to the reactor.[7][8][9][10]

  • Reaction: The reactor is heated to the reaction temperature (e.g., 250°C) under a nitrogen atmosphere with continuous stirring for a set duration (e.g., 8 hours).[7][8]

  • Catalyst Recovery: After the reaction, the solid catalyst is separated from the liquid product mixture by filtration or centrifugation.

  • Product Analysis: The liquid product is analyzed using GC to determine the conversion of glycerol and the selectivity towards this compound and other polyglycerols.

  • Catalyst Reusability: The recovered catalyst can be washed, dried, and reused in subsequent reaction cycles to test its stability and reusability.[4]

Visualizing the Catalytic Processes

The following diagrams illustrate the reaction pathways and experimental workflows for both homogeneous and heterogeneous catalysis in this compound synthesis.

Diglycerol_Synthesis_Pathway G1 Glycerol DG This compound G1->DG + Glycerol - H2O G2 Glycerol G2->DG TG Triglycerol DG->TG + Glycerol - H2O PG Higher Polyglycerols TG->PG + Glycerol - H2O H2O Water Catalysis_Workflow cluster_0 Homogeneous Catalysis cluster_1 Heterogeneous Catalysis H_Start Start H_Reactants Mix Glycerol & Homogeneous Catalyst H_Start->H_Reactants H_Reaction Reaction at Elevated Temperature H_Reactants->H_Reaction H_Neutralization Neutralization Step H_Reaction->H_Neutralization H_Separation Product Purification (e.g., Distillation) H_Neutralization->H_Separation H_Product This compound Product H_Separation->H_Product H_Waste Catalyst Waste H_Separation->H_Waste Het_Start Start Het_Reactants Mix Glycerol & Heterogeneous Catalyst Het_Start->Het_Reactants Het_Reaction Reaction at Elevated Temperature Het_Reactants->Het_Reaction Het_Separation Catalyst Separation (Filtration/Centrifugation) Het_Reaction->Het_Separation Het_Product This compound Product Het_Separation->Het_Product Het_Reuse Catalyst Reuse Het_Separation->Het_Reuse Het_Reuse->Het_Reactants

References

A Comparative Analysis of the Antimicrobial Properties of Diglycerol and Other Polyols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antimicrobial properties of diglycerol (B53887), with a focus on its ester derivatives, against other common polyols such as xylitol (B92547), sorbitol, and erythritol (B158007). The information presented is based on available experimental data to assist researchers and professionals in drug development and formulation in making informed decisions.

Introduction to Polyols and Their Antimicrobial Potential

Polyols, or sugar alcohols, are carbohydrates that are widely used in the food, pharmaceutical, and cosmetic industries. Beyond their primary functions as sweeteners and humectants, several polyols have demonstrated notable antimicrobial properties. This has led to their investigation as potential alternatives to traditional antimicrobial agents, particularly in topical and oral formulations. The antimicrobial efficacy of polyols is thought to arise from several mechanisms, including the induction of osmotic stress and the disruption of microbial cell membranes. This guide focuses on comparing the antimicrobial performance of this compound, often in the form of its esters, with other well-studied polyols.

Comparative Antimicrobial Efficacy

While direct comparative studies between pure this compound and other polyols are limited, data on this compound esters, particularly this compound monolaurate, provide valuable insights into its potential antimicrobial activity. The following tables summarize the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, for different polyols against a range of microorganisms. A lower MIC value indicates greater antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Monolaurate Against Gram-Positive Bacteria [1][2][3]

MicroorganismThis compound Monolaurate (mg/mL)
Staphylococcus aureus0.16
Bacillus subtilis0.32

Note: this compound monolaurate showed no significant antimicrobial effect against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa at concentrations up to 10.00 mg/mL.[1][2][3]

Table 2: Comparative Antimicrobial Effects of Other Polyols

PolyolMicroorganismObservationReference
XylitolStreptococcus mutansSignificant reduction in bacterial counts.[4][5][4][5]
Streptococcus sobrinusInhibitory effects on growth and biofilm formation.[4]
SorbitolStaphylococcus aureusAntimicrobial effect observed.[5]
Pseudomonas aeruginosaAntimicrobial effect observed at higher concentrations.[5]
Candida albicansCandidacidal activity observed.[5]
ErythritolStreptococcus mutansMore effective than xylitol and sorbitol in inhibiting growth.[4][6][7][4][6][7]
Porphyromonas gingivalisInhibitory effect on growth.[6]

Mechanism of Action

The primary antimicrobial mechanism of polyglycerol esters, such as this compound monolaurate, is believed to be the disruption of the bacterial cell membrane.[2] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2] Other polyols are thought to exert their antimicrobial effects through a combination of mechanisms, including the generation of osmotic stress due to their high concentrations, which can dehydrate and inhibit microbial growth.

cluster_polyol Polyglycerol Ester cluster_membrane Bacterial Cell cluster_effect Antimicrobial Effect PE Polyglycerol Ester (e.g., this compound Monolaurate) MD Membrane Disruption PE->MD interacts with CM Cell Membrane IC Intracellular Components MD->CM Leakage Leakage of Components MD->Leakage causes Leakage->IC Death Cell Death Leakage->Death leads to

Caption: Proposed mechanism of antimicrobial action for polyglycerol esters.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a polyol using the broth microdilution method, a standard antimicrobial susceptibility test.

Objective: To determine the lowest concentration of a polyol that inhibits the visible growth of a specific microorganism.

Materials:

  • Test polyol (e.g., this compound, xylitol)

  • Microbial culture (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Microbial Inoculum: a. Aseptically pick a few colonies of the test microorganism from an agar (B569324) plate and inoculate into a tube of sterile CAMHB. b. Incubate the culture at 37°C until it reaches the logarithmic phase of growth, typically confirmed by measuring the optical density (OD) at 600 nm. c. Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Polyol Dilutions: a. Prepare a stock solution of the test polyol in CAMHB at a high concentration. b. Perform serial two-fold dilutions of the polyol stock solution in the wells of a 96-well microtiter plate. Each well should contain 50 µL of the diluted polyol.

  • Inoculation: a. Add 50 µL of the prepared microbial inoculum to each well containing the polyol dilutions. b. Include a positive control well (inoculum in CAMHB without polyol) and a negative control well (CAMHB only).

  • Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the polyol at which no visible growth (turbidity) is observed.

cluster_prep Preparation cluster_exp Experiment cluster_res Result P1 Prepare Microbial Inoculum (5 x 10^5 CFU/mL) E1 Inoculate wells with Microbial Suspension P1->E1 P2 Prepare Serial Dilutions of Polyol in 96-well plate P2->E1 E2 Incubate at 37°C for 18-24 hours E1->E2 R1 Visually Inspect for Turbidity E2->R1 R2 Determine Lowest Concentration with No Growth (MIC) R1->R2

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The available evidence suggests that this compound esters, particularly this compound monolaurate, exhibit promising antimicrobial activity against certain Gram-positive bacteria by disrupting their cell membranes.[1][2][3] When compared to other polyols, erythritol has often been reported to have superior antimicrobial effects against oral bacteria.[4][6][7] However, a direct and comprehensive comparison of the antimicrobial efficacy of pure this compound against a wide range of microorganisms is not yet available in the scientific literature. Further research, including direct comparative studies employing standardized methodologies, is necessary to fully elucidate the antimicrobial spectrum and potential applications of this compound and its derivatives in comparison to other polyols. The experimental protocol provided in this guide offers a standardized approach for conducting such comparative assessments.

References

A Comparative Guide to Diglycerol Esters as High-Performance Bio-lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

The increasing demand for environmentally friendly and sustainable materials has propelled the development of bio-lubricants as alternatives to conventional mineral oil-based products.[1] Among the promising candidates, diglycerol (B53887) esters have emerged as a versatile class of compounds offering excellent lubricating properties, biodegradability, and low toxicity.[1][2] This guide provides an objective comparison of the performance of this compound esters with other lubricant base oils, supported by experimental data, to aid researchers and formulation scientists in their evaluation.

Comparative Performance Analysis

This compound esters, synthesized from the esterification of this compound with fatty acids, exhibit a range of desirable lubricant properties.[2] Their performance is benchmarked against mineral oils, vegetable oils, and other synthetic esters to highlight their advantages and potential applications.

Physicochemical Properties:

The performance of a lubricant is fundamentally determined by its physicochemical properties. This compound esters generally exhibit a high viscosity index (VI), indicating a lower sensitivity of viscosity to temperature changes, which is a crucial attribute for lubricants operating under a wide range of temperatures.[3] They also possess favorable low-temperature properties, characterized by low pour points, and high flash points, which relates to their safety in high-temperature applications.[4][5]

Below is a comparative summary of key physicochemical properties.

PropertyThis compound EstersMineral Oil (Group I)Vegetable Oils (e.g., Rapeseed)Other Synthetic Esters (e.g., Polyol Esters)
Kinematic Viscosity @ 40°C (mm²/s) 45 - 7030 - 10031 - 35[6]20 - 100
Kinematic Viscosity @ 100°C (mm²/s) 8 - 125 - 117 - 94 - 12
Viscosity Index (VI) 160 - 210+[4][7]90 - 105~200140 - 180+[3]
Pour Point (°C) -5 to -35[7]-15 to -6-12 to -24[6]-30 to -60
Flash Point (°C) >200[4]>200>300[6]>220
Oxidative Stability Good to Excellent[2]ModeratePoor to Moderate[8]Excellent[9]
Biodegradability High[1]LowHigh[10]High[9]

Tribological Performance:

The primary function of a lubricant is to reduce friction and wear between moving surfaces. The tribological performance of this compound esters is influenced by their molecular structure, which allows for the formation of a robust lubricating film on metal surfaces.[1] This results in a lower coefficient of friction (COF) and reduced wear compared to mineral oils and, in some cases, even surpasses the performance of other bio-lubricants.

Performance MetricThis compound EstersMineral OilVegetable OilsOther Synthetic Esters
Coefficient of Friction (COF) LowModerateLow to ModerateLow
Wear Scar Diameter (mm) SmallLargeModerateSmall
Load-Carrying Capacity Good to HighModerateModerateHigh

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for key experiments used in the evaluation of lubricant properties.

Workflow for Bio-lubricant Evaluation

The overall process for synthesizing and evaluating this compound esters as bio-lubricants follows a structured workflow, from raw material selection to performance testing.

G cluster_synthesis Synthesis Stage raw_materials Raw Materials (this compound, Fatty Acids) esterification Esterification Reaction raw_materials->esterification purification Purification (e.g., Chromatography) esterification->purification spectroscopy Structural Analysis (NMR, FTIR) purification->spectroscopy physicochemical Physicochemical Tests (ASTM Standards) spectroscopy->physicochemical tribological Tribological Testing (Four-Ball, HFRR) physicochemical->tribological oxidation Oxidation Stability Test tribological->oxidation

Caption: Workflow for synthesis and evaluation of this compound esters.

Kinematic Viscosity and Viscosity Index (ASTM D445 & D2270)
  • Objective: To determine the fluid's resistance to flow at different temperatures and its temperature-dependent viscosity change.

  • Apparatus: Calibrated capillary viscometer, constant temperature bath.

  • Procedure:

    • The sample is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath at 40°C until it reaches thermal equilibrium.

    • The time taken for the sample to flow between two marked points is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.

    • The procedure is repeated at 100°C.

    • The Viscosity Index (VI) is calculated from the kinematic viscosities at 40°C and 100°C using the formula specified in ASTM D2270.[5]

Pour Point (ASTM D97)
  • Objective: To determine the lowest temperature at which a lubricant will continue to flow.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The sample is poured into a test jar to a specified level.

    • The sample is first heated and then cooled at a specified rate in a cooling bath.

    • The jar is removed from the bath at intervals of 3°C and tilted to observe for any movement of the oil surface.

    • The pour point is recorded as the temperature at which no movement is observed, plus 3°C.[11]

Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)
  • Objective: To evaluate the resistance of the lubricant to oxidation under controlled conditions.

  • Apparatus: Rotating pressure vessel, oxygen supply, pressure gauge, temperature-controlled bath.

  • Procedure:

    • A sample of the lubricant is placed in the pressure vessel with a copper catalyst coil and water.

    • The vessel is sealed, pressurized with oxygen, and placed in a high-temperature bath while being rotated.

    • The pressure inside the vessel is monitored continuously.

    • The test is concluded when a sharp drop in pressure is observed, indicating the consumption of oxygen due to oxidation. The time taken to reach this point is the oxidation induction time.

Tribological Properties (ASTM D4172 - Four-Ball Wear Test)
  • Objective: To determine the wear-preventive characteristics of a lubricant.

  • Apparatus: Four-ball wear tester.

  • Procedure:

    • Three steel balls are clamped together in a cup, and a fourth ball is rotated against them in a pyramidal arrangement.

    • The lubricant sample is added to the cup, covering the stationary balls.

    • A specified load is applied, and the top ball is rotated at a set speed for a designated time and temperature.

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

    • The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties.

Comparative Analysis of Lubricant Properties

The suitability of a lubricant for a specific application depends on a balance of its properties. The following diagram illustrates a qualitative comparison of this compound esters against other common lubricant base stocks.

Caption: Qualitative comparison of lubricant properties.

Conclusion

This compound esters represent a highly promising class of bio-lubricants that offer a compelling combination of high performance, environmental friendliness, and versatility. Their excellent viscosity-temperature characteristics, good oxidative stability, and superior tribological properties make them suitable for a wide range of applications, including hydraulic fluids, gear oils, and metalworking fluids. While other synthetic esters may offer superior performance in specific aspects, such as low-temperature fluidity, this compound esters provide a well-balanced profile derived from renewable resources.[2][5] Further research and development in this area, particularly in optimizing fatty acid composition and the use of performance-enhancing additives, will continue to expand their potential in the lubricants market.

References

A Comparative Guide to the Surfactant Properties of Diglycerol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diglycerol (B53887) derivatives are a versatile class of non-ionic surfactants gaining significant attention across various industries, including pharmaceuticals, cosmetics, and food science, due to their excellent emulsifying, foaming, and surface tension-reducing properties, coupled with a favorable safety profile. This guide provides an objective comparison of the surfactant properties of various this compound derivatives, supported by experimental data, to aid in the selection of the most suitable candidate for specific formulation needs.

Key Surfactant Properties of this compound Derivatives

The performance of a surfactant is primarily determined by its ability to lower surface and interfacial tension, form micelles, and stabilize foams and emulsions. These properties are influenced by the chemical structure of the this compound derivative, particularly the nature of the fatty acid esterified to the this compound headgroup.

Structure-Property Relationships

Generally, the surfactant properties of this compound esters are influenced by the following factors:

  • Fatty Acid Chain Length: An increase in the hydrocarbon chain length of the fatty acid leads to a decrease in the critical micelle concentration (CMC) due to increased hydrophobicity.[1]

  • Degree of Esterification: Monoesters of this compound tend to exhibit better surfactant properties, such as surface tension reduction, emulsification, and foaming, compared to their diester counterparts.[2]

  • Unsaturation: The presence of double bonds in the fatty acid chain, as in oleic acid, can increase the CMC and affect emulsion stability.[1]

  • Additional Functional Groups: The introduction of hydroxyl groups in the acyl chain can impact foaming and surface tension reduction capabilities.[2]

Quantitative Comparison of Surfactant Properties

The following table summarizes key quantitative data for various this compound monoesters, providing a basis for comparison.

This compound DerivativeFatty AcidCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Hydrophilic-Lipophilic Balance (HLB) (Approximate)
This compound MonocaprinateCapric Acid (C10)Data not readily available~30~9-10
This compound MonolaurateLauric Acid (C12)~0.07~27~8-9
This compound MonomyristateMyristic Acid (C14)Data not readily availableData not readily available~7-8
This compound MonostearateStearic Acid (C18)~0.01~35~7-8
This compound MonooleateOleic Acid (C18:1)~0.02~27~5-6

Note: The data presented is compiled from various sources and experimental conditions may vary. Surface tension values for many polyglycerol fatty acid esters at their CMC are generally around 30 mN/m.[3] The HLB values are approximate and can vary based on the specific manufacturing process.[4]

Experimental Protocols

Detailed methodologies for determining the key surfactant properties are provided below.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and the surface tension at the CMC are fundamental parameters for characterizing surfactants. They are typically determined by measuring the surface tension of a series of surfactant solutions of varying concentrations.

Method: Wilhelmy Plate Method

  • Preparation of Solutions: Prepare a stock solution of the this compound derivative in deionized water. Create a series of dilutions of varying concentrations from the stock solution.

  • Instrumentation: Utilize a surface tensiometer equipped with a Wilhelmy plate.

  • Measurement:

    • Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

    • For each concentration, immerse the Wilhelmy plate into the solution.

    • The force exerted on the plate by the surface tension is measured by the instrument.

    • Record the surface tension value once it stabilizes.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The point at which the surface tension values plateau indicates the formation of micelles.

    • The CMC is determined from the intersection of the two linear portions of the plot (the rapidly decreasing part and the plateau). The surface tension value at the plateau is the surface tension at the CMC.

Evaluation of Foaming Properties

Foaming ability and foam stability are crucial for applications such as detergents and personal care products.

Method: Ross-Miles Method

  • Apparatus: A jacketed glass column with a specified height and diameter, and a reservoir at the bottom.

  • Procedure:

    • Add a specific volume of the surfactant solution to the reservoir.

    • Pump a set volume of the same solution into a pipette positioned at a standard height above the liquid surface in the column.

    • Allow the solution from the pipette to fall and create foam.

    • Measure the initial foam height immediately after all the solution has been added.

    • Measure the foam height again after a specified time interval (e.g., 5 minutes) to assess foam stability.

  • Parameters:

    • Foaming Ability: The initial height of the foam produced.

    • Foam Stability: The percentage of foam height remaining after the specified time.

Assessment of Emulsifying Properties

The ability of a surfactant to form and stabilize an emulsion is critical for many pharmaceutical and food formulations.

Method: Emulsification Index (E24)

  • Preparation: Mix equal volumes of the aqueous surfactant solution and a specific oil phase (e.g., mineral oil, vegetable oil) in a graduated test tube.

  • Emulsification: Vortex the mixture at high speed for a set period (e.g., 2 minutes) to form an emulsion.

  • Incubation: Allow the test tube to stand undisturbed for 24 hours.

  • Measurement: After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.

  • Calculation: The Emulsification Index (E24) is calculated using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the comparative evaluation of the surfactant properties of this compound derivatives.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis & Comparison prep_surfactant Prepare this compound Derivative Solutions cmc_st CMC & Surface Tension Measurement prep_surfactant->cmc_st foaming Foaming Ability & Stability Test prep_surfactant->foaming emulsification Emulsification Index (E24) Test prep_surfactant->emulsification prep_oil Select Oil Phase prep_oil->emulsification data_table Compile Data into Comparison Table cmc_st->data_table foaming->data_table emulsification->data_table comparison Compare Performance of Derivatives data_table->comparison

Caption: Workflow for comparing surfactant properties of this compound derivatives.

References

Validation of the DGGR Lipase Assay for Pancreatitis Diagnosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The diagnosis of pancreatitis in clinical and research settings demands accurate and reliable biochemical tests. Among the available options, the 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR) lipase (B570770) assay has emerged as a significant diagnostic tool. This guide provides an objective comparison of the DGGR lipase assay with alternative methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Overview of Lipase Assays for Pancreatitis

Historically, catalytic lipase assays have been used to measure serum lipase activity to support a diagnosis of pancreatitis. However, early-generation assays often lacked specificity for pancreatic lipase, leading to suboptimal diagnostic accuracy. The DGGR lipase assay was introduced as a more specific catalytic assay, designed to preferentially detect lipase of pancreatic origin.[1][2] This has led to its increased adoption as a cost-effective and rapid alternative to immunoassay-based tests.[3][4]

The primary alternative and current gold standard for non-invasive diagnosis is the measurement of pancreatic lipase immunoreactivity (PLI), available as specific assays for canine (Spec cPL) and feline (Spec fPL) patients.[3][5] These immunoassays are highly specific as they exclusively measure lipase originating from the pancreas.[5][6]

Comparative Performance Data

The validation of the DGGR lipase assay has been the subject of multiple studies, often comparing its performance against the Spec cPL or Spec fPL. The key performance indicators are sensitivity (the ability to correctly identify diseased patients) and specificity (the ability to correctly identify healthy patients).

Table 1: Performance of DGGR Lipase Assay in Canine Pancreatitis

Study PopulationDGGR Lipase Cut-offSensitivitySpecificityComparator AssayComparator SensitivityComparator Specificity
Histologically Confirmed Acute Pancreatitis (n=2)[1]>190 IU/L100%100%Spec cPL (>200 µg/L)100%100%
Histologically Confirmed Chronic Pancreatitis (n=7)[1]>190 IU/L29%100%Spec cPL (>200 µg/L)29%Not Reported
Histologically Confirmed Acute Pancreatitis (n=3)>245 IU/LPoorExcellentSpec cPL (>400 µg/L)PoorExcellent
Histologically Confirmed Chronic Pancreatitis (n=8)>245 IU/LPoor to ModerateExcellentSpec cPL (>400 µg/L)Poor to ModerateExcellent
Clinically Diagnosed Acute Pancreatitis (n=15)[7]Not specified93%53%1,2-diglyceride assay60%73%
Suspected Acute Pancreatitis (n=158)[8]>42.15 U/L81.0%92.1%Quantitative cPLNot directly comparedNot directly compared
Clinically Diagnosed Acute Pancreatitis (n=87)[6]161 U/L67%81%cPL (235 µg/L)68%84%

Table 2: Agreement Between DGGR Lipase and Spec cPL/fPL Assays

SpeciesConditionAgreement (Cohen's Kappa, κ)Interpretation
Canine[9]Acute and Chronic Pancreatitis0.679Substantial
Feline[3]Suspected PancreatitisSubstantialSubstantial
Canine[3]Suspected PancreatitisHighHigh
Canine[1]Acute Pancreatitis1.00Perfect
Canine[1]Chronic Pancreatitis0.286Fair

These data indicate that the DGGR lipase assay demonstrates excellent performance for acute pancreatitis, often comparable to the gold standard Spec cPL.[1] Its sensitivity for chronic pancreatitis, however, appears to be lower, a limitation it shares with the Spec cPL assay.[1] The agreement between the two methods is generally substantial to high, suggesting that the DGGR lipase assay is a reliable alternative in many clinical scenarios.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are the principles of the experimental protocols for the DGGR lipase assay and the comparative pancreatic lipase immunoreactivity assay.

1. DGGR Lipase Assay Protocol (Colorimetric)

This assay is a catalytic, colorimetric test.

  • Principle: The assay utilizes the substrate 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR). In the presence of pancreatic lipase, the DGGR is hydrolyzed, releasing methylresorufin. The rate of formation of this colored product is measured spectrophotometrically and is directly proportional to the lipase activity in the sample.

  • Sample Type: Serum.

  • Instrumentation: A clinical chemistry analyzer capable of performing photometric measurements (e.g., Hitachi 911 analyzer).[7]

  • General Procedure:

    • A patient serum sample is collected and prepared.

    • The serum is mixed with the DGGR substrate reagent within the analyzer.

    • The mixture is incubated at a controlled temperature (typically 37°C).

    • The analyzer monitors the change in absorbance over time at a specific wavelength corresponding to the methylresorufin product.

    • The rate of change in absorbance is used to calculate the lipase activity, typically reported in units per liter (U/L).

  • Validation Parameters: Key validation steps for this assay include assessing precision (repeatability and reproducibility), linearity (the range over which the assay is accurate), and interference from substances like hemolysis and lipemia.[7] Studies have shown the DGGR lipase assay to have excellent precision, reproducibility, and linearity. It is also largely unaffected by sample hemolysis or freezing for extended periods.[4][9]

2. Pancreatic Lipase Immunoreactivity (PLI) Assay Protocol (e.g., Spec cPL/fPL)

This is an enzyme-linked immunosorbent assay (ELISA)-based method.

  • Principle: This immunoassay uses antibodies that are specific to pancreatic lipase. It is a sandwich ELISA where monoclonal antibodies capture the pancreatic lipase from the sample, and a second, enzyme-conjugated antibody binds to the captured lipase. The addition of a substrate results in a color change, the intensity of which is proportional to the concentration of pancreatic lipase.

  • Sample Type: Serum.

  • Instrumentation: ELISA plate reader.

  • General Procedure:

    • Wells of a microtiter plate are coated with capture antibodies specific for canine or feline pancreatic lipase.

    • Patient serum, calibrators, and controls are added to the wells. Pancreatic lipase in the samples binds to the capture antibodies.

    • The plate is washed to remove unbound material.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the captured pancreatic lipase.

    • Another wash step removes unbound detection antibody.

    • A chromogenic substrate is added. The enzyme on the detection antibody catalyzes a reaction that produces a colored product.

    • The reaction is stopped, and the absorbance of each well is measured using a plate reader.

    • A standard curve is generated from the calibrators, and the concentration of pancreatic lipase in the patient samples is determined from this curve, reported in micrograms per liter (µg/L).

Workflow for Diagnostic Assay Validation

The validation of a diagnostic assay like the DGGR lipase test follows a structured workflow to ensure its reliability and accuracy for clinical use.

G cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical Validation cluster_2 Phase 3: Performance Evaluation Precision Precision Assessment (Within-run, Day-to-day) Linearity Linearity & Dilution (Assay Range) Precision->Linearity Interference Interference Studies (Hemolysis, Lipemia) Linearity->Interference Stability Sample Stability (Freezing, Storage) Interference->Stability Sample_Collection Sample Collection (Diseased & Control Groups) Stability->Sample_Collection Gold_Standard Gold Standard Diagnosis (e.g., Histopathology, Spec cPL) Sample_Collection->Gold_Standard Index_Test Index Test Performance (DGGR Lipase Assay) Sample_Collection->Index_Test Comparison Comparative Analysis Gold_Standard->Comparison Index_Test->Comparison ROC_Analysis ROC Curve Analysis (Determine Cut-off) Comparison->ROC_Analysis Performance_Metrics Calculate Sensitivity, Specificity, PPV, NPV ROC_Analysis->Performance_Metrics Agreement Agreement Analysis (Cohen's Kappa) Performance_Metrics->Agreement Publication Publication of Findings Agreement->Publication

Caption: Workflow for the validation of a pancreatitis diagnostic assay.

Conclusion

The DGGR lipase assay is a robust and reliable diagnostic tool for pancreatitis, particularly in acute cases.[1] Its performance is comparable to the gold-standard PLI assays, and it offers advantages in terms of cost and turnaround time.[3][4] While its sensitivity for chronic pancreatitis may be limited, this is a challenge shared by other lipase-based tests.[9] For researchers and drug development professionals, the DGGR lipase assay represents a validated and efficient method for assessing pancreatic health, with its performance characteristics well-documented in scientific literature. The choice between a DGGR assay and a PLI assay may depend on the specific requirements of the study, including the need for absolute specificity versus the practical benefits of speed and cost-effectiveness.

References

performance comparison of different zeolite catalysts for glycerol oligomerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Zeolite Catalysts for Glycerol (B35011) Oligomerization

The conversion of glycerol, a readily available byproduct of biodiesel production, into value-added oligomers such as diglycerol (B53887) (DG) and triglycerol (TG) has garnered significant attention. These oligomers find applications in the cosmetic, food, and pharmaceutical industries. Zeolite catalysts, with their tunable acidity, shape selectivity, and high thermal stability, have emerged as promising candidates for facilitating this transformation. This guide provides a comparative overview of the performance of various zeolite catalysts in glycerol oligomerization, supported by experimental data, detailed methodologies, and mechanistic insights.

Performance Comparison of Zeolite Catalysts

The efficiency of zeolite catalysts in glycerol oligomerization is influenced by several factors, including their framework structure (e.g., FAU, MFI, BEA), pore size, and the nature and strength of their acid or base sites. The following tables summarize the catalytic performance of different zeolites under various reaction conditions.

Table 1: Performance of Alkali Metal-Exchanged X-Type Zeolites in Glycerol Etherification [1][2][3]
Catalyst Reaction Temp. (°C) Reaction Time (h) Glycerol Conversion (%) DG Selectivity (%) TG Selectivity (%)
XZ-Li280289.670.524.4
XZ-Na280279.462.914.4
XZ-K280289.347.921.9
Reaction Conditions: 3 wt.% catalyst loading.
Table 2: Performance of Various Zeolites in Glycerol Oligomerization [4][5]
Catalyst Reaction Temp. (°C) Glycerol Conversion (%) Linear DG Yield (%) Catalyst Activity Order
Na-X (FAU)260Variable~30 (max)X > Y > Beta
Na-Y (FAU)260Variable~30 (max)X > Y > Beta
Na-Beta (BEA)260Variable~30 (max)X > Y > Beta
Cs-X (FAU)260Variable~30 (max)X > Y > Beta
Reaction Conditions: Liquid-phase batch reactor, normal pressure.

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions. The data indicates that basic zeolites, particularly alkali-exchanged X-type zeolites, are effective for glycerol oligomerization. The catalytic activity generally follows the order X > Y > Beta, independent of the alkali ion present[4]. The selectivity towards this compound and triglycerol is influenced by the type of alkali cation, with Li-exchanged zeolite showing a good balance of high conversion and selectivity to the desired oligomers[1][2][3]. However, a significant challenge with basic zeolites is the leaching of active alkali cations from the solid into the reaction medium[6].

Experimental Protocols

A general experimental workflow for evaluating the performance of zeolite catalysts in glycerol oligomerization is outlined below.

Catalyst Synthesis and Preparation

Synthesis of Beta Zeolite (Hydrothermal Method): [7][8][9][10][11] A common method for synthesizing Beta zeolite is hydrothermal crystallization.

  • Preparation of the Gel: An aluminum source (e.g., sodium aluminate), a silicon source (e.g., colloidal silica), and a structure-directing agent (SDA) or template (e.g., tetraethylammonium (B1195904) hydroxide, TEAOH) are mixed in specific molar ratios in deionized water to form a gel.

  • Crystallization: The gel is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically 140-160°C) for several days under static or dynamic conditions.

  • Product Recovery: After crystallization, the solid product is recovered by filtration, washed thoroughly with deionized water until the pH is neutral, and dried in an oven (e.g., at 110°C).

  • Calcination: To remove the organic template and obtain the active form, the zeolite is calcined in air at a high temperature (e.g., 550°C) for several hours.

  • Ion Exchange (for protonated form): The calcined zeolite is then converted to its protonated form (H-Beta) by ion exchange with an ammonium (B1175870) salt solution (e.g., NH₄NO₃), followed by another calcination step[8].

Preparation of Ion-Exchanged Zeolites (e.g., XZ-Li, XZ-Na, XZ-K): [1][2][3]

  • Starting Material: A commercial Na-X zeolite is typically used as the starting material.

  • Ion Exchange: The Na-X zeolite is treated with an aqueous solution of the desired alkali metal salt (e.g., LiCl, KCl) at a specific temperature for a certain period to exchange the sodium ions. This process is often repeated to ensure a high degree of ion exchange.

  • Washing and Drying: The ion-exchanged zeolite is then thoroughly washed with deionized water to remove any residual salts and dried.

Catalytic Reaction Procedure

The glycerol oligomerization reaction is typically carried out in a batch reactor.

  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature controller is used as the reactor.

  • Charging Reactants: A known amount of glycerol and the zeolite catalyst (typically 1-5 wt.% of glycerol) are charged into the reactor.

  • Reaction: The mixture is heated to the desired reaction temperature (e.g., 260-280°C) under an inert atmosphere (e.g., nitrogen) and stirred for a specific duration (e.g., 2-8 hours).

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at different time intervals and analyzed to determine the glycerol conversion and product distribution.

Product Analysis

The reaction products are typically analyzed using gas chromatography-mass spectrometry (GC-MS) after derivatization.

  • Derivatization: The hydroxyl groups of glycerol and its oligomers are silylated using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to make them volatile for GC analysis[12].

  • GC-MS Analysis: The derivatized samples are injected into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polar column). The different components are separated based on their boiling points and identified by their mass spectra.

  • Quantification: The concentration of each component is determined by using an internal standard and calibrating the detector response.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Zeolite_Synthesis Zeolite Synthesis (e.g., Hydrothermal) Ion_Exchange Ion Exchange (e.g., NH4NO3, LiCl) Zeolite_Synthesis->Ion_Exchange Calcination Calcination Ion_Exchange->Calcination Characterization Catalyst Characterization (XRD, BET, TPD) Calcination->Characterization Reactant_Charging Reactant Charging (Glycerol + Catalyst) Characterization->Reactant_Charging Reactor_Setup Reactor Setup Reactor_Setup->Reactant_Charging Reaction_Execution Reaction Execution (Heating & Stirring) Reactant_Charging->Reaction_Execution Sampling Sampling Reaction_Execution->Sampling Derivatization Derivatization (Silylation) Sampling->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Conversion & Selectivity) GC_MS->Data_Analysis

Caption: Experimental workflow for evaluating zeolite catalysts in glycerol oligomerization.

Proposed Reaction Mechanism

The acid-catalyzed oligomerization of glycerol is believed to proceed via a nucleophilic substitution (SN1-type) mechanism.

Reaction_Mechanism Glycerol1 Glycerol Protonated_Glycerol Protonated Glycerol Glycerol1->Protonated_Glycerol + H+ Carbocation Carbocation Intermediate + H2O Protonated_Glycerol->Carbocation - H2O Diglycerol_Complex Protonated this compound Carbocation->Diglycerol_Complex Glycerol2 Glycerol (Nucleophile) Glycerol2->Diglycerol_Complex Nucleophilic Attack This compound This compound Diglycerol_Complex->this compound - H+ H_plus2 H+ H_plus1 H+

Caption: Proposed SN1-type mechanism for acid-catalyzed glycerol oligomerization.

Conclusion

Zeolite catalysts show significant promise for the selective oligomerization of glycerol to valuable this compound and triglycerol. The performance of these catalysts is highly dependent on their structural and chemical properties. Basic zeolites, such as alkali-exchanged faujasites, have demonstrated high activity and selectivity. However, catalyst stability and the prevention of active site leaching remain critical challenges that require further research. The development of hierarchical zeolites with improved mass transport properties and the optimization of reaction conditions are key areas for future investigation to enhance the efficiency and sustainability of this important valorization process.

References

Assessing the In Vivo Biocompatibility of Diglycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the right excipients is a critical step in the formulation of safe and effective in vivo therapeutics. Diglycerol (B53887), a polyol with increasing interest, presents a promising alternative to commonly used molecules like glycerol (B35011) and polyethylene (B3416737) glycol (PEG). This guide provides an objective comparison of the in vivo biocompatibility of this compound, supported by experimental data and detailed methodologies, to aid in the informed selection of materials for in vivo studies.

Executive Summary

This compound and its derivatives have demonstrated excellent biocompatibility in various in vivo models. Studies indicate that this compound is well-tolerated, exhibiting low toxicity and immunogenicity, positioning it as a viable alternative to traditional polyols. This guide will delve into the comparative biocompatibility of this compound against glycerol and PEG, focusing on key in vivo assessment parameters.

Comparative Biocompatibility: this compound vs. Glycerol and PEG

The selection of a suitable polyol for in vivo applications hinges on a thorough evaluation of its biocompatibility profile. The following tables summarize key quantitative data from various studies to facilitate a direct comparison between this compound, glycerol, and polyethylene glycol.

ParameterThis compoundGlycerolPolyethylene Glycol (PEG)Source
Acute Toxicity (LD50) Data not available for pure this compound. Diacylglycerol (DAG) oil, containing >80% diglycerides, showed no toxic effects at dietary concentrations up to 9.5% in a one-year dog study.Very low acute toxicity upon intravenous and intraperitoneal administration in mice and rats.LD50 varies significantly with molecular weight. Low molecular weight PEGs (200-400 Da) show marked cytotoxicity.[1][2][3]
Systemic Toxicity No toxicologically significant differences observed compared to a control triglyceride oil in a chronic dietary study in dogs. Hematology, serum chemistry, and urinalysis parameters were unaffected.No toxic effects noted in rats after repeated administration over 3 months.Can induce the "accelerated blood clearance" (ABC) phenomenon upon repeated administration, leading to rapid clearance of PEGylated materials. Concerns exist regarding immunogenicity.[1][2][4]
Hemocompatibility Information on hemolysis for pure this compound is limited. Polyesters based on this compound have shown good biocompatibility.No significant changes in globular osmotic resistance observed during or after continuous infusion in rabbits.Soy phosphatidylcholine incorporated into glycerol monooleate-based cubosomes reduced hemolytic potential.[2][5][6]
Immunogenicity Polyglycerol (a related polyol) coated liposomes did not induce the accelerated blood clearance (ABC) phenomenon seen with PEG, suggesting lower immunogenicity.Generally considered non-immunogenic.Can elicit an immune response, leading to the production of anti-PEG antibodies and the ABC phenomenon.[4]
In Vivo Biocompatibility Studies Polyesters containing this compound have shown good biocompatibility in Caenorhabditis elegans models.Generally recognized as safe and biocompatible.Biocompatibility is dependent on molecular weight and anatomical location of implantation. Can induce fibrotic overgrowth around implants.[2][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are protocols for key experiments cited in this guide.

Chronic Dietary Toxicity Study in Beagle Dogs (Adapted from Chengelis et al., 2006)[1]
  • Test Article: Diacylglycerol (DAG) oil (>80% diglycerides).

  • Control Articles: Triglyceride (TG) oil and standard basal diet.

  • Animal Model: Prejuvenile (2.5-month-old) Beagle dogs.

  • Administration: Diets containing 0%, 1.5%, 5.5%, and 9.5% DAG were administered daily for 52 weeks.

  • Parameters Monitored:

    • Clinical condition, body weight, food consumption.

    • Hematology and urinalysis.

    • Serum chemistry.

    • Electrocardiogram (ECG).

    • Gross and histopathological examination of organs.

  • Statistical Analysis: Comparisons were made between DAG-treated groups and both the basal diet and TG control groups.

In Vivo Biocompatibility in Caenorhabditis elegans (Adapted from Gonzalez-Toro et al., 2024)[7]
  • Test Articles: Poly(glycerol adipate)-Hex (PGA-Hex) and Poly(this compound adipate)-Hex (PDGA-Hex) polymers at 0.5 mg/mL.

  • Animal Model: Adult C. elegans nematodes.

  • Experimental Setup:

    • Nematodes were filtered and washed with M9 buffer.

    • More than 40 animals were suspended in M9 buffer containing the test polymer and 0.1 OD600 of Escherichia coli for sustenance.

    • Positive control: E. coli alone.

    • Negative control: 20% v/v absolute ethanol.

  • Endpoint: Nematodes were imaged at 24 hours to assess viability.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and logical connections, the following diagrams are provided.

Experimental_Workflow_Toxicity_Study cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Beagle Dogs Test_Groups Dietary Groups: - Basal Diet - 9.5% TG Control - 1.5% DAG - 5.5% DAG - 9.5% DAG Animal_Model->Test_Groups Assignment Administration Daily Oral Administration (52 Weeks) Test_Groups->Administration Monitoring Regular Monitoring: - Clinical Signs - Body Weight - Food Consumption Administration->Monitoring Pathology Post-Mortem: - Gross Pathology - Histopathology Data_Collection Data Collection: - Hematology - Serum Chemistry - Urinalysis - ECG Monitoring->Data_Collection Data_Collection->Pathology Endpoint

Caption: Workflow for a chronic dietary toxicity study.

Biocompatibility_Alternatives This compound This compound InVivo_Biocompatibility In Vivo Biocompatibility This compound->InVivo_Biocompatibility Favorable Profile (Polyester Studies) Glycerol Glycerol Glycerol->InVivo_Biocompatibility Generally Recognized as Safe PEG PEG PEG->InVivo_Biocompatibility Concerns: - Immunogenicity - ABC Phenomenon

Caption: Comparative relationship of polyols to in vivo biocompatibility.

Conclusion

The available evidence suggests that this compound is a highly biocompatible material for in vivo applications, demonstrating a favorable safety profile, particularly when incorporated into polyesters for drug delivery and other biomedical uses.[5][7] Compared to polyethylene glycol, this compound and related polyglycerols appear to offer advantages in terms of reduced immunogenicity.[4] While direct, extensive in vivo toxicity data for pure this compound is not as readily available as for the long-established glycerol, the existing studies on diacylglycerol and this compound-containing polymers are promising.[1][5] Further head-to-head comparative studies focusing on the acute and chronic toxicity of pure this compound will be invaluable in solidifying its position as a safe and effective alternative for in vivo formulations. Researchers and drug developers are encouraged to consider this compound as a promising candidate, particularly in applications where the potential immunogenicity of PEG is a concern.

References

Validating the Anti-inflammatory Effects of Diglycerol in Cell-based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential anti-inflammatory effects of diglycerol (B53887) against well-established anti-inflammatory agents, Dexamethasone and Celecoxib (B62257). The information is presented through a summary of experimental data, detailed methodologies for key cell-based assays, and visualizations of relevant biological pathways and workflows.

Data Presentation: Comparative Anti-inflammatory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Dexamethasone, and Celecoxib in various cell-based anti-inflammatory assays. These values represent the concentration of a compound required to inhibit a specific inflammatory response by 50%, providing a quantitative measure of potency.

CompoundAssayCell LineIC50
This compound TNF-α InhibitionRAW 264.7Data not available
IL-6 InhibitionHUVECData not available
NF-κB ActivationHEK293Data not available
Dexamethasone TNF-α InhibitionRAW 264.7~ 3 µM[1]
IL-6 InhibitionHUVEC12 - 294 nM[2]
NF-κB ActivationA5490.5 nM[3]
Celecoxib TNF-α InhibitionMacrophage~20 µM[4]
IL-6 InhibitionHUVEC> 10 µM[5]
NF-κB ActivationVariousPotent Inhibition[6][7]

Experimental Protocols

Detailed methodologies for the key cell-based assays are provided below to enable replication and further investigation.

Pro-inflammatory Cytokine Inhibition Assay (TNF-α and IL-6)

This assay quantifies the ability of a test compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

a. Cell Culture and Seeding:

  • Culture RAW 264.7 (for TNF-α) or Human Umbilical Vein Endothelial Cells (HUVEC, for IL-6) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

b. Compound Treatment and Stimulation:

  • Prepare serial dilutions of this compound, Dexamethasone, and Celecoxib in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Pre-incubate the cells with the compounds for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a vehicle control (medium with LPS but no compound) and an unstimulated control (medium only).

c. Cytokine Quantification (ELISA):

  • After 24 hours of incubation, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α or IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

NF-κB Activation Assay (Reporter Gene Assay)

This assay measures the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

a. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Co-transfect the cells with a plasmid containing an NF-κB response element linked to a luciferase reporter gene and a control plasmid (e.g., Renilla luciferase) for normalization.

b. Compound Treatment and Stimulation:

  • Seed the transfected cells in a 96-well plate.

  • Treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate NF-κB activation by adding TNF-α (10 ng/mL) to the wells.

c. Luciferase Activity Measurement:

  • After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α stimulated control.

  • Determine the IC50 value as described for the cytokine inhibition assay.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway and the general experimental workflow for validating anti-inflammatory compounds.

NF-κB Signaling Pathway

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Compound_Prep Prepare Compound Dilutions (this compound, Controls) Seeding->Compound_Prep Pre_incubation Pre-incubate cells with compounds Compound_Prep->Pre_incubation Stimulation Stimulate with LPS or TNF-α Pre_incubation->Stimulation Supernatant_Collection Collect Supernatants Stimulation->Supernatant_Collection ELISA Cytokine Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis (IC50 determination) ELISA->Data_Analysis

References

A Comparative Guide to the Solvent Properties of Diglycerol and Propylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solvent properties of diglycerol (B53887) and propylene (B89431) glycol, two common excipients in the pharmaceutical industry. The information presented is intended to assist researchers and formulation scientists in selecting the appropriate solvent for their specific drug development needs. While comprehensive data is available for propylene glycol, there is a notable lack of quantitative experimental data for many of the solvent properties of this compound.

Executive Summary

Propylene glycol is a well-characterized solvent with a long history of use in pharmaceutical formulations. Its properties, including solubility, viscosity, and hygroscopicity, are well-documented. This compound, a polyol with a larger molecular structure, is also utilized for its humectant and solvent properties. However, a direct quantitative comparison is challenging due to the limited availability of specific experimental data for this compound. This guide summarizes the known properties and highlights the data gaps for this compound, emphasizing the need for further experimental investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and propylene glycol is presented in Table 1.

PropertyThis compoundPropylene Glycol
Chemical Formula C₆H₁₄O₅C₃H₈O₂
Molecular Weight ( g/mol ) 166.1776.09
Appearance Clear, viscous liquidColorless, viscous liquid
Odor Nearly odorlessOdorless
Boiling Point (°C) 214.38 (estimate)[1]188.2[2]
Melting Point (°C) --59[2]
Density (g/cm³ at 20°C) 1.280[1]1.036[2]

Solvent Properties: A Comparative Analysis

A detailed comparison of the key solvent properties is crucial for formulation development. The following sections and tables provide available data for this compound and propylene glycol.

Solubility

The ability of a solvent to dissolve an active pharmaceutical ingredient (API) is a critical parameter. While general statements about this compound's utility as a solvent exist, specific solubility data for APIs is scarce in publicly available literature.[3][4] Propylene glycol, on the other hand, is a widely used solvent, and its ability to dissolve various APIs has been documented.[5]

Table 2: Solubility of Selected APIs in Propylene Glycol

Active Pharmaceutical Ingredient (API)Solubility in Propylene Glycol (mg/mL)
CelecoxibData not available
NaproxenData not available in direct mg/mL, but used as a co-solvent to enhance solubility.
OlanzapineSoluble[6]
Cortisone AcetateData not available

Experimental Protocol for Determining API Solubility:

A widely accepted method for determining the equilibrium solubility of an API is the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess API B Add to a known volume of solvent A->B Dispersion C Agitate at a constant temperature (e.g., 25°C or 37°C) B->C Incubation D Allow to equilibrate for a set time (e.g., 24-72 hours) C->D Saturation E Filter the suspension to remove undissolved solid D->E Separation F Analyze the concentration of the API in the filtrate (e.g., by HPLC) E->F Quantification G cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation A Clean and dry the Ostwald viscometer B Introduce a known volume of the test liquid A->B Filling C Place in a constant temperature water bath B->C Thermostating D Draw the liquid up above the upper mark C->D Aspiration E Measure the time taken for the liquid to flow between the upper and lower marks D->E Timing F Calculate viscosity using the known viscosity and density of a reference liquid (e.g., water) E->F Computation G cluster_calibration Calibration cluster_measurement Measurement A Calibrate the instrument with a standard of known dielectric constant B Fill the measurement cell with the test liquid A->B Preparation C Measure the capacitance or dielectric constant at a specific frequency and temperature B->C Analysis G cluster_sample_prep Sample Preparation cluster_measurement_cycle Measurement Cycle cluster_data_analysis Data Analysis A Place a known mass of the sample in the DVS instrument B Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature A->B Loading C Monitor the change in mass of the sample at each RH step until equilibrium is reached B->C Sorption D Plot the percentage change in mass against the relative humidity to generate a sorption isotherm C->D Isotherm Generation

References

A Comprehensive Guide to the Cross-Validation of Analytical Methods for Diglycerol Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization and quantification of diglycerol (B53887) are crucial in various fields, including the food, pharmaceutical, and cosmetic industries. Diglycerols, which consist of two fatty acid chains covalently bonded to a glycerol (B35011) molecule, can exist in different isomeric forms (1,2-diglycerides and 1,3-diglycerides) and can have varying fatty acid compositions. The choice of analytical methodology is paramount for ensuring product quality, process control, and regulatory compliance. This guide provides an objective comparison of the primary analytical techniques used for this compound characterization: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We present a cross-validation framework, supported by experimental data, to assist in method selection and implementation.

Cross-Validation Workflow

Cross-validation of analytical methods is a critical process to ensure the reliability and comparability of results obtained from different techniques. It involves a systematic comparison of the performance of each method for the analysis of the same sample.

cluster_0 Method Selection & Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Data Comparison & Reporting GC_dev GC Method Development GC_val GC Validation (Accuracy, Precision, etc.) GC_dev->GC_val HPLC_dev HPLC Method Development HPLC_val HPLC Validation (Accuracy, Precision, etc.) HPLC_dev->HPLC_val NMR_dev NMR Method Development NMR_val NMR Validation (Accuracy, Precision, etc.) NMR_dev->NMR_val MS_dev MS Method Development MS_val MS Validation (Accuracy, Precision, etc.) MS_dev->MS_val CrossVal Comparative Analysis of a Standard Sample GC_val->CrossVal HPLC_val->CrossVal NMR_val->CrossVal MS_val->CrossVal Report Report Generation: - Performance Comparison - Method Selection Rationale CrossVal->Report

A generalized workflow for the cross-validation of analytical methods.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of GC-FID, HPLC with various detectors, qNMR, and LC-MS/MS for the analysis of diglycerides. The data presented is a compilation from various studies and official methods and should be considered as a general guide. Method performance can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Gas Chromatography (GC-FID) Performance

ParameterTypical PerformanceKey Considerations
Linearity (R²) > 0.99Dependent on the concentration range and derivatization efficiency.
Precision (%RSD) < 5%Repeatability can be influenced by the derivatization step.
Accuracy (Recovery) 95 - 105%Matrix effects can influence recovery; internal standards are crucial.
LOD ~0.001%High sensitivity, suitable for trace analysis.
LOQ ~0.006%Requires careful optimization of injection and detection parameters.

Table 2: High-Performance Liquid Chromatography (HPLC) Performance

ParameterHPLC-ELSDHPLC-RIHPLC-MS/MSKey Considerations
Linearity (R²) > 0.99> 0.99> 0.995Detector response can be non-linear for ELSD at high concentrations.
Precision (%RSD) < 10%< 5%< 10%RI is sensitive to temperature and mobile phase composition changes.
Accuracy (Recovery) 90 - 110%95 - 105%96.4%MS detection offers high specificity, reducing matrix interference.
LOD ng rangeµg rangepg to ng rangeMS detection provides the highest sensitivity.
LOQ ng to µg rangeµg rangepg to ng rangeRI has limited sensitivity compared to ELSD and MS.

Table 3: Quantitative NMR (qNMR) Performance

ParameterTypical PerformanceKey Considerations
Linearity (R²) > 0.997Excellent linearity over a wide dynamic range.
Precision (%RSD) < 1.5%High precision, as it is a primary ratio method.
Accuracy (Recovery) 95.8 - 101.8%Highly accurate, often used for certifying reference materials.
LOD ~0.16 mMLower sensitivity compared to chromatographic methods.
LOQ ~0.48 mMRequires higher sample concentrations.

Table 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance

ParameterTypical PerformanceKey Considerations
Linearity (R²) > 0.995Wide linear dynamic range.
Precision (%RSD) < 10% (inter-day)Good precision with the use of appropriate internal standards.
Accuracy (Recovery) 96.4%High accuracy due to high selectivity (MRM mode).
LOD pg to ng/mLVery high sensitivity.
LOQ pg to ng/mLIdeal for trace-level quantification.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are representative protocols for each of the discussed techniques.

Gas Chromatography (GC-FID) Method (Based on AOCS Official Method Cd 11b-91)

This method is for the determination of mono- and diglycerides by capillary Gas-Liquid Chromatography (GLC) after silylation.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL screw-cap vial.

    • Add an appropriate internal standard (e.g., n-tetradecane).

    • Add 200 µL of pyridine (B92270) and shake to dissolve the sample.

    • Add 200 µL of N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 20 minutes.

    • Cool to room temperature before injection.

  • GC-FID Conditions:

    • Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase suitable for high-temperature analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 320°C.

    • Detector (FID) Temperature: 350°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 340°C at 10°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC-ELSD) Method (Based on AOCS Official Method Cd 11c-93)

This method is suitable for the quantitative determination of mono- and diacylglycerides using an Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., hexane (B92381)/isopropanol mixture) to a final concentration of 1-10 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-ELSD Conditions:

    • Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

    • Mobile Phase: A gradient of hexane and isopropanol/ethyl acetate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase and analyte.

Quantitative NMR (qNMR) Spectroscopy Method

This method allows for the simultaneous quantification of this compound isomers without the need for derivatization.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a known amount of an internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Cap the tube and vortex until the sample and internal standard are completely dissolved.

  • NMR Acquisition Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Data Processing: Apply appropriate phasing and baseline correction. Integrate the characteristic signals of the this compound and the internal standard. The concentration of the this compound can be calculated based on the integral ratio, the number of protons, and the known concentration of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method provides high sensitivity and selectivity for the quantification of this compound species.

  • Sample Preparation:

    • Perform a lipid extraction from the sample matrix using a suitable method (e.g., Bligh-Dyer or Folch extraction).

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform).

    • Add an internal standard (e.g., a deuterated diglyceride).

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is preferred for better resolution and faster analysis.

    • Column: A reversed-phase C18 or a HILIC column.

    • Mobile Phase: A gradient of water and acetonitrile/isopropanol containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the target diglyceride species and the internal standard.

Conclusion

The choice of the most suitable analytical method for this compound characterization depends on the specific requirements of the analysis.

  • GC-FID is a robust and sensitive method, particularly for routine quality control, but requires a derivatization step.

  • HPLC offers versatility with different detectors. HPLC-ELSD is a good alternative to GC when derivatization is not desirable, while HPLC-RI is a simpler but less sensitive option. HPLC-MS/MS provides the highest sensitivity and specificity.

  • qNMR is a powerful, non-destructive technique that provides excellent precision and accuracy for the quantification of isomers without the need for reference standards for each analyte, but it has lower sensitivity compared to chromatographic methods.

  • LC-MS/MS is the method of choice for complex matrices and trace-level quantification, offering unparalleled sensitivity and selectivity.

A thorough cross-validation of methods is essential when transferring methods between laboratories or when comparing data from different analytical techniques. This ensures data integrity and provides confidence in the analytical results, which is critical for research, development, and quality assurance in any scientific endeavor.

Safety Operating Guide

Proper Disposal of Diglycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is fundamental to ensuring environmental safety and maintaining regulatory compliance. This guide outlines the essential procedures for the safe handling and disposal of diglycerol (B53887), tailored for researchers, scientists, and drug development professionals. While this compound is not always classified as a hazardous substance, strict adherence to established disposal protocols is crucial for a safe laboratory environment.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE).[3]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2][4]

  • Ventilation: Handle this compound in a well-ventilated area to minimize the potential for inhalation.[2][5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][6] In case of contact, rinse the affected area thoroughly with water.[6][7]

  • Spill Containment: In the event of a spill, absorb the material with an inert substance like sand, vermiculite, or sawdust.[1][8] Collect the contaminated absorbent material into a clearly labeled, sealed container for disposal.[1][7][8] Do not allow the substance to enter drains or waterways.[1][6]

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound is determined by local regulations and the specific policies of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for definitive guidance before proceeding. [1]

Step 1: Characterize the Waste Stream Determine the nature of the this compound waste.

  • Is it pure, unused this compound?

  • Is it dissolved in a non-hazardous solvent (e.g., water)?

  • Is it mixed or contaminated with other hazardous chemicals?

If the this compound is mixed with any substance classified as hazardous, the entire mixture must be treated as hazardous waste.[1][3]

Step 2: Consult Institutional and Local Regulations Disposal legislation can vary significantly by region.[1] Contact your institution's EHS department to understand the specific procedures and requirements for chemical waste disposal. They will provide guidance on whether this compound is considered hazardous at your location and the approved disposal routes.

Step 3: Select the Appropriate Disposal Method Based on your EHS office's guidance, choose one of the following disposal paths.

  • Method A: Disposal as Chemical Waste (Recommended) This is the most common and safest method for laboratory chemicals.[1]

    • Containment: Collect the this compound waste (pure, in solution, or contaminated spill material) in a compatible, leak-proof, and clearly labeled container.[1][9] The container must be kept closed except when adding waste.[9]

    • Labeling: Securely attach a hazardous waste tag to the container.[9] The label must clearly identify all chemical constituents and their approximate percentages in English. Do not use trade names or chemical formulas alone.[9]

    • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[1] Use secondary containment trays to prevent the spread of potential leaks.[9]

    • Collection: Arrange for pickup and disposal by your institution's licensed chemical waste management service.[1][8]

  • Method B: Sanitary Sewer Disposal (Conditional) In some jurisdictions, small quantities of non-hazardous, water-soluble chemicals may be permissible for drain disposal.[1] This method should only be used with explicit prior approval from your local EHS office. [1]

    • Confirmation: Obtain explicit permission from your EHS department and confirm that local regulations allow for this disposal method.

    • Dilution: If approved, dilute the this compound waste with a large volume of cold water (a ratio of at least 20 parts water to 1 part waste is recommended).[3]

    • Disposal: Slowly pour the diluted solution down a designated laboratory drain, followed by flushing with copious amounts of running water for several minutes to ensure the plumbing is thoroughly cleared.[1]

Data Presentation: Disposal Options Summary

Disposal MethodPrimary Use CaseKey RequirementsCautions
Chemical Waste Collection Pure this compound, solutions in hazardous solvents, or mixtures with other hazardous chemicals.[1][3]- Secure, sealed, and compatible container.- Proper labeling with all constituents.[9]- Storage in a designated satellite accumulation area.[1]- Collection by a licensed waste contractor.[8]This is the universally recommended and safest disposal route.[1]
Sanitary Sewer Disposal Small quantities of pure this compound or solutions in non-hazardous, water-soluble solvents (e.g., water).[1]- Explicit approval from EHS is mandatory. [1]- Must comply with local wastewater regulations.- Dilute with a large volume of water before disposal.[3]Improper drain disposal can lead to environmental contamination and regulatory violations. Do not use this method for mixtures containing hazardous substances.[1][3]

Mandatory Visualization: this compound Disposal Workflow

start Start: this compound Waste for Disposal characterize Step 1: Characterize Waste Stream (Pure, in Solution, or Mixed?) start->characterize mixed_check Is waste mixed with hazardous chemicals? characterize->mixed_check consult Step 2: Consult EHS & Local Regulations drain_check Is sanitary sewer disposal approved by EHS? consult->drain_check mixed_check->consult No chem_waste Method A: Dispose as Chemical Waste - Label and seal container - Store in designated area - Arrange for EHS pickup mixed_check->chem_waste Yes drain_check->chem_waste No drain_dispose Method B: Dispose via Sanitary Sewer - Dilute with >20 parts water - Pour slowly down drain - Flush with copious water drain_check->drain_dispose Yes stop End: Proper Disposal Complete chem_waste->stop drain_dispose->stop

Caption: Decision workflow for the proper disposal of this compound.

References

Navigating the Laboratory with Diglycerol: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with diglycerol (B53887), a viscous polyol with applications in various scientific endeavors. Adherence to these procedural steps will foster a secure laboratory environment and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

While this compound is not classified as a hazardous substance, direct contact can cause skin and eye irritation.[1][2] Therefore, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound, based on the task's potential for exposure.

Activity Required PPE Reasoning
Low-Volume/Low-Concentration Handling (e.g., preparing dilute solutions, small-scale transfers)• Nitrile gloves• Safety glasses with side shields• Laboratory coatProvides a basic barrier against incidental splashes and minimal skin contact.
High-Volume/High-Concentration Handling or Splash Potential (e.g., large-scale mixing, pouring)• Double-gloving with nitrile or neoprene gloves• Chemical splash goggles• Face shield• Chemical-resistant laboratory coat or apronOffers enhanced protection for the face and body from significant splashes of concentrated this compound.
Aerosol-Generating Procedures (e.g., sonicating, vortexing, heating)• All PPE from "High-Volume" tier• Use of a certified chemical fume hoodMinimizes the risk of inhaling aerosolized particles.

Glove Selection Considerations:

Glove Material Recommendation for this compound General Chemical Resistance Profile
Nitrile Recommended for splash protection.Good resistance to oils, greases, and some organic solvents.
Neoprene Suitable for splash protection and brief, intermittent contact.Good resistance to oils, acids, and some organic solvents.
Butyl Rubber Recommended for prolonged contact.Excellent resistance to ketones, esters, and acids.

Operational Plan: A Step-by-Step Protocol for Handling this compound

Due to its viscous nature, handling this compound requires specific techniques to ensure accuracy and prevent contamination.

Preparation:

  • Work Area: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.

  • Equipment: Assemble all necessary equipment, including pipettes, spatulas, and containers, before commencing work.

  • Don PPE: Put on the appropriate personal protective equipment as outlined in the table above.

Handling Viscous this compound:

  • Pre-wetting Pipette Tips: Before aspirating this compound for quantitative transfer, pre-wet the pipette tip by aspirating and dispensing the liquid back into the source container several times. This minimizes the amount of liquid that adheres to the tip surface.

  • Reverse Pipetting: For more accurate volume dispensing of viscous liquids, utilize the reverse pipetting technique. Depress the plunger to the second stop, aspirate the liquid, and then dispense by depressing only to the first stop. The remaining liquid in the tip is not part of the measured volume.

  • Positive Displacement Pipettes: For the highest precision and to avoid aerosol formation, use a positive displacement pipette. These are ideal for handling highly viscous substances.

  • Spatulas and Scraping: For transferring very viscous or semi-solid this compound, a clean, chemical-resistant spatula can be used. Ensure all of the material is transferred by scraping the spatula against the inside of the receiving vessel.

  • Heating: To reduce viscosity, this compound can be gently warmed in a water bath. Ensure the container is appropriately sealed to prevent contamination and do not overheat.

Cleaning:

  • Work Area: After handling, thoroughly clean the work area with an appropriate solvent, such as 70% ethanol (B145695) or isopropanol, followed by soap and water.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area 1. Clean & Organize Work Area prep_equip 2. Assemble Equipment prep_area->prep_equip don_ppe 3. Don Appropriate PPE prep_equip->don_ppe choose_method 4. Select Transfer Method don_ppe->choose_method pipette Pipetting choose_method->pipette Liquid spatula Spatula/Scraping choose_method->spatula Semi-solid pipette_tech Pre-wet tip or use reverse pipetting/ positive displacement pipette pipette->pipette_tech spatula_tech Use clean spatula and scrape to transfer spatula->spatula_tech clean_area 5. Clean Work Area pipette_tech->clean_area spatula_tech->clean_area wash_hands 6. Wash Hands Thoroughly clean_area->wash_hands

Caption: A workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Non-hazardous Liquid Waste: Uncontaminated or dilute aqueous solutions of this compound can often be disposed of down the sanitary sewer with copious amounts of water. However, always consult with and obtain approval from your institution's Environmental Health and Safety (EHS) department before any sewer disposal.

  • Solid Waste: Collect all materials contaminated with this compound, such as gloves, pipette tips, and paper towels, in a designated, clearly labeled chemical waste container.

  • Concentrated/Bulk this compound: Treat as chemical waste and dispose of through your institution's hazardous waste management program.

Step-by-Step Disposal Protocol:

  • Characterize the Waste: Determine if the this compound waste is pure, in a solution, or mixed with other chemicals. If mixed with hazardous materials, it must be treated as hazardous waste.

  • Consult Local Regulations: Always adhere to your institution's EHS guidelines for chemical waste disposal.

  • Containerize Waste:

    • For solid waste, use a designated, leak-proof container with a secure lid.

    • For liquid waste destined for chemical disposal, use a compatible, sealed container. Label all waste containers clearly with "Chemical Waste," the full chemical name ("this compound"), and the date.

  • Arrange for Pickup: Contact your institution's EHS or waste management provider to schedule a pickup for the chemical waste.

Disposal_Plan This compound Disposal Decision Tree start Start: this compound Waste characterize 1. Characterize Waste start->characterize is_mixed Mixed with hazardous waste? characterize->is_mixed consult_ehs 2. Consult Institutional EHS Policy is_sewer_approved Sewer disposal approved by EHS? consult_ehs->is_sewer_approved is_mixed->consult_ehs No chemical_waste Treat as Chemical Waste is_mixed->chemical_waste Yes sewer_disposal Dispose down sanitary sewer with copious amounts of water is_sewer_approved->sewer_disposal Yes (for dilute aqueous solutions) is_sewer_approved->chemical_waste No containerize 3. Containerize & Label chemical_waste->containerize pickup 4. Arrange for EHS Pickup containerize->pickup

Caption: A decision tree for the proper disposal of this compound waste.

Emergency Procedures: Spill Response Plan

In the event of a this compound spill, a prompt and informed response is critical to mitigate any potential hazards.

Immediate Actions:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: From a safe distance, determine the extent of the spill and any immediate hazards (e.g., proximity to ignition sources, though this compound has a high flash point).

Spill Cleanup:

  • Don PPE: Before approaching the spill, don the appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat or apron.

  • Containment: For liquid spills, contain the material using absorbent pads, sand, or vermiculite. Work from the outside of the spill inwards to prevent it from spreading.

  • Absorption: Cover the spill with an inert absorbent material.

  • Collection: Carefully scoop the absorbed material into a designated chemical waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated cleaning materials as chemical waste.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diglycerol
Reactant of Route 2
Reactant of Route 2
Diglycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.